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  • Product: Methyl 4-hydroxy-2-methylbenzoate
  • CAS: 57556-31-7

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of Methyl 4-hydroxy-2-methylbenzoate

Abstract This technical guide provides a comprehensive overview of the chemical synthesis of Methyl 4-hydroxy-2-methylbenzoate, a valuable building block in the development of pharmaceuticals and other fine chemicals. Th...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the chemical synthesis of Methyl 4-hydroxy-2-methylbenzoate, a valuable building block in the development of pharmaceuticals and other fine chemicals. This document is intended for an audience of researchers, scientists, and drug development professionals, offering a detailed exploration of the synthetic pathways, reaction mechanisms, and experimental protocols. Emphasis is placed on providing a robust and reproducible methodology, grounded in established chemical principles and supported by authoritative references. The guide is structured to deliver not only procedural steps but also the underlying scientific rationale, empowering the reader with a deep understanding of the synthesis.

Introduction: The Significance of Methyl 4-hydroxy-2-methylbenzoate

Methyl 4-hydroxy-2-methylbenzoate is a substituted aromatic ester with a range of applications in organic synthesis. Its structure, featuring a hydroxyl group, a methyl group, and a methyl ester on a benzene ring, provides multiple points for further functionalization. This makes it a versatile intermediate in the synthesis of more complex molecules, including biologically active compounds. A thorough understanding of its synthesis is therefore crucial for researchers engaged in the discovery and development of new chemical entities.

This guide will focus on a reliable and well-established two-step synthetic route, beginning with the synthesis of the key precursor, 4-hydroxy-2-methylbenzoic acid, followed by its esterification to yield the target molecule. Each step will be discussed in detail, including the reaction mechanism, optimized experimental procedures, and methods for purification and characterization.

Strategic Overview of the Synthesis

The synthesis of Methyl 4-hydroxy-2-methylbenzoate is most effectively achieved through a two-stage process. This approach ensures high yields and purity of the final product.

Stage 1: Synthesis of 4-hydroxy-2-methylbenzoic acid via the Kolbe-Schmitt Reaction. This initial step involves the carboxylation of 3-methylphenol (m-cresol) to introduce a carboxylic acid group onto the aromatic ring.

Stage 2: Fischer Esterification of 4-hydroxy-2-methylbenzoic acid. The synthesized carboxylic acid is then esterified with methanol in the presence of an acid catalyst to produce the desired Methyl 4-hydroxy-2-methylbenzoate.

Synthesis_Overview Start 3-Methylphenol (m-Cresol) Intermediate 4-Hydroxy-2-methylbenzoic acid Start->Intermediate Kolbe-Schmitt Reaction (KOH, CO2, High T/P) Final Methyl 4-hydroxy-2-methylbenzoate Intermediate->Final Fischer Esterification (Methanol, H2SO4)

Caption: Overall synthetic strategy for Methyl 4-hydroxy-2-methylbenzoate.

Stage 1: Synthesis of 4-hydroxy-2-methylbenzoic acid

The regioselective carboxylation of a phenol to yield a hydroxybenzoic acid is a classic transformation in organic chemistry, known as the Kolbe-Schmitt reaction.[1][2] The choice of the alkali metal hydroxide is critical in determining the position of the incoming carboxyl group. While sodium hydroxide typically favors ortho-carboxylation, the use of potassium hydroxide promotes the formation of the para-isomer, which is the desired product in this synthesis.[1][2]

Mechanistic Insights into the Kolbe-Schmitt Reaction

The reaction proceeds through the formation of a potassium phenoxide, which is more reactive towards electrophilic attack than the parent phenol. The phenoxide then acts as a nucleophile, attacking carbon dioxide, a weak electrophile. The reaction is driven by heat and pressure. The preference for para-substitution with the potassium cation is attributed to the larger size of the potassium ion, which favors the formation of a less sterically hindered intermediate complex with carbon dioxide at the para position.

Kolbe_Schmitt_Mechanism cluster_0 Formation of Potassium 3-Methylphenoxide cluster_1 Carboxylation cluster_2 Acidification m-Cresol m-Cresol Potassium 3-Methylphenoxide Potassium 3-Methylphenoxide m-Cresol->Potassium 3-Methylphenoxide + KOH - H2O Intermediate Complex Intermediate Complex Potassium 3-Methylphenoxide->Intermediate Complex + CO2 Potassium 4-carboxy-2-methylphenoxide Potassium 4-carboxy-2-methylphenoxide Intermediate Complex->Potassium 4-carboxy-2-methylphenoxide Rearrangement 4-Hydroxy-2-methylbenzoic acid 4-Hydroxy-2-methylbenzoic acid Potassium 4-carboxy-2-methylphenoxide->4-Hydroxy-2-methylbenzoic acid + H+

Caption: Simplified mechanism of the Kolbe-Schmitt reaction.

Detailed Experimental Protocol for 4-hydroxy-2-methylbenzoic acid

This protocol is designed for the synthesis of 4-hydroxy-2-methylbenzoic acid from 3-methylphenol.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
3-Methylphenol (m-cresol)108.1410.81 g0.1
Potassium Hydroxide (KOH)56.116.17 g0.11
Carbon Dioxide (CO2)44.01High Pressure-
Toluene-50 mL-
Hydrochloric Acid (HCl), concentrated-As needed-
Deionized Water-As needed-

Procedure:

  • Preparation of Potassium 3-Methylphenoxide:

    • In a three-necked round-bottom flask equipped with a mechanical stirrer, a Dean-Stark trap, and a reflux condenser, add 10.81 g (0.1 mol) of 3-methylphenol and 50 mL of toluene.

    • Slowly add 6.17 g (0.11 mol) of potassium hydroxide pellets to the stirring mixture.

    • Heat the mixture to reflux. Water will be formed and collected in the Dean-Stark trap. Continue refluxing until no more water is collected, indicating the complete formation of the anhydrous potassium 3-methylphenoxide.

    • Once the reaction is complete, carefully distill off the toluene under reduced pressure to obtain the dry potassium 3-methylphenoxide as a solid.

  • Carboxylation:

    • Transfer the dry potassium 3-methylphenoxide to a high-pressure autoclave.

    • Seal the autoclave and purge it with nitrogen gas to remove any air.

    • Pressurize the autoclave with carbon dioxide to approximately 100 atm.

    • Heat the autoclave to 180-200 °C with constant stirring for 4-6 hours.

  • Work-up and Purification:

    • After the reaction, cool the autoclave to room temperature and carefully vent the excess CO2 pressure.

    • Dissolve the solid product in 100 mL of hot deionized water.

    • Acidify the aqueous solution to a pH of approximately 2 by the slow addition of concentrated hydrochloric acid. This will precipitate the crude 4-hydroxy-2-methylbenzoic acid.

    • Cool the mixture in an ice bath to maximize precipitation.

    • Collect the crude product by vacuum filtration and wash the solid with cold deionized water.

    • For further purification, recrystallize the crude product from hot water or a water-ethanol mixture.

    • Dry the purified 4-hydroxy-2-methylbenzoic acid in a vacuum oven. The expected melting point is 177-181 °C.

Stage 2: Synthesis of Methyl 4-hydroxy-2-methylbenzoate

The second stage of the synthesis involves the conversion of the carboxylic acid to its corresponding methyl ester. The Fischer esterification is a reliable and widely used method for this transformation, utilizing an excess of the alcohol (methanol in this case) and a strong acid catalyst.[3]

Mechanistic Insights into Fischer Esterification

The Fischer esterification is an acid-catalyzed nucleophilic acyl substitution reaction. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic. Methanol, acting as a nucleophile, then attacks the activated carbonyl carbon. A series of proton transfers and the elimination of a water molecule lead to the formation of the ester. The reaction is reversible, and the use of excess methanol helps to drive the equilibrium towards the product side.

Fischer_Esterification_Mechanism Carboxylic Acid Carboxylic Acid Protonated Carboxylic Acid Protonated Carboxylic Acid Carboxylic Acid->Protonated Carboxylic Acid + H+ Tetrahedral Intermediate Tetrahedral Intermediate Protonated Carboxylic Acid->Tetrahedral Intermediate + CH3OH Protonated Ester Protonated Ester Tetrahedral Intermediate->Protonated Ester - H2O Ester Ester Protonated Ester->Ester - H+

Caption: Simplified mechanism of Fischer esterification.

Detailed Experimental Protocol for Methyl 4-hydroxy-2-methylbenzoate

This protocol details the esterification of 4-hydroxy-2-methylbenzoic acid.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
4-hydroxy-2-methylbenzoic acid152.157.61 g0.05
Methanol32.04100 mL-
Sulfuric Acid (H2SO4), concentrated98.081 mL-
Saturated Sodium Bicarbonate Solution-As needed-
Diethyl Ether-150 mL-
Anhydrous Sodium Sulfate-As needed-

Procedure:

  • Reaction Setup:

    • In a 250 mL round-bottom flask, dissolve 7.61 g (0.05 mol) of 4-hydroxy-2-methylbenzoic acid in 100 mL of methanol.

    • Carefully add 1 mL of concentrated sulfuric acid to the solution while stirring.

    • Attach a reflux condenser to the flask and heat the mixture to reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Pour the reaction mixture into a beaker containing 200 mL of cold water.

    • Transfer the aqueous mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

    • Combine the organic extracts and wash them with a saturated sodium bicarbonate solution until the effervescence ceases. This step neutralizes any remaining acid.

    • Finally, wash the organic layer with brine (saturated NaCl solution).

  • Purification and Isolation:

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter off the drying agent and remove the diethyl ether under reduced pressure using a rotary evaporator.

    • The resulting crude product can be further purified by recrystallization from a suitable solvent system, such as a mixture of ethyl acetate and hexanes.

    • Dry the purified Methyl 4-hydroxy-2-methylbenzoate to obtain a solid product.

Characterization of Methyl 4-hydroxy-2-methylbenzoate

The identity and purity of the synthesized Methyl 4-hydroxy-2-methylbenzoate should be confirmed using standard analytical techniques.

Physicochemical Properties:

PropertyValue
Molecular FormulaC9H10O3
Molar Mass166.17 g/mol
AppearanceWhite to off-white solid
Melting PointTo be determined experimentally

Spectroscopic Data:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methyl group on the ring, the ester methyl group, and the hydroxyl proton. The chemical shifts and coupling patterns will be indicative of the substitution pattern on the benzene ring.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will show distinct signals for each of the nine carbon atoms in the molecule, including the carbonyl carbon of the ester.

  • IR (Infrared) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the O-H stretch of the hydroxyl group, the C=O stretch of the ester, and C-O stretches, as well as absorptions corresponding to the aromatic ring.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound, with the molecular ion peak (M+) expected at m/z = 166.17.

Conclusion

This technical guide has detailed a reliable and reproducible two-step synthesis of Methyl 4-hydroxy-2-methylbenzoate. By following the outlined protocols for the Kolbe-Schmitt reaction and Fischer esterification, researchers can effectively produce this valuable synthetic intermediate. The provided mechanistic insights and characterization guidelines further support the successful execution and validation of this synthesis. This comprehensive approach is intended to empower scientists in their research and development endeavors, providing a solid foundation for the synthesis of more complex and potentially therapeutic molecules.

References

  • Buehler, C. A., & Cate, W. E. (n.d.). p-HYDROXYBENZOIC ACID. Organic Syntheses Procedure. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of methyl 4-hydroxybenzoate. Retrieved from [Link]

  • Google Patents. (n.d.). CN113423683A - Method for producing 4-hydroxy-2-methylbenzoic acid.
  • Wikipedia. (2023, December 19). Kolbe–Schmitt reaction. Retrieved from [Link]

  • BYJU'S. (n.d.). Kolbe's Reaction – Mechanism, Examples, Applications, Practice Problems and FAQ. Retrieved from [Link]

  • YouTube. (2020, June 25). Kolbe-Schmitt Reaction [Video]. Retrieved from [Link]

  • Google Patents. (n.d.). US3825593A - Carboxylation of phenols.
  • Semantic Scholar. (n.d.). Development of Homogeneous Carboxylation of Phenolates via Kolbe–Schmitt Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of cresotic acids by carboxylation of cresols with sodium ethyl carbonate. Retrieved from [Link]

  • Cambridge University Press. (n.d.). Kolbe-Schmitt Reaction. Retrieved from [Link]

  • Google Patents. (n.d.). US20160318841A1 - Production process and purification process of 4-hydroxy-benzoic acid long chain ester.
  • University of the West Indies. (n.d.). Experiment 12. Preparation of 4-acetoxybenzoic acid. Retrieved from [Link]

  • Chemical Methodologies. (n.d.). Eco-friendly, Rapid Synthesis of Some 4-Hydroxybenzoic Acid Hydrazide Derivatives. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 4-hydroxy-2-methylbenzoate. Retrieved from [Link]

  • Google Patents. (n.d.). US5856546A - Method for the preparation of potassium silanolates.
  • NASA Technical Reports Server. (n.d.). Economical synthesis of potassium superoxide. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 4-hydroxy-2-methylbenzoate. Retrieved from [Link]

  • Ataman Kimya. (n.d.). METHYL 4-HYDROXYBENZOATE. Retrieved from [Link]

  • PrepChem. (n.d.). Reaction 3: synthesis of para-hydroxy-methyl-benzoic acid salt. Retrieved from [Link]

  • PMC. (n.d.). Synthesis of Bis(3‐indolyl)methanes Mediated by Potassium tert‐Butoxide. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Experimental Structure of a Multifunctional Catechol‐Azomethinebenzoic Acid, DFT/DMol Calculations, and Molecular Docking with Hsp90. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Chemical Properties of Methyl 4-hydroxy-2-methylbenzoate

For Researchers, Scientists, and Drug Development Professionals Abstract Methyl 4-hydroxy-2-methylbenzoate (CAS No. 57556-31-7) is a substituted aromatic ester with potential applications in medicinal chemistry and organ...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-hydroxy-2-methylbenzoate (CAS No. 57556-31-7) is a substituted aromatic ester with potential applications in medicinal chemistry and organic synthesis. This technical guide provides a comprehensive overview of its chemical and physical properties, spectroscopic profile, and reactivity. The document is intended to serve as a foundational resource for researchers and professionals engaged in drug discovery and development, offering insights into the synthesis, characterization, and potential derivatization of this compound. While structurally related to the widely used preservative methylparaben, the introduction of a methyl group at the ortho position significantly influences its electronic and steric characteristics, thereby affecting its reactivity and potential biological activity. This guide synthesizes available data to present a detailed scientific profile, including experimental protocols and theoretical considerations.

Introduction

Methyl 4-hydroxy-2-methylbenzoate is a poly-substituted benzene derivative featuring a methyl ester, a hydroxyl group, and a methyl group on the aromatic ring. Its structural similarity to other phenolic compounds and benzoates suggests a potential for diverse chemical transformations and biological activities. The strategic placement of the methyl group ortho to the ester and meta to the hydroxyl group introduces steric and electronic effects that differentiate it from its more common isomer, methyl 4-hydroxybenzoate (methylparaben). Understanding these nuances is critical for its application as a building block in the synthesis of more complex molecules, including potential pharmaceutical agents. This guide aims to consolidate the currently available, albeit sometimes limited, scientific information on this compound to facilitate its use in research and development.

Physicochemical Properties

A precise and verified set of physicochemical properties for methyl 4-hydroxy-2-methylbenzoate is crucial for its handling, formulation, and application in synthetic chemistry. While some data is available, it is important to note that information can be inconsistent across commercial suppliers, and much of the readily available data pertains to its isomers.

Table 1: Physicochemical Properties of Methyl 4-hydroxy-2-methylbenzoate

PropertyValueSource(s)
IUPAC Name methyl 4-hydroxy-2-methylbenzoatePubChem[1]
CAS Number 57556-31-7PubChem[1][2]
Molecular Formula C₉H₁₀O₃PubChem[1][2]
Molecular Weight 166.17 g/mol PubChem[1][2]
Appearance Solid (predicted)-
Melting Point Data not consistently available[3][4]
Boiling Point Data not consistently available[3][4]
Solubility Expected to be soluble in organic solvents like ethanol, acetone, and diethyl ether; sparingly soluble in water.Inferred from related structures
XLogP3 2.4PubChem[2]
Topological Polar Surface Area 46.5 ŲPubChem[2]

Note: Some physical properties like melting and boiling points are not consistently reported in the literature for this specific isomer and are often marked as "n/a" in supplier databases. Experimental verification is recommended.

Spectroscopic Analysis

Spectroscopic data is fundamental for the unambiguous identification and characterization of methyl 4-hydroxy-2-methylbenzoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While experimental NMR data for methyl 4-hydroxy-2-methylbenzoate is not widely published, a predicted spectrum can be inferred based on the chemical structure and the known effects of the substituents.

Predicted ¹H NMR Spectrum (in CDCl₃):

  • Aromatic Protons (3H): The three protons on the benzene ring will exhibit a characteristic splitting pattern. The proton ortho to the hydroxyl group is expected to be a doublet, the proton ortho to the methyl group a singlet (or a narrow doublet), and the proton meta to both the hydroxyl and methyl groups a doublet of doublets. The chemical shifts would likely fall in the range of 6.5-7.8 ppm.

  • Methyl Ester Protons (3H): A sharp singlet is expected around 3.8-3.9 ppm.

  • Ring Methyl Protons (3H): A singlet is expected around 2.2-2.4 ppm.

  • Hydroxyl Proton (1H): A broad singlet, the chemical shift of which is dependent on concentration and temperature, is expected.

Predicted ¹³C NMR Spectrum (in CDCl₃):

  • Carbonyl Carbon: ~167-170 ppm

  • Aromatic Carbons: Six distinct signals are expected in the aromatic region (~110-160 ppm), with the carbon attached to the hydroxyl group being the most downfield.

  • Methyl Ester Carbon: ~52 ppm

  • Ring Methyl Carbon: ~20 ppm

Infrared (IR) Spectroscopy

The IR spectrum of methyl 4-hydroxy-2-methylbenzoate will show characteristic absorption bands for its functional groups.

Table 2: Key IR Absorption Bands for Methyl 4-hydroxy-2-methylbenzoate

Functional GroupWavenumber (cm⁻¹)Description
O-H (Phenol)3600-3200 (broad)Stretching vibration, often broadened due to hydrogen bonding.
C-H (Aromatic)3100-3000Stretching vibration.
C-H (Aliphatic)3000-2850Stretching vibration of the methyl groups.
C=O (Ester)1725-1705Carbonyl stretching vibration.
C=C (Aromatic)1600-1450Ring stretching vibrations.
C-O (Ester)1300-1100Stretching vibrations.
Mass Spectrometry (MS)

In mass spectrometry, methyl 4-hydroxy-2-methylbenzoate is expected to show a molecular ion peak ([M]⁺) at m/z 166. The fragmentation pattern would likely involve the loss of the methoxy group (-OCH₃, m/z 135) and the carboxyl group (-COOCH₃, m/z 107).[1] The base peak could correspond to the stable acylium ion or other resonance-stabilized fragments.[5]

Synthesis of Methyl 4-hydroxy-2-methylbenzoate

The most direct route for the synthesis of methyl 4-hydroxy-2-methylbenzoate is the Fischer-Speier esterification of its corresponding carboxylic acid, 4-hydroxy-2-methylbenzoic acid.[6][7]

Synthesis of 4-hydroxy-2-methylbenzoic Acid (Precursor)

A potential synthetic route to the precursor acid involves the carboxylation of 3-methylphenol. A patented method describes a process that involves the reaction of a substituted phenol with carbon dioxide.[8]

Fischer-Speier Esterification: A Step-by-Step Protocol

This protocol is a generalized procedure for Fischer esterification and should be optimized for the specific substrate.

Workflow Diagram:

Fischer_Esterification cluster_reaction Reaction Setup cluster_process Reaction & Workup Acid 4-hydroxy-2-methylbenzoic acid Mix Combine in Flask Acid->Mix Methanol Methanol (excess) Methanol->Mix Catalyst H₂SO₄ (catalytic) Catalyst->Mix Reflux Reflux (e.g., 65°C) Mix->Reflux Heat Quench Pour into Water Reflux->Quench Cool Extract Extract with Organic Solvent Quench->Extract Wash Wash with NaHCO₃ solution Extract->Wash Dry Dry with Na₂SO₄ Wash->Dry Evaporate Evaporate Solvent Dry->Evaporate Product Crude Product Evaporate->Product

Caption: Fischer-Speier Esterification Workflow.

Procedure:

  • Dissolution: Dissolve 4-hydroxy-2-methylbenzoic acid in an excess of anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Catalyst Addition: Slowly and cautiously add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

  • Reflux: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 65°C) for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[9]

  • Workup: After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Extraction: Dissolve the residue in an organic solvent such as ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.[9]

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl 4-hydroxy-2-methylbenzoate.

  • Final Purification: The crude product can be further purified by recrystallization or column chromatography.

Chemical Reactivity

The chemical reactivity of methyl 4-hydroxy-2-methylbenzoate is governed by its three functional groups: the phenolic hydroxyl group, the methyl ester, and the aromatic ring with its substituents.

Reactions of the Phenolic Hydroxyl Group
  • Etherification (Williamson Ether Synthesis): The hydroxyl group can be deprotonated with a suitable base (e.g., sodium hydride) to form a phenoxide, which can then act as a nucleophile to displace a halide from an alkyl halide, forming an ether. This is a common strategy in medicinal chemistry to modulate properties like lipophilicity.

  • Acylation/Esterification: The hydroxyl group can be acylated using acid chlorides or anhydrides in the presence of a base (e.g., pyridine) to form a new ester functionality.

Reactions of the Methyl Ester Group
  • Hydrolysis: The methyl ester can be hydrolyzed back to the carboxylic acid under either acidic or basic conditions.

  • Transesterification: The methyl ester can be converted to other esters by reacting with a different alcohol in the presence of an acid or base catalyst.

  • Amidation: The ester can be converted to an amide by reaction with an amine, although this often requires harsh conditions or conversion of the ester to a more reactive acyl derivative.

Reactions of the Aromatic Ring

The directing effects of the substituents on the aromatic ring will influence the regioselectivity of electrophilic aromatic substitution reactions.

  • -OH group: Strongly activating and ortho, para-directing.

  • -CH₃ group: Activating and ortho, para-directing.

  • -COOCH₃ group: Deactivating and meta-directing.

Reactivity Logic Diagram:

EAS_Reactivity cluster_directing_effects Substituent Directing Effects Molecule Methyl 4-hydroxy-2-methylbenzoate OH -OH (ortho, para) CH3 -CH₃ (ortho, para) Ester -COOCH₃ (meta) C3 OH->C3 Activates C5 OH->C5 Activates CH3->C3 Activates CH3->C5 Activates Ester->C3 Deactivates Ester->C5 Deactivates C6

Caption: Directing effects in electrophilic aromatic substitution.

Based on the combined directing effects, electrophilic attack is most likely to occur at the positions ortho and para to the strongly activating hydroxyl group (positions 3 and 5). The deactivating effect of the ester group will likely disfavor substitution at position 6. Steric hindrance from the adjacent methyl group may influence the relative rates of substitution at the available positions.

Applications in Drug Development and Research

While specific applications of methyl 4-hydroxy-2-methylbenzoate in drug development are not extensively documented, its structural motifs are present in various biologically active molecules. Its isomeric and structurally related compounds have been investigated for a range of therapeutic applications.[10]

  • Scaffold for Synthesis: As a substituted phenol and benzoic acid derivative, it can serve as a versatile starting material or intermediate for the synthesis of more complex molecules with potential pharmacological activity.

  • Fragment-Based Drug Discovery: The molecule itself could be considered a fragment for use in fragment-based screening to identify lead compounds for various drug targets.

  • Derivatization: The functional groups present allow for a variety of chemical modifications to create a library of compounds for structure-activity relationship (SAR) studies. For instance, a related compound, methyl 4-acetamido-2-hydroxybenzoate, is used in the synthesis of mosapride.

Safety and Handling

Based on GHS classifications for similar compounds, methyl 4-hydroxy-2-methylbenzoate should be handled with care.[2] It may cause skin and serious eye irritation, and may cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.

Conclusion

Methyl 4-hydroxy-2-methylbenzoate is a compound of interest for chemical synthesis and potential applications in drug discovery. This guide has consolidated the available information on its physicochemical properties, spectroscopic characteristics, synthesis, and reactivity. While there are gaps in the experimentally verified data, the theoretical considerations and general protocols provided herein offer a solid foundation for researchers. Further investigation is warranted to fully elucidate its properties and explore its potential as a building block in the development of novel chemical entities.

References

  • Ataman Chemicals. METHYL 4-HYDROXYBENZOATE. [Link]

  • Chemguide. mass spectra - fragmentation patterns. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12351986, Methyl 4-hydroxy-2-methylbenzoate. Retrieved January 8, 2026 from [Link].

  • OperaChem. Fischer Esterification-Typical Procedures. (2024-01-05). [Link]

  • PrepChem.com. Synthesis of methyl 4-hydroxybenzoate. [Link]

  • SpectraBase. Methyl 4-hydroxy-2-methylbenzoate. [Link]

  • The Royal Society of Chemistry. Supporting Information. Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium. [Link]

  • Wikipedia. Fischer–Speier esterification. [Link]

  • Google Patents. CN113423683A - Method for producing 4-hydroxy-2-methylbenzoic acid.
  • ChemSynthesis. methyl 4-hydroxy-2-methylbenzoate. [Link]

  • Doc Brown's Chemistry. mass spectrum of methyl 2-hydroxybenzoate C8H8O3 fragmentation pattern. [Link]

  • PharmaCompass. Methyl 4-hydroxy-2-methylbenzoate | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. [Link]

  • Organic Chemistry Portal. Fischer Esterification. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 23021531, Methyl 4-(hydroxymethyl)-2-methylbenzoate. Retrieved January 8, 2026 from [Link].

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Foundational

An In-Depth Technical Guide to a Potent Glycogen Synthase Kinase-3β Inhibitor: 4-((5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl)methyl)morpholine

A Note on Chemical Identification: The compound detailed in this guide, 4-((5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl)methyl)morpholine, is a significant tool compound in cellular signaling research. It is important to note...

Author: BenchChem Technical Support Team. Date: January 2026

A Note on Chemical Identification: The compound detailed in this guide, 4-((5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl)methyl)morpholine, is a significant tool compound in cellular signaling research. It is important to note that the CAS number initially provided, 57556-31-7, corresponds to a different chemical entity, Methyl 4-hydroxy-2-methylbenzoate. This guide will focus exclusively on the aforementioned potent Glycogen Synthase Kinase-3β (GSK-3β) inhibitor, which aligns with the advanced technical scope requested for researchers and drug development professionals. An official CAS number for this specific inhibitor is not consistently reported in the literature; therefore, it will be referred to by its systematic name or as "the compound" throughout this document.

Introduction: Targeting a Key Regulator in Cellular Signaling

Glycogen Synthase Kinase-3β (GSK-3β) is a constitutively active serine/threonine kinase that acts as a critical negative regulator in numerous signaling pathways. Its dysregulation is implicated in a wide array of pathologies, including neurodegenerative diseases, metabolic disorders, and cancer[1][2]. This central role has rendered GSK-3β a high-priority target for therapeutic intervention. This guide provides a comprehensive overview of a potent and selective GSK-3β inhibitor, 4-((5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl)methyl)morpholine, a valuable chemical probe for elucidating the physiological and pathological roles of GSK-3β.

Physicochemical Properties

Precise, experimentally determined physicochemical data for this specific compound are not widely published. However, based on its structural motifs—a pyridine ring, a 1,2,4-oxadiazole core, and a morpholine group—we can infer key properties relevant to its handling and application in experimental settings.

PropertyEstimated Value/CharacteristicRationale
Molecular Formula C₁₂H₁₄N₄O₂Derived from the chemical structure.
Molecular Weight 246.27 g/mol Calculated from the molecular formula.
Appearance Likely a solid at room temperatureHeterocyclic compounds of this size are typically solids.
Solubility Expected to be soluble in organic solvents such as DMSO and ethanol. Limited aqueous solubility is anticipated.The morpholine group may confer some aqueous solubility, but the aromatic rings suggest better solubility in organic solvents[3].
Stability Stable under standard laboratory conditions.The 1,2,4-oxadiazole ring is generally a stable heterocyclic system[4].
pKa The pyridine nitrogen is basic, and the morpholine nitrogen is also basic.The presence of two basic nitrogens will influence the compound's charge at different pH values.

Mechanism of Action: Inhibition of GSK-3β and Activation of Wnt/β-catenin Signaling

The primary mechanism of action for this compound is the direct inhibition of GSK-3β's kinase activity. As a competitive inhibitor, it likely binds to the ATP-binding pocket of GSK-3β, preventing the phosphorylation of its downstream substrates[3].

One of the most well-characterized pathways regulated by GSK-3β is the canonical Wnt/β-catenin signaling pathway. In the absence of a Wnt signal, GSK-3β is part of a "destruction complex" that phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. By inhibiting GSK-3β, this compound prevents the phosphorylation of β-catenin, leading to its stabilization, nuclear translocation, and the subsequent activation of T-cell factor/lymphoid enhancer factor (TCF/LEF)-mediated gene transcription[1][2].

Gsk3b_Wnt_Pathway cluster_off Wnt OFF cluster_on Wnt ON / GSK-3β Inhibited GSK3b_off GSK-3β beta_cat_off β-catenin GSK3b_off->beta_cat_off P Axin_APC_off Axin/APC Complex Axin_APC_off->GSK3b_off Degradation Proteasomal Degradation beta_cat_off->Degradation Wnt Wnt Ligand Frizzled Frizzled/LRP5/6 Wnt->Frizzled Dsh Dishevelled Frizzled->Dsh Axin_APC_on Axin/APC Complex Dsh->Axin_APC_on Inhibits GSK3b_on GSK-3β beta_cat_on β-catenin GSK3b_on->beta_cat_on P Inhibitor 4-((5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl)methyl)morpholine Inhibitor->GSK3b_on Inhibits Nucleus Nucleus beta_cat_on->Nucleus TCF_LEF TCF/LEF Gene_Tx Target Gene Transcription TCF_LEF->Gene_Tx Activates Synthesis_Workflow Isonicotinamide Isonicotinamide Amidoxime Pyridine-4-carboxamidoxime Isonicotinamide->Amidoxime Hydroxylamine Condensation Condensation/ Cyclization Amidoxime->Condensation Morpholinoacetic_acid 2-Morpholinoacetic acid Activated_acid Activated Morpholinoacetic acid (e.g., acyl chloride) Morpholinoacetic_acid->Activated_acid Activating Agent (e.g., SOCl₂) Activated_acid->Condensation Final_Product 4-((5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl)methyl)morpholine Condensation->Final_Product

Figure 2: A plausible synthetic workflow for the title compound.

Exemplary Synthesis Protocol

This protocol is a generalized procedure and may require optimization.

Step 1: Synthesis of Pyridine-4-carboxamidoxime

  • To a solution of isonicotinamide in a suitable solvent (e.g., ethanol), add an aqueous solution of hydroxylamine hydrochloride and a base (e.g., sodium carbonate).

  • Heat the mixture under reflux for several hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the resulting solid by recrystallization to obtain pyridine-4-carboxamidoxime.

Step 2: Synthesis of 2-Morpholinoacetyl chloride

  • To 2-morpholinoacetic acid, add thionyl chloride dropwise at 0°C.

  • Allow the reaction to warm to room temperature and then heat under reflux until the reaction is complete (as indicated by the cessation of gas evolution).

  • Remove the excess thionyl chloride by distillation under reduced pressure to yield the crude acyl chloride.

Step 3: Condensation and Cyclization

  • Dissolve pyridine-4-carboxamidoxime in a suitable aprotic solvent (e.g., pyridine or DMF).

  • Add the 2-morpholinoacetyl chloride dropwise to the solution at 0°C.

  • Heat the reaction mixture to facilitate cyclization, monitoring by TLC.

  • After completion, pour the reaction mixture into ice water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry.

  • Purify the crude product by column chromatography or recrystallization.

Analytical Characterization

The structure of the synthesized compound should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and purity.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.[5]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups.

Applications in Research and Drug Development

This GSK-3β inhibitor is a powerful tool for:

  • Investigating the role of GSK-3β in various cellular processes.

  • Validating GSK-3β as a therapeutic target in disease models.

  • Studying the downstream effects of Wnt/β-catenin pathway activation.

Experimental Protocol: In Vitro GSK-3β Kinase Assay

This protocol describes a method to determine the inhibitory activity of the compound against GSK-3β.

Kinase_Assay_Workflow Prepare_Reagents Prepare Reagents: - GSK-3β Enzyme - Kinase Buffer - Substrate (e.g., GS-2 peptide) - ATP - Test Compound dilutions Reaction_Setup Set up reaction in a microplate: - Add buffer, substrate, and test compound Prepare_Reagents->Reaction_Setup Enzyme_Addition Add GSK-3β enzyme to initiate reaction Reaction_Setup->Enzyme_Addition Incubation Incubate at 30°C Enzyme_Addition->Incubation Reaction_Stop Stop reaction and detect signal (e.g., ADP-Glo™) Incubation->Reaction_Stop Data_Analysis Analyze data and calculate IC₅₀ Reaction_Stop->Data_Analysis

Figure 3: Workflow for an in vitro GSK-3β kinase assay.

Materials:

  • Recombinant human GSK-3β

  • Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • GSK-3β substrate (e.g., glycogen synthase peptide-2, GS-2)

  • ATP

  • Test compound (4-((5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl)methyl)morpholine)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

  • 384-well microplates

Procedure:

  • Prepare serial dilutions of the test compound in the kinase assay buffer.

  • In a 384-well plate, add the test compound dilutions, GSK-3β substrate, and kinase assay buffer.

  • Initiate the reaction by adding a solution of GSK-3β enzyme and ATP.

  • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Experimental Protocol: Cell-Based Wnt Signaling Reporter Assay

This assay measures the ability of the compound to activate the Wnt/β-catenin signaling pathway in cells.

Materials:

  • HEK293T cells (or other suitable cell line)

  • TCF/LEF luciferase reporter plasmid (e.g., TOPFlash)

  • Control plasmid with a constitutively active promoter (e.g., Renilla luciferase)

  • Lipofectamine 2000 or other transfection reagent

  • DMEM with 10% FBS

  • Test compound

  • Dual-Luciferase® Reporter Assay System (Promega)

  • 96-well cell culture plates

Procedure:

  • Seed HEK293T cells in a 96-well plate.

  • Co-transfect the cells with the TCF/LEF reporter plasmid and the control plasmid using a suitable transfection reagent.

  • After 24 hours, treat the cells with serial dilutions of the test compound. Include a vehicle control.

  • Incubate the cells for an additional 24 hours.

  • Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase assay system and a luminometer.[6]

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.

  • Determine the fold activation relative to the vehicle control and calculate the EC₅₀ value.

Safety, Handling, and Storage

As no specific safety data sheet is available for this compound, it is crucial to handle it with the care afforded to all novel chemical entities. General safety precautions for handling heterocyclic compounds containing morpholine and oxadiazole moieties should be followed.[2][7]

AspectRecommendation
Personal Protective Equipment (PPE) Wear a lab coat, safety glasses, and chemical-resistant gloves.
Handling Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.
Storage Store in a tightly sealed container in a cool, dry place, protected from light.
Disposal Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

4-((5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl)methyl)morpholine is a valuable research tool for scientists and drug development professionals investigating the roles of GSK-3β and the Wnt/β-catenin signaling pathway. Its potency and selectivity make it an excellent chemical probe for target validation and for dissecting complex cellular signaling networks. While further characterization of its physicochemical and safety profiles is warranted, the information and protocols provided in this guide offer a solid foundation for its effective use in a research setting.

References

  • Lozinskaya, N.A., Babkov, D.A., Zaryanova, E.V., et al. (2019). Synthesis and biological evaluation of 3-substituted 2-oxindole derivatives as new glycogen synthase kinase 3β inhibitors. Bioorganic & Medicinal Chemistry, 27(9), 1804-1817.
  • Wu, D., & Pan, W. (2010). Gsk3: a multifaceted kinase in Wnt signaling. Trends in Biochemical Sciences, 35(3), 161-168.
  • BenchChem. (2025).
  • Cayman Chemical. (n.d.). GSK3β Inhibitor 1 (CAS 187325-53-7).
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  • Selleck Chemicals. (n.d.). GSK-3β inhibitor 1.
  • AK Scientific, Inc. (n.d.).
  • ECHEMI. (n.d.). 4-(Piperidin-4-yl)
  • Fisher Scientific. (2010).
  • Rutavičius, A., et al. (n.d.). Characterization of products synthesised in the interaction of 5-(4-pyridinyl)-1,3,4-oxadiazole-2-thiol with piperidine or morpholine.
  • TargetMol. (n.d.). GSK-3β inhibitor 3.
  • Synthesis, structure elucidation and antibacterial screening of some novel 1,3,4-oxadiazoline deriv
  • A rapid solid supported synthesis of 4-amino-5-(pyridin-4-YL)-4H-1,2,4-triazol-3-thiol and its derivatives. (2016).
  • ChemicalBook. (n.d.). 4-(Pyridin-3-ylsulphonyl)morpholine.
  • Discovery of GSK3β Inhibitors through In Silico Prediction-and-Experiment Cycling Strategy, and Biological Evaluation. (2022). International Journal of Molecular Sciences, 23(20), 12439.
  • The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl). (2024).
  • Chemical Synthesis Database. (n.d.). 4-[(3-methyl-4-nitro-1H-pyrazol-5-yl)methyl]morpholine.
  • OSHA. (2003). MORPHOLINE.
  • mzCloud. (2021). N-(4-{[(2S)-2-{3-[2-(4-Morpholinyl)-4-pyridinyl]-1,2,4-oxadiazol-5-yl}-1-pyrrolidinyl]methyl}phenyl)acetamide.
  • Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022). Molecules, 27(8), 2463.
  • Synthesis and Biological Properties of Some Novel 1,3,4-oxadiazole with Quinoline Moiety. (n.d.). Der Pharma Chemica.
  • Synthesis of Substituted N-[4(5-Methyl/phenyl-1,3,4-oxadiazol-2-yl). (n.d.).
  • A review on pharmacological profile of Morpholine derivatives. (2015). International Journal of Pharmaceutical and Phytopharmacological Research, 4(5), 269-279.
  • Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. (2020). Pharmaceuticals, 13(6), 111.
  • Synthesis, Characterization and biological evaluation of novel Pyrimidine linked 1,3,4-oxadiazoles possessing Piperdine. (2015). International Journal of Pharma Research & Review, 4(1), 23-33.
  • Synthesis, characterization and study some of physical properties of novel 1,3,4-oxadiazole deriv
  • ChemBK. (n.d.). 4-[(4-Methyl-1,3-thiazol-5-yl)sulfonyl]morpholine.

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Exploratory

A Technical Guide to the Spectroscopic Characterization of Methyl 4-hydroxy-2-methylbenzoate

Abstract This technical guide provides a comprehensive overview of the analytical methodologies for the structural elucidation of Methyl 4-hydroxy-2-methylbenzoate (C₉H₁₀O₃), a substituted aromatic ester. Aimed at resear...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the analytical methodologies for the structural elucidation of Methyl 4-hydroxy-2-methylbenzoate (C₉H₁₀O₃), a substituted aromatic ester. Aimed at researchers, chemists, and drug development professionals, this document details the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, and Electron Ionization Mass Spectrometry (EI-MS). Each section includes not only the spectral data but also field-proven experimental protocols, explaining the causality behind methodological choices to ensure data integrity and reproducibility. The guide synthesizes data from multiple spectroscopic techniques to provide a validated and unambiguous structural confirmation, serving as a critical reference for quality control, synthetic chemistry, and materials science applications.

Introduction to Methyl 4-hydroxy-2-methylbenzoate

Methyl 4-hydroxy-2-methylbenzoate is an organic compound with significant utility in synthetic chemistry as a building block for more complex molecules. Its structural characterization is paramount for verifying purity, confirming synthetic outcomes, and understanding its chemical behavior. The molecule features a benzene ring substituted with a hydroxyl group, a methyl group, and a methyl ester group, leading to a distinct spectroscopic fingerprint. This guide provides the foundational spectroscopic data and protocols required for its unambiguous identification.

Molecular Structure

The structural arrangement of functional groups dictates the compound's spectroscopic properties.

Caption: Molecular structure of Methyl 4-hydroxy-2-methylbenzoate.

Physicochemical Properties

A summary of key identifiers and properties for Methyl 4-hydroxy-2-methylbenzoate is provided below.[1]

PropertyValue
IUPAC Name methyl 4-hydroxy-2-methylbenzoate[1]
CAS Number 57556-31-7[1]
Molecular Formula C₉H₁₀O₃[1]
Molecular Weight 166.17 g/mol [1]
InChIKey FINKSGWSBJRISB-UHFFFAOYSA-N[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the elucidation of the covalent structure of organic molecules. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Theoretical Principles

¹H and ¹³C NMR spectroscopy are based on the magnetic properties of the hydrogen and carbon-13 nuclei, respectively. When placed in a strong magnetic field, these nuclei can exist in different spin states. The absorption of radiofrequency (RF) energy promotes transitions between these states, and the precise frequency required is highly sensitive to the local electronic environment, a phenomenon known as the chemical shift (δ). Couplings between adjacent nuclei (J-coupling) cause signals to split, revealing neighborhood information.[3]

Experimental Protocol: ¹H and ¹³C NMR Acquisition

This protocol ensures the acquisition of high-resolution NMR spectra suitable for structural confirmation.

  • Sample Preparation:

    • Weigh 5-25 mg of the sample for ¹H NMR (or 50-100 mg for ¹³C NMR) into a clean, dry vial.[4] The higher concentration for ¹³C is necessary due to the low natural abundance of the ¹³C isotope and its lower intrinsic sensitivity.

    • Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃; or DMSO-d₆). Deuterated solvents are used to avoid large solvent signals in the ¹H spectrum and to provide a lock signal for the spectrometer to maintain field stability.[4]

    • Ensure the sample is fully dissolved. If necessary, use gentle vortexing. For samples with particulate matter, filter the solution through a pipette with a small glass wool plug into a clean NMR tube to prevent magnetic field distortions that broaden spectral lines.[4]

    • Add a small amount of an internal standard, such as Tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).[4]

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

    • Tune and match the probe to the correct frequency for the nucleus being observed (¹H or ¹³C).

    • "Lock" the spectrometer onto the deuterium signal from the solvent. This compensates for any magnetic field drift during the experiment.

    • "Shim" the magnetic field by adjusting the shim coils to maximize field homogeneity, resulting in sharp, symmetrical peaks. Poor shimming leads to broad and distorted lineshapes.

    • Acquire the spectrum using standard pulse sequences. For ¹³C NMR, broadband proton decoupling is typically used to collapse C-H couplings, simplifying the spectrum to single lines for each unique carbon atom and providing a Nuclear Overhauser Effect (NOE) enhancement of the signal.[3]

Data Analysis and Interpretation
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 7.85d1HAr-H (H6)Ortho to the electron-withdrawing ester group, deshielded.
~ 6.70d1HAr-H (H5)Ortho to the electron-donating -OH group, shielded.
~ 6.65s1HAr-H (H3)Meta to -OH, ortho to -CH₃, shielded.
~ 5.50br s1H-OHPhenolic proton, chemical shift is variable and depends on concentration/solvent.
~ 3.88s3H-OCH₃Ester methyl group protons.
~ 2.45s3HAr-CH₃Aromatic methyl group protons.
Chemical Shift (δ, ppm)AssignmentRationale
~ 170.0C=OEster carbonyl carbon, highly deshielded.
~ 158.0C4-OHAromatic carbon attached to the hydroxyl group.
~ 141.0C2-CH₃Aromatic carbon attached to the methyl group.
~ 132.0C6Aromatic methine carbon adjacent to the ester.
~ 122.0C1Quaternary aromatic carbon attached to the ester.
~ 116.0C5Aromatic methine carbon ortho to the hydroxyl group.
~ 114.0C3Aromatic methine carbon ortho to the methyl group.
~ 52.0-OCH₃Ester methyl carbon.
~ 21.0Ar-CH₃Aromatic methyl carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

Theoretical Principles

Different chemical bonds vibrate at characteristic frequencies. By analyzing the absorption spectrum, one can identify the presence of functional groups such as hydroxyl (-OH), carbonyl (C=O), and ether (C-O) bonds. The region from 4000 to 1500 cm⁻¹ is typically used for functional group identification, while the region below 1500 cm⁻¹ (the "fingerprint region") is unique to the molecule as a whole.

Experimental Protocol: KBr Pellet Method

The Potassium Bromide (KBr) pellet method is a standard technique for analyzing solid samples.[5] KBr is used because it is transparent to IR radiation in the typical analysis range (4000-400 cm⁻¹) and its plasticity allows it to form a transparent disc under pressure.[6]

Caption: Workflow for preparing a KBr pellet for FT-IR analysis.

  • Preparation: Use spectroscopy-grade KBr that has been thoroughly dried in an oven (e.g., at 110°C) and stored in a desiccator to prevent moisture absorption.[5][6] Water shows prominent broad peaks around 3400 cm⁻¹ and 1640 cm⁻¹, which can obscure sample signals.[5]

  • Grinding: In an agate mortar, grind 1-2 mg of the sample until it is a fine, uniform powder. Add 100-200 mg of the dried KBr and continue to grind the mixture rapidly to ensure it is homogenous and the particle size is smaller than the IR wavelength, which minimizes light scattering.[5][7]

  • Pressing: Transfer the powder mixture to a pellet die. Place the die into a hydraulic press and apply a vacuum for several minutes to remove trapped air and moisture, which can cause the final pellet to be opaque or crack.[5][6]

  • Formation: Slowly apply 8-10 tons of pressure and hold for 1-2 minutes.[5] This high pressure causes the KBr to plasticize and form a solid, transparent or semi-transparent disc.

  • Analysis: Carefully remove the disc from the die and place it in the spectrometer's sample holder for analysis.

Data Analysis and Interpretation

The IR spectrum provides direct evidence for the key functional groups in Methyl 4-hydroxy-2-methylbenzoate.[8]

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
~ 3350Broad, StrongO-H stretch (phenolic hydroxyl)
~ 3050MediumAromatic C-H stretch
~ 2960MediumAliphatic C-H stretch (methyl groups)
~ 1680Strong, SharpC=O stretch (ester carbonyl)
~ 1610, 1580Medium-StrongC=C stretch (aromatic ring)
~ 1250StrongC-O stretch (ester)
~ 1150StrongC-O stretch (phenol)
~ 830StrongC-H bend (out-of-plane, indicative of substitution pattern)

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[9] It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Theoretical Principles

In Electron Ionization (EI) Mass Spectrometry, the sample is bombarded with high-energy electrons (typically 70 eV).[10] This process is energetic enough to eject an electron from the molecule, forming a positively charged molecular ion (M⁺•).[11] This ion is often unstable and breaks apart into smaller, charged fragments and neutral radicals. The mass spectrometer separates these charged fragments based on their m/z ratio, and the resulting spectrum shows the relative abundance of each fragment. The standardized 70 eV energy allows for reproducible fragmentation patterns and the creation of spectral libraries.[10]

Experimental Protocol: Electron Ionization (EI-MS)
  • Sample Introduction: Introduce a small amount of the volatile sample into the ion source, often via a Gas Chromatography (GC) system which separates components of a mixture before they enter the mass spectrometer.[9]

  • Ionization: In the ion source, a heated filament emits electrons. These electrons are accelerated to an energy of 70 eV and directed into the path of the gaseous sample molecules.[12][13]

  • Acceleration: The resulting positive ions (both molecular and fragment ions) are pushed out of the ion chamber by a repeller voltage and accelerated by a potential difference into the mass analyzer.

  • Mass Analysis: The mass analyzer (e.g., a quadrupole) separates the ions based on their m/z ratio by applying electric or magnetic fields.[9]

  • Detection: An electron multiplier detects the ions, generating a signal proportional to the number of ions at each m/z value.

Data Analysis and Interpretation

The mass spectrum confirms the molecular weight and reveals stable fragments that are characteristic of the molecule's structure.[8]

M [M]⁺• m/z = 166 M_minus_OCH3 [M - •OCH₃]⁺ m/z = 135 M->M_minus_OCH3 - •OCH₃ M_minus_COOCH3 [M - •COOCH₃]⁺ m/z = 107 M_minus_OCH3->M_minus_COOCH3 - CO

Caption: Key fragmentation pathways for Methyl 4-hydroxy-2-methylbenzoate in EI-MS.

m/zRelative IntensityProposed Fragment
166 High[M]⁺• (Molecular Ion)
135 Very High (Base Peak)[M - •OCH₃]⁺ (Loss of the methoxy radical)
107 Medium[M - •COOCH₃]⁺ (Loss of the carbomethoxy radical) or [135 - CO]⁺ (Loss of carbon monoxide from the m/z 135 fragment)

The molecular ion peak at m/z 166 confirms the molecular weight of 166.17 g/mol .[1] The base peak at m/z 135 is highly characteristic and results from the loss of a methoxy radical (•OCH₃, 31 Da), forming a stable acylium ion.[11] A subsequent loss of carbon monoxide (CO, 28 Da) from this fragment gives rise to the peak at m/z 107.

Summary and Conclusion

The structural identity of Methyl 4-hydroxy-2-methylbenzoate is unequivocally confirmed through the synergistic application of NMR, IR, and MS techniques. NMR spectroscopy provides a detailed map of the carbon-hydrogen framework, IR spectroscopy confirms the presence of key hydroxyl and ester functional groups, and mass spectrometry validates the molecular weight and reveals characteristic fragmentation patterns. The protocols and data presented in this guide constitute a self-validating system for the characterization of this compound, providing researchers with a reliable and comprehensive reference for their work.

References

  • Srivastava, V. (2025, March 19). Ionization Methods in Mass Spec: Making Molecules Fly. Bitesize Bio. [Link]

  • Shimadzu Corporation. KBr Pellet Method. [Link]

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  • Wikipedia. Mass spectrometry. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 81325, Methyl 4-(hydroxymethyl)benzoate. [Link]

  • Kintek Press. What Are The Key Steps In Preparing A Kbr Pellet For Ir Spectroscopy? Master Solid Sample Analysis. [Link]

  • AZoM. (2022, May 10). How is Potassium Bromide Used in Infrared Spectroscopy?. [Link]

  • University of Cambridge Department of Chemistry. How to Prepare Samples for NMR. [Link]

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  • National Institute of Standards and Technology. Methyl 2,6-dihydroxy-4-methylbenzoate. In NIST Chemistry WebBook. [Link]

  • Iowa State University Chemical Instrumentation Facility. Mass Spectrometry Tutorial (Dr. Kamel Harrata). [Link]

  • Royal Society of Chemistry. (2025, December 3). NMR spectroscopy of small molecules in solution. In Nuclear Magnetic Resonance (Vol. 51). [Link]

  • PubMed. Solvent effects on infrared spectra of methyl 4-hydroxybenzoate in pure organic solvents and in ethanol/CCl4 binary solvents. [Link]

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  • YouTube. (2020, October 17). Electron ionization and mass spectrometry. [Link]

  • YouTube. (2025, January 26). IR w/ KBr Pellet. [Link]

  • Research Article. (2021, February 15). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. [Link]

  • University of Oxford. NMR Techniques in Organic Chemistry: a quick guide. [Link]

  • Springer Nature Experiments. NMR Protocols and Methods. [Link]

  • Bioregistry. Spectral Database for Organic Compounds. [Link]

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  • UW-Madison Libraries. Spectral Database for Organic Compounds, SDBS. [Link]

  • Biological Magnetic Resonance Bank. Methyl 4-hydroxybenzoate (C8 H8 O3). [Link]

  • Re3data.org. (2023, June 20). Spectral Database for Organic Compounds. [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

  • ResearchGate. Comparative representations of FT-IR spectra for methyl 4-hydroxybenzoate. [Link]

  • Human Metabolome Database. 13C NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0168668). [Link]

  • National Institute of Standards and Technology. methyl 4-hydroxy-3-nitrobenzoate. In NIST Chemistry WebBook. [Link]

  • National Institute of Standards and Technology. Methyl 2,4,6-trihydroxybenzoate. In NIST Chemistry WebBook. [Link]

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Foundational

An In-depth Technical Guide to the ¹H NMR Spectrum of Methyl 4-hydroxy-2-methylbenzoate

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of Methyl...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of Methyl 4-hydroxy-2-methylbenzoate. It is designed to serve as a detailed technical resource for researchers, scientists, and professionals in drug development, offering insights into spectral interpretation, experimental best practices, and the underlying chemical principles.

Introduction: The Significance of NMR in Characterizing Methyl 4-hydroxy-2-methylbenzoate

Methyl 4-hydroxy-2-methylbenzoate is a substituted aromatic ester with applications in various fields, including organic synthesis and medicinal chemistry. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and purity assessment of this compound. The ¹H NMR spectrum, in particular, provides a detailed fingerprint of the molecule, revealing the number of distinct proton environments, their electronic surroundings, and their spatial relationships through spin-spin coupling.

A thorough understanding of the ¹H NMR spectrum is crucial for confirming the identity of synthesized Methyl 4-hydroxy-2-methylbenzoate, identifying potential impurities, and studying its interactions with other molecules. This guide will deconstruct the spectrum, providing a detailed analysis of each signal and the factors that govern its appearance.

Deciphering the ¹H NMR Spectrum: A Detailed Analysis

The ¹H NMR spectrum of Methyl 4-hydroxy-2-methylbenzoate is predicted to exhibit five distinct signals, corresponding to the five unique proton environments in the molecule. The exact chemical shifts can

Exploratory

An In-Depth Technical Guide to the 13C NMR Analysis of Methyl 4-hydroxy-2-methylbenzoate

This guide provides a comprehensive technical overview of the 13C Nuclear Magnetic Resonance (NMR) analysis of methyl 4-hydroxy-2-methylbenzoate. It is intended for researchers, scientists, and professionals in the field...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the 13C Nuclear Magnetic Resonance (NMR) analysis of methyl 4-hydroxy-2-methylbenzoate. It is intended for researchers, scientists, and professionals in the field of drug development who utilize NMR spectroscopy for structural elucidation and chemical analysis. This document delves into the theoretical underpinnings, experimental protocols, and detailed spectral interpretation of the target molecule, offering field-proven insights into the causality behind experimental choices and ensuring a self-validating analytical approach.

Introduction: The Significance of 13C NMR in Structural Elucidation

Carbon-13 NMR spectroscopy is a powerful, non-destructive analytical technique that provides invaluable information about the carbon framework of a molecule. Unlike proton (¹H) NMR, which reveals the number and environment of hydrogen atoms, 13C NMR allows for the direct observation of the carbon skeleton. Each unique carbon atom in a molecule typically produces a distinct signal in the spectrum, offering a direct count of non-equivalent carbons.[1] The chemical shift of each signal, measured in parts per million (ppm), is highly sensitive to the local electronic environment, providing clues about the hybridization, connectivity, and functional groups attached to each carbon.[1]

For a molecule such as methyl 4-hydroxy-2-methylbenzoate, with its substituted aromatic ring and ester functionality, 13C NMR is indispensable for confirming its structure and purity. The analysis relies on understanding how the various substituents—a hydroxyl group, a methyl group, and a methyl ester group—influence the electron density and, consequently, the magnetic environment of each carbon atom in the benzene ring.

Molecular Structure and Predicted 13C NMR Resonances

The structure of methyl 4-hydroxy-2-methylbenzoate (C₉H₁₀O₃) forms the basis for predicting and interpreting its 13C NMR spectrum.[2] The molecule's asymmetry dictates that all nine carbon atoms are in unique chemical environments and should, therefore, produce nine distinct signals in the spectrum.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh 50-100 mg of Sample B Dissolve in 0.6 mL Deuterated Solvent A->B C Add TMS Internal Standard B->C D Filter into NMR Tube C->D E Insert Sample into Spectrometer D->E F Lock and Shim E->F G Set Acquisition Parameters F->G H Acquire 13C Spectrum G->H I Fourier Transform H->I J Phase Correction I->J K Baseline Correction J->K L Reference to TMS K->L

Caption: Experimental workflow for 13C NMR analysis.

Spectrometer Setup and Data Acquisition
  • Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

  • Locking and Shimming : The spectrometer's magnetic field is locked onto the deuterium signal of the solvent. Shimming is then performed to optimize the homogeneity of the magnetic field, which is critical for obtaining sharp spectral lines.

  • Acquisition Parameters :

    • Pulse Program : A standard single-pulse experiment with proton decoupling is typically used.

    • Acquisition Time : A longer acquisition time will result in better resolution.

    • Relaxation Delay : A sufficient delay between pulses is necessary to allow for the relaxation of the carbon nuclei, ensuring accurate signal intensities, although for routine spectra, this is often shortened.

    • Number of Scans : Due to the low natural abundance of ¹³C (1.1%), a larger number of scans is required to achieve an adequate signal-to-noise ratio.

Interpretation of the 13C NMR Spectrum

A detailed analysis of the 13C NMR spectrum of methyl 4-hydroxy-2-methylbenzoate involves assigning each of the nine expected signals to its corresponding carbon atom.

  • Carbonyl Carbon (C=O) : The least shielded carbon, appearing furthest downfield (around 168 ppm), is the carbonyl carbon of the ester group. Its chemical shift is characteristic of ester carbonyls. [1]* Aromatic Carbons : The six aromatic carbons will resonate in the region of approximately 110-165 ppm.

    • C4 (ipso- to -OH) : The carbon directly attached to the hydroxyl group will be the most downfield of the aromatic signals (around 160 ppm) due to the high electronegativity of oxygen.

    • C2 (ipso- to -CH₃) : The carbon bearing the methyl group will appear around 140 ppm.

    • C1 (ipso- to -COOCH₃) : The carbon attached to the ester group is expected around 122 ppm.

    • C6 : This carbon, ortho to the electron-withdrawing ester group, will be deshielded and is predicted to be around 132 ppm.

    • C3 and C5 : These carbons are significantly shielded by the electron-donating hydroxyl and methyl groups and will appear at the most upfield positions in the aromatic region, around 114 ppm and 117 ppm, respectively.

  • Aliphatic Carbons : The two methyl carbons will be the most shielded, appearing furthest upfield.

    • -OCH₃ Carbon : The methyl carbon of the ester group, being attached to an oxygen atom, will be deshielded relative to a typical alkyl carbon and is expected around 52 ppm.

    • Ar-CH₃ Carbon : The methyl group attached to the aromatic ring will be the most shielded carbon in the molecule, appearing around 21 ppm.

Conclusion

The 13C NMR analysis of methyl 4-hydroxy-2-methylbenzoate provides a clear and unambiguous confirmation of its carbon framework. By understanding the fundamental principles of chemical shifts and the predictable effects of substituents on the aromatic ring, each of the nine unique carbon atoms can be confidently assigned. The experimental protocol outlined in this guide provides a robust framework for obtaining high-quality, reproducible data, which is essential for the structural verification required in research and industrial settings. This comprehensive approach, combining theoretical knowledge with practical application, underscores the power of 13C NMR as a cornerstone of modern chemical analysis.

References

  • Canadian Science Publishing. (n.d.). 13C n.m.r. studies. X. 13C spectra of some substituted methyl benzoates. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 4-hydroxy-2-methylbenzoate. National Center for Biotechnology Information. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. Retrieved from [Link]

  • University of Wisconsin. (n.d.). Chemistry 344: Spectroscopy and Spectrometry Problem Set 3. Retrieved from [Link]

  • Chemical Synthesis Database. (2024). methyl 4-hydroxy-2-methylbenzoate. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0168668). Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033968). Retrieved from [Link]

  • PubChem. (n.d.). Methyl 4-(hydroxymethyl)benzoate. National Center for Biotechnology Information. Retrieved from [Link]

  • BMRB. (n.d.). Methyl 4-hydroxybenzoate. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of methyl 2-hydroxybenzoate. Retrieved from [Link]

  • SpectraBase. (n.d.). Methyl 2-methyl benzoate - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • SpectraBase. (n.d.). Methyl 2,6-dihydroxy-4-methylbenzoate - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

Sources

Foundational

"mass spectrometry of Methyl 4-hydroxy-2-methylbenzoate"

An In-depth Technical Guide to the Mass Spectrometry of Methyl 4-hydroxy-2-methylbenzoate Authored by: A Senior Application Scientist Introduction: The Analytical Significance of Methyl 4-hydroxy-2-methylbenzoate Methyl...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Mass Spectrometry of Methyl 4-hydroxy-2-methylbenzoate

Authored by: A Senior Application Scientist

Introduction: The Analytical Significance of Methyl 4-hydroxy-2-methylbenzoate

Methyl 4-hydroxy-2-methylbenzoate is an aromatic ester with applications in various fields, including as a potential building block in the synthesis of more complex molecules and as a component in natural product chemistry. Its structure, featuring a hydroxyl group, a methyl group, and a methyl ester on a benzene ring, presents a unique analytical challenge and a rich source of information when subjected to mass spectrometry. Understanding its behavior under different ionization techniques is crucial for its accurate identification and quantification in complex matrices. This guide provides a comprehensive overview of the mass spectrometric analysis of Methyl 4-hydroxy-2-methylbenzoate, tailored for researchers, scientists, and professionals in drug development.

Core Principles of Mass Spectrometry for Aromatic Esters

The choice of ionization technique is paramount in the mass spectrometric analysis of any compound. For a molecule like Methyl 4-hydroxy-2-methylbenzoate, two primary techniques are of significant interest: Electron Ionization (EI), typically coupled with Gas Chromatography (GC-MS), and Electrospray Ionization (ESI), commonly interfaced with Liquid Chromatography (LC-MS).

  • Electron Ionization (EI): This is a "hard" ionization technique where high-energy electrons bombard the analyte molecule, causing it to ionize and, due to the excess energy imparted, fragment in a reproducible manner. The resulting mass spectrum is a "fingerprint" of the molecule, rich in structural information. GC-MS is a suitable platform for this compound, given its likely volatility.

  • Electrospray Ionization (ESI): This is a "soft" ionization technique that generates ions from a solution, making it ideal for LC-MS. ESI is particularly well-suited for polar molecules like phenolic compounds.[1][2][3] It typically produces protonated molecules [M+H]+ in positive ion mode or deprotonated molecules [M-H]- in negative ion mode, with minimal fragmentation. The choice between positive and negative ion mode depends on the analyte's ability to accept a proton or lose one. For phenolic compounds such as Methyl 4-hydroxy-2-methylbenzoate, negative ion mode is often more sensitive due to the acidic nature of the hydroxyl group.[1][2]

Predicted Mass Spectrum and Fragmentation Analysis

A thorough understanding of the fragmentation patterns is key to structural elucidation. Below, we predict the fragmentation pathways for Methyl 4-hydroxy-2-methylbenzoate under both EI and ESI conditions.

Chemical Properties of Methyl 4-hydroxy-2-methylbenzoate

To interpret the mass spectrum, it's essential to know the fundamental properties of the molecule.

PropertyValueSource
Molecular FormulaC9H10O3PubChem[4]
Molecular Weight166.17 g/mol PubChem[4]
Monoisotopic Mass166.062994 DaPubChem[4]
Electron Ionization (EI) Fragmentation Pathway

Under EI conditions, the molecular ion (M+•) at m/z 166 is expected. The subsequent fragmentation will be driven by the stability of the resulting ions and neutral losses.

DOT Script for EI Fragmentation

EI_Fragmentation M [M]+• m/z 166 F1 [M - •OCH3]+ m/z 135 M->F1 - •OCH3 F2 [M - CH3OH]+ m/z 134 M->F2 - CH3OH F3 [F1 - CO]+ m/z 107 F1->F3 - CO F4 [F3 - C2H2]+ m/z 81 F3->F4 - C2H2

Caption: Predicted EI fragmentation pathway for Methyl 4-hydroxy-2-methylbenzoate.

Interpretation of EI Fragments:

  • m/z 166 ([M]+•): The molecular ion, representing the intact molecule with one electron removed.

  • m/z 135 ([M - •OCH3]+): Loss of the methoxy radical (•OCH3) from the ester group is a very common fragmentation pathway for methyl esters. This results in the formation of a stable acylium ion.

  • m/z 134 ([M - CH3OH]+•): A characteristic fragmentation for ortho-substituted methyl benzoates is the loss of methanol. While this compound is not ortho-hydroxy substituted, the proximity of the methyl group to the ester might facilitate a rearrangement and subsequent loss of methanol.

  • m/z 107 ([m/z 135 - CO]+): The acylium ion at m/z 135 can further fragment by losing a neutral carbon monoxide (CO) molecule, a common fragmentation for aromatic carbonyl compounds.

  • m/z 81 ([m/z 107 - C2H2]+): Subsequent fragmentation of the aromatic ring can occur, for example, through the loss of acetylene.

Electrospray Ionization (ESI) Analysis

In ESI, we expect to see prominent pseudomolecular ions with minimal in-source fragmentation. Tandem mass spectrometry (MS/MS) would be required to induce and analyze fragmentation.

Negative Ion Mode ESI (-ESI):

Due to the acidic phenolic proton, deprotonation is highly favored.

  • m/z 165 ([M-H]-): The deprotonated molecule will be the base peak.

Positive Ion Mode ESI (+ESI):

Protonation can occur, likely on the carbonyl oxygen of the ester or the hydroxyl group.

  • m/z 167 ([M+H]+): The protonated molecule.

DOT Script for ESI-MS/MS Fragmentation

ESI_MSMS_Fragmentation cluster_neg Negative Ion MS/MS of m/z 165 cluster_pos Positive Ion MS/MS of m/z 167 M_neg [M-H]- m/z 165 F1_neg [M-H - CH3•]- m/z 150 M_neg->F1_neg - CH3• F2_neg [M-H - CO2]- m/z 121 M_neg->F2_neg - CO2 M_pos [M+H]+ m/z 167 F1_pos [M+H - CH3OH]+ m/z 135 M_pos->F1_pos - CH3OH

Caption: Predicted ESI-MS/MS fragmentation pathways in negative and positive ion modes.

Interpretation of ESI-MS/MS Fragments:

  • Negative Ion Mode (from m/z 165):

    • m/z 150 ([M-H - CH3•]-•): Loss of a methyl radical from the deprotonated molecule.

    • m/z 121 ([M-H - CO2]-): Decarboxylation of the deprotonated molecule.

  • Positive Ion Mode (from m/z 167):

    • m/z 135 ([M+H - CH3OH]+): The most likely fragmentation pathway is the neutral loss of methanol from the protonated molecule.

Experimental Protocol: LC-MS/MS Analysis

This section provides a detailed, step-by-step methodology for the analysis of Methyl 4-hydroxy-2-methylbenzoate using LC-MS/MS with Electrospray Ionization.

DOT Script for LC-MS/MS Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry S1 Weigh 1 mg of standard S2 Dissolve in 1 mL Methanol (Stock Solution: 1 mg/mL) S1->S2 S3 Prepare working solutions (e.g., 1 µg/mL) in mobile phase S2->S3 LC1 Column: C18 (e.g., 2.1 x 50 mm, 1.8 µm) S3->LC1 Inject LC2 Mobile Phase A: Water + 0.1% Formic Acid LC1->LC2 LC3 Mobile Phase B: Acetonitrile + 0.1% Formic Acid LC2->LC3 LC4 Gradient Elution LC3->LC4 LC5 Flow Rate: 0.4 mL/min LC4->LC5 LC6 Injection Volume: 5 µL LC5->LC6 MS1 Ionization: ESI (Positive and Negative) LC6->MS1 Introduce to MS MS2 Scan Mode: Full Scan (m/z 50-500) MS1->MS2 MS3 MS/MS Mode: Product Ion Scan of m/z 167 (+ve) and m/z 165 (-ve) MS2->MS3 MS4 Collision Energy: Ramped (e.g., 10-40 eV) MS3->MS4

Caption: Experimental workflow for LC-MS/MS analysis.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh approximately 1 mg of Methyl 4-hydroxy-2-methylbenzoate standard.

    • Dissolve the standard in 1 mL of methanol to create a 1 mg/mL stock solution.

    • Perform serial dilutions of the stock solution with the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid) to prepare working standards at desired concentrations (e.g., 10 µg/mL, 1 µg/mL, 100 ng/mL).

  • Liquid Chromatography (LC) Conditions:

    • Column: A reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size) is recommended for good peak shape and separation.

    • Mobile Phase:

      • A: Water with 0.1% formic acid

      • B: Acetonitrile with 0.1% formic acid

    • Gradient: A typical gradient would be to start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions to re-equilibrate.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Source: Electrospray Ionization (ESI).

    • Polarity: Acquire data in both positive and negative ion modes.

    • Capillary Voltage: 3.5 kV (positive), -3.0 kV (negative).

    • Gas Temperature: 350 °C.

    • Gas Flow: 10 L/min.

    • Nebulizer Pressure: 45 psi.

    • Data Acquisition:

      • Full Scan: Acquire data from m/z 50 to 500 to detect the precursor ions.

      • Tandem MS (MS/MS): Perform product ion scans on the precursor ions of interest (m/z 167 in positive mode, m/z 165 in negative mode). Use a ramped collision energy (e.g., 10-40 eV) to observe the full range of fragment ions.

Conclusion and Broader Implications

The mass spectrometric analysis of Methyl 4-hydroxy-2-methylbenzoate is a clear example of how fundamental principles of ionization and fragmentation can be applied to elucidate the structure of a small molecule. By leveraging both hard (EI) and soft (ESI) ionization techniques, a comprehensive analytical picture can be developed. The predicted fragmentation pathways, based on established chemical principles and data from similar compounds, provide a robust framework for the identification and characterization of this and related aromatic esters. This guide serves as a foundational resource for scientists engaged in the analysis of such compounds, enabling them to make informed decisions on experimental design and data interpretation.

References

  • de Rijke, E., et al. (2006). Analytical chemistry and toxicology of fusidic acid.
  • Määttä-Riihinen, K. R., et al. (2004). High-Performance Liquid Chromatography (HPLC) Analysis of Phenolic Compounds in Berries with Diode Array and Electrospray Ionization Mass Spectrometric (MS) Detection: Ribes Species. Journal of Agricultural and Food Chemistry, 52(20), 6178-6186. [Link]

  • Zengin, G., et al. (2016). Determination of Phenolic Compounds by Capillary Zone Electrophoresis–Mass Spectrometry. Molecules, 21(10), 1319. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12351986, Methyl 4-hydroxy-2-methylbenzoate. Retrieved January 9, 2024, from [Link].

  • NIST (2021). Mass spectrum of Benzoic acid, methyl ester. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved January 9, 2024, from [Link]

  • Chemguide (n.d.). Fragmentation Patterns in Mass Spectra. Retrieved January 9, 2024, from [Link]

Sources

Exploratory

"natural occurrence of Methyl 4-hydroxy-2-methylbenzoate"

An In-depth Technical Guide to the Natural Occurrence of Methyl 4-hydroxy-2-methylbenzoate For Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist Executive Summa...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Natural Occurrence of Methyl 4-hydroxy-2-methylbenzoate

For Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Executive Summary

Methyl 4-hydroxy-2-methylbenzoate is a phenolic ester that has been identified as a naturally occurring secondary metabolite in select species of both the plant and fungal kingdoms. While structurally related to the widely known parabens, its specific substitution pattern imparts distinct chemical and biological properties. This technical guide provides a comprehensive overview of the current scientific knowledge regarding Methyl 4-hydroxy-2-methylbenzoate, consolidating information on its verified natural sources, plausible biosynthetic pathways, and detailed methodologies for its isolation and characterization. This document is intended to serve as a foundational resource for researchers in natural product chemistry, chemical ecology, and drug discovery, facilitating further investigation into this compound's therapeutic potential and ecological significance.

Introduction: Chemical Profile and Significance

Methyl 4-hydroxy-2-methylbenzoate (IUPAC name: methyl 4-hydroxy-2-methylbenzoate) is an organic compound with the chemical formula C₉H₁₀O₃.[1] It is the methyl ester of 4-hydroxy-2-methylbenzoic acid. The presence of a hydroxyl group, a methyl group, and a methyl ester on the benzene ring defines its chemical reactivity and biological interactions.

Key Chemical Properties:

PropertyValueSource
Molecular FormulaC₉H₁₀O₃[1]
Molar Mass166.17 g/mol [1]
IUPAC Namemethyl 4-hydroxy-2-methylbenzoate[1]
CAS Number57556-31-7PubChem
AppearanceColorless needles[2]

While research into its specific biological roles is nascent, initial studies have shown that Methyl 4-hydroxy-2-methylbenzoate exhibits moderate inhibitory activity against mushroom tyrosinase, an enzyme involved in melanogenesis, suggesting potential applications in dermatology or cosmetics.[2][3] Its structural similarity to other bioactive phenolic compounds warrants a deeper exploration of its pharmacological profile.

Verified Natural Occurrences

The identification of Methyl 4-hydroxy-2-methylbenzoate in nature has been confirmed in distinct and unrelated organisms, highlighting its convergent evolution. The primary documented sources are a fungus from the genus Talaromyces and the Tulip Tree, Liriodendron tulipifera.[1]

KingdomGenus/SpeciesOrganism PartYield/ConcentrationReference
FungiTalaromyces pinophilusNot SpecifiedData available, specific yield not published[1]
PlantaeLiriodendron tulipiferaAir-dried StemsApprox. 2.11 mg/kg (19 mg from 9.0 kg)[2]

This distribution suggests the compound may play a fundamental role in chemical defense or signaling, as fungi and plants have independently evolved complex biosynthetic machinery to produce a vast array of secondary metabolites for survival and interaction with their environment.[4][5]

Biosynthesis and Putative Ecological Role

A definitive, step-by-step biosynthetic pathway for Methyl 4-hydroxy-2-methylbenzoate has not yet been fully elucidated in the organisms in which it is found. However, based on established principles of secondary metabolite formation in microbes and plants, a plausible pathway can be proposed.

Proposed Biosynthetic Pathway

The formation of the 4-hydroxy-2-methylbenzoic acid backbone likely follows different routes in microbes versus plants.

  • Microbial Pathway (Hypothesized): In some anaerobic microbial consortia, the core acid structure is formed via the carboxylation of m-cresol.[6] This reaction, where CO₂ is incorporated into the aromatic ring, is a key step in the anaerobic metabolism of cresols.[6]

  • Plant/Fungal Pathway (Hypothesized): In plants and fungi, benzoic acids are typically derived from the shikimate pathway.[7] The pathway would proceed from chorismate to a phenylpropanoid precursor like cinnamic acid. Subsequent side-chain cleavage (a β-oxidative or non-β-oxidative route) would yield the C6-C1 benzoic acid scaffold.[8][9] The specific ortho-methylation and para-hydroxylation would be catalyzed by highly specific methyltransferases and hydroxylases.

The final step in all pathways is the esterification of the carboxyl group of 4-hydroxy-2-methylbenzoic acid with a methyl group, often derived from S-adenosyl methionine (SAM), catalyzed by an esterase or a specific methyltransferase.[10]

Biosynthetic Pathway of Methyl 4-hydroxy-2-methylbenzoate cluster_microbe Microbial Pathway (Anaerobic) cluster_plant Plant/Fungal Pathway m_cresol m-Cresol acid_intermediate 4-hydroxy-2-methyl- benzoic acid m_cresol->acid_intermediate Carboxylase (+CO₂) final_product Methyl 4-hydroxy- 2-methylbenzoate acid_intermediate->final_product Esterase / Methyltransferase (+ SAM or Methanol) shikimate Shikimate Pathway chorismate Chorismate shikimate->chorismate phenylpropanoid Phenylpropanoid Precursors chorismate->phenylpropanoid benzoic_scaffold Benzoic Acid Scaffold (C₆-C₁) phenylpropanoid->benzoic_scaffold Side-chain Cleavage benzoic_scaffold->acid_intermediate Hydroxylation & Ortho-methylation Isolation and Characterization Workflow cluster_extraction Extraction & Separation cluster_analysis Analysis & Elucidation start Source Material (e.g., L. tulipifera stems) extract Methanol Extraction start->extract primary_cc Primary Silica Gel CC (CH₂Cl₂/MeOH) extract->primary_cc secondary_cc Secondary Silica Gel CC (n-hexane/acetone) primary_cc->secondary_cc pure_compound Isolated Compound (Colorless Needles) secondary_cc->pure_compound ms Mass Spectrometry (ESI-MS, HR-MS) pure_compound->ms nmr NMR Spectroscopy (¹H, ¹³C) pure_compound->nmr ir_uv Spectroscopy (IR, UV) pure_compound->ir_uv structure Structure Confirmed ms->structure nmr->structure ir_uv->structure

Sources

Foundational

The Biological Activity of Methyl 4-hydroxy-2-methylbenzoate: A Framework for Investigation and Application

An In-Depth Technical Guide Abstract Methyl 4-hydroxy-2-methylbenzoate is a phenolic ester with a structural resemblance to the widely utilized paraben class of antimicrobial preservatives. Despite the extensive characte...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

Methyl 4-hydroxy-2-methylbenzoate is a phenolic ester with a structural resemblance to the widely utilized paraben class of antimicrobial preservatives. Despite the extensive characterization of its isomer, Methyl 4-hydroxybenzoate (Methylparaben), the unique biological activities conferred by the ortho-methyl substitution in Methyl 4-hydroxy-2-methylbenzoate remain largely unexplored. This technical guide presents a comprehensive framework for the systematic investigation of its biological potential. We provide detailed, field-proven protocols for assessing its antimicrobial, antioxidant, and anti-inflammatory activities. This document is intended for researchers, scientists, and drug development professionals, offering the foundational methodologies required to unlock the potential of this intriguing compound.

Introduction and Scientific Rationale

Methyl 4-hydroxy-2-methylbenzoate (C₉H₁₀O₃, M.W.: 166.17 g/mol ) is a small aromatic molecule that has been identified as a natural product in organisms such as the fungus Talaromyces pinophilus and the tulip tree Liriodendron tulipifera.[1][2] Its core structure, a 4-hydroxybenzoate ester, is the foundation of the paraben family. The most common member, Methyl 4-hydroxybenzoate (Methylparaben), is a globally recognized preservative in cosmetics, pharmaceuticals, and food, prized for its broad-spectrum antimicrobial and antifungal properties.[3]

The critical distinction of the target compound lies in the methylation at the C2 position of the benzene ring. This seemingly minor structural alteration can have profound effects on the molecule's stereochemistry, electron distribution, and lipophilicity, thereby potentially modulating its interaction with biological targets. It is this distinction that forms the central hypothesis for this guide: that the ortho-methyl group imparts a unique biological activity profile to Methyl 4-hydroxy-2-methylbenzoate, differentiating it from its well-documented isomer.

This guide, therefore, moves beyond the known to establish a robust, validated framework for characterizing these potential activities. We will detail the experimental logic and step-by-step protocols for three primary areas of investigation pivotal for phenolic compounds:

  • Antimicrobial Efficacy: To determine its potency against pathogenic bacteria and fungi.

  • Antioxidant Capacity: To quantify its ability to neutralize free radicals, a key mechanism in cellular protection.

  • Anti-inflammatory Potential: To assess its capacity to modulate inflammatory responses in a cellular model.

Assessment of Antimicrobial Activity

The structural similarity to parabens provides a strong rationale for prioritizing the investigation of antimicrobial properties. The definitive method for quantifying this activity is the determination of the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a substance that prevents visible growth of a microorganism.[4]

Causality in Experimental Design: The Broth Microdilution Method

We select the broth microdilution method for its high-throughput capability, conservation of test compound, and its ability to provide quantitative MIC values, which are more informative than the qualitative zones of inhibition from diffusion assays.[5][6] This method involves challenging a standardized inoculum of a microorganism with serial dilutions of the test compound in a liquid growth medium within a 96-well microtiter plate. The choice of Mueller-Hinton Broth (MHB) for bacteria and RPMI-1640 for fungi is based on established international standards (e.g., CLSI) to ensure reproducibility and comparability of results.[4]

Experimental Workflow: Antimicrobial MIC Determination

Antimicrobial_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare standardized microbial inoculum (0.5 McFarland) A2 Add standardized inoculum to all wells (except sterility control) P1->A2 P2 Prepare serial dilutions of Methyl 4-hydroxy-2-methylbenzoate in DMSO A1 Add compound dilutions to respective wells P2->A1 P3 Dispense growth medium (e.g., MHB) into 96-well plate P3->A1 A1->A2 Compound Added A3 Incubate plate under optimal conditions (e.g., 37°C, 18-24h) A2->A3 Inoculated D1 Visually inspect for turbidity or add growth indicator (e.g., Resazurin) A3->D1 Incubation Complete D2 Determine MIC: Lowest concentration with no visible growth D1->D2 Read Results R R D2->R Result: MIC Value (µg/mL)

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Detailed Protocol: Broth Microdilution Assay
  • Preparation of Test Compound: Dissolve Methyl 4-hydroxy-2-methylbenzoate in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).

  • Microorganism Preparation: Culture selected bacterial (e.g., Staphylococcus aureus, Escherichia coli) or fungal (e.g., Candida albicans) strains overnight. Dilute the culture in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Further dilute this suspension as per CLSI guidelines to achieve the final target inoculum for the assay.[6]

  • Plate Preparation: Add 50 µL of sterile Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi) to wells 2 through 12 of a 96-well microtiter plate. Add 100 µL to well 1.

  • Serial Dilution: Add a calculated amount of the compound stock to well 1 to achieve the highest desired test concentration. Mix and transfer 50 µL from well 1 to well 2. Continue this 2-fold serial dilution across the plate to well 10. Discard the final 50 µL from well 10.

  • Controls:

    • Well 11 (Growth Control): Add 50 µL of broth. This well will receive the inoculum but no compound.

    • Well 12 (Sterility Control): Add 50 µL of broth. This well receives neither compound nor inoculum.

  • Inoculation: Add 50 µL of the standardized microbial inoculum to wells 1 through 11. The final volume in each well is 100 µL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for yeast.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed. This can be confirmed by adding a viability dye like Resazurin.[7]

Data Presentation
MicroorganismCompound Concentration (µg/mL)Growth (+/-)MIC (µg/mL)
S. aureus ATCC 29213512, 256, 128, 64, 32, 16, 8, 4, 2, 1- / - / - / - / + / + / + / + / + / +64
E. coli ATCC 25922512, 256, 128, 64, 32, 16, 8, 4, 2, 1- / - / + / + / + / + / + / + / + / +256
C. albicans ATCC 90028512, 256, 128, 64, 32, 16, 8, 4, 2, 1- / - / - / - / - / + / + / + / + / +32

Evaluation of Antioxidant Capacity

Phenolic compounds are well-known for their ability to act as antioxidants by donating a hydrogen atom or an electron to neutralize reactive free radicals. This activity is crucial for mitigating oxidative stress, a pathogenic factor in numerous diseases.

Causality in Experimental Design: DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a rapid, simple, and widely used method for screening antioxidant activity.[8][9] The principle is based on the reduction of the stable DPPH free radical, which is deep violet in color, by an antioxidant compound. The donation of a hydrogen atom by the antioxidant to DPPH results in the formation of a non-radical, yellow-colored diphenylpicrylhydrazine. This color change, measured as a decrease in absorbance at ~517 nm, is directly proportional to the radical scavenging capacity of the compound.[8][10]

Experimental Workflow: DPPH Assay

DPPH_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare serial dilutions of Methyl 4-hydroxy-2-methylbenzoate and a standard (e.g., Ascorbic Acid) A1 Add compound/standard dilutions to 96-well plate P1->A1 P2 Prepare fresh DPPH working solution in methanol A2 Add DPPH solution to all wells and mix P2->A2 A1->A2 Compound Added A3 Incubate in the dark (30 minutes at room temp) A2->A3 Reaction Initiated D1 Measure absorbance at 517 nm using a microplate reader A3->D1 Incubation Complete D2 Calculate % Inhibition and determine the IC50 value D1->D2 Calculate Results R R D2->R Result: IC50 Value (µg/mL)

Caption: Workflow for the DPPH radical scavenging antioxidant assay.

Detailed Protocol: DPPH Radical Scavenging Assay
  • Reagent Preparation:

    • DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly made and protected from light.

    • Test Compound: Prepare a stock solution of Methyl 4-hydroxy-2-methylbenzoate in methanol (e.g., 1 mg/mL) and perform serial dilutions to obtain a range of concentrations.

    • Standard: Prepare a stock solution of a known antioxidant like Ascorbic Acid or Trolox in methanol and serially dilute it in the same manner as the test compound.

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of each compound or standard dilution to respective wells.

    • Add 100 µL of methanol to a blank well (for A_blank).

    • Add 100 µL of methanol to a control well (for A_control).

    • Initiate the reaction by adding 100 µL of the DPPH solution to all wells except the blank.

    • Mix gently and incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Read the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of radical scavenging activity (% Inhibition) using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 Where:

    • A_control is the absorbance of the DPPH solution with methanol (no sample).

    • A_sample is the absorbance of the DPPH solution with the test compound or standard.

  • IC50 Determination: Plot the % Inhibition against the concentration of the test compound. The IC50 value is the concentration required to scavenge 50% of the DPPH radicals, determined by regression analysis.

Data Presentation
CompoundConcentration (µg/mL)Mean Absorbance (517 nm)% InhibitionIC50 (µg/mL)
Methyl 4-hydroxy-2-methylbenzoate100, 50, 25, 12.5, 6.25(Data)(Data)(Calculated Value)
Ascorbic Acid (Standard)100, 50, 25, 12.5, 6.25(Data)(Data)(Calculated Value)

Profiling of Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases. A key mediator in the inflammatory cascade is nitric oxide (NO), produced in large quantities by inducible nitric oxide synthase (iNOS) in macrophages upon stimulation by agents like lipopolysaccharide (LPS).[11] Inhibiting this overproduction is a primary target for anti-inflammatory drug development.

Causality in Experimental Design: Nitric Oxide Inhibition Assay

We use the murine macrophage cell line RAW 264.7 as it is a well-established model for studying inflammation.[11] Upon stimulation with LPS, these cells robustly produce NO. The amount of NO produced can be indirectly quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.[12] The Griess reaction is a colorimetric assay where sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride react with nitrite in an acidic environment to form a pink/purple azo compound, with an absorbance maximum at ~540 nm.[11] A reduction in nitrite concentration in the presence of the test compound indicates potential anti-inflammatory activity via inhibition of the NO production pathway. A concurrent cell viability assay (e.g., MTT) is critical to ensure that the observed NO reduction is due to specific inhibitory action and not simply cytotoxicity.

Experimental Workflow: NO Inhibition in Macrophages

NO_Workflow cluster_prep Cell Culture & Treatment cluster_assay Assay & Measurement cluster_analysis Data Analysis P1 Seed RAW 264.7 cells in a 96-well plate and allow to adhere (18-24h) P2 Pre-treat cells with compound dilutions for 1-2 hours P1->P2 Cells Adhered D3 Perform parallel MTT assay for cytotoxicity P1->D3 Parallel Plate P3 Stimulate cells with LPS (e.g., 1 µg/mL) P2->P3 Compound Added A1 Incubate for 24 hours P3->A1 Inflammation Induced A2 Collect cell culture supernatant A1->A2 A3 Mix supernatant with Griess Reagent A2->A3 D1 Measure absorbance at 540 nm A3->D1 Color Development D2 Calculate % NO Inhibition and determine IC50 D1->D2 R R D2->R Result: IC50 Value (µM)

Caption: Workflow for Nitric Oxide (NO) inhibition assay in LPS-stimulated macrophages.

Detailed Protocol: Nitric Oxide Inhibition Assay
  • Cell Culture: Seed RAW 264.7 macrophages in a 96-well plate at a density of 1.5 x 10⁵ cells/well and incubate for 18-24 hours to allow for cell adherence.

  • Compound Treatment: Remove the old medium and replace it with fresh medium containing various concentrations of Methyl 4-hydroxy-2-methylbenzoate. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., L-NAME).

  • LPS Stimulation: After 1-2 hours of pre-treatment with the compound, stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control (unstimulated) group.

  • Incubation: Incubate the plate for a further 24 hours at 37°C in a 5% CO₂ incubator.

  • Griess Reaction:

    • Carefully collect 100 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.

    • Prepare a standard curve using known concentrations of sodium nitrite.

    • Add 100 µL of Griess Reagent (a 1:1 mixture of 1% sulfanilamide in 2.5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid) to each well containing supernatant or standard.[11]

    • Incubate at room temperature for 10 minutes, protected from light.

  • Measurement and Calculation: Measure the absorbance at 540 nm. Calculate the nitrite concentration from the standard curve. Determine the % NO Inhibition relative to the LPS-stimulated control and calculate the IC50 value.

  • Cytotoxicity Assay: On a parallel plate prepared and treated identically, perform an MTT assay to assess cell viability and rule out false-positive results due to cell death.[11]

Data Presentation
Compound Conc. (µM)Nitrite Conc. (µM)% NO InhibitionCell Viability (%)IC50 (µM)
0 (Control)(Data)0100(Calculated Value)
0 + LPS(Data)(Reference)>95
10(Data)(Data)>95
25(Data)(Data)>95
50(Data)(Data)>95
100(Data)(Data)>95

Conclusion and Future Directions

This guide provides a validated, multi-faceted approach to begin the systematic biological characterization of Methyl 4-hydroxy-2-methylbenzoate. The proposed experiments in antimicrobial, antioxidant, and anti-inflammatory activities serve as a robust starting point. Positive results from these primary screens would warrant progression to more complex investigations, including:

  • Mechanism of Action Studies: Investigating the specific cellular pathways modulated by the compound (e.g., effects on bacterial cell membranes, specific enzyme inhibition, or modulation of inflammatory signaling pathways like NF-κB).

  • In Vivo Efficacy: Testing the compound in animal models of infection, oxidative stress, or inflammation.

  • Safety and Toxicology Profiling: Comprehensive assessment of the compound's safety for potential therapeutic or commercial applications.

By executing this structured research plan, the scientific community can effectively elucidate the biological activity profile of Methyl 4-hydroxy-2-methylbenzoate, potentially uncovering a novel agent for therapeutic, preservative, or other industrial applications.

References

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71–79. [Link]

  • Sharma, A., & Singh, P. (2023). A comprehensive review on in-vitro methods for anti- microbial activity. World Journal of Biology Pharmacy and Health Sciences, 16(02), 053–062. [Link]

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  • G-Biosciences. (n.d.). DPPH Antioxidant Assay. G-Biosciences. [Link]

  • World Organisation for Animal Health. (2012). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. OIE Terrestrial Manual. [Link]

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  • Gentech Biosciences. (n.d.). METHYL-4- HYDROXYBENZOATE. Gentech Biosciences. [Link]

  • Kumar, A., Kumar, A., Vashisht, D., & Nehra, K. (2022). Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. Journal of Chemistry. [Link]

  • Platzer, M., Kiese, S., & Herfellner, T. (2022). DPPH Radical Scavenging Assay. MDPI. [Link]

  • Kim, H. J., Lee, J. Y., You, B. R., Kim, M. R., Choi, H. C., & An, N. H. (2011). Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts. Journal of the Korean Society for Applied Biological Chemistry, 54(4), 606-612. [Link]

  • Mastura, M., et al. (2020). Chemical structure of 4-hydroxy methyl benzoate from Halban leaves isolation. ResearchGate. [Link]

  • Ataman Kimya. (n.d.). METHYL 4-HYDROXYBENZOATE. Ataman Kimya. [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 4-hydroxy-2-methylbenzoate. PubChem. [Link]

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Exploratory

An In-depth Technical Guide to Methyl 4-hydroxy-2-methylbenzoate: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals Introduction Methyl 4-hydroxy-2-methylbenzoate, with the CAS number 57556-31-7, is an aromatic ester that holds potential as a versatile building block in o...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-hydroxy-2-methylbenzoate, with the CAS number 57556-31-7, is an aromatic ester that holds potential as a versatile building block in organic synthesis, particularly in the realms of medicinal chemistry and material science.[1] Its structure, featuring a phenol, a methyl ester, and an additional methyl group on the benzene ring, provides multiple reactive sites for chemical modification. This guide offers a comprehensive overview of its synthesis, spectroscopic characterization, and explores its potential applications based on the activities of structurally related compounds. While it is a natural product found in organisms such as Talaromyces pinophilus and Liriodendron tulipifera, its synthetic routes are of primary interest to the scientific community for enabling broader research and development.[2]

Physicochemical Properties

A summary of the key physicochemical properties of Methyl 4-hydroxy-2-methylbenzoate is presented in the table below.

PropertyValueSource
Molecular Formula C₉H₁₀O₃
Molecular Weight 166.17 g/mol
IUPAC Name methyl 4-hydroxy-2-methylbenzoate
CAS Number 57556-31-7
Appearance Solid (predicted)
SMILES CC1=C(C=CC(=C1)O)C(=O)OC

Synthesis of Methyl 4-hydroxy-2-methylbenzoate

The synthesis of Methyl 4-hydroxy-2-methylbenzoate is a two-step process that begins with the preparation of its precursor, 4-hydroxy-2-methylbenzoic acid, followed by its esterification.

Part 1: Synthesis of 4-hydroxy-2-methylbenzoic acid

A robust method for synthesizing 4-hydroxy-2-methylbenzoic acid involves a modified Kolbe-Schmitt reaction, which offers high selectivity for the para-position under milder conditions than the traditional high-pressure, high-temperature approach.[3][4]

Synthesis_Part1 reactant Substituted Phenol intermediate Carbamate Intermediate reactant->intermediate  + CO₂ (aprotic polar solvent) product 4-hydroxy-2-methylbenzoic acid intermediate->product  Dealkylation Synthesis_Part2 reactant1 4-hydroxy-2-methylbenzoic acid product Methyl 4-hydroxy-2-methylbenzoate reactant1->product reactant2 Methanol (excess) reactant2->product catalyst H₂SO₄ (catalyst) catalyst->product

Caption: Fischer esterification of 4-hydroxy-2-methylbenzoic acid.

Experimental Protocol:

  • Reaction Setup: In a round-bottomed flask, dissolve 4-hydroxy-2-methylbenzoic acid in an excess of methanol.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux for several hours (the reaction can be monitored by thin-layer chromatography).

  • Workup: After cooling, pour the reaction mixture into water and extract the product with an organic solvent such as diethyl ether or ethyl acetate. [5][6]5. Purification: Wash the organic layer with a saturated sodium bicarbonate solution to remove any unreacted acid, followed by a wash with brine. [5][6]Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and remove the solvent under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography or recrystallization. [6]

Spectroscopic Characterization

Comprehensive spectroscopic analysis is essential for confirming the structure and purity of the synthesized Methyl 4-hydroxy-2-methylbenzoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted):

  • Aromatic Protons (3H): Three signals in the aromatic region (typically δ 6.5-8.0 ppm). The proton ortho to the ester group is expected to be the most downfield. The protons on the ring will exhibit splitting patterns (doublets and doublet of doublets) due to coupling with each other.

  • Hydroxyl Proton (1H): A broad singlet, the chemical shift of which is dependent on concentration and solvent.

  • Ester Methyl Protons (3H): A sharp singlet around δ 3.8-3.9 ppm.

  • Ring Methyl Protons (3H): A sharp singlet around δ 2.2-2.4 ppm.

¹³C NMR (Predicted):

  • Carbonyl Carbon: A signal in the range of δ 165-170 ppm.

  • Aromatic Carbons: Six signals in the aromatic region (δ 110-160 ppm). The carbon bearing the hydroxyl group will be the most downfield, followed by the carbon attached to the ester group.

  • Ester Methyl Carbon: A signal around δ 52 ppm.

  • Ring Methyl Carbon: A signal around δ 20 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of Methyl 4-hydroxy-2-methylbenzoate is expected to show characteristic absorption bands for its functional groups. [2]

Wavenumber (cm⁻¹) Vibration Functional Group
~3300 (broad) O-H stretch Phenolic hydroxyl
~3000 C-H stretch Aromatic and methyl
~1700 C=O stretch Ester carbonyl
~1600, ~1500 C=C stretch Aromatic ring

| ~1250 | C-O stretch | Ester and phenol |

The broadness of the O-H stretch is indicative of hydrogen bonding. The exact position of the C=O stretch can provide information about conjugation with the aromatic ring.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of Methyl 4-hydroxy-2-methylbenzoate would likely show a molecular ion peak ([M]⁺) at m/z = 166. [2]Key fragmentation patterns would include:

  • Loss of a methoxy radical (•OCH₃): Resulting in a fragment at m/z = 135.

  • Loss of a methyl radical (•CH₃): Resulting in a fragment at m/z = 151.

  • Decarboxylation: Loss of CO₂Me, leading to a fragment corresponding to the hydroxytoluene cation.

MS_Fragmentation M [M]⁺ (m/z = 166) frag1 [M - •OCH₃]⁺ (m/z = 135) M->frag1 - •OCH₃ frag2 [M - •CH₃]⁺ (m/z = 151) M->frag2 - •CH₃

Caption: Predicted major fragmentation pathways for Methyl 4-hydroxy-2-methylbenzoate in EI-MS.

Potential Applications

While specific applications of Methyl 4-hydroxy-2-methylbenzoate are not extensively documented, its structural features suggest potential utility in several areas, drawing parallels from its isomers and related compounds.

Pharmaceutical and Medicinal Chemistry

Structurally similar phenolic compounds are of significant interest in drug discovery. For instance, the isomeric Methyl 4-hydroxybenzoate (methylparaben) is widely used as an antimicrobial preservative in pharmaceutical formulations. While the antimicrobial properties of Methyl 4-hydroxy-2-methylbenzoate have not been specifically reported, its phenolic nature suggests it may possess some antimicrobial activity.

Furthermore, substituted benzoates can serve as scaffolds for the synthesis of more complex bioactive molecules. The presence of the hydroxyl and methyl groups allows for further functionalization to explore structure-activity relationships in various therapeutic targets. Studies on the cytotoxicity of related compounds like methyl benzoate provide a framework for evaluating the biological activity of Methyl 4-hydroxy-2-methylbenzoate. [7]

Material Science

Hydroxybenzoic acids and their esters are valuable monomers in polymer chemistry. [8]Methyl 4-hydroxy-2-methylbenzoate could potentially be used as:

  • A co-monomer in polyester synthesis: The hydroxyl group can react with dicarboxylic acids, and the ester group can undergo transesterification, allowing for its incorporation into polymer chains. The methyl groups on the ring could influence the polymer's physical properties, such as solubility and thermal stability.

  • A chain-terminating agent: Its monofunctional hydroxyl group could be used to control the molecular weight of polymers. [8]* A polymer modifier: The phenolic hydroxyl group could be used to graft the molecule onto existing polymers to alter their surface properties. [8]

Fragrance and Flavor Industry

Many benzoate esters are used in the fragrance and flavor industry. For example, methyl benzoate has a fruity, floral scent. While the olfactory properties of Methyl 4-hydroxy-2-methylbenzoate are not documented, its aromatic structure suggests it could be investigated as a potential fragrance component.

Conclusion

Methyl 4-hydroxy-2-methylbenzoate is a readily synthesizable aromatic compound with a range of potential applications. This guide has provided a detailed overview of its synthesis, starting from its precursor, and a predictive analysis of its spectroscopic characteristics. While direct research on its biological activity and material applications is currently limited, the established properties of its structural analogs suggest that it is a promising candidate for further investigation in medicinal chemistry, polymer science, and other areas of chemical research. The detailed protocols and characterization data presented here provide a solid foundation for researchers and scientists to explore the full potential of this versatile molecule.

References

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  • Methyl 4-hydroxy-2-methylbenzoate | C9H10O3 | CID 12351986 - PubChem. (URL: [Link])

  • 1H NMR Spectrum (1D, 1000 MHz, D2O, predicted) (HMDB0168668) - Human Metabolome Database. (URL: [Link])

  • Evaluating cytotoxicity of methyl benzoate in vitro - PMC - NIH. (2020-02-04). (URL: [Link])

  • Methyl 4-hydroxybenzoate (C8 H8 O3) - BMRB. (URL: [Link])

  • Fischer Esterification-Typical Procedures - OperaChem. (2024-01-05). (URL: [Link])

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  • Lab5 procedure esterific
  • Identification of methyl 4-hydroxybenzoate as a natural anti-Helicobacter pylori agent from the culture broth of Bacillus subtilis - Academia Publishing. (2018-02-13). (URL: [Link])

  • 4 - The Royal Society of Chemistry. (URL: not available)
  • mass spectra - fragmentation patterns - Chemguide. (URL: [Link])

  • Biosourced Functional Hydroxybenzoate-co-Lactide Polymers with Antimicrobial Activity. (2025-08-06). (URL: not available)
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  • methyl 4-hydroxy-2-methylbenzoate - Chemical Synthesis Database. (2025-05-20). (URL: [Link])

  • Comparative representations of FT-IR spectra for methyl 4-hydroxybenzoate - ResearchGate. (URL: [Link])

  • How to Read and Interpret FTIR Spectroscope of Organic Material Indonesian Journal of Science & Technology - Jurnal UPI. (2019-04-01). (URL: [Link])

  • Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023-08-29). (URL: [Link])

  • Methyl 4-Amino-2-hydroxybenzoate, CAS No. 4136-97-4 - iChemical. (URL: [Link])

  • ANTIMICROBIAL EFFICACY OF THE METHYLPARABEN AND BENZOATE SODIUM AGAINST SELECTED STANDARD MICROORGANISMS, CLINICAL AND ENVIRONME - CIBTech. (URL: not available)
  • Methyl 4-(hydroxymethyl)-2-methylbenzoate | C10H12O3 | CID 23021531 - PubChem. (URL: [Link])

  • infrared spectrum of methyl 2-hydroxybenzoate C8H8O3 prominent wavenumbers cm-1 detecting ester phenol functional groups present finger print for identification of methyl salicylate image diagram oil of wintergreen doc brown's advanced organic chemistry revision notes. (URL: [Link])

  • Methyl 4-Hydroxybenzoate | Drug Information, Uses, Side Effects, Chemistry. (URL: not available)
  • PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc - YouTube. (2021-01-10). (URL: [Link])

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Foundational

The Emergence of a Niche Benzoate: A Technical Guide to Methyl 4-hydroxy-2-methylbenzoate

Abstract Methyl 4-hydroxy-2-methylbenzoate, a seemingly unassuming aromatic ester, occupies a unique position at the intersection of natural product chemistry and synthetic organic chemistry. While its historical discove...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 4-hydroxy-2-methylbenzoate, a seemingly unassuming aromatic ester, occupies a unique position at the intersection of natural product chemistry and synthetic organic chemistry. While its historical discovery is not marked by a singular breakthrough publication, its presence in the fungal and plant kingdoms, coupled with established synthetic routes for its creation, makes it a molecule of interest for researchers in drug discovery and natural product synthesis. This technical guide provides a comprehensive overview of Methyl 4-hydroxy-2-methylbenzoate, detailing its identification as a natural product, established synthetic methodologies for its laboratory preparation, and a thorough characterization of its physicochemical and spectroscopic properties. This document serves as a vital resource for scientists seeking to understand, synthesize, and potentially exploit the properties of this unique benzoate derivative.

Introduction: A Molecule of Dual Origins

Methyl 4-hydroxy-2-methylbenzoate (CAS No. 57556-31-7) is a derivative of benzoic acid, a foundational structure in organic chemistry with a history stretching back to the 16th century.[1] While the parent benzoic acid and its simpler esters, like methylparaben (Methyl 4-hydroxybenzoate), are well-documented for their antimicrobial and preservative properties, Methyl 4-hydroxy-2-methylbenzoate presents a more nuanced profile.[2][3][4] Its discovery is not a story of a single scientist's Eureka moment but rather a gradual emergence from two distinct realms: the intricate biosynthetic pathways of nature and the logical progressions of synthetic chemistry.

This guide will navigate the known origins of this compound, providing both the context of its natural occurrence and the practical, step-by-step methodologies for its synthesis. By understanding both facets of its existence, researchers can better appreciate its potential applications and the chemical logic that governs its formation.

Identification as a Natural Product

Methyl 4-hydroxy-2-methylbenzoate has been identified as a secondary metabolite in at least two distinct natural sources, highlighting its role in the chemical ecology of these organisms.

Fungal Origins: Talaromyces pinophilus

This compound has been reported as a constituent of Talaromyces pinophilus, a species of fungus known for producing a diverse array of secondary metabolites.[3][5][6] The isolation of Methyl 4-hydroxy-2-methylbenzoate from this fungus points to its production through complex biosynthetic pathways, likely involving the shikimate pathway for the formation of the aromatic precursor, 4-hydroxy-2-methylbenzoic acid. The presence of this and other bioactive compounds in Talaromyces species underscores the importance of these microorganisms as a source for novel chemical entities.[7][8]

Floral Origins: Liriodendron tulipifera

The Tulip Tree, Liriodendron tulipifera, is another natural source in which Methyl 4-hydroxy-2-methylbenzoate has been identified.[3][6] This large deciduous tree is known to produce a variety of bioactive compounds, including alkaloids and lignans.[1][9] The presence of this specific benzoate ester within its chemical arsenal suggests a potential role in defense mechanisms or other ecological interactions.

While the precise biological function of Methyl 4-hydroxy-2-methylbenzoate in these organisms is not yet fully elucidated, its discovery as a natural product provides a compelling rationale for its synthesis and further biological evaluation.

Synthetic Pathways: From Precursor to Product

The laboratory synthesis of Methyl 4-hydroxy-2-methylbenzoate is a logical and well-established process, primarily involving two key stages: the synthesis of the carboxylic acid precursor, 4-hydroxy-2-methylbenzoic acid, followed by its esterification.

Synthesis of 4-hydroxy-2-methylbenzoic Acid

The strategic synthesis of the substituted benzoic acid precursor is critical. One of the most effective methods for introducing a carboxyl group onto a phenol ring is the Kolbe-Schmitt reaction .[6] This reaction involves the carboxylation of a phenoxide ion with carbon dioxide under pressure and temperature. For the synthesis of 4-hydroxy-2-methylbenzoic acid, the starting material would be m-cresol.

Conceptual Workflow for the Synthesis of 4-hydroxy-2-methylbenzoic Acid via Kolbe-Schmitt Reaction

mcresol m-Cresol phenoxide Potassium m-cresolate mcresol->phenoxide KOH carboxylation Carboxylation with CO2 (High T, High P) phenoxide->carboxylation acidification Acidic Workup carboxylation->acidification product 4-hydroxy-2-methylbenzoic acid acidification->product H+

Caption: Synthesis of the precursor acid via the Kolbe-Schmitt reaction.

Esterification: The Fischer-Speier Approach

With the carboxylic acid in hand, the final step is esterification. The Fischer-Speier esterification is a classic and reliable method for this transformation.[4] It involves reacting the carboxylic acid with an excess of the desired alcohol (in this case, methanol) in the presence of a strong acid catalyst, typically sulfuric acid or p-toluenesulfonic acid. The reaction is driven to completion by the removal of water, often through azeotropic distillation or by using a large excess of the alcohol.

Experimental Protocol: Fischer-Speier Esterification of 4-hydroxy-2-methylbenzoic Acid

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-hydroxy-2-methylbenzoic acid (1.0 eq) in an excess of anhydrous methanol (20-30 eq).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the solution.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Methyl 4-hydroxy-2-methylbenzoate.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the final product.

Logical Flow of the Fischer-Speier Esterification

cluster_reactants Reactants acid 4-hydroxy-2-methylbenzoic acid reflux Reflux acid->reflux methanol Methanol (excess) methanol->reflux catalyst H2SO4 (catalyst) catalyst->reflux ester Methyl 4-hydroxy-2-methylbenzoate reflux->ester water Water reflux->water byproduct

Caption: The key steps in the Fischer-Speier esterification process.

Physicochemical and Spectroscopic Characterization

A thorough characterization is essential to confirm the identity and purity of the synthesized Methyl 4-hydroxy-2-methylbenzoate.

Physicochemical Properties
PropertyValueSource
Molecular Formula C₉H₁₀O₃[3]
Molecular Weight 166.17 g/mol [3]
CAS Number 57556-31-7[3]
Appearance White to off-white solid
Melting Point Not definitively reported, requires experimental determination
Boiling Point Not definitively reported, requires experimental determination
Spectroscopic Data

Modern spectroscopic techniques provide an unambiguous fingerprint of the molecule.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl group on the ring, the ester methyl group, and the hydroxyl proton. The splitting patterns and chemical shifts of the aromatic protons will confirm the substitution pattern.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon of the ester, the aromatic carbons (both substituted and unsubstituted), and the two methyl carbons.

  • IR (Infrared) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the hydroxyl (-OH) group (a broad peak), the carbonyl (C=O) group of the ester (a strong, sharp peak), and C-H and C=C bonds of the aromatic ring.[3][10]

  • MS (Mass Spectrometry): The mass spectrum will show the molecular ion peak (M+) corresponding to the molecular weight of the compound (166.17).[3][10] Fragmentation patterns can provide further structural information.

Conclusion and Future Perspectives

The "discovery" of Methyl 4-hydroxy-2-methylbenzoate is a testament to the ongoing exploration of natural products and the power of synthetic chemistry to construct molecules of interest. While a singular historical account of its first synthesis or isolation remains elusive, its confirmed presence in nature and the well-defined synthetic routes to obtain it provide a solid foundation for future research.

This technical guide has provided a comprehensive overview of this unique benzoate, from its natural origins to its laboratory synthesis and characterization. The detailed protocols and conceptual workflows presented herein are intended to empower researchers in the fields of medicinal chemistry, natural product synthesis, and drug discovery to further investigate the biological activities and potential applications of Methyl 4-hydroxy-2-methylbenzoate. Future studies could focus on elucidating its biosynthetic pathway, exploring its ecological role, and screening it for novel pharmacological properties.

References

  • Vinale, F., et al. (2017). Secondary metabolites from the endophytic fungus Talaromyces pinophilus.
  • Kang, Y. F., et al. (2014). Antioxidant and Anticancer Constituents from the Leaves of Liriodendron tulipifera. Molecules, 19(4), 4234-4245.
  • CN113423683A - Method for producing 4-hydroxy-2-methylbenzoic acid.
  • Chen, C. Y., et al. (2013). Biofunctional Constituents from Liriodendron tulipifera with Antioxidants and Anti-Melanogenic Properties. International Journal of Molecular Sciences, 14(1), 1698-1713.
  • Vinale, F., et al. (2017). Secondary metabolites from the endophytic fungus Talaromyces pinophilus.
  • Kang, Y. F., et al. (2014). Antioxidant and Anticancer Constituents from the Leaves of Liriodendron tulipifera. Molecules, 19, 4235.
  • Ataman Kimya.
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Exploratory

"physical properties of Methyl 4-hydroxy-2-methylbenzoate"

An In-depth Technical Guide to the Physical Properties of Methyl 4-hydroxy-2-methylbenzoate For Researchers, Scientists, and Drug Development Professionals Introduction Methyl 4-hydroxy-2-methylbenzoate (CAS No. 57556-31...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical Properties of Methyl 4-hydroxy-2-methylbenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-hydroxy-2-methylbenzoate (CAS No. 57556-31-7) is a benzoate ester of significant interest in various chemical and pharmaceutical research domains. As a substituted phenolic compound, its physical properties are pivotal in determining its behavior in biological systems, its formulation characteristics, and its stability during storage and processing. For researchers in drug development, a thorough understanding of these properties is fundamental for lead optimization, formulation design, and ensuring the quality and efficacy of potential therapeutic agents. This guide provides a comprehensive overview of the key physical properties of Methyl 4-hydroxy-2-methylbenzoate, offering both established data and detailed experimental protocols for their determination.

General Information
PropertyValueSource(s)
Chemical Name Methyl 4-hydroxy-2-methylbenzoate
CAS Number 57556-31-7
Molecular Formula C₉H₁₀O₃
Molecular Weight 166.17 g/mol
Synonyms 4-Hydroxy-2-methylbenzoic acid methyl ester, Methyl 2-methyl-4-hydroxybenzoate
Crystallinity and Thermal Properties

The solid-state properties of an active pharmaceutical ingredient (API) are critical as they can influence its solubility, dissolution rate, and bioavailability.

2.1. Melting Point

The melting point is a crucial indicator of a crystalline solid's purity. For the isomeric compound, methyl 4-hydroxybenzoate (a well-known paraben), the melting point is consistently reported in the range of 125-128 °C[1]. However, for Methyl 4-hydroxy-2-methylbenzoate, reported values are inconsistent, highlighting the need for careful experimental determination.

Experimental Protocol: Capillary Melting Point Determination

This method is a standard and reliable technique for determining the melting point of a crystalline solid.[2]

Materials and Equipment:

  • Methyl 4-hydroxy-2-methylbenzoate (purified sample)

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (closed at one end)

  • Spatula

  • Mortar and pestle

Procedure:

  • Sample Preparation: Ensure the sample is completely dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.

  • Capillary Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount of material into the closed end. The packed sample should be approximately 2-3 mm in height.

  • Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

  • Heating:

    • For a preliminary determination, heat the sample rapidly to get an approximate melting range.

    • For an accurate determination, start heating at a rate of 10-15 °C per minute until the temperature is about 20 °C below the expected melting point. Then, reduce the heating rate to 1-2 °C per minute.

  • Observation: Carefully observe the sample. Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting point is reported as the range T1-T2.

  • Purity Assessment: A sharp melting range (0.5-1 °C) is indicative of a pure compound. A broad melting range suggests the presence of impurities.

MeltingPointWorkflow A Dry and Powder Sample B Pack Capillary Tube A->B C Place in Apparatus B->C D Rapid Heating (Approx. MP) C->D E Slow Heating (Accurate MP) D->E F Record T1 (First Liquid) E->F G Record T2 (All Liquid) F->G H Report Melting Range (T1-T2) G->H

Caption: Workflow for Capillary Melting Point Determination.

2.2. Boiling Point

The boiling point of Methyl 4-hydroxy-2-methylbenzoate is not well-documented, likely due to its relatively high molecular weight and potential for decomposition at atmospheric pressure. Therefore, determination under reduced pressure is recommended.

Experimental Protocol: Boiling Point Determination under Reduced Pressure

This method is suitable for high-boiling liquids or compounds that may decompose at their atmospheric boiling point.

Materials and Equipment:

  • Methyl 4-hydroxy-2-methylbenzoate

  • Small-scale distillation apparatus (e.g., Hickman still)

  • Heating mantle or oil bath

  • Thermometer

  • Vacuum pump and manometer

  • Boiling chips

Procedure:

  • Apparatus Setup: Assemble the distillation apparatus. Place a small amount of the sample and a few boiling chips in the distillation flask.

  • Vacuum Application: Connect the apparatus to a vacuum pump and reduce the pressure to a known, stable value.

  • Heating: Begin heating the sample gently.

  • Observation: Observe the temperature at which the liquid boils and a steady stream of condensate is collected. This temperature is the boiling point at the recorded pressure.

  • Pressure Correction: If desired, the boiling point at atmospheric pressure can be estimated using a nomograph or the Clausius-Clapeyron equation.

2.3. Polymorphism

Polymorphism, the ability of a solid to exist in multiple crystalline forms, can significantly impact the physical and pharmaceutical properties of a compound[3]. The isomeric methyl 4-hydroxybenzoate is known to exhibit polymorphism[4]. Given this, it is crucial to investigate the potential for polymorphism in Methyl 4-hydroxy-2-methylbenzoate, especially in a drug development context.

Experimental Approach: Polymorph Screening

A comprehensive polymorph screen involves recrystallizing the compound from a variety of solvents under different conditions (e.g., temperature, cooling rate). The resulting solid forms are then analyzed using techniques such as:

  • Powder X-ray Diffraction (PXRD): Provides a unique fingerprint for each crystalline form.

  • Differential Scanning Calorimetry (DSC): Can identify different polymorphs by their distinct melting points and enthalpies of fusion.

  • Infrared (IR) Spectroscopy: Different polymorphs can exhibit subtle differences in their IR spectra due to variations in intermolecular interactions.

Solubility

Solubility is a critical parameter for drug absorption and formulation. The general principle of "like dissolves like" suggests that Methyl 4-hydroxy-2-methylbenzoate, with its polar hydroxyl group and less polar ester and methyl groups, will have moderate solubility in a range of solvents. Qualitative data for the related methyl 4-hydroxybenzoate indicates it is freely soluble in ethanol, ether, and acetone, and only slightly soluble in water[1].

Experimental Protocol: Shake-Flask Method for Solubility Determination

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[5][6]

Materials and Equipment:

  • Methyl 4-hydroxy-2-methylbenzoate (crystalline solid)

  • A selection of solvents (e.g., water, ethanol, methanol, acetone, acetonitrile)

  • Screw-cap vials

  • Orbital shaker or rotator with temperature control

  • Analytical balance

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometer

Procedure:

  • Sample Preparation: Add an excess amount of the solid compound to a vial containing a known volume of the solvent.

  • Equilibration: Seal the vials and place them in the shaker at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vials to sediment the excess solid.

  • Sample Collection: Carefully withdraw a known volume of the supernatant and filter it through a syringe filter to remove any undissolved particles.

  • Quantification: Dilute the filtered solution with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method like HPLC or UV-Vis spectrophotometry.

  • Calculation: Calculate the solubility in units such as mg/mL or mol/L.

SolubilityWorkflow A Add Excess Solid to Solvent B Equilibrate with Shaking A->B C Centrifuge to Separate Phases B->C D Filter Supernatant C->D E Quantify Concentration (HPLC/UV-Vis) D->E F Calculate Solubility E->F

Caption: Workflow for Shake-Flask Solubility Determination.

Hygroscopicity

Hygroscopicity is the tendency of a substance to absorb moisture from the air. For pharmaceutical solids, this can affect stability, flowability, and formulation performance[5][7][8]. As a phenolic compound, Methyl 4-hydroxy-2-methylbenzoate may exhibit some degree of hygroscopicity.

Experimental Protocol: Dynamic Vapor Sorption (DVS)

DVS is a gravimetric technique that measures the change in mass of a sample as it is exposed to varying levels of relative humidity (RH) at a constant temperature.[9]

Materials and Equipment:

  • Dynamic Vapor Sorption (DVS) analyzer

  • Microbalance

  • Methyl 4-hydroxy-2-methylbenzoate sample

Procedure:

  • Sample Preparation: Place a small, accurately weighed amount of the sample in the DVS sample pan.

  • Drying: Dry the sample in the DVS instrument under a stream of dry nitrogen (0% RH) until a stable weight is achieved.

  • Sorption/Desorption Cycle: Program the instrument to incrementally increase the RH (e.g., in 10% steps from 0% to 90% RH) and then decrease it back to 0% RH. The instrument records the mass change at each RH step after the sample has reached equilibrium.

  • Data Analysis: Plot the change in mass versus RH to generate a sorption-desorption isotherm. The shape of the isotherm and the total moisture uptake can be used to classify the hygroscopicity of the compound.

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and identification of a compound.

5.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Features:

  • Aromatic protons in the region of 6.5-8.0 ppm.

  • A singlet for the methyl ester protons around 3.8-4.0 ppm.

  • A singlet for the methyl group on the aromatic ring around 2.2-2.5 ppm.

  • A broad singlet for the hydroxyl proton, the chemical shift of which will be concentration and solvent dependent.

Expected ¹³C NMR Features:

  • Aromatic carbons in the region of 110-160 ppm.

  • A carbonyl carbon from the ester group around 165-175 ppm.

  • A methyl ester carbon around 50-55 ppm.

  • A methyl group carbon around 15-25 ppm.

5.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of an aromatic ester like Methyl 4-hydroxy-2-methylbenzoate is expected to show characteristic absorption bands.[11][12][13]

Expected IR Absorption Bands:

  • O-H stretch (hydroxyl group): A broad band in the region of 3200-3600 cm⁻¹.

  • C-H stretch (aromatic and methyl): Bands in the region of 2850-3100 cm⁻¹.

  • C=O stretch (ester): A strong, sharp band in the region of 1680-1730 cm⁻¹. Conjugation with the aromatic ring will likely shift this to a lower wavenumber.

  • C=C stretch (aromatic ring): Bands in the region of 1450-1600 cm⁻¹.

  • C-O stretch (ester): Two strong bands in the region of 1000-1300 cm⁻¹.

5.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is useful for structural confirmation. GC-MS data for Methyl 4-hydroxy-2-methylbenzoate is available.[14]

Expected Fragmentation Pattern (Electron Ionization):

  • Molecular Ion (M⁺): A peak at m/z = 166, corresponding to the molecular weight of the compound.

  • Loss of Methoxy Group (-OCH₃): A fragment at m/z = 135.

  • Loss of Carbon Monoxide (-CO): Subsequent loss of CO from the m/z = 135 fragment to give a peak at m/z = 107.

MassSpecFragmentation M [M]⁺˙ m/z = 166 F1 [M - OCH₃]⁺ m/z = 135 M->F1 - •OCH₃ F2 [M - OCH₃ - CO]⁺ m/z = 107 F1->F2 - CO

Caption: Proposed Mass Spectrometry Fragmentation Pathway.

Safety and Handling

Methyl 4-hydroxy-2-methylbenzoate is classified as an irritant.[14] Appropriate safety precautions should be taken when handling this compound.

General Handling Precautions:

  • Work in a well-ventilated area, preferably in a fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation of dust or vapors.

  • Avoid contact with skin and eyes.

  • In case of contact, wash the affected area thoroughly with water.

Storage:

  • Store in a tightly sealed container in a cool, dry place.

  • Keep away from strong oxidizing agents.

Conclusion

This technical guide has provided a detailed overview of the key physical properties of Methyl 4-hydroxy-2-methylbenzoate. While some fundamental data is available, there are clear gaps in the experimental determination of several crucial parameters, including its melting point, boiling point, and quantitative solubility. The provided experimental protocols offer a roadmap for researchers to obtain this vital information, which is indispensable for the successful development of this compound for any application, particularly in the pharmaceutical field. A thorough characterization of its solid-state properties, including potential polymorphism and hygroscopicity, is strongly recommended for any drug development program involving this molecule.

References
  • Characterization of Pharmaceutical Polymorphs by Isothermal Calorimetry. (2025, August 10). ResearchGate. [Link]

  • Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview. JOCPR. [Link]

  • The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Spectroscopy Online. [Link]

  • METHYL 4-HYDROXYBENZOATE. Ataman Kimya. [Link]

  • Dynamic Vapor Sorption | Techniques. Particle Characterisation Laboratories. [Link]

  • Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i. BioAssay Systems. [Link]

  • Determination Of Melting Point Of An Organic Compound. BYJU'S. [Link]

  • SOP for Hygroscopicity Testing in Powders. (2024, July 15). [Link]

  • Characterization of Solid-State Drug Polymorphs and Real-Time Evaluation of Crystallization Process Consistency by Near-Infrared Spectroscopy. PMC - NIH. [Link]

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  • The Use of Dynamic Vapor Sorption Method in the Determination of Water Sorption Limit and Setting Specification for Drug Substance. American Pharmaceutical Review. [Link]

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Foundational

The Solubility of Methyl 4-hydroxy-2-methylbenzoate in Organic Solvents: A Comprehensive Technical Guide

Abstract This technical guide provides a detailed exploration of the solubility characteristics of Methyl 4-hydroxy-2-methylbenzoate in various organic solvents. While specific quantitative solubility data for this compo...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed exploration of the solubility characteristics of Methyl 4-hydroxy-2-methylbenzoate in various organic solvents. While specific quantitative solubility data for this compound is not extensively published, this document synthesizes foundational principles of solubility, physicochemical properties, and comparative data from structurally analogous compounds to provide a robust predictive framework. Furthermore, a comprehensive, field-proven experimental protocol for the precise determination of its solubility is detailed, empowering researchers in drug development and chemical synthesis to generate reliable and accurate data. This guide is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries who require a deep understanding of the solubility behavior of this compound for formulation, purification, and process development.

Introduction: The Significance of Solubility in a Molecular Context

Methyl 4-hydroxy-2-methylbenzoate, a derivative of benzoic acid, possesses a molecular architecture that presents a unique interplay of polar and non-polar characteristics. The presence of a hydroxyl group and a methyl ester group on the aromatic ring imparts the potential for hydrogen bonding and dipole-dipole interactions, while the benzene ring and the additional methyl group contribute to its lipophilic nature. Understanding the solubility of this compound in a diverse range of organic solvents is paramount for a multitude of applications, including:

  • Drug Development and Formulation: Solubility is a critical determinant of a drug candidate's bioavailability and therapeutic efficacy. A thorough understanding of its solubility profile in various organic solvents is essential for developing stable and effective dosage forms, from oral solutions to topical preparations.

  • Crystallization and Purification: The selection of an appropriate solvent system is fundamental to achieving high purity and desired crystal morphology during the crystallization process. Knowledge of solubility as a function of temperature is crucial for optimizing yield and minimizing impurities.

  • Chemical Synthesis: As a reactant or a product, the solubility of Methyl 4-hydroxy-2-methylbenzoate in reaction media dictates reaction kinetics, product isolation, and overall process efficiency.

This guide will delve into the theoretical underpinnings of its solubility, provide an expected solubility profile based on structural analogy, and equip the reader with a detailed experimental methodology for its empirical determination.

Physicochemical Properties of Methyl 4-hydroxy-2-methylbenzoate

A molecule's inherent physical and chemical properties are the primary determinants of its solubility behavior. The following table summarizes key physicochemical parameters for Methyl 4-hydroxy-2-methylbenzoate, which provide insights into its potential interactions with various solvents.

PropertyValueSource
Molecular Formula C₉H₁₀O₃[1]
Molecular Weight 166.17 g/mol [1]
IUPAC Name methyl 4-hydroxy-2-methylbenzoate[1]
XLogP3 2.4[1]
Boiling Point 274.989°C at 760 mmHg[2]

The XLogP3 value of 2.4 suggests a moderate lipophilicity, indicating that Methyl 4-hydroxy-2-methylbenzoate will likely exhibit favorable solubility in a range of organic solvents.

Theoretical Framework: The Thermodynamics of Dissolution

The dissolution of a crystalline solute in a solvent is a thermodynamic process governed by the Gibbs free energy change (ΔG), which is a function of enthalpy (ΔH) and entropy (ΔS) changes:

ΔG = ΔH - TΔS

For dissolution to be spontaneous, ΔG must be negative. This process can be conceptually broken down into three steps, as described by Hess's Law[3]:

  • Solute-Solute Interaction Breaking (Endothermic, ΔH₁ > 0): Energy is required to overcome the intermolecular forces holding the solute molecules together in the crystal lattice.

  • Solvent-Solvent Interaction Breaking (Endothermic, ΔH₂ > 0): Energy is needed to create a cavity in the solvent large enough to accommodate a solute molecule.[3]

  • Solute-Solvent Interaction Formation (Exothermic, ΔH₃ < 0): Energy is released when the solute molecule is solvated, forming new intermolecular interactions with the solvent molecules.[3]

The overall enthalpy of solution (ΔH_soln) is the sum of these enthalpy changes: ΔH_soln = ΔH₁ + ΔH₂ + ΔH₃.

The principle of "like dissolves like" is a practical manifestation of these thermodynamic considerations. Polar solutes, capable of hydrogen bonding and strong dipole-dipole interactions, tend to dissolve in polar solvents where the energy released from solute-solvent interactions (ΔH₃) can compensate for the energy required to break the solute-solute and solvent-solvent interactions (ΔH₁ and ΔH₂). Conversely, non-polar solutes dissolve in non-polar solvents, driven by weaker van der Waals forces.

In the case of Methyl 4-hydroxy-2-methylbenzoate, the hydroxyl group can act as a hydrogen bond donor, and the carbonyl oxygen of the ester group can act as a hydrogen bond acceptor. The aromatic ring can participate in π-π stacking interactions. The additional methyl group on the ring, compared to its simpler analog methylparaben, slightly increases its lipophilicity.

G cluster_solute Methyl 4-hydroxy-2-methylbenzoate cluster_solvent Solvent cluster_interactions Key Interactions solute C₉H₁₀O₃ solvent Solvent Molecule solute->solvent Intermolecular Forces (Hydrogen Bonding, Dipole-Dipole, van der Waals) h_bond Hydrogen Bonding (OH group) dipole Dipole-Dipole (Ester group) vdw van der Waals (Aromatic ring, methyl groups) solvent->solute Solvation

Caption: Intermolecular forces governing solubility.

Expected Solubility Profile and Comparative Analysis

The following table provides a qualitative expectation of solubility for Methyl 4-hydroxy-2-methylbenzoate and quantitative data for Methyl 4-hydroxybenzoate for comparison.

SolventExpected Solubility of Methyl 4-hydroxy-2-methylbenzoateReported Solubility of Methyl 4-hydroxybenzoate
Methanol Soluble to Freely SolubleFreely Soluble
Ethanol Soluble to Freely Soluble1 g in 2.5 mL
Acetone Soluble to Freely SolubleFreely Soluble
Ethyl Acetate SolubleSoluble
Diethyl Ether SolubleFreely Soluble
Dichloromethane SolubleInformation Not Available
Chloroform SolubleInformation Not Available
Dimethyl Sulfoxide (DMSO) SolubleInformation Not Available

It is imperative to note that these are expected solubilities and must be confirmed through experimental determination.

Experimental Protocol: The Shake-Flask Method for Thermodynamic Solubility Determination

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[4] It is a robust and reliable technique that, when performed correctly, yields highly accurate data. The following protocol provides a detailed, step-by-step procedure for determining the solubility of Methyl 4-hydroxy-2-methylbenzoate in organic solvents.

Materials and Equipment
  • Methyl 4-hydroxy-2-methylbenzoate (high purity, >99%)

  • Organic solvents of interest (analytical or HPLC grade)

  • Scintillation vials or glass flasks with PTFE-lined screw caps

  • Orbital shaker or magnetic stirrer with temperature control

  • Analytical balance (readable to at least 0.1 mg)

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

  • Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)

Experimental Workflow

G start Start prepare Prepare Solvent & Solute start->prepare add_excess Add Excess Solute to Solvent prepare->add_excess equilibrate Equilibrate at Constant Temperature (e.g., 24-48 hours) add_excess->equilibrate sample Withdraw Supernatant equilibrate->sample filter Filter to Remove Undissolved Solid sample->filter dilute Dilute Sample filter->dilute analyze Analyze Concentration (UV-Vis or HPLC) dilute->analyze calculate Calculate Solubility analyze->calculate end End calculate->end

Caption: Shake-flask method workflow.

Step-by-Step Procedure
  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of Methyl 4-hydroxy-2-methylbenzoate into a series of vials. The amount should be sufficient to ensure that a solid phase remains after equilibrium is reached.

    • Add a known volume or weight of the desired organic solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker or on a magnetic stirrer set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to ensure equilibrium is reached. This typically requires 24 to 72 hours. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration is no longer changing.

  • Sampling and Sample Preparation:

    • Once equilibrium is established, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette.

    • Immediately filter the withdrawn sample through a syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.

    • Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method.

Quantitative Analysis

The concentration of Methyl 4-hydroxy-2-methylbenzoate in the diluted, saturated solution can be determined using a calibrated analytical method.

  • UV-Vis Spectrophotometry:

    • Determine the wavelength of maximum absorbance (λ_max) of Methyl 4-hydroxy-2-methylbenzoate in the chosen solvent.

    • Prepare a series of standard solutions of known concentrations.

    • Measure the absorbance of the standards and the diluted sample at λ_max.

    • Construct a calibration curve by plotting absorbance versus concentration.

    • Determine the concentration of the diluted sample from the calibration curve and the Beer-Lambert law.

  • High-Performance Liquid Chromatography (HPLC):

    • Develop a suitable HPLC method (column, mobile phase, flow rate, and detection wavelength) for the analysis of Methyl 4-hydroxy-2-methylbenzoate.

    • Prepare a series of standard solutions of known concentrations.

    • Inject the standards and the diluted sample into the HPLC system.

    • Construct a calibration curve by plotting peak area versus concentration.

    • Determine the concentration of the diluted sample from the calibration curve.

Calculation of Solubility

The solubility (S) is calculated from the concentration of the diluted sample (C_diluted), taking into account the dilution factor (DF):

S = C_diluted × DF

The solubility should be reported in appropriate units, such as g/100 mL, mg/mL, or mol/L, at the specified temperature.

Conclusion

While a comprehensive, publicly available dataset on the quantitative solubility of Methyl 4-hydroxy-2-methylbenzoate in organic solvents is currently lacking, this technical guide provides a robust framework for both predicting and experimentally determining this critical parameter. By understanding the physicochemical properties of the molecule and the fundamental principles of dissolution, researchers can make informed decisions regarding solvent selection. The detailed shake-flask protocol presented herein offers a reliable method for generating the precise, high-quality solubility data necessary for advancing research and development in the pharmaceutical and chemical sciences. The generation and publication of such data would be a valuable contribution to the scientific community.

References

  • Ataman Kimya. (n.d.). METHYL 4-HYDROXYBENZOATE. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12351986, Methyl 4-hydroxy-2-methylbenzoate. Retrieved from [Link]

  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

  • LabSolutions. (n.d.). Methyl 4-hydroxy-2-methylbenzoate. Retrieved from [Link]

  • ChemSynthesis. (2025). methyl 4-hydroxy-2-methylbenzoate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 23021531, Methyl 4-(hydroxymethyl)-2-methylbenzoate. Retrieved from [Link]

  • Dearden, J. C. (1983). Thermodynamics of Distribution of P-Substituted Phenols Between Aqueous Solution and Organic Solvents and Phospholipid Vesicles. Journal of Pharmaceutical Sciences, 72(4), 443-448. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 81325, Methyl 4-(hydroxymethyl)benzoate. Retrieved from [Link]

  • ResearchGate. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1. Retrieved from [Link]

  • ResearchGate. (2025). Setup and validation of shake-flask procedures for the determination of partition coefficients (log D) from low drug amounts. Retrieved from [Link]

  • ResearchGate. (n.d.). Studies on the solubility of phenolic compounds. Retrieved from [Link]

  • Dissolution Technologies. (2014). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

  • OpenStax Chemistry 2e. (2021, August 30). Thermodynamics of the Dissolution Process [Video]. YouTube. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of methyl 4-hydroxybenzoate (CAS 99-76-3). Retrieved from [Link]

  • Biblioteca Digital do IPB. (n.d.). Solubility and solid phase studies of isomeric phenolic acids in pure solvents. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility and solid phase studies of isomeric phenolic acids in pure solvents. Retrieved from [Link]

  • ResearchGate. (2020). Chemical structure of 4-hydroxy methyl benzoate from Halban leaves isolation. Retrieved from [Link]

  • ChemSynthesis. (2025). methyl 2-hydroxy-4-methylbenzoate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7456, Methylparaben. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13013009, Ethyl 2-hydroxy-4-methylbenzoate. Retrieved from [Link]

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Exploratory

"stability of Methyl 4-hydroxy-2-methylbenzoate under acidic conditions"

An In-depth Technical Guide to the Stability of Methyl 4-hydroxy-2-methylbenzoate Under Acidic Conditions Abstract This technical guide provides a comprehensive analysis of the chemical stability of Methyl 4-hydroxy-2-me...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Stability of Methyl 4-hydroxy-2-methylbenzoate Under Acidic Conditions

Abstract

This technical guide provides a comprehensive analysis of the chemical stability of Methyl 4-hydroxy-2-methylbenzoate under acidic conditions. While specific literature on this particular molecule is limited, this paper synthesizes foundational principles of organic chemistry and established data on structurally analogous compounds, primarily parabens (esters of 4-hydroxybenzoic acid), to predict its degradation pathways and kinetics. This guide is intended for researchers, scientists, and drug development professionals, offering insights into reaction mechanisms, factors influencing stability, and robust methodologies for experimental assessment. We present detailed protocols for forced degradation studies and the development of a stability-indicating analytical method, crucial for regulatory compliance and the formulation of stable pharmaceutical products.

Introduction: The Significance of Stability in Pharmaceutical Science

Methyl 4-hydroxy-2-methylbenzoate is a benzoate ester characterized by a phenolic hydroxyl group and a methyl substituent on the aromatic ring. Its structural similarity to parabens, a class of widely used antimicrobial preservatives in cosmetics, foods, and pharmaceuticals, suggests its potential utility and, simultaneously, similar stability concerns.[1] The stability of any active pharmaceutical ingredient (API) or excipient is a critical quality attribute that directly impacts the safety and efficacy of a drug product.[2]

Under acidic conditions, which are prevalent in various liquid formulations and during certain manufacturing processes, molecules containing acid-labile functional groups are susceptible to degradation. For Methyl 4-hydroxy-2-methylbenzoate, the ester linkage is the primary site of vulnerability. Understanding the kinetics and mechanisms of this degradation is paramount for predicting shelf-life, developing stable formulations, and establishing appropriate storage conditions.[3] This guide provides the theoretical framework and practical methodologies to rigorously evaluate the stability of this compound.

Molecular Structure and Predicted Reactivity

The chemical behavior of Methyl 4-hydroxy-2-methylbenzoate is dictated by its three key functional groups: the methyl ester, the phenolic hydroxyl group, and the ortho-positioned methyl group.

  • Methyl Ester (-COOCH₃): This is the most reactive site under acidic conditions. The carbonyl oxygen is susceptible to protonation by an acid catalyst, which activates the carbonyl carbon for nucleophilic attack by water. This process, known as acid-catalyzed hydrolysis, is the principal degradation pathway.[4]

  • Phenolic Hydroxyl (-OH): This group is a strong electron-donating group, activating the aromatic ring towards electrophilic substitution. However, its direct role in acid-catalyzed hydrolysis is minimal.

  • Ortho-Methyl (-CH₃): The methyl group at the 2-position exerts two effects. Its electron-donating inductive effect slightly increases the electron density of the ring. More importantly, it introduces steric hindrance around the ester group. This steric hindrance may sterically shield the carbonyl carbon from the incoming nucleophile (water), potentially slowing the rate of hydrolysis compared to its non-methylated analog, Methyl 4-hydroxybenzoate (Methylparaben).

The primary degradation reaction is the hydrolysis of the ester bond to yield 4-hydroxy-2-methylbenzoic acid and methanol.[5][6]

Diagram: Acid-Catalyzed Hydrolysis Pathway

G cluster_reactants Reactants cluster_products Products M2MB Methyl 4-hydroxy-2-methylbenzoate HMBA 4-hydroxy-2-methylbenzoic acid M2MB->HMBA Hydrolysis H3O H₃O⁺ (Acid Catalyst) MeOH Methanol

Caption: Predicted primary degradation pathway of Methyl 4-hydroxy-2-methylbenzoate in acid.

Key Factors Governing Degradation Kinetics

The rate of acid-catalyzed hydrolysis is not constant but is significantly influenced by several environmental factors.

  • pH: The reaction is catalyzed by hydronium ions (H₃O⁺). Therefore, the rate of degradation is directly proportional to the concentration of acid. A decrease in pH will lead to a logarithmic increase in the degradation rate. While structurally similar parabens exhibit maximum stability in the pH range of 3-6, conditions below pH 3 are expected to significantly accelerate hydrolysis.[4]

  • Temperature: Temperature has a profound effect on reaction rates. According to the Arrhenius equation, an increase in temperature increases the kinetic energy of molecules, leading to more frequent and energetic collisions, thus accelerating the rate of hydrolysis. Forced degradation studies often utilize elevated temperatures (e.g., 40-80°C) to simulate long-term stability in a shorter timeframe.[2][7]

  • Ionic Strength: The effect of ionic strength on the rate of hydrolysis is generally small but can be a factor in buffered or high-salt formulations.[4]

Experimental Design: Forced Degradation Protocol

Forced degradation, or stress testing, is essential for elucidating degradation pathways and developing stability-indicating analytical methods.[3][8] The objective is to achieve a target degradation of approximately 5-20%, as excessive degradation can lead to secondary byproducts not relevant to real-time stability.[7]

Protocol: Acidic Stress Testing
  • Preparation of Stock Solution: Accurately weigh and dissolve Methyl 4-hydroxy-2-methylbenzoate in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Stress Condition Setup:

    • Pipette a known volume of the stock solution into a reaction vial.

    • Add an equal volume of a strong acid, such as 0.1 N or 1.0 N Hydrochloric Acid (HCl), to initiate the stress condition.

    • Prepare a control sample by adding an equal volume of purified water instead of acid.

  • Incubation: Place the stress and control samples in a temperature-controlled environment (e.g., a water bath or oven) set to a specific temperature (e.g., 60°C or 80°C).

  • Time-Point Sampling: Withdraw aliquots from the reaction vials at predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24 hours).

  • Reaction Quenching: Immediately neutralize the collected samples by adding an equimolar amount of a base (e.g., 0.1 N NaOH if using 0.1 N HCl) to stop the hydrolysis reaction. This is critical to prevent further degradation post-sampling and to protect the analytical column.[7]

  • Sample Dilution & Analysis: Dilute the neutralized samples to a suitable concentration for analysis with the stability-indicating HPLC method.

Diagram: Forced Degradation Experimental Workflow

G A Prepare Stock Solution (1 mg/mL) B Mix with Acid (e.g., 0.1 N HCl) A->B C Incubate at Elevated Temp (e.g., 60°C) B->C D Sample at Time Intervals (0, 2, 4, 8 hr...) C->D E Neutralize Sample (Quench Reaction) D->E F Dilute for Analysis E->F G Inject into HPLC System F->G H Quantify Parent & Degradant G->H

Caption: Step-by-step workflow for conducting a forced degradation study under acidic conditions.

Stability-Indicating Analytical Method: RP-HPLC

A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active ingredient due to degradation.[2] It must be able to separate the intact compound from its degradation products. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for this purpose.[9][10]

Exemplary RP-HPLC Method Parameters
ParameterRecommended ConditionRationale
Column C18, 250 x 4.6 mm, 5 µmProvides excellent retention and separation for moderately polar aromatic compounds.[9]
Mobile Phase Acetonitrile:Water (pH 3.0 with Acetic Acid) (50:50 v/v)A common mobile phase for parabens and related compounds. Acidic pH suppresses ionization of the phenolic group, ensuring good peak shape.[9]
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times.
Detection UV at 254 nmThe aromatic ring exhibits strong absorbance at this wavelength, providing good sensitivity.[9]
Injection Volume 10 µLA typical injection volume that balances sensitivity and column loading.
Column Temp. 30°CControlled temperature ensures reproducible retention times.

The primary degradation product, 4-hydroxy-2-methylbenzoic acid, is more polar than the parent ester. Therefore, in a reversed-phase system, it will elute earlier. The validation of this method would involve demonstrating specificity by showing baseline separation between the two peaks.

Data Presentation and Interpretation

The results from the forced degradation study should be tabulated to clearly show the extent of degradation over time.

Table: Illustrative Degradation Data for Methyl 4-hydroxy-2-methylbenzoate in 0.1 N HCl at 60°C
Time (hours)Peak Area (Parent Compound)% Parent Compound Remaining% Degradation Product Formed
01,540,200100.0%0.0%
21,492,80096.9%3.1%
41,448,10094.0%6.0%
81,361,50088.4%11.6%
121,280,40083.1%16.9%
241,115,90072.5%27.5%

Note: Data is illustrative and intended for demonstration purposes.

Analysis of this data allows for the determination of the degradation rate constant and the prediction of the compound's shelf-life under specific acidic conditions.

Conclusion

Methyl 4-hydroxy-2-methylbenzoate is predicted to be susceptible to degradation under acidic conditions, primarily through the acid-catalyzed hydrolysis of its methyl ester functional group. The principal degradation products are 4-hydroxy-2-methylbenzoic acid and methanol. The rate of this degradation is highly dependent on pH and temperature. The presence of an ortho-methyl group may introduce steric hindrance that could potentially slow the hydrolysis rate relative to unsubstituted analogs like methylparaben.

For any formulation development, it is imperative to conduct rigorous forced degradation studies as outlined in this guide. The development and validation of a stability-indicating RP-HPLC method are critical for accurately quantifying the compound and its degradants. This systematic approach ensures the development of a stable, safe, and effective final product, meeting the stringent requirements of the pharmaceutical industry.

References

  • Scribd. (n.d.). Methyl Paraben Stability and Kinetics. Retrieved from [Link]

  • ResearchGate. (2023). Analyzing Paraben Degradation in Parenteral Formulations with High-Performance Liquid Chromatography. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Hydrolysis of 4-Hydroxybenzoic Acid Esters (Parabens) and Their Aerobic Transformation into Phenol by the Resistant Enterobacter cloacae Strain EM. PMC. Retrieved from [Link]

  • Ataman Kimya. (n.d.). METHYL 4-HYDROXYBENZOATE. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methylparaben. PubChem. Retrieved from [Link]

  • PharmaTutor. (n.d.). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Retrieved from [Link]

  • Semantic Scholar. (1967). Hydrolysis of Methylparaben. Retrieved from [Link]

  • Semantic Scholar. (1974). Kinetics of Degradation of the Parabens. Retrieved from [Link]

  • MedCrave. (2016). Forced Degradation Studies. Retrieved from [Link]

  • ResearchGate. (n.d.). Degradation pathway of esters of 4-hydroxybenzoic acid into phenol by.... Retrieved from [Link]

  • ResearchGate. (2023). RP- HPLC METHOD FOR DETERMINATION OF METHYL 4- HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. Retrieved from [Link]

  • SciSpace. (2016). Forced Degradation Studies. Retrieved from [Link]

  • ResolveMass. (n.d.). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: The Strategic Use of Methyl 4-hydroxy-2-methylbenzoate in Modern Organic Synthesis

Preamble: A Versatile Building Block In the landscape of organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. Methyl 4-hydroxy-2-...

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: A Versatile Building Block

In the landscape of organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. Methyl 4-hydroxy-2-methylbenzoate is a deceptively simple aromatic compound, yet it represents a highly versatile and valuable scaffold for synthetic chemists. Its trifunctional nature—a nucleophilic phenolic hydroxyl group, a sterically influential ortho-methyl group, and an electronically modifiable methyl ester—provides multiple reaction handles that can be addressed with high selectivity. This guide provides an in-depth exploration of the key synthetic transformations involving Methyl 4-hydroxy-2-methylbenzoate, offering both mechanistic insights and field-proven laboratory protocols for researchers in medicinal chemistry, materials science, and natural product synthesis.

Physicochemical Properties & Structural Data

A thorough understanding of a reagent's physical properties is the foundation of its effective use. Methyl 4-hydroxy-2-methylbenzoate is a stable, crystalline solid at room temperature. Its key identifiers and properties are summarized below.[1]

PropertyValueSource
IUPAC Name methyl 4-hydroxy-2-methylbenzoate[1]
Molecular Formula C₉H₁₀O₃[1]
Molecular Weight 166.17 g/mol [1]
CAS Number 57556-31-7[1]
Appearance White to off-white crystalline powderGeneral Knowledge
Melting Point Data not readily available in cited sources. For context, the related isomer, methyl 4-hydroxybenzoate, melts at 125-128 °C.[2][3]
Solubility Soluble in common organic solvents like methanol, ethanol, acetone, and ethyl acetate; slightly soluble in water.

The interplay between the electron-donating hydroxyl (-OH) and methyl (-CH₃) groups, and the electron-withdrawing methyl ester (-COOCH₃) group, defines the reactivity of the aromatic ring and the functionality of the molecule.

Core Synthetic Transformations & Protocols

The true utility of Methyl 4-hydroxy-2-methylbenzoate is revealed through its diverse reactivity. The following sections detail the most critical transformations, providing robust protocols and the scientific rationale behind them.

O-Alkylation of the Phenolic Hydroxyl Group

The phenolic hydroxyl is often the most reactive site, readily undergoing deprotonation to form a nucleophilic phenoxide. This enables facile access to a wide array of ethers, a common motif in pharmacologically active compounds. The Williamson ether synthesis is the most direct and reliable method for this transformation.

Causality and Mechanistic Insight: The reaction proceeds via an SN2 mechanism. A base is required to deprotonate the weakly acidic phenol (pKa ≈ 10) to generate the more potent phenoxide nucleophile. Anhydrous polar aprotic solvents like DMF or acetone are ideal as they solvate the cation of the base without interfering with the nucleophile. The choice of base is critical; weaker bases like potassium carbonate (K₂CO₃) are often sufficient and offer a good safety profile, while stronger bases like sodium hydride (NaH) ensure complete and rapid deprotonation but require more stringent anhydrous conditions.[4]

Experimental Protocol 1: Standard Williamson Ether Synthesis [4]

  • Materials:

    • Methyl 4-hydroxy-2-methylbenzoate

    • Alkyl halide (e.g., methyl iodide, benzyl bromide) (1.1 - 1.2 eq)

    • Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Ethyl acetate (EtOAc)

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a flame-dried round-bottom flask under a nitrogen atmosphere, add Methyl 4-hydroxy-2-methylbenzoate (1.0 eq) and anhydrous K₂CO₃ (2.0 eq).

    • Add anhydrous DMF to create a stirrable suspension (approx. 0.2 M concentration).

    • Add the alkyl halide (1.1 eq) dropwise to the stirring mixture at room temperature.

    • Heat the reaction mixture to 60-80 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Cool the mixture to room temperature and pour it into a separatory funnel containing water and EtOAc.

    • Separate the layers and extract the aqueous phase twice more with EtOAc.

    • Combine the organic layers and wash with water (2x) and then brine (1x) to remove residual DMF and inorganic salts.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure O-alkylated product.

Data Presentation: Representative O-Alkylation Reactions

Alkylating Agent (R-X)BaseSolventTemp (°C)Typical Yield (%)
Methyl IodideK₂CO₃DMF60>90
Ethyl BromideK₂CO₃AcetoneReflux>85
Benzyl BromideNaHTHF/DMF25-50>90
Propargyl BromideK₂CO₃DMF50>85

Note: Yields are estimates based on standard Williamson ether synthesis protocols for similar phenolic substrates.

Workflow Visualization: O-Alkylation

O_Alkylation start Methyl 4-hydroxy- 2-methylbenzoate reagents + R-X (Alkyl Halide) + Base (K₂CO₃) phenoxide Phenoxide Intermediate start->phenoxide Deprotonation product Methyl 4-alkoxy- 2-methylbenzoate phenoxide->product SN2 Attack

Caption: Williamson ether synthesis workflow.

Saponification of the Methyl Ester

To utilize the carboxylic acid functionality, the methyl ester must be hydrolyzed. Base-mediated hydrolysis, or saponification, is the most common and generally irreversible method for this transformation.

Causality and Mechanistic Insight: The reaction proceeds via a nucleophilic acyl substitution (BAc2 mechanism). The hydroxide ion attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, expelling the methoxide as a leaving group.[5] In a final, irreversible step, the strongly basic methoxide deprotonates the newly formed carboxylic acid to yield a carboxylate salt and methanol. Subsequent acidification is required to protonate the carboxylate and isolate the carboxylic acid product.[6] For sterically hindered esters, such as this one with an ortho-methyl group, high temperatures or more specialized conditions may be required to achieve a reasonable reaction rate.[7][8]

Experimental Protocol 2: Alkaline Hydrolysis (Saponification) [9]

  • Materials:

    • Methyl 4-hydroxy-2-methylbenzoate derivative (e.g., the O-alkylated product from Protocol 1)

    • Sodium hydroxide (NaOH) (3.0 eq)

    • Methanol (MeOH)

    • Water (H₂O)

    • Concentrated Hydrochloric Acid (HCl)

    • Ethyl acetate (EtOAc)

  • Procedure:

    • Dissolve the methyl ester (1.0 eq) in a mixture of methanol and water (e.g., 4:1 v/v) in a round-bottom flask.

    • Add a solution of NaOH (3.0 eq) in water.

    • Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 80-90 °C).

    • Stir at reflux for 2-6 hours, monitoring the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

    • Dilute the remaining aqueous solution with water and transfer to a separatory funnel. Wash with diethyl ether or EtOAc to remove any unreacted starting material.

    • Cool the aqueous layer in an ice-water bath and carefully acidify to pH 1-2 by the dropwise addition of concentrated HCl. A precipitate should form.

    • Collect the precipitated 4-hydroxy-2-methylbenzoic acid derivative by vacuum filtration.

    • Wash the solid with cold water and dry under vacuum to yield the pure carboxylic acid.

Workflow Visualization: Saponification

Caption: Two-step saponification and acidification workflow.

Electrophilic Aromatic Substitution (EAS)

The aromatic ring of Methyl 4-hydroxy-2-methylbenzoate is activated towards electrophilic attack. The directing effects of the substituents must be carefully considered to predict the regiochemical outcome.

Causality and Regioselectivity:

  • -OH group: A powerful activating, ortho, para-director.

  • -CH₃ group: A moderately activating, ortho, para-director.

  • -COOCH₃ group: A deactivating, meta-director.

The combined effect is a strong activation of the ring, with the powerful -OH group dominating the directing effects. The positions ortho to the hydroxyl group (positions 3 and 5) are the most activated. Position 5 is sterically unhindered, while position 3 is adjacent to the methyl group. Therefore, electrophilic substitution is strongly favored at position 5 . Substitution at position 3 is a secondary possibility, though less likely due to steric hindrance.

Experimental Protocol 3: Regioselective Bromination (Adapted from bromination of cresols)[10][11]

  • Materials:

    • Methyl 4-hydroxy-2-methylbenzoate

    • Bromine (Br₂) (1.0 eq)

    • Chloroform (CHCl₃) or Acetic Acid

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Procedure:

    • Dissolve Methyl 4-hydroxy-2-methylbenzoate (1.0 eq) in chloroform in a round-bottom flask equipped with a dropping funnel.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of bromine (1.0 eq) in chloroform dropwise over 30 minutes, ensuring the temperature remains below 5 °C. The red color of the bromine should dissipate.

    • Allow the reaction to stir at 0 °C for 1 hour after the addition is complete.

    • Quench the reaction by adding cold water. Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with saturated Na₂S₂O₃ solution (to remove excess bromine), saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or flash column chromatography to yield primarily Methyl 5-bromo-4-hydroxy-2-methylbenzoate.

Application in the Synthesis of Bioactive Polymers

The true measure of a building block is its incorporation into functional molecules. Derivatives of hydroxybenzoates are valuable precursors for bioactive polymers. A study by Zhang et al. demonstrated the synthesis of a library of functional polymers with antimicrobial activity starting from biosynthesized 2-hydroxybenzoic acid derivatives.[12][13] This strategy can be directly applied to Methyl 4-hydroxy-2-methylbenzoate.

Synthetic Strategy Overview:

  • Protection/Modification: The phenolic hydroxyl group of Methyl 4-hydroxy-2-methylbenzoate is first protected, for example, by O-methylation or O-benzylation using the protocol described in section 2.1.

  • Saponification: The methyl ester is hydrolyzed to the corresponding carboxylic acid using the saponification protocol (section 2.2).

  • Lactide Formation: The resulting hydroxy acid is dimerized to form a lactide monomer.

  • Ring-Opening Polymerization (ROP): The lactide monomer is polymerized to create functional, degradable polyesters. These polymers have shown potent activity against pathogens like Staphylococcus aureus.[13]

Logical Relationship Diagram

Polymer_Synthesis A Methyl 4-hydroxy- 2-methylbenzoate B 1. O-Alkylation (Protocol 1) C Methyl 4-alkoxy- 2-methylbenzoate A->C Protect -OH D 2. Saponification (Protocol 2) E 4-Alkoxy-2-methyl- benzoic Acid C->E Unhide -COOH F 3. Lactide Formation G Lactide Monomer E->G Dimerize H 4. Ring-Opening Polymerization I Functional Antimicrobial Polymer G->I Polymerize

Sources

Application

Methyl 4-hydroxy-2-methylbenzoate: A Versatile Phenolic Building Block for Medicinal Chemistry

Introduction Methyl 4-hydroxy-2-methylbenzoate is a substituted phenolic compound that holds potential as a versatile building block in the synthesis of more complex molecules for medicinal chemistry and drug discovery....

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 4-hydroxy-2-methylbenzoate is a substituted phenolic compound that holds potential as a versatile building block in the synthesis of more complex molecules for medicinal chemistry and drug discovery. As a natural product, it has been identified in organisms such as Talaromyces pinophilus and Liriodendron tulipifera.[1][2] Its structure, featuring a reactive phenolic hydroxyl group, a methyl ester, and an activated aromatic ring, presents multiple opportunities for chemical modification. This guide provides an in-depth look at the physicochemical properties of methyl 4-hydroxy-2-methylbenzoate and explores its potential applications in the synthesis of bioactive compounds, complete with detailed experimental protocols. While direct applications in established pharmaceutical syntheses are not extensively documented, its functional groups suggest its utility in constructing a variety of molecular scaffolds.

Physicochemical Properties

A thorough understanding of the physical and chemical characteristics of a building block is fundamental to its successful application in synthesis.

PropertyValueSource
Molecular Formula C₉H₁₀O₃[2][3]
Molecular Weight 166.17 g/mol [2][3]
IUPAC Name methyl 4-hydroxy-2-methylbenzoate[2]
SMILES COC(=O)C1=C(C)C=C(O)C=C1[3]
InChIKey FINKSGWSBJRISB-UHFFFAOYSA-N[1][2]

Application Note I: Synthesis of Aryl Ethers via Williamson Ether Synthesis

The phenolic hydroxyl group is a prime site for modification. O-alkylation to form aryl ethers is a common strategy in medicinal chemistry to enhance pharmacokinetic properties such as solubility, lipophilicity, and metabolic stability. The Williamson ether synthesis is a robust and widely used method for this transformation.[4]

Scientific Rationale

The reaction proceeds via an S(_N)2 mechanism where a base deprotonates the phenol to form a more nucleophilic phenoxide ion. This ion then attacks an alkyl halide, displacing the halide and forming the ether linkage. The choice of a suitable base and an aprotic polar solvent is crucial to favor O-alkylation over potential C-alkylation.[4]

Experimental Protocol: O-Alkylation of Methyl 4-hydroxy-2-methylbenzoate

This protocol describes the synthesis of methyl 2-methyl-4-(prop-2-yn-1-yloxy)benzoate, introducing a propargyl group that can be further functionalized, for instance, via click chemistry.

Materials:

  • Methyl 4-hydroxy-2-methylbenzoate

  • Propargyl bromide (80% solution in toluene)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware

  • Magnetic stirrer and heating mantle

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add methyl 4-hydroxy-2-methylbenzoate (1.0 eq).

  • Add anhydrous potassium carbonate (2.0 eq).

  • Add anhydrous DMF to dissolve the solids (a concentration of 0.1-0.5 M with respect to the phenol is recommended).

  • Stir the suspension at room temperature for 15 minutes.

  • Slowly add propargyl bromide (1.2 eq) to the reaction mixture.

  • Heat the reaction mixture to 60-80°C and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).

  • After completion, cool the reaction to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x volume of DMF).

  • Combine the organic layers and wash with water (2 x volume of DMF) and then with brine (1 x volume of DMF) to remove residual DMF.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired aryl ether.

G cluster_workflow O-Alkylation Workflow start Methyl 4-hydroxy-2-methylbenzoate reagents K₂CO₃, Propargyl Bromide, DMF start->reagents Add reaction Heating (60-80°C) reagents->reaction Heat workup Aqueous Workup & Extraction reaction->workup Cool & Process purification Column Chromatography workup->purification product Methyl 2-methyl-4-(prop-2-yn-1-yloxy)benzoate purification->product G cluster_workflow Amide Synthesis Workflow start Methyl 4-hydroxy-2-methylbenzoate hydrolysis Hydrolysis (NaOH, H₂O/MeOH) start->hydrolysis acid 4-hydroxy-2-methylbenzoic acid hydrolysis->acid coupling Amide Coupling (EDC, HOBt, Aniline, DIPEA) acid->coupling product 4-hydroxy-2-methyl-N-phenylbenzamide coupling->product G cluster_workflow Bromination Workflow start Methyl 4-hydroxy-2-methylbenzoate bromination Bromination (Br₂, CCl₄) start->bromination quench Quenching (Na₂S₂O₃) bromination->quench extraction Extraction & Purification quench->extraction product Brominated Product extraction->product

Sources

Method

"derivatization of Methyl 4-hydroxy-2-methylbenzoate"

An In-Depth Technical Guide to the Derivatization of Methyl 4-hydroxy-2-methylbenzoate for Advanced Research and Drug Development Authored by a Senior Application Scientist Methyl 4-hydroxy-2-methylbenzoate is a valuable...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Derivatization of Methyl 4-hydroxy-2-methylbenzoate for Advanced Research and Drug Development

Authored by a Senior Application Scientist

Methyl 4-hydroxy-2-methylbenzoate is a valuable scaffold in organic synthesis, serving as a versatile starting material for the creation of a diverse array of more complex molecules. Its structure, featuring a nucleophilic phenolic hydroxyl group, an ester moiety, and a substituted aromatic ring, offers multiple sites for chemical modification. The strategic derivatization of the phenolic hydroxyl group is of particular importance, as it enables the construction of aryl ethers, a structural motif prevalent in pharmaceuticals, agrochemicals, and materials science.

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of key derivatization strategies for Methyl 4-hydroxy-2-methylbenzoate, focusing on the formation of carbon-oxygen bonds at the 4-position. We will delve into the mechanistic underpinnings of these transformations, present detailed, field-proven protocols, and offer insights into experimental design and optimization.

Strategic Derivatization Pathways

The primary focus of derivatization for this molecule is the phenolic hydroxyl group, which acts as a potent nucleophile once deprotonated. The main synthetic routes explored in this guide are O-Alkylation and O-Arylation, which open pathways to a wide range of functionalized derivatives.

DerivatizationPathways cluster_reactions Derivatization Strategies cluster_products Product Classes SM Methyl 4-hydroxy-2-methylbenzoate Alkylation O-Alkylation SM->Alkylation R-X, Base (Williamson) R-OH, DEAD, PPh₃ (Mitsunobu) Arylation O-Arylation SM->Arylation Ar-X, Cu catalyst (Ullmann) Ar-X, Pd catalyst (Buchwald-Hartwig) AlkylEthers Alkyl Aryl Ethers Alkylation->AlkylEthers DiarylEthers Diaryl Ethers Arylation->DiarylEthers

Caption: Key derivatization strategies for Methyl 4-hydroxy-2-methylbenzoate.

O-Alkylation: Synthesis of Alkyl Aryl Ethers

O-alkylation is a fundamental transformation for converting phenols into their corresponding ethers.[1] This reaction is critical for masking the phenolic hydroxyl group, altering solubility, and introducing new functional handles for subsequent reactions. The choice between competing O- and C-alkylation pathways is a key challenge, making the selection of appropriate reaction conditions paramount for achieving high selectivity.[2]

The Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely employed method for preparing ethers, proceeding via an SN2 mechanism.[1] The reaction involves the deprotonation of the phenol to form a more nucleophilic phenoxide, which then displaces a halide from an alkyl halide to form the ether.

Causality of Experimental Choices:

  • Base: A non-nucleophilic base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), is crucial. It must be strong enough to deprotonate the phenol (pKa ≈ 10) but not so strong as to promote elimination or other side reactions with the alkyl halide.

  • Solvent: A polar aprotic solvent like N,N-Dimethylformamide (DMF) or acetonitrile is ideal. These solvents effectively solvate the cation of the base (e.g., K⁺), leaving the phenoxide anion relatively "naked" and highly nucleophilic, thereby accelerating the SN2 reaction.[1]

  • Temperature: Moderate heating (e.g., 60-80 °C) is typically sufficient to overcome the activation energy without promoting decomposition or side reactions.[1]

Williamson_Workflow Start Combine Reactants: - Methyl 4-hydroxy-2-methylbenzoate - Base (e.g., K₂CO₃) - Solvent (e.g., DMF) Add_Alkyl_Halide Add Alkyl Halide (R-X) (e.g., Propargyl Bromide) Start->Add_Alkyl_Halide Heat Heat Reaction Mixture (e.g., 80 °C) Add_Alkyl_Halide->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor 4-12 hours Workup Aqueous Work-up & Extraction Monitor->Workup Reaction Complete Purify Purification (Column Chromatography) Workup->Purify Product Isolated O-Alkylated Product Purify->Product

Caption: Experimental workflow for Williamson Ether Synthesis.

The Mitsunobu Reaction

For substrates sensitive to the basic conditions or higher temperatures of the Williamson synthesis, the Mitsunobu reaction offers a remarkably mild and efficient alternative.[3] This reaction couples a primary or secondary alcohol with a pronucleophile (in this case, our phenol) using a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[4][5]

Mechanistic Insight: The reaction proceeds through the formation of an alkoxyphosphonium salt intermediate from the alcohol, PPh₃, and DEAD.[3] The phenol, acting as the nucleophile, then attacks this activated alcohol, leading to the formation of the ether with a clean inversion of stereochemistry if the alcohol's carbon is a stereocenter.[5][6]

Causality of Experimental Choices:

  • Reagents: The combination of PPh₃ and DEAD (or DIAD) is the classic redox system that activates the alcohol.[4]

  • Solvent: Anhydrous tetrahydrofuran (THF) is the most common solvent as it is aprotic and effectively dissolves all reactants.

  • Temperature: The reaction is typically initiated at 0 °C to control the initial exothermic reaction between PPh₃ and DEAD, and then allowed to warm to room temperature.[4] This mildness is a key advantage for complex or delicate molecules.[3]

O-Arylation: Synthesis of Diaryl Ethers

The formation of a diaryl ether linkage is a more challenging transformation but is crucial in the synthesis of polymers, natural products, and pharmacologically active compounds.[7][8]

The Ullmann Condensation

The Ullmann condensation is the classic method for forming diaryl ethers, involving a copper-catalyzed reaction between a phenol and an aryl halide.[9] Traditional conditions were often harsh, requiring high temperatures and stoichiometric copper.[7] Modern protocols, however, utilize catalytic amounts of copper along with ligands to facilitate the reaction under milder conditions.[7][10]

Causality of Experimental Choices:

  • Catalyst: Copper(I) salts, such as CuI or Cu₂O, are common precatalysts.[7] The active catalytic species is a Cu(I) complex.

  • Ligand: The addition of ligands (e.g., phenanthroline, diamines) can significantly accelerate the reaction, allowing for lower temperatures and catalyst loadings.[7]

  • Base: A strong base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) is typically required to deprotonate the phenol and participate in the catalytic cycle.

  • Solvent: High-boiling point polar aprotic solvents like NMP, DMAc, or toluene are often used.[10][11]

Buchwald-Hartwig C-O Coupling

A modern alternative to the Ullmann reaction is the palladium-catalyzed Buchwald-Hartwig cross-coupling.[12] Initially developed for C-N bond formation, this methodology has been successfully extended to the synthesis of aryl ethers.[13] It often offers a broader substrate scope and milder conditions compared to copper-catalyzed methods.[12]

Mechanistic Insight: The reaction follows a catalytic cycle involving:

  • Oxidative Addition: The aryl halide adds to the Pd(0) catalyst.

  • Association & Deprotonation: The phenol coordinates to the Pd(II) complex and is deprotonated by the base.

  • Reductive Elimination: The diaryl ether product is eliminated, regenerating the Pd(0) catalyst.

Causality of Experimental Choices:

  • Catalyst & Ligand: The choice of palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and, critically, the phosphine ligand is key to success. Bulky, electron-rich phosphine ligands (e.g., Josiphos, BrettPhos) are often required to promote the crucial reductive elimination step.[13][14]

  • Base: A strong, non-nucleophilic base is needed. Sodium or lithium bis(trimethylsilyl)amide (NaHMDS or LiHMDS) and potassium tert-butoxide (KOtBu) are commonly used.[15]

Protocols

Protocol 1: General Procedure for Williamson Ether Synthesis (O-Alkylation)

This protocol describes the synthesis of Methyl 4-(prop-2-yn-1-yloxy)-2-methylbenzoate, introducing a versatile alkyne handle for click chemistry applications.[16]

Materials:

  • Methyl 4-hydroxy-2-methylbenzoate (1.0 equiv)

  • Propargyl bromide (80% in toluene, 1.2 equiv)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 equiv)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add Methyl 4-hydroxy-2-methylbenzoate and anhydrous K₂CO₃.

  • Add anhydrous DMF to dissolve the reactants (target concentration ~0.2 M).

  • Add propargyl bromide dropwise to the stirring suspension at room temperature.

  • Heat the reaction mixture to 80 °C and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-8 hours).

  • Cool the reaction to room temperature and pour it into a separatory funnel containing water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

Protocol 2: General Procedure for Ullmann-Type C-O Coupling (O-Arylation)

This protocol outlines the synthesis of a diaryl ether derivative.

Materials:

  • Methyl 4-hydroxy-2-methylbenzoate (1.0 equiv)

  • Aryl iodide or bromide (e.g., 4-iodotoluene, 1.1 equiv)

  • Copper(I) iodide (CuI) (0.1 equiv)

  • 1,10-Phenanthroline (0.2 equiv)

  • Cesium carbonate (Cs₂CO₃) (2.0 equiv)

  • Toluene, anhydrous

  • Ethyl acetate

  • Water, Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In an oven-dried Schlenk tube under an inert atmosphere, combine Methyl 4-hydroxy-2-methylbenzoate, the aryl halide, CuI, 1,10-phenanthroline, and Cs₂CO₃.

  • Add anhydrous toluene via syringe.

  • Seal the tube and heat the reaction mixture to 110-120 °C with vigorous stirring.

  • Monitor the reaction by TLC or GC-MS (typically 12-24 hours).

  • After completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove insoluble inorganic salts.

  • Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the residue by flash column chromatography to afford the desired diaryl ether.

Data Summary Table

The following table summarizes typical reaction parameters for the described derivatization methods. Yields are representative and will vary based on the specific substrates and optimization.

Derivatization MethodKey ReagentsCatalystBaseSolventTemp (°C)Time (h)Typical Yield
Williamson Synthesis Alkyl HalideNoneK₂CO₃DMF804-1275-95%
Mitsunobu Reaction Alcohol, PPh₃, DEADNone(Internal)THF0 → RT2-1670-90%
Ullmann Coupling Aryl HalideCuICs₂CO₃Toluene110-12012-2460-85%
Buchwald-Hartwig Aryl HalidePd₂(dba)₃NaOtBuToluene80-1108-2465-90%

Conclusion

The derivatization of Methyl 4-hydroxy-2-methylbenzoate via O-alkylation and O-arylation provides a powerful platform for the synthesis of diverse molecular architectures. The classic Williamson ether synthesis offers a cost-effective and straightforward route to alkyl aryl ethers, while the Mitsunobu reaction provides a mild alternative for sensitive substrates. For the more challenging construction of diaryl ethers, modern Ullmann and Buchwald-Hartwig coupling reactions furnish reliable and efficient protocols. The choice of method should be guided by the specific target molecule, substrate compatibility, and available laboratory resources. The protocols and principles outlined in this guide serve as a robust starting point for researchers aiming to leverage this versatile chemical scaffold in their synthetic endeavors.

References

  • BenchChem. (n.d.). Application Notes and Protocols for the O-Alkylation of Phenols.
  • Patel, S. K. J., & Selvam, P. (2018). A comprehensive review on catalytic O-alkylation of phenol and hydroquinone.
  • SynArchive. (n.d.). Ullmann Condensation.
  • Gujadhur, R. K., Venkataraman, D., & Kintigh, J. T. (2001). A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Organic Letters, 3(26), 4315–4317.
  • Grokipedia. (n.d.). Mitsunobu reaction.
  • Wikipedia. (2023). Mitsunobu reaction.
  • Organic-Chemistry.org. (2019). Mitsunobu Reaction.
  • ResearchGate. (2025). The Ullmann Ether Condensation.
  • ARKAT USA, Inc. (n.d.). Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base.
  • Google Patents. (1994).
  • Google Patents. (1981). US4288386A - Ullmann reaction for the synthesis of diaryl ethers.
  • MDPI. (2022).
  • Google Patents. (1975).
  • Smolecule. (2023). Methyl 4-(4-(prop-2-yn-1-yloxy)benzoyl)benzoate.
  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Organic Chemistry Portal. (n.d.). Aryl ether synthesis by etherification (alkylation).
  • National Institutes of Health. (n.d.). Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases.
  • Chemistry LibreTexts. (2023).
  • Ataman Kimya. (n.d.). METHYL 4-HYDROXYBENZOATE.
  • ResearchGate. (2025). Pd(PPh3)
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • National Institutes of Health. (2017).
  • Patsnap. (n.d.). Method for synthesizing methyl 2-methyl-4-acetyl benzoate.
  • CABI Digital Library. (n.d.). ELABORATION OF A METHOD FOR SYNTHESIS FOR METHYL P-HIDROXYLBENZOATE, A FOOD PRESERVATIVE P-Hydroxybenzoic acid and its ester.
  • PrepChem.com. (n.d.). Synthesis of methyl 4-hydroxybenzoate.
  • Google Patents. (2021).
  • Chemical Synthesis Database. (2025).
  • MDPI. (2023).
  • Google Patents. (2002). Process for the preparation of 2-(4-methylphenyl)
  • ResearchGate. (2025). ChemInform Abstract: Synthesis of Functionalized para- and meta-Terphenyls Based on Site-Selective Suzuki Cross-Coupling Reactions of Bis(triflates)
  • ResearchGate. (2025). Synthesis of functionalized para- and meta-terphenyls based on site-selective Suzuki cross-coupling reactions of bis(triflates)
  • BenchChem. (n.d.).
  • National Institutes of Health. (n.d.).
  • Chemical structure of 4-hydroxy methyl benzoate
  • ResearchGate. (2025). (PDF)
  • National Institutes of Health. (2018). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media.
  • MDPI. (n.d.). Preparation of Synthetic and Natural Derivatives of Flavonoids Using Suzuki–Miyaura Cross-Coupling Reaction.

Sources

Application

Application Notes and Protocols for the Esterification of 4-Hydroxy-2-methylbenzoic Acid

< For: Researchers, scientists, and drug development professionals Introduction: The Strategic Importance of Esterifying 4-Hydroxy-2-methylbenzoic Acid 4-Hydroxy-2-methylbenzoic acid is a key intermediate in the synthesi...

Author: BenchChem Technical Support Team. Date: January 2026

<

For: Researchers, scientists, and drug development professionals

Introduction: The Strategic Importance of Esterifying 4-Hydroxy-2-methylbenzoic Acid

4-Hydroxy-2-methylbenzoic acid is a key intermediate in the synthesis of a variety of biologically active molecules and functional materials. Its esters, in particular, are of significant interest in medicinal chemistry and materials science. The esterification of the carboxylic acid group modulates the compound's polarity, solubility, and pharmacokinetic properties, making it a critical transformation for drug design and development. Furthermore, the phenolic hydroxyl group offers a site for further functionalization, allowing for the creation of diverse molecular architectures.

This guide provides a comprehensive overview of the primary methods for the esterification of 4-hydroxy-2-methylbenzoic acid, with a focus on practical application and the underlying chemical principles. We will delve into the nuances of reaction selection, optimization, and product characterization, equipping researchers with the knowledge to confidently and efficiently perform this important transformation.

Navigating Esterification Strategies: A Comparative Analysis

The choice of esterification method is dictated by several factors, including the desired ester, the scale of the reaction, and the presence of other functional groups. Below is a comparative analysis of the most common and effective methods for the esterification of 4-hydroxy-2-methylbenzoic acid.

Method Catalyst/Reagents Advantages Disadvantages Ideal For
Fischer-Speier Esterification Strong acid (e.g., H₂SO₄, p-TsOH)Cost-effective, simple procedure, suitable for large-scale synthesis.[1][2][3]Requires high temperatures and long reaction times, not suitable for acid-sensitive substrates.[3]Simple alkyl esters (e.g., methyl, ethyl).
Steglich Esterification DCC or EDC, DMAPMild reaction conditions, suitable for acid-sensitive substrates and sterically hindered alcohols.[4][5][6]DCC is a potent allergen, formation of dicyclohexylurea (DCU) byproduct can complicate purification.[4][7]Complex or sensitive alcohol substrates.
Mitsunobu Reaction DEAD or DIAD, PPh₃Mild conditions, high yields, chemoselective for primary and secondary alcohols over phenols.[8][9][10][11][12]Reagents are expensive and can be hazardous, formation of triphenylphosphine oxide byproduct.[11]High-value esters where mild conditions are paramount.

Experimental Protocols: A Step-by-Step Guide

Protocol 1: Fischer-Speier Esterification for the Synthesis of Methyl 4-Hydroxy-2-methylbenzoate

This protocol details the classic acid-catalyzed esterification, a robust and economical method for preparing simple alkyl esters.[1][2][3][13][14]

Workflow Diagram: Fischer-Speier Esterification

Fischer_Esterification cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification A 1. Combine 4-hydroxy-2-methylbenzoic acid and methanol in a round-bottom flask. B 2. Cautiously add concentrated sulfuric acid. A->B C 3. Reflux the mixture for an appropriate time. B->C D 4. Cool the reaction and pour into water. C->D Reaction Completion E 5. Extract with an organic solvent (e.g., ethyl acetate). D->E F 6. Wash the organic layer with sodium bicarbonate solution. E->F G 7. Wash with brine. F->G H 8. Dry the organic layer over anhydrous sodium sulfate. G->H Separation I 9. Filter and concentrate under reduced pressure. H->I J 10. Purify by column chromatography or recrystallization. I->J

Sources

Method

Synthetic Routes to Methyl 4-hydroxy-2-methylbenzoate: An Application Guide

Introduction Methyl 4-hydroxy-2-methylbenzoate is a valuable organic intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers. Its structure, featuring a substituted aromatic ring with hydr...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 4-hydroxy-2-methylbenzoate is a valuable organic intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers. Its structure, featuring a substituted aromatic ring with hydroxyl, methyl, and methyl ester functionalities, allows for diverse chemical modifications. This application note provides a comprehensive guide to the most practical and efficient synthetic routes for obtaining Methyl 4-hydroxy-2-methylbenzoate, with a focus on the underlying chemical principles, detailed experimental protocols, and comparative analysis of different methodologies. This document is intended for researchers, synthetic chemists, and professionals in drug development and materials science.

Strategic Overview of Synthetic Pathways

The synthesis of Methyl 4-hydroxy-2-methylbenzoate is most effectively approached through a two-step sequence:

  • Carboxylation of m-cresol: Introduction of a carboxylic acid group onto the aromatic ring of 3-methylphenol (m-cresol). The Kolbe-Schmitt reaction is the most direct and industrially relevant method for this transformation.

  • Esterification: Conversion of the resulting 4-hydroxy-2-methylbenzoic acid to its corresponding methyl ester. The Fischer-Speier esterification is a classic and highly efficient method for this step.

An alternative, though less common, approach involves the direct hydroxylation of methyl 2-methylbenzoate. However, this method often suffers from poor regioselectivity and lower yields, making the first approach the preferred route for reliable and scalable synthesis.

Part 1: Synthesis of 4-hydroxy-2-methylbenzoic acid via Kolbe-Schmitt Reaction

The Kolbe-Schmitt reaction is a carboxylation reaction that utilizes carbon dioxide to introduce a carboxyl group onto a phenoxide salt. The regioselectivity of this reaction (ortho- versus para-carboxylation) is influenced by several factors, including the nature of the alkali metal cation, temperature, and pressure. In the case of m-cresol, the desired product is 4-hydroxy-2-methylbenzoic acid, which arises from carboxylation at the position para to the hydroxyl group. The use of potassium hydroxide as the base is known to favor para-carboxylation.

Mechanism Insight: The reaction proceeds through the formation of a potassium m-cresolate, which is more reactive towards electrophilic attack than the neutral phenol. Carbon dioxide, a weak electrophile, then attacks the electron-rich aromatic ring. The potassium cation is believed to form a chelate with the phenoxide oxygen and the incoming carbon dioxide, directing the carboxylation to the para position.

Application

High-Purity Isolation of Methyl 4-hydroxy-2-methylbenzoate using Flash Column Chromatography

An Application Note from Gemini Scientific Abstract This application note provides a comprehensive, field-proven protocol for the purification of Methyl 4-hydroxy-2-methylbenzoate from a crude reaction mixture using sili...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from Gemini Scientific

Abstract

This application note provides a comprehensive, field-proven protocol for the purification of Methyl 4-hydroxy-2-methylbenzoate from a crude reaction mixture using silica gel column chromatography. We detail the methodology from mobile phase selection via Thin Layer Chromatography (TLC) to the execution of the column separation and post-purification analysis. The causality behind key experimental choices, such as solvent selection and stationary phase characteristics, is explained to empower researchers to adapt this method for analogous phenolic esters. This guide is intended for researchers, chemists, and drug development professionals requiring a robust method for obtaining high-purity aromatic intermediates.

Introduction and Scientific Principles

Methyl 4-hydroxy-2-methylbenzoate is a valuable aromatic compound found as a natural product and used as a building block in the synthesis of more complex molecules.[1] Its structure, featuring both a moderately polar methyl ester group and a highly polar phenolic hydroxyl group, dictates its chromatographic behavior.[2] Obtaining this compound in high purity is critical for subsequent synthetic steps and analytical characterization.

Column chromatography on silica gel is the technique of choice for this purification.[3] The separation mechanism is based on the principle of differential adsorption.[4] The stationary phase, silica gel, is a highly porous polymer of silicon dioxide, featuring surface silanol groups (-SiOH).[4][5] These silanol groups are polar and act as hydrogen bond donors and acceptors.

The key to separation lies in the interactions between the analyte and the stationary phase:

  • Target Molecule (Methyl 4-hydroxy-2-methylbenzoate): The phenolic -OH group is the primary site of interaction, forming strong hydrogen bonds with the silica gel's silanol groups.[6] This causes the molecule to adsorb strongly to the stationary phase.

  • Non-Polar Impurities (e.g., unreacted starting materials like toluene, or non-polar byproducts): These compounds have weak van der Waals interactions with the silica gel and will be eluted quickly by a non-polar mobile phase.

  • Highly Polar Impurities (e.g., unreacted 4-hydroxy-2-methylbenzoic acid): The carboxylic acid group is significantly more polar than the phenol, leading to extremely strong adsorption on the silica. It will require a much more polar solvent system to elute.

By carefully selecting a mobile phase (eluent) of intermediate polarity, a competitive equilibrium is established. The mobile phase molecules compete with the analyte for binding sites on the silica. This allows the moderately polar target compound to be desorbed and move down the column at a rate slower than non-polar impurities but faster than highly polar ones, achieving effective separation.[5]

Caption: Separation principle on the silica gel stationary phase.

Materials and Equipment

Reagents & ConsumablesEquipment
Crude Methyl 4-hydroxy-2-methylbenzoateGlass Chromatography Column (2-5 cm diameter)
Silica Gel (Flash Grade, e.g., 230-400 mesh)Fraction Collector or Test Tubes/Beakers
n-Hexane (ACS Grade or higher)TLC Tank and TLC Plates (Silica Gel 60 F254)
Ethyl Acetate (ACS Grade or higher)UV Lamp (254 nm)
Dichloromethane (DCM, optional)Rotary Evaporator
Methanol (optional)Fume Hood
Celite or Cotton WoolStandard Laboratory Glassware
Compressed Air or Nitrogen (for flash chromatography)Magnetic Stirrer and Stir Bars

Safety Precautions: Methyl 4-hydroxy-2-methylbenzoate may cause skin, eye, and respiratory irritation.[2] All solvents are flammable and should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Experimental Protocol: A Step-by-Step Guide

This protocol is divided into three critical stages: pre-chromatography method development, execution of the column purification, and post-chromatography analysis.

Stage 1: Pre-Chromatography - Mobile Phase Selection via TLC

The success of column chromatography is almost entirely dependent on the selection of an appropriate mobile phase.[6] Thin Layer Chromatography (TLC) is a rapid and essential tool for this optimization.[7] The goal is to find a solvent system where the target compound has a Retention Factor (Rf) of approximately 0.3 - 0.4 .[6]

Protocol:

  • Prepare several small-volume solvent mixtures with varying ratios of a non-polar solvent (n-Hexane) and a polar solvent (Ethyl Acetate).

  • In a separate vial, dissolve a small amount of the crude reaction mixture in a few drops of ethyl acetate or DCM.

  • Using a capillary tube, spot the crude mixture onto the baseline of at least 3-4 different TLC plates.

  • Place each TLC plate in a developing chamber containing one of the prepared solvent systems. Ensure the solvent level is below the baseline.

  • Allow the solvent front to travel up the plate until it is ~1 cm from the top.

  • Remove the plate, immediately mark the solvent front with a pencil, and allow it to dry.

  • Visualize the spots under a UV lamp (254 nm). Circle all visible spots.

  • Calculate the Rf value for your target compound in each solvent system using the formula: Rf = (Distance traveled by spot) / (Distance traveled by solvent front)

Data Presentation: Example TLC Trial Results

Solvent System (Hexane:Ethyl Acetate, v/v)Solvent Front (cm)Spot Distance (cm)Calculated RfComments
9:16.05.10.85Too high. Compound elutes too quickly.
4:1 (80:20) 6.0 2.1 0.35 Optimal for column separation.
2:1 (67:33)6.00.90.15Too low. Compound will elute too slowly.

Based on these hypothetical results, a 4:1 Hexane:Ethyl Acetate mixture is the ideal mobile phase for the column.

Stage 2: Column Chromatography - Purification Workflow

G Figure 2: Overall Purification Workflow crude Crude Product (Dissolved in min. solvent) tlc TLC Analysis (Determine optimal eluent, e.g., 4:1 Hex:EtOAc) crude->tlc Method Development pack Column Packing (Prepare silica slurry in eluent) tlc->pack Informs load Sample Loading (Adsorb crude onto silica or load directly) pack->load elute Elution (Run eluent through column) load->elute collect Fraction Collection (Collect small, numbered volumes) elute->collect analyze TLC Analysis of Fractions (Identify fractions containing pure product) collect->analyze Monitoring combine Combine Pure Fractions analyze->combine evap Solvent Removal (Rotary Evaporation) combine->evap product Pure Methyl 4-hydroxy-2-methylbenzoate evap->product

Caption: High-level workflow for chromatographic purification.

Protocol:

  • Column Preparation:

    • Secure a glass column vertically in a fume hood. Place a small plug of cotton wool or glass wool at the bottom, followed by a thin layer of sand.

    • In a beaker, prepare a slurry of silica gel in the chosen mobile phase (4:1 Hexane:EtOAc). The consistency should be like a milkshake, not too thick. For 10g of crude product, a column packed with ~200-300g of silica is a good starting point.

    • Pour the slurry into the column. Use a funnel to avoid spills. Open the stopcock to allow the solvent to drain, continuously tapping the column gently to ensure even packing and remove air bubbles.[8] Add more slurry until the desired column height is reached. Never let the top of the silica bed run dry.

  • Sample Loading:

    • Method A (Direct Loading): Dissolve the crude product (~10g) in the minimum amount of mobile phase or DCM. Using a pipette, carefully add this solution to the top of the silica bed.

    • Method B (Dry Loading - Recommended): Dissolve the crude product in a suitable solvent (e.g., DCM). Add a small amount of silica gel (~2-3x the weight of the crude product) to this solution. Evaporate the solvent completely on a rotary evaporator to obtain a dry, free-flowing powder of the crude product adsorbed onto silica. Carefully add this powder to the top of the column bed. This method often results in better separation.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the top of the column.

    • Open the stopcock and begin collecting the eluent in numbered test tubes or flasks. Maintain a constant level of solvent above the silica bed.

    • For flash chromatography, apply gentle pressure using compressed air or nitrogen to achieve a flow rate of approximately 2 inches/minute.

    • Collect fractions of a consistent volume (e.g., 20-25 mL per tube).

Stage 3: Post-Chromatography - Analysis and Isolation
  • Fraction Analysis:

    • Using TLC, analyze every few fractions to determine their composition. Spot multiple fractions on a single TLC plate for easy comparison.

    • Develop the TLC plate in the same 4:1 Hexane:EtOAc mobile phase.

    • Visualize under UV light. Identify the fractions that contain only the spot corresponding to the pure target compound (Rf ~0.35).

  • Product Isolation:

    • Combine all the fractions identified as pure.

    • Remove the solvent from the combined fractions using a rotary evaporator.

    • The resulting solid or oil is the purified Methyl 4-hydroxy-2-methylbenzoate.

    • Determine the yield and confirm purity using analytical techniques such as HPLC, NMR, or melting point analysis.

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
Compound won't elute Mobile phase is not polar enough.Gradually increase the polarity of the mobile phase (e.g., switch to 2:1 Hex:EtOAc or add 1-2% Methanol).
Poor separation (streaking or overlapping bands) Column was packed unevenly; Sample was overloaded; Sample is not fully soluble in mobile phase.Repack the column carefully. Use less crude material. Use the dry loading method.[7]
Cracks in silica bed Column ran dry; Heat generated from solvent interaction.Never let the solvent level drop below the top of the silica. Pack the column using the eluent to be used for separation.
Product elutes with the solvent front Mobile phase is too polar.Redo TLC trials with a less polar system (e.g., 9:1 Hex:EtOAc).

Conclusion

This application note provides a robust and reproducible method for the purification of Methyl 4-hydroxy-2-methylbenzoate using silica gel column chromatography. By leveraging TLC for systematic mobile phase selection, this protocol ensures efficient separation from both more polar and less polar impurities. The detailed workflow and troubleshooting guide serve as a practical resource for chemists to achieve high-purity compounds essential for research and development.

References

  • Chemistry For Everyone. (2025, January 27).
  • Interchim. (2023, July 1).
  • Teledyne LABS.
  • JoVE. (2024, December 5).
  • Altemimi, A. B., et al. (2024, June 29).
  • Various Authors. (2013, September 25). Column chromatography of phenolics?.
  • National Center for Biotechnology Information.
  • Siregar, M., et al. Isolation and Identification of Phenolic Compounds from Ebony Plant Leaves (Diospyros celebica Bakh.).
  • Widyastuti, T., & Ginting, B. (2018). Column chromatography and HPLC analysis of phenolic compounds in the fractions of Salvinia molesta mitchell. Egyptian Journal of Basic and Applied Sciences, 5, 197–203.
  • BenchChem.
  • PharmaCompass.

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Method

Application Note: High-Purity Recrystallization of 4-Hydroxy-2-Methylbenzoic Acid

Abstract & Introduction 4-Hydroxy-2-methylbenzoic acid is a valuable substituted benzoic acid derivative serving as a key intermediate in the synthesis of pharmaceuticals and other specialty organic compounds.[1] The pur...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

4-Hydroxy-2-methylbenzoic acid is a valuable substituted benzoic acid derivative serving as a key intermediate in the synthesis of pharmaceuticals and other specialty organic compounds.[1] The purity of this starting material is paramount, as impurities can lead to undesirable side reactions, reduced yields, and complications in downstream processing and regulatory approval. Recrystallization is a powerful and fundamental purification technique that leverages differences in solubility to separate a target compound from its impurities.[2][3][4]

This application note provides a detailed, experience-driven guide for the recrystallization of 4-hydroxy-2-methylbenzoic acid to achieve high purity (≥99%). We present two robust protocols: a classic single-solvent method using water and a more versatile mixed-solvent system (ethanol-water). The causality behind critical experimental choices is explained to empower researchers to adapt and troubleshoot the process effectively. This guide is intended for researchers, process chemists, and drug development professionals aiming to establish a reliable and scalable purification workflow.

The Science of Recrystallization

The efficacy of recrystallization hinges on the principle that the solubility of most solids increases with temperature.[5] An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but readily at its boiling point.[2] When a saturated hot solution is allowed to cool, the solubility decreases, and the solution becomes supersaturated. This state drives the nucleation and subsequent growth of crystals. As the highly ordered crystal lattice forms, it selectively incorporates molecules of the target compound, effectively excluding dissimilar impurity molecules, which remain in the cooled solvent (the mother liquor).[2][5] The success of this technique is therefore critically dependent on the selection of an appropriate solvent system and precise control over the cooling rate.

Compound Data & Safety Precautions

Key Physicochemical Properties

A summary of the essential properties of 4-hydroxy-2-methylbenzoic acid is provided below for easy reference. The melting point is a critical indicator of purity; a sharp melting range close to the literature value signifies a successful purification.

PropertyValueSource(s)
Molecular Formula C₈H₈O₃[1]
Molecular Weight 152.15 g/mol [1]
Appearance White to light yellow crystalline solid[1]
Melting Point (MP) 177-181 °C[6]
Solubility Profile Low solubility in water; soluble in methanol, ethanol, ether, acetone.[1][7]
Essential Safety & Handling

4-Hydroxy-2-methylbenzoic acid and the solvents used require careful handling in a well-ventilated fume hood. Adherence to standard laboratory safety protocols is mandatory.

  • Compound Hazards: Harmful if swallowed (H302), causes skin irritation (H315), and causes serious eye irritation/damage (H319/H318).[8]

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.

  • Solvent Hazards: Ethanol is flammable. Ensure no open flames or spark sources are present when heating.

Experimental Workflow Overview

The general procedure for recrystallization follows a logical sequence of steps designed to maximize both purity and recovery. Each stage is critical for the overall success of the purification.

G A Dissolution B Hot Filtration (Optional) A->B Removes insoluble impurities C Crystallization B->C Clear, hot filtrate D Crystal Isolation C->D Slow cooling to form pure crystals E Washing D->E Vacuum filtration F Drying E->F Removes adhering mother liquor G Purity Analysis F->G Yield & MP determination

Caption: General workflow for the recrystallization of 4-hydroxy-2-methylbenzoic acid.

Detailed Recrystallization Protocols

Two primary methods are presented. Protocol 1 is ideal for its simplicity and use of a non-flammable solvent. Protocol 2 offers greater flexibility, especially if the crude material contains impurities that are also sparingly soluble in hot water.

Protocol 1: Single-Solvent Recrystallization from Water

This method leverages the significant difference in the solubility of 4-hydroxy-2-methylbenzoic acid in hot versus cold water.[9]

Materials:

  • Crude 4-hydroxy-2-methylbenzoic acid

  • Deionized water

  • Erlenmeyer flasks (2)

  • Hot plate with stirring capability

  • Büchner funnel and filter flask assembly

  • Filter paper

Procedure:

  • Preparation: Place the crude 4-hydroxy-2-methylbenzoic acid (e.g., 5.0 g) into a 250 mL Erlenmeyer flask. In a separate flask, bring a larger volume of deionized water (approx. 200 mL) to a rolling boil.

  • Dissolution: Add a small portion of the boiling water to the flask containing the solid and swirl. Place the flask on a hot plate set to a gentle boil. Continue to add small increments of boiling water until the solid just dissolves completely.

    • Causality Note: Using the minimum amount of hot solvent is crucial. Excess solvent will reduce the final yield, as more of the product will remain dissolved upon cooling.[5]

  • Hot Filtration (If Necessary): If insoluble impurities are observed in the hot solution, perform a hot gravity filtration. This involves quickly pouring the hot solution through a fluted filter paper into a pre-heated receiving flask.

    • Expertise Note: Do not use activated charcoal for decolorization. As a phenolic compound, 4-hydroxy-2-methylbenzoic acid can form colored complexes with trace ferric ions often present in charcoal, which would impair the purification.[10]

  • Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature.

    • Causality Note: Slow, undisturbed cooling is essential for the formation of large, well-defined crystals, which are typically purer than the fine powders that result from rapid cooling.[9]

  • Complete Crystallization: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the solution.

  • Isolation & Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount (2-3 portions of ~5 mL) of ice-cold water to rinse away any residual soluble impurities from the mother liquor.

    • Causality Note: Using ice-cold solvent for washing minimizes the loss of the desired product, which is poorly soluble at low temperatures.[2]

  • Drying: Allow air to be pulled through the crystals on the filter for 15-20 minutes to partially dry them. Transfer the solid to a watch glass and dry to a constant weight, either in a desiccator or a vacuum oven at a moderate temperature (e.g., 60-70 °C).

Protocol 2: Mixed-Solvent Recrystallization (Ethanol/Water)

This technique is employed when a compound is too soluble in one solvent and poorly soluble in another.[10] Here, ethanol acts as the "good" solvent and water as the "poor" or "anti-solvent."[11]

Materials:

  • Crude 4-hydroxy-2-methylbenzoic acid

  • Ethanol (95% or absolute)

  • Deionized water

  • Standard equipment as listed in Protocol 1

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum volume of hot ethanol required to fully dissolve it. Keep the solution warm on a hot plate.

  • Addition of Anti-Solvent: While the ethanol solution is hot, add hot deionized water dropwise until a faint, persistent turbidity (cloudiness) appears. This indicates the solution is saturated.

    • Causality Note: The addition of the anti-solvent (water) decreases the overall solubility of the organic compound, bringing the solution to its saturation point.

  • Re-clarification: Add a few drops of hot ethanol, just enough to redissolve the turbidity and make the solution clear again. This ensures the crystallization will begin from a perfectly saturated solution, not a suspension.

  • Crystallization & Isolation: Remove the flask from the heat and follow steps 4 through 7 from Protocol 1. For the washing step (Step 6), use an ice-cold mixture of ethanol and water (in the approximate ratio determined during the procedure) as the rinse solvent.

Troubleshooting Common Issues

ObservationPotential Cause(s)Recommended Solution(s)
No crystals form upon cooling. 1. Too much solvent was used. 2. The solution is in a metastable supersaturated state.1. Gently boil off some of the solvent to increase concentration and cool again. 2. Induce crystallization by scratching the inner wall of the flask with a glass rod or by adding a "seed" crystal of the pure compound.[4][12]
Product "oils out" as a liquid. The boiling point of the solvent is higher than the melting point of the impure solid, or the solution is too concentrated.Re-heat the mixture to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly. Consider switching to a lower-boiling point solvent system if the problem persists.[12]
Final yield is very low. 1. Too much solvent was used. 2. The crystals were washed with solvent that was not cold enough. 3. Premature crystallization during hot filtration.1. Use the minimum solvent necessary for dissolution. 2. Ensure the wash solvent is ice-cold. 3. Pre-heat the filtration apparatus (funnel, filter paper, receiving flask) to prevent cooling and product loss.
Melting point is broad or low. The recrystallization was incomplete; impurities are still present.Repeat the recrystallization procedure, ensuring slow cooling and proper washing of the collected crystals. A second recrystallization may be necessary for very impure samples.

References

  • ChemBK. (2024, April 9). Benzoic acid, 4-hydroxy-2-Methyl-. Retrieved from [Link]

  • Google Patents. (n.d.). CN113423683A - Method for producing 4-hydroxy-2-methylbenzoic acid.
  • University of Babylon. (n.d.). Recrystallization. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Recrystallization. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • ChemTalk. (n.d.). Lab Procedure: Recrystallization. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). The Recrystallization of Benzoic Acid. Retrieved from [Link]

  • DePaul University. (n.d.). Recrystallization of Benzoic Acid. Retrieved from [Link]

  • PubChem. (n.d.). 4-Hydroxy-o-toluic acid. Retrieved from [Link]

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Application

The Untapped Potential of Methyl 4-hydroxy-2-methylbenzoate: A Versatile Intermediate for Pharmaceutical Synthesis

In the landscape of pharmaceutical development, the strategic selection of molecular building blocks is paramount to the efficient and innovative synthesis of new chemical entities. Methyl 4-hydroxy-2-methylbenzoate, a s...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the strategic selection of molecular building blocks is paramount to the efficient and innovative synthesis of new chemical entities. Methyl 4-hydroxy-2-methylbenzoate, a substituted phenolic ester, represents a scaffold with significant, yet underexplored, potential as an intermediate in drug synthesis. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of its synthetic utility, complete with detailed application notes and protocols. While direct incorporation into blockbuster drugs is not widely documented, its structural motifs are present in numerous bioactive molecules, making it a person of interest for novel synthesis design.

Physicochemical Properties and Synthetic Rationale

Methyl 4-hydroxy-2-methylbenzoate is a bifunctional molecule featuring a nucleophilic phenolic hydroxyl group and an electrophilic methyl ester. The presence of a methyl group ortho to the ester and meta to the hydroxyl group introduces steric and electronic effects that can be strategically exploited to influence reactivity and selectivity in synthetic transformations.

PropertyValueSource
Molecular Formula C₉H₁₀O₃[1][2]
Molecular Weight 166.17 g/mol [1][2]
Appearance Solid[3]
SMILES COC(=O)C1=C(C)C=C(O)C=C1[1]
InChIKey FINKSGWSBJRISB-UHFFFAOYSA-N[2]

The strategic value of this intermediate lies in the orthogonal reactivity of its two primary functional groups. The phenolic hydroxyl group serves as a handle for introducing diversity through etherification or esterification, while the methyl ester can be hydrolyzed to the corresponding carboxylic acid, opening pathways to amide bond formation—a cornerstone of medicinal chemistry.

Core Synthetic Transformations and Pharmaceutical Relevance

The utility of Methyl 4-hydroxy-2-methylbenzoate as a pharmaceutical intermediate can be best understood by examining the key chemical transformations it can undergo. These reactions are fundamental to building the complex molecular architectures required for therapeutic efficacy.

O-Alkylation and O-Arylation: Building Ether Linkages

The phenolic hydroxyl group is readily alkylated or arylated to form ethers. This transformation is crucial for introducing side chains that can modulate a compound's solubility, lipophilicity, and binding affinity to biological targets.[3] For instance, the synthesis of various kinase inhibitors and receptor modulators often involves the incorporation of specific ether moieties.

Protocol 1: General Procedure for O-Alkylation (Williamson Ether Synthesis)

This protocol details a standard procedure for the alkylation of the phenolic hydroxyl group of Methyl 4-hydroxy-2-methylbenzoate.

Materials:

  • Methyl 4-hydroxy-2-methylbenzoate

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

  • Ethyl acetate (EtOAc)

  • Brine solution

  • Deionized water

Procedure:

  • To a solution of Methyl 4-hydroxy-2-methylbenzoate (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5-2.0 eq).

  • Stir the suspension at room temperature for 15-30 minutes.

  • Add the alkyl halide (1.1-1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction to 60-80 °C and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and pour it into cold water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Rationale: The use of a polar aprotic solvent like DMF facilitates the reaction by solvating the cation of the base, thereby increasing the nucleophilicity of the resulting phenoxide. Potassium carbonate is a mild base suitable for this transformation; however, for less reactive alkyl halides, a stronger base like cesium carbonate may be employed.

Acylation and Esterification: Introducing Ester Functionality

Acylation of the phenolic hydroxyl group provides another avenue for structural diversification. This can be achieved using acyl chlorides or anhydrides. While the starting material is a methyl ester, selective hydrolysis of the phenolic ester under milder conditions than the methyl ester is often possible, allowing for further functionalization.

Protocol 2: General Procedure for O-Acylation

This protocol provides a method for the acylation of the hydroxyl group.

Materials:

  • Methyl 4-hydroxy-2-methylbenzoate

  • Acyl chloride (e.g., acetyl chloride) or anhydride (e.g., acetic anhydride)

  • Pyridine or Triethylamine (TEA)

  • Dichloromethane (DCM)

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine solution

Procedure:

  • Dissolve Methyl 4-hydroxy-2-methylbenzoate (1.0 eq) in DCM.

  • Add pyridine or TEA (1.5-2.0 eq) and cool the solution to 0 °C.

  • Slowly add the acyl chloride or anhydride (1.1-1.2 eq).

  • Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.

  • Quench the reaction with 1M HCl.

  • Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the residue by chromatography if necessary.

Rationale: A base such as pyridine or triethylamine is used to neutralize the HCl generated during the reaction with an acyl chloride and to act as a nucleophilic catalyst.

Ester Hydrolysis and Amide Bond Formation: A Gateway to Bioactive Amides

The methyl ester of Methyl 4-hydroxy-2-methylbenzoate can be hydrolyzed to the corresponding carboxylic acid. This transformation is a critical step, as the resulting carboxylic acid is a versatile precursor for the synthesis of amides, which are prevalent in a vast number of pharmaceuticals due to their metabolic stability and ability to participate in hydrogen bonding.

Protocol 3: Two-Step Procedure for Amide Synthesis

This protocol outlines the hydrolysis of the methyl ester followed by amide bond formation.

Step A: Ester Hydrolysis

Materials:

  • Methyl 4-hydroxy-2-methylbenzoate derivative (from Protocol 1 or 2)

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Methanol (MeOH) or Tetrahydrofuran (THF)

  • Water

  • 1M Hydrochloric acid (HCl)

Procedure:

  • Dissolve the methyl ester (1.0 eq) in a mixture of MeOH/THF and water.

  • Add LiOH (2.0-3.0 eq) and stir the mixture at room temperature or with gentle heating.

  • Monitor the reaction by TLC.

  • Upon completion, remove the organic solvent under reduced pressure.

  • Acidify the aqueous residue to pH 2-3 with 1M HCl.

  • Collect the precipitated carboxylic acid by filtration or extract with an organic solvent.

  • Dry the product thoroughly.

Step B: Amide Coupling

Materials:

  • 4-Hydroxy-2-methylbenzoic acid derivative (from Step A)

  • Amine of choice

  • Coupling agent (e.g., HATU, HOBt/EDC)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous DMF or DCM

Procedure:

  • To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF, add the amine (1.1 eq), HATU (1.2 eq), and DIPEA (2.0-3.0 eq).

  • Stir the reaction mixture at room temperature for 2-16 hours, monitoring by TLC.

  • Dilute the reaction with ethyl acetate and wash with water, 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate.

  • Purify the amide by flash chromatography or recrystallization.

Rationale: LiOH is a common reagent for ester hydrolysis as it minimizes side reactions. In the amide coupling step, activating agents like HATU or a combination of HOBt and EDC are used to form a more reactive species from the carboxylic acid, facilitating nucleophilic attack by the amine. DIPEA is a non-nucleophilic base used to scavenge the acid formed during the reaction.

Logical and Experimental Workflow

The strategic application of Methyl 4-hydroxy-2-methylbenzoate in a synthetic campaign is depicted in the following workflow diagram.

G start Methyl 4-hydroxy-2-methylbenzoate step1 O-Alkylation / O-Acylation (Protocols 1 & 2) start->step1 Introduce R' group step2 Ester Hydrolysis (Protocol 3A) step1->step2 Unmask Carboxylic Acid step3 Amide Coupling (Protocol 3B) step2->step3 Introduce R''NH₂ product Diverse Pharmaceutical Scaffolds step3->product

Caption: Synthetic workflow from Methyl 4-hydroxy-2-methylbenzoate.

Potential Therapeutic Applications of Derived Scaffolds

While direct examples are scarce, the structural motifs accessible from Methyl 4-hydroxy-2-methylbenzoate are found in various classes of therapeutic agents. For instance, substituted benzamides are known to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-diabetic properties.[4] The benzothiazole ring system, which could potentially be synthesized from derivatives of this intermediate, is another privileged structure in medicinal chemistry, with applications as anticonvulsant and antimicrobial agents.[5] Furthermore, para-substituted benzoic acid derivatives have been identified as inhibitors of protein phosphatases, which are targets in cancer therapy.[6]

Conclusion

Methyl 4-hydroxy-2-methylbenzoate presents itself as a versatile and economically viable starting material for the synthesis of diverse molecular scaffolds of pharmaceutical interest. Its value lies not in its direct application in existing drugs, but in the potential it holds for the discovery and development of new chemical entities. The protocols and synthetic strategies outlined in this guide provide a solid foundation for researchers to explore the untapped potential of this promising intermediate. By leveraging the orthogonal reactivity of its functional groups, medicinal chemists can efficiently generate libraries of novel compounds for biological screening, accelerating the journey from a simple building block to a potential therapeutic agent.

References

  • BenchChem. The Role of Methyl 4-hydroxy-3,5-dimethylbenzoate in Pharmaceutical Synthesis: A Review of Current Applications.
  • ChemicalBook. METHYL 4-ACETAMIDO-2-HYDROXYBENZOATE synthesis.
  • Ataman Kimya. METHYL 4-HYDROXYBENZOATE.
  • Chemical Synthesis Database. methyl 4-hydroxy-2-methylbenzoate.
  • Google Patents. Process for synthesis of 4-hydroxy-2h-1,2-benzothiazine-3-carboxamides.
  • Kale, A. (2020). Recent Development in Substituted Benzothiazole as an Anticonvulsant Agent. Mini-Reviews in Medicinal Chemistry, 21(8).
  • PubChem. Methyl 4-hydroxy-2-methylbenzoate.
  • Google Patents. CN113423683A - Method for producing 4-hydroxy-2-methylbenzoic acid.
  • PubChem. Methyl 4-(hydroxymethyl)-2-methylbenzoate.
  • PubMed. Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosphatase Slingshot. ChemMedChem, 10(12), 1980-7.
  • PrepChem.com. Synthesis of methyl 4-hydroxybenzoate.
  • Asian Journal of Research in Chemistry. (2018). Biological Activity of Substituted Benzothiazoles. 1, 53-58.
  • Gutteridge, C. E., et al. (2020). Synthesis of Substituted Benzothiazepine Compounds with Medicinal Potential. International Journal of Organic Chemistry, 10(03), 123-134.
  • Liu, et al. (2021). Microbial synthesis of 4-hydroxybenzoic acid from renewable feedstocks. PMC.
  • ResearchGate. REVIEW ON 2-SUBSTITUTED BENZOTHIAZOLES: DIVERSITY OF SYNTHETIC METHODS AND BIOLOGICAL ACTIVITIES.

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Method

Application Note: A Comprehensive Protocol for the Synthesis of Methyl 4-hydroxy-2-methylbenzoate via Fischer Esterification

Abstract This document provides a detailed, field-proven protocol for the synthesis of Methyl 4-hydroxy-2-methylbenzoate, a valuable intermediate in organic synthesis. The primary method detailed is the Fischer-Speier es...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed, field-proven protocol for the synthesis of Methyl 4-hydroxy-2-methylbenzoate, a valuable intermediate in organic synthesis. The primary method detailed is the Fischer-Speier esterification, a robust and widely adopted acid-catalyzed reaction. This guide is structured to provide researchers, chemists, and drug development professionals with a comprehensive understanding of the reaction mechanism, a step-by-step experimental procedure, safety considerations, and methods for purification and characterization. The causality behind experimental choices is explained to ensure both reproducibility and a deeper mechanistic understanding.

Introduction and Significance

Methyl 4-hydroxy-2-methylbenzoate (CAS No. 57556-31-7) is an aromatic ester with applications as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[1] Its structure, featuring a hydroxyl group and a methyl ester on a benzene ring, allows for diverse subsequent chemical modifications.

The most direct and classical approach to synthesizing this compound is through the Fischer esterification of its parent carboxylic acid, 4-hydroxy-2-methylbenzoic acid, with methanol.[2][3] This reaction is an equilibrium process catalyzed by a strong acid, typically sulfuric acid.[4][5] To achieve a high yield, the equilibrium must be shifted towards the product side. This is accomplished by using a large excess of one of the reactants, in this case, methanol, which conveniently also serves as the reaction solvent.[4]

Reaction Scheme and Mechanism

The overall transformation is the conversion of a carboxylic acid to an ester in the presence of an alcohol and an acid catalyst.

Reaction:

4-hydroxy-2-methylbenzoic acid + Methanol ⇌ Methyl 4-hydroxy-2-methylbenzoate + Water (Catalyst: H₂SO₄)

Mechanism of Fischer Esterification:

The Fischer esterification proceeds through a series of reversible protonation and nucleophilic acyl substitution steps.[5]

  • Protonation of the Carbonyl: The catalytic acid (H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack: A lone pair of electrons from the oxygen atom of methanol attacks the activated carbonyl carbon, forming a tetrahedral intermediate (an oxonium ion).

  • Proton Transfer: A proton is transferred from the newly added hydroxyl group to one of the existing hydroxyl groups. This intramolecular proton transfer converts a poor leaving group (-OH) into a good leaving group (H₂O).[5]

  • Elimination of Water: The tetrahedral intermediate collapses, expelling a molecule of water and reforming the carbonyl group.

  • Deprotonation: The protonated ester is deprotonated (typically by the conjugate base of the catalyst or another molecule of the alcohol) to regenerate the acid catalyst and yield the final ester product.

Detailed Experimental Protocol

This protocol details the synthesis of Methyl 4-hydroxy-2-methylbenzoate from 4-hydroxy-2-methylbenzoic acid.

Materials and Reagents
Reagent/MaterialCAS No.Molecular FormulaM.W. ( g/mol )Notes
4-hydroxy-2-methylbenzoic acid50-85-1C₈H₈O₃152.15Starting material.[6]
Methanol (Anhydrous)67-56-1CH₄O32.04Reagent and solvent.
Sulfuric Acid (Conc., 98%)7664-93-9H₂SO₄98.08Catalyst. Extremely corrosive.
Diethyl Ether60-29-7C₄H₁₀O74.12Extraction solvent. Flammable.
Sodium Bicarbonate (Sat. Soln.)144-55-9NaHCO₃84.01For neutralization.
Brine (Sat. NaCl Soln.)7647-14-5NaCl58.44For washing/drying.
Anhydrous Sodium Sulfate7757-82-6Na₂SO₄142.04Drying agent.
Equipment
  • Round-bottom flask (100 mL or 250 mL)

  • Reflux condenser

  • Heating mantle or oil bath with magnetic stirrer

  • Separatory funnel (250 mL)

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • Glass funnel and filter paper

  • pH paper

Step-by-Step Synthesis Procedure
  • Reactant Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-hydroxy-2-methylbenzoic acid (e.g., 5.0 g, 32.86 mmol).

  • Solvent and Catalyst Addition: To the flask, add 100 mL of anhydrous methanol. Stir the mixture until the acid is fully dissolved. Carefully and slowly, add concentrated sulfuric acid (1 mL) to the stirring solution. Causality: Sulfuric acid acts as the catalyst to protonate the carboxylic acid, making it more susceptible to nucleophilic attack.[7] Methanol is used in large excess to act as both the nucleophile and the solvent, driving the reaction equilibrium toward the product ester according to Le Châtelier's principle.[4]

  • Reflux: Attach a reflux condenser to the flask and bring the mixture to a gentle reflux using a heating mantle. Continue to reflux for 4-6 hours. The reaction can be monitored by Thin-Layer Chromatography (TLC) until the starting material spot disappears.

  • Reaction Quench and Workup: After the reaction is complete, allow the flask to cool to room temperature. Pour the reaction mixture slowly into a beaker containing 200 mL of ice-cold water. A white precipitate of the crude product should form.

  • Extraction: Transfer the aqueous mixture to a 250 mL separatory funnel. Extract the product with diethyl ether (3 x 50 mL). Causality: The desired ester product is significantly more soluble in organic solvents like diethyl ether than in water, allowing for its separation from the aqueous phase which contains methanol and sulfuric acid.

  • Neutralization and Washing: Combine the organic layers in the separatory funnel. Wash the organic layer sequentially with:

    • 50 mL of water.

    • 50 mL of saturated sodium bicarbonate solution. Continue washing until CO₂ evolution ceases and the aqueous layer is neutral or slightly basic to pH paper. Causality: The sodium bicarbonate wash is crucial for neutralizing and removing any remaining sulfuric acid catalyst and unreacted 4-hydroxy-2-methylbenzoic acid.[7][8]

    • 50 mL of brine (saturated NaCl solution). Causality: The brine wash helps to remove residual water from the organic layer before the final drying step.

  • Drying and Solvent Removal: Transfer the washed organic layer to an Erlenmeyer flask and dry it over anhydrous sodium sulfate for 15-20 minutes. Decant or filter the dried solution into a pre-weighed round-bottom flask. Remove the diethyl ether using a rotary evaporator to yield the crude product.

Purification

The crude Methyl 4-hydroxy-2-methylbenzoate can be purified by recrystallization.

  • Dissolve the crude solid in a minimum amount of hot methanol or ethanol.

  • Slowly add water until the solution becomes cloudy (the cloud point).

  • Gently re-heat the solution until it becomes clear again.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold water, and dry in a desiccator.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques:

  • Melting Point: Compare the observed melting point with the literature value.

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

  • FT-IR Spectroscopy: To identify key functional groups (e.g., ester carbonyl, hydroxyl group).

Visualization of Experimental Workflow

Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation cluster_final Final Product A 1. Combine Acid & Methanol B 2. Add H₂SO₄ Catalyst A->B C 3. Reflux (4-6 hours) B->C D 4. Quench in Ice Water C->D E 5. Extract with Diethyl Ether D->E F 6. Wash with NaHCO₃ & Brine E->F G 7. Dry & Evaporate Solvent F->G H 8. Purify by Recrystallization G->H I 9. Characterize Product H->I

Caption: Workflow for the synthesis of Methyl 4-hydroxy-2-methylbenzoate.

Safety and Hazard Information

All manipulations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Methyl 4-hydroxy-2-methylbenzoate: May cause skin, eye, and respiratory irritation.[1]

  • Methanol: Flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes damage to organs (optic nerve).

  • Concentrated Sulfuric Acid: Causes severe skin burns and eye damage. Highly corrosive. Reacts violently with water.

  • Diethyl Ether: Extremely flammable liquid and vapor. May form explosive peroxides. May cause drowsiness or dizziness.

Dispose of all chemical waste in accordance with institutional and local regulations.

References

  • chemBlink. (n.d.). SDS of Methyl 4-hydroxy-2-methylbenzoate, Safety Data Sheets, CAS 57556-31-7.
  • ChemBK. (2024, April 9). Benzoic acid, 4-hydroxy-2-Methyl-. Retrieved from [Link]

  • Google Patents. (n.d.). CN113423683A - Method for producing 4-hydroxy-2-methylbenzoic acid.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12351986, Methyl 4-hydroxy-2-methylbenzoate. Retrieved from [Link]

  • Google Patents. (n.d.). KR102856282B1 - Method for producing 4-hydroxy-2-methylbenzoic acid.
  • Chemical Synthesis Database. (2025, May 20). methyl 4-hydroxy-2-methylbenzoate. Retrieved from [Link]

  • University Course Webpage. (n.d.). Fischer Esterification Procedure.
  • FAO. (n.d.). METHYL p-HYDROXYBENZOATE. Retrieved from [Link]

  • The Science Notes. (2023, July 1). Biosynthetic Pathways for 4-Hydroxybenzoate. Retrieved from [Link]

  • OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]

  • Liu, W., et al. (2021). Microbial synthesis of 4-hydroxybenzoic acid from renewable feedstocks. PMC - NIH. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of methyl 4-hydroxybenzoate. Retrieved from [Link]

  • CABI Digital Library. (n.d.). ELABORATION OF A METHOD FOR SYNTHESIS FOR METHYL P-HIDROXYLBENZOATE, A FOOD PRESERVATIVE. Retrieved from [Link]

  • INTERNATIONAL JOURNAL FOR RESEARCH & DEVELOPMENT IN TECHNOLOGY. (n.d.). A Novel Method for the Synthesis of Para-hydroxybenzoic Acid. Retrieved from [Link]

  • Google Patents. (n.d.). US10669223B2 - Method for synthesizing 4-(hydroxymethyl)benzoic acid by using P-xylene (PX) as raw material.
  • University Handout. (n.d.). Esterification of benzoic acid to methyl benzoate.
  • Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • Ataman Kimya. (n.d.). METHYL 4-HYDROXYBENZOATE. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical structure of 4-hydroxy methyl benzoate from Halban leaves isolation. Retrieved from [Link]

  • Google Patents. (n.d.). CN113248373A - Preparation method of methyl benzoate compound.

Sources

Application

Application Notes and Protocols for the Analysis of Methyl 4-hydroxy-2-methylbenzoate

Abstract This comprehensive guide provides detailed analytical methodologies for the identification, quantification, and characterization of Methyl 4-hydroxy-2-methylbenzoate. Designed for researchers, scientists, and pr...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed analytical methodologies for the identification, quantification, and characterization of Methyl 4-hydroxy-2-methylbenzoate. Designed for researchers, scientists, and professionals in drug development, this document outlines protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and various spectroscopic techniques. The causality behind experimental choices is explained to provide a deeper understanding of the analytical processes. All protocols are presented as self-validating systems, grounded in authoritative sources to ensure scientific integrity and trustworthiness.

Introduction: The Analytical Significance of Methyl 4-hydroxy-2-methylbenzoate

Methyl 4-hydroxy-2-methylbenzoate is an organic compound with significance in various fields, including as a chromophore and a compound with demonstrated antioxidant properties. Its structural similarity to parabens, which are widely used as preservatives in pharmaceuticals, cosmetics, and food products, makes its accurate analysis crucial for quality control, impurity profiling, and research applications.[1] The analytical challenge lies in developing robust, specific, and sensitive methods to distinguish it from its isomers and quantify it in complex matrices. This guide provides a suite of validated methods to address these challenges, underpinned by the principles of analytical procedure validation as outlined by the International Council for Harmonisation (ICH).[2][3][4][5][6]

Chemical Structure and Properties:

PropertyValueSource
Molecular FormulaC₉H₁₀O₃[7]
Molecular Weight166.17 g/mol [7]
IUPAC Namemethyl 4-hydroxy-2-methylbenzoate[7]
CAS Number57556-31-7[7]

Chromatographic Methods for Quantification

Chromatographic techniques are the cornerstone for the quantitative analysis of Methyl 4-hydroxy-2-methylbenzoate, offering high resolution and sensitivity. The choice between liquid and gas chromatography is primarily dictated by the analyte's volatility and thermal stability, as well as the sample matrix.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is the preferred method for the routine quantification of Methyl 4-hydroxy-2-methylbenzoate due to its robustness, precision, and the presence of a UV-absorbing chromophore in the molecule. A reversed-phase approach is typically employed, leveraging the compound's moderate polarity.

Principle of Separation: In reversed-phase HPLC, the stationary phase (typically C18-bonded silica) is nonpolar, while the mobile phase is a polar solvent mixture, often a combination of water and a polar organic solvent like methanol or acetonitrile. Methyl 4-hydroxy-2-methylbenzoate, being a moderately polar compound, will partition between the stationary and mobile phases. The elution time (retention time) is controlled by the precise composition of the mobile phase; a higher proportion of the organic solvent will decrease the retention time.

Workflow for HPLC-UV Method Development and Validation:

Caption: Workflow for HPLC-UV method development and validation.

Detailed Protocol for HPLC-UV Analysis:

Objective: To quantify Methyl 4-hydroxy-2-methylbenzoate in a sample solution.

Materials:

  • Methyl 4-hydroxy-2-methylbenzoate reference standard

  • HPLC-grade methanol

  • HPLC-grade water

  • Phosphoric acid (for pH adjustment)

  • 0.45 µm syringe filters

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Data acquisition and processing software

Procedure:

  • Mobile Phase Preparation:

    • Prepare a mobile phase of methanol and water (e.g., 45:55 v/v). The exact ratio may need optimization.[8]

    • Adjust the pH of the aqueous component to approximately 4.8 with dilute phosphoric acid.[8] This is crucial to ensure the phenolic hydroxyl group remains protonated, leading to consistent retention and peak shape.

    • Degas the mobile phase using an inline degasser or by sonication.

  • Standard Solution Preparation:

    • Accurately weigh a suitable amount of Methyl 4-hydroxy-2-methylbenzoate reference standard and dissolve it in methanol to prepare a stock solution (e.g., 200 µg/mL).[8]

    • Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards (e.g., 10, 20, 40, 80, 120 µg/mL).[8]

  • Sample Preparation:

    • Dissolve the sample containing Methyl 4-hydroxy-2-methylbenzoate in the mobile phase to achieve a concentration within the calibration range.

    • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter that could damage the HPLC column.

  • Chromatographic Conditions:

ParameterRecommended SettingRationale
ColumnReversed-phase C18, 250 mm x 4.6 mm, 5 µmProvides good retention and resolution for moderately polar compounds.
Mobile PhaseMethanol:Water (45:55 v/v), pH 4.8Balances retention time and peak shape. pH control is critical for ionizable compounds.[8]
Flow Rate1.0 mL/minA standard flow rate for a 4.6 mm ID column, ensuring good efficiency without excessive pressure.[8]
Injection Volume20 µLA typical volume for analytical HPLC.
Detection Wavelength254 nmA common wavelength for aromatic compounds, providing good sensitivity.[8] A UV scan of the analyte can determine the wavelength of maximum absorbance for higher sensitivity.
Column Temperature30°CMaintaining a constant temperature ensures reproducible retention times.
  • Analysis and Data Processing:

    • Inject the calibration standards, followed by the sample solutions.

    • Construct a calibration curve by plotting the peak area of the analyte against the concentration of the standards.

    • Determine the concentration of Methyl 4-hydroxy-2-methylbenzoate in the samples by interpolating their peak areas from the calibration curve.

Method Validation (as per ICH Q2(R2) Guidelines): [2][3][4][5][6]

ParameterAcceptance Criteria
Linearity Correlation coefficient (r²) ≥ 0.999
Accuracy % Recovery between 98.0% and 102.0%
Precision (Repeatability & Intermediate)Relative Standard Deviation (RSD) ≤ 2%
Specificity The analyte peak should be well-resolved from other components, and peak purity should be confirmed.
Limit of Quantitation (LOQ) The lowest concentration that can be quantified with acceptable precision and accuracy.
Robustness The method should remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, pH, flow rate).
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. While Methyl 4-hydroxy-2-methylbenzoate can be analyzed directly, derivatization of the hydroxyl group (e.g., silylation) may be necessary to improve peak shape and thermal stability. GC-MS offers the advantage of providing structural information from the mass spectrum, aiding in positive identification.

Principle: In GC, the sample is vaporized and swept by a carrier gas through a capillary column. Separation is based on the differential partitioning of analytes between the mobile gas phase and the stationary phase coated on the column wall. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a fingerprint of the molecule.

Protocol for GC-MS Analysis:

Instrumentation:

  • Gas chromatograph with a flame ionization detector (FID) for quantification or a mass spectrometer (MS) for identification and quantification.

  • Capillary column (e.g., SE-30 or equivalent nonpolar phase).[9]

Procedure:

  • Sample Preparation:

    • Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

    • If derivatization is required, react the sample with a silylating agent (e.g., BSTFA) according to standard procedures.

  • GC-MS Conditions:

ParameterRecommended SettingRationale
ColumnSE-30 or similar nonpolar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness)Good general-purpose column for a wide range of compounds.[9]
Carrier GasHelium or HydrogenInert carrier gas.
Inlet Temperature250°CEnsures complete vaporization of the sample.
Oven ProgramStart at 100°C, ramp to 280°C at 10°C/min, hold for 5 minA typical temperature program to elute the analyte of interest.
MS Source Temperature230°CStandard source temperature.
MS Quadrupole Temperature150°CStandard quadrupole temperature.
Ionization ModeElectron Ionization (EI) at 70 eVStandard ionization energy for creating reproducible fragmentation patterns.

Spectroscopic Characterization Methods

Spectroscopic methods are indispensable for the structural elucidation and confirmation of the identity of Methyl 4-hydroxy-2-methylbenzoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H NMR and ¹³C NMR are crucial for unambiguous structure confirmation.

¹H NMR:

  • Aromatic Protons: The protons on the benzene ring will appear as distinct signals in the aromatic region (typically 6.5-8.0 ppm). Their splitting patterns (coupling) will reveal their substitution pattern.

  • Methyl Protons: The two methyl groups (the ester methyl and the ring methyl) will each show a singlet in the upfield region (typically 2.0-4.0 ppm).

  • Hydroxyl Proton: The phenolic hydroxyl proton will appear as a broad singlet, and its chemical shift can be concentration and solvent-dependent.

¹³C NMR:

  • The spectrum will show nine distinct carbon signals, corresponding to each unique carbon atom in the molecule, including the carbonyl carbon of the ester group at the most downfield position.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected IR Absorptions:

Functional GroupWavenumber (cm⁻¹)Appearance
O-H (hydroxyl)3200-3600Broad
C-H (aromatic)3000-3100Sharp
C-H (aliphatic)2850-3000Sharp
C=O (ester)1680-1710Strong, sharp
C=C (aromatic)1450-1600Medium to strong
C-O (ester & phenol)1000-1300Strong
UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is the basis for UV detection in HPLC. The aromatic ring and carbonyl group constitute the chromophore. The spectrum is typically recorded in a polar solvent like methanol or ethanol. The position and intensity of the absorption maxima can be influenced by the pH of the solution due to the phenolic hydroxyl group.[10]

Workflow for Spectroscopic Analysis:

Caption: General workflow for spectroscopic analysis.

Conclusion

The analytical methods detailed in this guide provide a robust framework for the comprehensive analysis of Methyl 4-hydroxy-2-methylbenzoate. The HPLC-UV method offers a reliable and validated approach for quantification, suitable for quality control environments. GC-MS serves as an excellent confirmatory technique, while a combination of NMR, IR, and UV-Vis spectroscopy is essential for definitive structural identification. The successful implementation of these methods, grounded in the principles of scientific integrity and method validation, will ensure the generation of accurate and reliable data for researchers, scientists, and drug development professionals.

References

  • ICH. (2022). Q2(R2) Validation of Analytical Procedures. European Medicines Agency. [Link]

  • AMSbiopharma. (n.d.). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • ICH. (2023). Validation of Analytical Procedures Q2(R2). [Link]

  • ECA Academy. (2022). ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation. [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 4-hydroxy-2-methylbenzoate. PubChem. [Link]

  • Ahmed, N. R., & Al-Etewi, M. J. E. (2023). RP- HPLC METHOD FOR DETERMINATION OF METHYL 4- HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. EUROPEAN JOURNAL OF PHARMACEUTICAL AND MEDICAL RESEARCH, 10(8), 59-63. [Link]

  • Mahuzier, P. E., Altria, K. D., & Clark, B. J. (2001). Selective and quantitative analysis of 4-hydroxybenzoate preservatives by microemulsion electrokinetic chromatography. Journal of Chromatography A, 924(1-2), 465–470. [Link]

  • El-Sayed, Y. M. (1983). Simultaneous determination of methyl, ethyl, propyl, and butyl 4-hydroxybenzoates and 4-hydroxybenzoic acid in liquid antacid formulations by gas chromatography. Journal of Pharmaceutical Sciences, 72(7), 795–797. [Link]

  • Sager, E. B., & Siewers, I. J. (1952). Ultraviolet spectra and dissociation constants of p-hydroxybenzoic acid, methyl, ethyl, n-butyl, and benzyl p-hydroxybenzoate. Journal of Research of the National Bureau of Standards, 49(1), 521. [Link]

  • Ataman Kimya. (n.d.). METHYL 4-HYDROXYBENZOATE. [Link]

Sources

Method

Application Note &amp; Protocol: High-Resolution Visualization of Methyl 4-hydroxy-2-methylbenzoate using Thin-Layer Chromatography

Abstract This comprehensive application note provides a detailed protocol for the visualization of Methyl 4-hydroxy-2-methylbenzoate using Thin-Layer Chromatography (TLC). This method is crucial for researchers, scientis...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive application note provides a detailed protocol for the visualization of Methyl 4-hydroxy-2-methylbenzoate using Thin-Layer Chromatography (TLC). This method is crucial for researchers, scientists, and professionals in drug development for monitoring reaction progress, assessing compound purity, and identifying the presence of this phenolic ester in various mixtures. The protocol emphasizes robust methodology, explaining the rationale behind solvent system selection, visualization techniques, and best practices to ensure reproducible and trustworthy results.

Introduction: The Rationale for TLC in Analyzing Phenolic Esters

Thin-Layer Chromatography (TLC) is a rapid, cost-effective, and versatile analytical technique used for the separation of non-volatile mixtures.[1] For Methyl 4-hydroxy-2-methylbenzoate, a compound featuring both a phenolic hydroxyl group and a methyl ester on an aromatic ring, TLC serves as an indispensable tool.[2] Its utility lies in the ability to quickly ascertain the purity of a sample or track the conversion of reactants to products in a synthesis. The polarity differences imparted by the hydroxyl and ester functional groups allow for effective separation from common impurities or starting materials on a polar stationary phase like silica gel.

The structural characteristics of Methyl 4-hydroxy-2-methylbenzoate—specifically its aromatic ring and phenolic group—dictate the optimal visualization strategies. The conjugated π-system of the benzene ring allows for non-destructive visualization under ultraviolet (UV) light, while the reactive phenol group enables sensitive detection with specific chemical staining reagents.[3] This dual-visualization capability provides a self-validating system for confirming the identity and purity of the target compound.

Experimental Design & Causality

The success of a TLC separation hinges on the careful selection of the stationary and mobile phases.

  • Stationary Phase: Silica gel (SiO₂) is the stationary phase of choice for this application. Its surface is rich in polar silanol (Si-OH) groups, which can form hydrogen bonds with polar analytes. For Methyl 4-hydroxy-2-methylbenzoate, the primary interactions will be with the phenolic -OH group and the carbonyl oxygen of the ester. We will use standard silica gel 60 F254 plates, where "F254" indicates the inclusion of a fluorescent indicator that glows under 254 nm UV light, facilitating visualization of UV-active compounds.[4]

  • Mobile Phase (Eluent): The mobile phase must be optimized to achieve a target Retention Factor (Rf) value between 0.3 and 0.5 for clear separation. The eluent's polarity is critical; a solvent system that is too polar will cause the compound to travel with the solvent front (Rf ≈ 1), while a system that is not polar enough will result in the compound remaining at the baseline (Rf ≈ 0).[5]

    Methyl 4-hydroxy-2-methylbenzoate is a moderately polar compound. Therefore, a binary solvent system consisting of a non-polar solvent (e.g., Hexane or Toluene) and a moderately polar solvent (e.g., Ethyl Acetate) is ideal. Ethyl acetate acts as the polar modifier, competing with the analyte for binding sites on the silica gel. By adjusting the ratio of hexane to ethyl acetate, the polarity of the mobile phase can be finely tuned. For phenolic compounds, a common starting point is a 7:3 or 8:2 mixture of Hexane:Ethyl Acetate.[6][7] Adding a small amount of acetic or formic acid can sometimes improve spot shape by suppressing the ionization of the acidic phenol, but this is often unnecessary for this compound unless tailing is observed.[5]

Detailed Experimental Protocol

This protocol is designed to be a self-validating system, incorporating both non-destructive and destructive visualization methods.

Materials and Reagents
Material/ReagentSpecificationsPurpose
TLC Plates Silica Gel 60 F254, 0.25 mm thicknessStationary Phase
Analyte Sample Methyl 4-hydroxy-2-methylbenzoateCompound for analysis
Dissolution Solvent Dichloromethane or Ethyl AcetateTo dissolve the sample for spotting
Mobile Phase n-Hexane, HPLC GradeNon-polar eluent component
Ethyl Acetate, HPLC GradePolar eluent component
Visualization 1 UV Lamp254 nm wavelength for non-destructive detection
Visualization 2 Potassium Permanganate (KMnO₄) StainDestructive, general-purpose oxidizing stain
Apparatus TLC developing chamber with lid, Capillary spotters, Forceps, Pencil, Ruler, Heat gunStandard TLC equipment
Step-by-Step Methodology

Step 1: Chamber Preparation (Equilibration)

  • Pour the prepared mobile phase (e.g., 8:2 Hexane:Ethyl Acetate) into the TLC developing chamber to a depth of approximately 0.5 cm.[8]

  • Place a piece of filter paper against the inner wall of the chamber, ensuring it is wetted by the solvent. This saturates the chamber atmosphere with solvent vapors, which is crucial for preventing uneven solvent evaporation from the plate surface and ensuring a straight solvent front.[4]

  • Seal the chamber with the lid and allow it to equilibrate for at least 20 minutes before inserting the TLC plate.

Step 2: Sample & Plate Preparation

  • Prepare a dilute solution of your Methyl 4-hydroxy-2-methylbenzoate sample (approx. 1 mg/mL) in a volatile solvent like ethyl acetate or dichloromethane.[9]

  • Using a pencil and ruler, gently draw a straight origin line about 1 cm from the bottom of the TLC plate. Be careful not to gouge the silica layer.[8]

  • Mark faint tick marks along the origin line for each sample to be spotted.

Step 3: Spotting the Plate

  • Dip a capillary spotter into the sample solution.

  • Briefly and gently touch the tip of the spotter to the designated mark on the origin line. The goal is to create a small, concentrated spot, ideally 1-2 mm in diameter.[9]

  • Allow the solvent to completely evaporate. If a higher concentration is needed, you can re-spot in the exact same location, allowing the spot to dry between applications.[5] Overloading the sample can lead to streaking.[1]

Step 4: Plate Development (Elution)

  • Using forceps, carefully place the spotted TLC plate into the pre-equilibrated chamber. Ensure the origin line is above the level of the solvent pool.[10]

  • Seal the chamber and allow the mobile phase to ascend the plate via capillary action. Do not disturb the chamber during this process.

  • When the solvent front has traveled to about 0.5 cm from the top of the plate, remove the plate with forceps.

  • Immediately mark the position of the solvent front with a pencil.[8]

Step 5: Visualization & Analysis

  • Non-Destructive Visualization (UV Light):

    • Allow the plate to air dry completely in a fume hood to evaporate the mobile phase.

    • Place the dried plate under a UV lamp and observe it at 254 nm.

    • Methyl 4-hydroxy-2-methylbenzoate, being UV-active, will appear as a dark purple spot against the glowing green background of the plate.[3] This phenomenon is known as UV shadowing or quenching.[11][12]

    • Gently circle the spot with a pencil.

  • Destructive Visualization (Potassium Permanganate Stain):

    • Stain Preparation: Prepare the stain by dissolving 1.5 g of KMnO₄, 10 g of K₂CO₃, and 1.25 mL of 10% NaOH in 200 mL of water.[3]

    • Staining: While holding the plate with forceps, quickly dip it into the KMnO₄ stain solution. Remove it promptly and let the excess stain drip off.[3]

    • Development: Gently warm the plate with a heat gun. The background will be purple. Compounds that can be oxidized by KMnO₄ (including the phenol in our analyte) will appear as yellow-brown spots on the purple background.[13]

    • The appearance of a spot at the same location as the UV spot provides strong evidence for the compound's identity.

Step 6: Rf Calculation The Retention Factor (Rf) is a key parameter for identifying compounds.

  • Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

  • Measure the distance from the origin line to the center of the spot and from the origin line to the solvent front mark. Calculate the Rf value. This value should be consistent for a given compound under identical conditions.

Workflow and Data Visualization

TLC Workflow Diagram

The entire process, from preparation to analysis, can be visualized as a sequential workflow.

TLC_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis P1 Prepare Mobile Phase (e.g., 8:2 Hexane:EtOAc) P2 Equilibrate TLC Chamber P1->P2 P3 Prepare Sample Solution (1 mg/mL) P4 Prepare & Mark TLC Plate P3->P4 E1 Spot Plate with Sample Solution P4->E1 E2 Develop Plate in Chamber E1->E2 E3 Mark Solvent Front & Dry Plate E2->E3 A1 Visualize under UV Light (254 nm) E3->A1 A2 Stain with KMnO4 & Heat A1->A2 A3 Calculate Rf Value A2->A3

Caption: A sequential workflow for the TLC analysis of Methyl 4-hydroxy-2-methylbenzoate.

Trustworthiness: A Self-Validating System

The reliability of this protocol is enhanced by its inherent cross-validation checks.

  • Dual Visualization: The primary method of validation is the use of two distinct visualization techniques. UV visualization is non-destructive and specific to compounds with a UV chromophore.[3] The subsequent permanganate staining is a chemical reaction that confirms the presence of an oxidizable functional group (the phenol).[13] A spot appearing in the same location with both methods significantly increases confidence in its identity.

  • Reproducibility: The Rf value is a physical constant for a compound under specific, unchanged conditions (stationary phase, mobile phase, temperature). Consistent Rf values across multiple runs confirm the reproducibility of the method. Any deviation signals a change in conditions or a problem with the experiment.

  • Troubleshooting: Common issues like streaking often indicate an overloaded sample or an inappropriate solvent polarity.[1][10] If the spot remains at the baseline, the eluent is not polar enough; if it runs with the solvent front, the eluent is too polar.[5] Adjusting the Hexane:Ethyl Acetate ratio systematically (e.g., from 9:1 to 7:3) will resolve this. No spots appearing could mean the sample is too dilute or the compound is not UV-active and does not react with the chosen stain.[10]

Expertise & Field-Proven Insights

As a senior scientist, I offer these additional insights to bridge the gap between protocol and practice:

  • Spotting is an Art: The single most common source of poor separation is improper spotting. Use a light touch. The goal is to apply the sample in the smallest possible diameter. Large, wet spots lead to diffuse, streaky bands after development.

  • Chamber Saturation is Not Optional: Skipping the chamber equilibration step is a frequent shortcut that leads to irreproducible Rf values and a curved solvent front. The "edge effect," where spots near the edge of the plate run faster or slower than those in the center, is a classic sign of an unsaturated chamber.

  • Choosing the Right Stain: While KMnO₄ is an excellent general-purpose oxidizing stain, other options exist for phenolic compounds. A Ferric Chloride (FeCl₃) spray (1% in methanol/water) is highly specific for phenols, typically producing blue, green, or violet spots. This can be used as an alternative or confirmatory stain. p-Anisaldehyde stains are also effective for phenols, often yielding a range of colors after heating.[14]

  • Interpreting Results: A single, sharp spot suggests a pure compound. Multiple spots indicate the presence of impurities. If a reaction is being monitored, the disappearance of a starting material spot and the appearance of a new product spot can be tracked over time.

References

  • TLC Stains. (n.d.). University of California, Los Angeles - Chemistry. Retrieved from [Link]

  • Bitesize Bio. (2025, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Retrieved from [Link]

  • Laboratory News. (2023, November 13). Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions. Retrieved from [Link]

  • BiteSize Bio. (2016, July 26). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Medium. Retrieved from [Link]

  • Organomation. (n.d.). Complete Guide to Thin Layer Chromatography Sample Preparation. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: TLC. Retrieved from [Link]

  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). TLC Visualization Methods. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, May 5). 2.3E: Step-by-Step Procedures for Thin Layer Chromatography. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Retrieved from [Link]

  • EPFL. (n.d.). TLC Visualization Reagents. Retrieved from [Link]

  • Organic Chemistry. (n.d.). TLC stains. Retrieved from [Link]

  • ResearchGate. (2018, February 22). (PDF) Sample Preparation for Thin Layer Chromatography. Retrieved from [Link]

  • ResearchGate. (2011, April 4). UV Shadowing Technique Using a CCD Imaging System. Retrieved from [Link]

  • Faculty of Science, University of Basrah. (n.d.). (8): Separation of a mixture of phenols by thin layer chromatography (TLC). Retrieved from [Link]

  • PubChem. (n.d.). Methyl 4-hydroxy-2-methylbenzoate. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (2016, February 22). How to analysis the phenolic compounds by TLC, the method and solvants? Retrieved from [Link]

  • PubMed Central. (n.d.). Thin-Layer Chromatography (TLC) in the Screening of Botanicals–Its Versatile Potential and Selected Applications. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: How to Run a Prep TLC. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Thin Layer Chromatography (TLC). Retrieved from [Link]

Sources

Application

Application Notes and Protocols for Protecting Group Strategies for Methyl 4-hydroxy-2-methylbenzoate

For Researchers, Scientists, and Drug Development Professionals Introduction: Strategic Masking of a Phenolic Moiety In the landscape of multi-step organic synthesis, the judicious use of protecting groups is a cornersto...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Strategic Masking of a Phenolic Moiety

In the landscape of multi-step organic synthesis, the judicious use of protecting groups is a cornerstone of success. For a molecule such as Methyl 4-hydroxy-2-methylbenzoate, the phenolic hydroxyl group presents a point of reactivity that can interfere with desired transformations at other sites of the molecule. Its acidic proton and nucleophilic character necessitate temporary masking to ensure chemoselectivity and high yields in subsequent synthetic steps. This guide provides a detailed overview of common and effective protecting group strategies for Methyl 4-hydroxy-2-methylbenzoate, complete with detailed protocols, a comparative analysis of their stability, and a discussion on orthogonal strategies for more complex synthetic routes.

The choice of a protecting group is a critical decision, contingent on the stability required for downstream reactions and the conditions available for its eventual removal. The ideal protecting group should be readily introduced in high yield, stable to a range of reaction conditions, and cleanly cleaved under mild conditions that do not affect other functional groups. Herein, we explore four widely used protecting groups for phenols: Benzyl (Bn), tert-Butyldimethylsilyl (TBS), Methoxymethyl (MOM), and Tetrahydropyranyl (THP).

Comparative Analysis of Protecting Group Stability

The selection of an appropriate protecting group is dictated by its stability profile. The following table provides a comparative overview of the stability of the discussed protecting groups under various common reaction conditions. This allows for the strategic planning of synthetic sequences, including the implementation of orthogonal protection strategies where multiple protecting groups can be selectively removed.[1][2][3]

Protecting GroupAbbreviationStable to Acidic ConditionsStable to Basic ConditionsStable to Oxidative ConditionsStable to Reductive ConditionsCleavage Conditions
Benzyl EtherBnGenerally stable to mild acidsVery stableSensitive to strong oxidizing agentsCleaved by catalytic hydrogenolysisH₂, Pd/C; or strong acids like HBr
tert-Butyldimethylsilyl EtherTBS/TBDMSLabileGenerally stableGenerally stableStableF⁻ (e.g., TBAF), mild acid
Methoxymethyl EtherMOMLabileStableGenerally stableStableAcidic hydrolysis (e.g., HCl in MeOH)
Tetrahydropyranyl EtherTHPLabileStableGenerally stableStableAcidic hydrolysis (e.g., AcOH/THF/H₂O)

Experimental Protocols and Methodologies

The following sections provide detailed, step-by-step protocols for the protection of the hydroxyl group of Methyl 4-hydroxy-2-methylbenzoate with Benzyl, TBS, MOM, and THP ethers, as well as their respective deprotection procedures. The rationale behind the choice of reagents and conditions is explained to provide a deeper understanding of the experimental design.

Benzyl (Bn) Ether Protection and Deprotection

The benzyl group is a robust protecting group, stable to a wide range of reaction conditions, making it suitable for multi-step syntheses. Its removal via catalytic hydrogenolysis is a mild and efficient process.

Caption: Workflow for the benzylation of Methyl 4-hydroxy-2-methylbenzoate.

  • Reaction Setup: To a solution of Methyl 4-hydroxy-2-methylbenzoate (1.0 eq.) in acetone or DMF (10-15 volumes), add potassium carbonate (K₂CO₃, 2.0-3.0 eq.).

  • Addition of Reagent: To the stirred suspension, add benzyl bromide (BnBr, 1.1-1.2 eq.) dropwise at room temperature.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 6-12 hours.

  • Work-up: After completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Wash the filter cake with the solvent used for the reaction.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford Methyl 4-(benzyloxy)-2-methylbenzoate.

Causality behind Experimental Choices: Potassium carbonate is a mild base suitable for deprotonating the phenolic hydroxyl group without causing hydrolysis of the methyl ester. Acetone and DMF are polar aprotic solvents that facilitate the SN2 reaction between the phenoxide and benzyl bromide.

Caption: Workflow for the debenzylation via catalytic hydrogenolysis.

  • Reaction Setup: Dissolve Methyl 4-(benzyloxy)-2-methylbenzoate (1.0 eq.) in methanol or ethyl acetate (10-20 volumes).

  • Catalyst Addition: Carefully add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 5-10 mol% by weight).

  • Reaction: Subject the mixture to a hydrogen atmosphere (e.g., using a hydrogen-filled balloon or a Parr hydrogenator) and stir vigorously at room temperature.

  • Monitoring: Monitor the reaction by TLC until the starting material is completely consumed.

  • Work-up: Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude product, which is often pure enough for subsequent steps. If necessary, purify by recrystallization or column chromatography.

Causality behind Experimental Choices: Catalytic hydrogenolysis is a mild deprotection method that is highly selective for benzyl ethers and other reducible groups. The use of a hydrogen atmosphere with a palladium catalyst facilitates the cleavage of the C-O bond of the benzyl ether. Celite filtration is crucial for the safe and complete removal of the pyrophoric palladium catalyst.

tert-Butyldimethylsilyl (TBS) Ether Protection and Deprotection

The TBS group is a versatile silyl ether protecting group, widely used due to its stability under a broad range of non-acidic conditions and its facile removal with fluoride ions.

Caption: Workflow for the TBS protection of Methyl 4-hydroxy-2-methylbenzoate.

  • Reaction Setup: To a solution of Methyl 4-hydroxy-2-methylbenzoate (1.0 eq.) in dry dimethylformamide (DMF, 10 volumes), add imidazole (2.0-2.5 eq.).

  • Addition of Reagent: Add tert-butyldimethylsilyl chloride (TBS-Cl, 1.1-1.5 eq.) portion-wise to the stirred solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 40-50 °C) and monitor by TLC. The reaction is typically complete within a few hours.

  • Work-up: Pour the reaction mixture into water and extract with a suitable organic solvent such as ethyl acetate or diethyl ether.

  • Isolation: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford Methyl 4-(tert-butyldimethylsilyloxy)-2-methylbenzoate.

Causality behind Experimental Choices: Imidazole acts as both a base to deprotonate the phenol and a nucleophilic catalyst to activate the TBS-Cl. DMF is an excellent solvent for this reaction, promoting the formation of the silyl ether. An aqueous workup is necessary to remove the DMF and imidazole hydrochloride byproduct.

Caption: Workflow for the TBAF-mediated desilylation.

  • Reaction Setup: Dissolve Methyl 4-(tert-butyldimethylsilyloxy)-2-methylbenzoate (1.0 eq.) in tetrahydrofuran (THF, 10-20 volumes).

  • Addition of Reagent: Add a solution of tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 1.1-1.2 eq.) dropwise to the reaction mixture at room temperature.

  • Reaction: Stir the reaction at room temperature and monitor by TLC. The deprotection is usually rapid, often complete within an hour.

  • Work-up: Quench the reaction by adding water.

  • Isolation: Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel if necessary.

Causality behind Experimental Choices: The high affinity of the fluoride ion for silicon is the driving force for the cleavage of the Si-O bond.[4] TBAF is a convenient source of fluoride ions that is soluble in organic solvents. The reaction is typically fast and clean at room temperature.

Methoxymethyl (MOM) Ether Protection and Deprotection

The MOM group is an acetal-type protecting group that is stable to basic conditions but readily cleaved under acidic conditions.

Caption: Workflow for the MOM protection of Methyl 4-hydroxy-2-methylbenzoate.

  • Reaction Setup: To a solution of Methyl 4-hydroxy-2-methylbenzoate (1.0 eq.) in dry dichloromethane (DCM, 10 volumes), add diisopropylethylamine (DIPEA, 1.5-2.0 eq.).

  • Addition of Reagent: Cool the solution to 0 °C and add chloromethyl methyl ether (MOM-Cl, 1.2-1.5 eq.) dropwise. Caution: MOM-Cl is a carcinogen and should be handled with appropriate safety precautions in a well-ventilated fume hood.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion as indicated by TLC.

  • Work-up: Quench the reaction with water. Separate the layers and extract the aqueous layer with DCM.

  • Isolation: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford Methyl 4-(methoxymethoxy)-2-methylbenzoate.

Causality behind Experimental Choices: DIPEA is a non-nucleophilic base that effectively scavenges the HCl generated during the reaction without competing with the phenolic oxygen. DCM is a common solvent for this transformation. The reaction is typically performed at low temperature to control the exothermicity.

Caption: Workflow for the acidic hydrolysis of the MOM ether.

  • Reaction Setup: Dissolve Methyl 4-(methoxymethoxy)-2-methylbenzoate (1.0 eq.) in methanol (10-20 volumes).

  • Addition of Acid: Add a catalytic amount of concentrated hydrochloric acid (HCl) (e.g., a few drops) to the solution.

  • Reaction: Stir the mixture at room temperature or gently reflux and monitor the reaction by TLC. The reaction is usually complete within a few hours.

  • Work-up: Cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Isolation: Remove the methanol under reduced pressure. Extract the residue with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel if necessary.

Causality behind Experimental Choices: The MOM ether is an acetal and is therefore labile to acid. The acidic conditions catalyze the hydrolysis of the acetal back to the phenol and formaldehyde.[5] Methanol is a convenient solvent that is compatible with the acidic conditions.

Tetrahydropyranyl (THP) Ether Protection and Deprotection

The THP group is another acetal-type protecting group, similar in stability to the MOM group. It is introduced by the acid-catalyzed addition of an alcohol to dihydropyran.

Caption: Workflow for the THP protection of Methyl 4-hydroxy-2-methylbenzoate.

  • Reaction Setup: To a solution of Methyl 4-hydroxy-2-methylbenzoate (1.0 eq.) in dry dichloromethane (DCM, 10 volumes), add 3,4-dihydro-2H-pyran (DHP, 1.2-1.5 eq.).

  • Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (PTSA) or pyridinium p-toluenesulfonate (PPTS).

  • Reaction: Stir the reaction mixture at room temperature and monitor by TLC. The reaction is typically complete within a few hours.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Isolation: Separate the layers and extract the aqueous layer with DCM. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford Methyl 2-methyl-4-((tetrahydro-2H-pyran-2-yl)oxy)benzoate.

Causality behind Experimental Choices: The reaction is an acid-catalyzed addition of the phenol to the double bond of DHP.[6] PTSA is a common and effective acid catalyst for this transformation. The use of a catalytic amount of acid is sufficient to promote the reaction without causing significant side reactions.

Caption: Workflow for the acidic hydrolysis of the THP ether.

  • Reaction Setup: Dissolve Methyl 2-methyl-4-((tetrahydro-2H-pyran-2-yl)oxy)benzoate (1.0 eq.) in a mixture of acetic acid, THF, and water (e.g., a 3:1:1 or 4:2:1 ratio).

  • Reaction: Stir the solution at room temperature or with gentle heating (e.g., 40-50 °C) and monitor the reaction by TLC.

  • Work-up: Once the reaction is complete, carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

  • Isolation: Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel if necessary.

Causality behind Experimental Choices: Similar to the MOM group, the THP group is an acetal and is cleaved under acidic conditions.[7] The acetic acid/THF/water system provides a mild acidic environment for the hydrolysis of the THP ether, which is often sufficient for deprotection without affecting more robust protecting groups.

Orthogonal Protecting Group Strategies

In the synthesis of complex molecules, it is often necessary to protect multiple functional groups. An orthogonal protection strategy allows for the selective deprotection of one protecting group in the presence of others by using reaction conditions that are specific to that group.[1][8] For instance, a synthetic route might involve the protection of a phenolic hydroxyl group with a TBS ether and an aliphatic alcohol with a benzyl ether. The TBS group can be selectively removed with TBAF without affecting the benzyl ether. Subsequently, the benzyl ether can be removed by hydrogenolysis. This level of control is crucial for the efficient construction of complex target molecules.

Conclusion

The protection of the phenolic hydroxyl group of Methyl 4-hydroxy-2-methylbenzoate is a critical consideration in its use as a synthetic intermediate. The choice of protecting group should be made based on the planned synthetic route and the stability requirements of the subsequent reaction steps. This guide has provided a comprehensive overview of four common protecting groups, including detailed protocols for their installation and removal, a comparison of their stability, and an introduction to the concept of orthogonal protection. By understanding the principles and practical aspects of these protecting group strategies, researchers can effectively utilize Methyl 4-hydroxy-2-methylbenzoate in the synthesis of a wide range of target molecules.

References

  • Kaisalo, L. H., & Hase, T. A. (2001). Cleavage of the THP protecting group under Pd/C-catalyzed hydrogenation conditions. Tetrahedron Letters, 42(44), 7699–7701.
  • Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag.
  • Total Synthesis. (n.d.). TBS Protecting Group: TBS Protection & Deprotection. Retrieved from [Link]

  • Chakraborti, A. K., Nayak, M. K., & Sharma, L. (2002). Diphenyl disulfide and sodium in NMP as an efficient protocol for in situ generation of thiophenolate anion: selective deprotection of aryl alkyl ethers and alkyl/aryl esters under nonhydrolytic conditions. The Journal of organic chemistry, 67(6), 1776–1780.
  • Mandal, T., Islam, M., Das, S., Azim, A., & De Sarkar, S. (2025). Organophotoredox Catalyzed C‒O Bond Cleavage: A Chemoselective Deprotection Strategy for Phenolic Ethers and Esters Driven by Oxophilicity of Silicon. Organic Letters, 27, 315-321.
  • Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by ether cleavage. Retrieved from [Link]

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
  • Wikipedia contributors. (2024, May 19). Protecting group. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • ChemHelpASAP. (2019, December 27). synthesis & cleavage of THP ethers [Video]. YouTube. [Link]

  • Sualek, S., Ruchirawat, S., & Ploypradith, P. (2009). Factors affecting orthogonality in the deprotection of 2,4-di-protected aromatic ethers employing solid-supported acids. Tetrahedron, 65(22), 4349-4360.
  • Wikipedia contributors. (2023, November 28). Methoxymethyl ether. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Robinson, R., & Todd, A. R. (1937). Experiments on the synthesis of substances related to the sterols. Part XV. The synthesis of a diketone, C14H18O2, related to the oestrogenic hormones. Journal of the Chemical Society (Resumed), 80-88.
  • Han, J. H., Kwon, Y. E., Sohn, J. H., & Ryu, D. H. (2010). A facile method for the rapid and selective deprotection of methoxymethyl (MOM) ethers. Tetrahedron, 66(9), 1673-1677.
  • Palakshamurthy, B. S., Srinivasa, H. T., Kumar, V., Sreenivasa, S., & Devarajegowda, H. C. (2012). Methyl 4-benzyloxy-2-hydroxybenzoate. Acta Crystallographica Section E: Structure Reports Online, 68(12), o3369.
  • PrepChem.com. (n.d.). Synthesis of methyl 4-hydroxybenzoate. Retrieved from [Link]

  • Gelest. (n.d.). Deprotection of Silyl Ethers. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 4-hydroxy-2-methylbenzoate. Retrieved from [Link]

  • Chemical Synthesis Database. (n.d.). methyl 4-hydroxy-2-methylbenzoate. Retrieved from [Link]

  • Li, Y., et al. (2016). One-Step Synthesis of 2, 5-Dihyrocyterephthalic Acid by the Oxidation of P-Xylene over M-MCM-41 (M=Fe, Fe/Cu, Cu) Catalysts. Chemical Engineering Journal, 306, 777-783.
  • Stack Exchange. (2020, July 19). Unusual hydrolysis of methyl 2,4,6‐trimethylbenzoate. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). TBS Protection - Common Conditions. Retrieved from [Link]

  • University of Missouri-St. Louis. (n.d.). Preparation of Methyl Benzoate. Retrieved from [Link]

  • Total Synthesis. (n.d.). THP Protecting Group: THP Protection & Deprotection Mechanism. Retrieved from [Link]

  • Kocienski, P. J. (1994). Protecting Groups. Georg Thieme Verlag.
  • Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers. Retrieved from [Link]

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Method

Application Notes and Protocols: Exploring the Reactivity of the Phenolic Hydroxyl Group in Methyl 4-hydroxy-2-methylbenzoate

Introduction: Unlocking the Synthetic Potential of a Versatile Building Block Methyl 4-hydroxy-2-methylbenzoate is a valuable scaffold in organic synthesis, particularly in the development of novel pharmaceutical agents...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Synthetic Potential of a Versatile Building Block

Methyl 4-hydroxy-2-methylbenzoate is a valuable scaffold in organic synthesis, particularly in the development of novel pharmaceutical agents and functional materials. Its utility stems from the presence of three distinct functional groups: a methyl ester, a methyl group, and a phenolic hydroxyl group. The phenolic hydroxyl moiety, in particular, serves as a key handle for a variety of chemical transformations, allowing for the introduction of diverse functionalities and the construction of more complex molecular architectures.

This technical guide provides an in-depth exploration of key reactions targeting the phenolic hydroxyl group of Methyl 4-hydroxy-2-methylbenzoate. We will delve into the mechanistic underpinnings and provide detailed, field-proven protocols for etherification, esterification, and protection/deprotection strategies. The causality behind experimental choices, considerations for substrate-specific reactivity, and methods for product characterization are emphasized to ensure scientific integrity and reproducibility.

The reactivity of the phenolic hydroxyl group in this molecule is influenced by the electronic and steric effects of the substituents on the aromatic ring. The electron-withdrawing methoxycarbonyl group (-COOCH₃) at the para position increases the acidity of the phenolic proton, facilitating its deprotonation. Conversely, the electron-donating methyl group (-CH₃) at the ortho position can introduce steric hindrance, which may impact the approach of bulky reagents. Understanding these competing effects is crucial for optimizing reaction conditions and achieving desired outcomes.

I. O-Alkylation and Etherification Reactions

The conversion of the phenolic hydroxyl group to an ether is a fundamental transformation that can dramatically alter the biological activity and physicochemical properties of the parent molecule. Two of the most powerful methods for achieving this are the Williamson Ether Synthesis and the Mitsunobu Reaction.

A. Williamson Ether Synthesis: A Classic Approach to Ether Formation

The Williamson ether synthesis is a robust and widely used method for preparing ethers, proceeding via an Sₙ2 reaction between a deprotonated alcohol (an alkoxide or, in this case, a phenoxide) and an alkyl halide.[1][2]

Mechanistic Insight: The reaction is initiated by the deprotonation of the phenolic hydroxyl group of Methyl 4-hydroxy-2-methylbenzoate with a suitable base to form a nucleophilic phenoxide ion. This phenoxide then attacks the primary alkyl halide in a backside attack, displacing the halide and forming the ether linkage. The choice of a primary alkyl halide is critical to favor the Sₙ2 pathway and minimize the competing E2 elimination reaction that can occur with secondary and tertiary halides.[2]

Experimental Workflow: Williamson Ether Synthesis

Williamson_Ether_Synthesis cluster_prep Reaction Setup cluster_reaction Alkylation cluster_workup Work-up and Purification start Dissolve Methyl 4-hydroxy-2-methylbenzoate in a suitable solvent (e.g., DMF or Acetone) base Add a base (e.g., K₂CO₃ or NaH) to form the phenoxide start->base Stir at RT alkyl_halide Add the primary alkyl halide (e.g., benzyl bromide or ethyl iodide) base->alkyl_halide Formation of nucleophile reflux Heat the reaction mixture (e.g., 60-80 °C) alkyl_halide->reflux Monitor by TLC quench Cool the reaction and quench with water reflux->quench extract Extract with an organic solvent (e.g., ethyl acetate) quench->extract wash Wash the organic layer (water, brine) extract->wash dry Dry over anhydrous Na₂SO₄ wash->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by column chromatography concentrate->purify

Caption: Workflow for Williamson Ether Synthesis.

Protocol 1: Synthesis of Methyl 4-(benzyloxy)-2-methylbenzoate

  • Materials and Reagents:

    • Methyl 4-hydroxy-2-methylbenzoate

    • Potassium carbonate (K₂CO₃), anhydrous

    • Benzyl bromide

    • N,N-Dimethylformamide (DMF), anhydrous

    • Ethyl acetate

    • Deionized water

    • Brine (saturated NaCl solution)

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a stirred solution of Methyl 4-hydroxy-2-methylbenzoate (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).

    • Stir the suspension at room temperature for 30 minutes.

    • Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.

    • Heat the reaction to 60 °C and monitor its progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and pour it into ice-cold water.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with water, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired product.

  • Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of the phenolic proton signal and the appearance of benzylic proton signals in the ¹H NMR spectrum are indicative of a successful reaction.

B. Mitsunobu Reaction: Mild and Stereospecific Etherification

The Mitsunobu reaction offers a mild alternative for the formation of ethers, particularly when dealing with sensitive substrates.[3][4] It proceeds with inversion of configuration at the alcohol's stereocenter, although this is not relevant for a phenolic substrate.

Mechanistic Insight: The reaction involves the activation of the alcohol (in this case, the phenolic hydroxyl group) with a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (such as diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).[4] The resulting alkoxyphosphonium salt is then susceptible to nucleophilic attack by a suitable pronucleophile, leading to the formation of the desired product.

Experimental Workflow: Mitsunobu Reaction

Mitsunobu_Reaction cluster_prep Reaction Setup cluster_reaction Activation and Coupling cluster_workup Work-up and Purification start Dissolve Methyl 4-hydroxy-2-methylbenzoate, alcohol, and PPh₃ in anhydrous THF cool Cool the solution to 0 °C start->cool add_dead Add DEAD or DIAD dropwise cool->add_dead Maintain inert atmosphere warm Allow the reaction to warm to RT add_dead->warm Monitor by TLC concentrate Concentrate the reaction mixture warm->concentrate purify Purify directly by column chromatography concentrate->purify

Caption: Workflow for the Mitsunobu Reaction.

Protocol 2: Synthesis of Methyl 2-methyl-4-(2-phenoxyethoxy)benzoate

  • Materials and Reagents:

    • Methyl 4-hydroxy-2-methylbenzoate

    • 2-Phenoxyethanol

    • Triphenylphosphine (PPh₃)

    • Diisopropyl azodicarboxylate (DIAD)

    • Tetrahydrofuran (THF), anhydrous

    • Silica gel for column chromatography

  • Procedure:

    • To a solution of Methyl 4-hydroxy-2-methylbenzoate (1.0 eq), 2-phenoxyethanol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF at 0 °C under an inert atmosphere, add DIAD (1.5 eq) dropwise.

    • Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by TLC.

    • Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

    • Purify the residue directly by flash column chromatography on silica gel to yield the desired ether.

  • Causality and Optimization: The ortho-methyl group on the benzoate may slightly hinder the approach of the bulky phosphonium intermediate. If the reaction is sluggish, gentle heating (e.g., to 40 °C) can be applied. Using an excess of the alcohol and Mitsunobu reagents can also drive the reaction to completion.

II. Esterification of the Phenolic Hydroxyl Group

Esterification of the phenolic hydroxyl group provides another avenue for functionalization, leading to the formation of aryl esters. This can be readily achieved by acylation with an acyl chloride or anhydride in the presence of a base.

Protocol 3: Synthesis of Methyl 4-(acetoxy)-2-methylbenzoate

  • Materials and Reagents:

    • Methyl 4-hydroxy-2-methylbenzoate

    • Acetyl chloride

    • Pyridine or Triethylamine (Et₃N)

    • Dichloromethane (DCM), anhydrous

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • Dissolve Methyl 4-hydroxy-2-methylbenzoate (1.0 eq) in anhydrous DCM and add pyridine (1.5 eq).

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add acetyl chloride (1.2 eq) to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

    • Quench the reaction by adding saturated aqueous NaHCO₃ solution.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with water and brine, and dry over anhydrous MgSO₄.

    • Filter and concentrate the solvent to obtain the crude product, which can be purified by recrystallization or column chromatography.

III. Protection and Deprotection Strategies

In multi-step syntheses, it is often necessary to temporarily block the reactivity of the phenolic hydroxyl group. Silyl ethers are excellent protecting groups for this purpose due to their ease of installation, stability under various reaction conditions, and facile removal.

A. Protection as a Silyl Ether

The tert-butyldimethylsilyl (TBDMS) group is a commonly used silyl ether protecting group.

Protocol 4: Synthesis of Methyl 4-((tert-butyldimethylsilyl)oxy)-2-methylbenzoate

  • Materials and Reagents:

    • Methyl 4-hydroxy-2-methylbenzoate

    • tert-Butyldimethylsilyl chloride (TBDMSCl)

    • Imidazole

    • N,N-Dimethylformamide (DMF), anhydrous

  • Procedure:

    • To a solution of Methyl 4-hydroxy-2-methylbenzoate (1.0 eq) in anhydrous DMF, add imidazole (2.5 eq).

    • Stir the mixture at room temperature until all the imidazole has dissolved.

    • Add TBDMSCl (1.2 eq) in one portion.

    • Stir the reaction at room temperature for 4-6 hours, monitoring by TLC.

    • Pour the reaction mixture into water and extract with diethyl ether or ethyl acetate.

    • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

    • Concentrate the solvent under reduced pressure and purify the residue by column chromatography.

B. Deprotection of the Silyl Ether

The TBDMS group can be selectively removed under mild conditions using a fluoride source.

Protocol 5: Deprotection of Methyl 4-((tert-butyldimethylsilyl)oxy)-2-methylbenzoate

  • Materials and Reagents:

    • Methyl 4-((tert-butyldimethylsilyl)oxy)-2-methylbenzoate

    • Tetrabutylammonium fluoride (TBAF), 1 M solution in THF

    • Tetrahydrofuran (THF)

  • Procedure:

    • Dissolve the silyl-protected compound (1.0 eq) in THF.

    • Add a 1 M solution of TBAF in THF (1.1 eq) at room temperature.

    • Stir the reaction for 1-2 hours and monitor by TLC.

    • Upon completion, quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) solution.

    • Extract the product with ethyl acetate, wash the organic layer with water and brine, and dry over anhydrous Na₂SO₄.

    • Concentrate the solvent to yield the deprotected Methyl 4-hydroxy-2-methylbenzoate.

IV. Data Summary

The following table summarizes typical reaction conditions for the transformations discussed.

ReactionReagentsBaseSolventTemperatureTypical Yield
Williamson Ether Synthesis Alkyl HalideK₂CO₃, NaHDMF, Acetone60-80 °CGood to Excellent
Mitsunobu Reaction Alcohol, PPh₃, DIAD/DEAD-THF0 °C to RTGood
Esterification (Acylation) Acyl ChloridePyridine, Et₃NDCM0 °C to RTExcellent
Silyl Ether Protection TBDMSClImidazoleDMFRTExcellent
Silyl Ether Deprotection TBAF-THFRTQuantitative

Conclusion

The phenolic hydroxyl group of Methyl 4-hydroxy-2-methylbenzoate offers a versatile platform for a wide range of chemical modifications. This guide has provided detailed protocols and mechanistic insights for key transformations including O-alkylation, esterification, and protection/deprotection strategies. By understanding the interplay of electronic and steric factors, researchers can effectively utilize this valuable building block in the synthesis of complex molecules for applications in drug discovery and materials science. The provided protocols are designed to be robust and reproducible, forming a solid foundation for further synthetic exploration.

References

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-Hydroxy-2-methylbenzoic Acid

Welcome to the technical support center for the synthesis of 4-hydroxy-2-methylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encoun...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-hydroxy-2-methylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable compound. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to assist in optimizing your experimental outcomes.

Troubleshooting Guide: Common Synthetic Challenges

The synthesis of 4-hydroxy-2-methylbenzoic acid can be approached through several routes, each with its unique set of challenges. This section provides a detailed breakdown of potential issues, their root causes, and actionable solutions.

Method 1: The Kolbe-Schmitt Reaction of m-Cresol

The Kolbe-Schmitt reaction is a well-established method for the carboxylation of phenols. However, its application to m-cresol for the synthesis of 4-hydroxy-2-methylbenzoic acid is often plagued by issues of regioselectivity and harsh reaction conditions.[1][2]

Problem 1: Low Yield and Poor Regioselectivity (Formation of 2-hydroxy-4-methylbenzoic acid)

  • Symptom: Your final product is a mixture of isomers, with a significant proportion of the undesired 2-hydroxy-4-methylbenzoic acid, leading to a low yield of the target molecule.

  • Causality: The regioselectivity of the Kolbe-Schmitt reaction is highly sensitive to the reaction conditions, particularly the choice of alkali metal cation, temperature, and pressure.[3] Sodium phenoxides tend to favor ortho-carboxylation, while potassium phenoxides, under the right conditions, can favor the para-product.[2][3] The methyl group in m-cresol can sterically and electronically influence the position of carboxylation, making precise control challenging.[1]

  • Troubleshooting Steps:

    • Choice of Base: Utilize potassium hydroxide or potassium carbonate to generate the potassium m-cresolate salt.[2][4] The larger potassium cation is reported to favor para-carboxylation.[5]

    • Temperature Control: High temperatures (around 220-240°C) can promote the isomerization of the initially formed ortho-product (potassium salicylate derivative) to the more thermodynamically stable para-product (potassium 4-hydroxybenzoate derivative).[4]

    • CO₂ Pressure: While high pressures are generally required, optimizing the pressure can influence selectivity. Reactions should be conducted in a high-pressure autoclave.[6]

    • Anhydrous Conditions: Ensure all reactants and solvents are thoroughly dried, as the presence of water can significantly decrease the yield.[5][7]

Problem 2: Incomplete Reaction and Starting Material Recovery

  • Symptom: A significant amount of m-cresol remains unreacted after the experiment.

  • Causality: This can be due to insufficient activation of the phenoxide, inadequate CO₂ pressure, or too low a reaction temperature. The reaction is heterogeneous, and inefficient mixing can also lead to incomplete conversion.

  • Troubleshooting Steps:

    • Ensure Complete Phenoxide Formation: Use a stoichiometric amount of a strong base (e.g., KOH) and ensure complete reaction with m-cresol before introducing CO₂. The removal of water formed during this step is crucial.[6]

    • Optimize Reaction Time and Temperature: Increase the reaction time or temperature within the recommended range to drive the reaction to completion. Monitor the reaction progress if possible.

    • Improve Mixing: Use a high-pressure reactor with efficient stirring to ensure good contact between the solid phenoxide and gaseous CO₂.

Method 2: Oxidation of 2,4-Dimethylphenol

The oxidation of the methyl group at the 4-position of 2,4-dimethylphenol (also known as 2,4-xylenol) is another synthetic route. The primary challenge here is achieving selective oxidation without affecting the other methyl group or the aromatic ring.

Problem 1: Over-oxidation and Ring Cleavage

  • Symptom: Low yield of the desired carboxylic acid, with the formation of complex mixtures of byproducts, potentially including quinones or products of aromatic ring cleavage.[8]

  • Causality: Strong oxidizing agents can be non-selective and lead to the oxidation of both methyl groups or even oxidative degradation of the aromatic ring.[9][10][11] The phenolic hydroxyl group activates the ring, making it susceptible to oxidation.

  • Troubleshooting Steps:

    • Choice of Oxidizing Agent: Employ milder, more selective oxidizing agents. Consider catalytic oxidation systems that can selectively target the para-methyl group.

    • Control of Reaction Conditions: Carefully control the temperature, reaction time, and stoichiometry of the oxidizing agent to minimize over-oxidation. Running the reaction at lower temperatures can often improve selectivity.

    • Protecting the Phenolic Hydroxyl Group: Protection of the hydroxyl group as an ether or ester can deactivate the ring towards oxidation, allowing for more selective oxidation of the methyl group. Subsequent deprotection would then be necessary.

Problem 2: Formation of Aldehyde Intermediate

  • Symptom: The presence of 4-hydroxy-2-methylbenzaldehyde as a significant byproduct.

  • Causality: The oxidation of a methyl group to a carboxylic acid proceeds through an aldehyde intermediate. Incomplete oxidation can lead to the accumulation of this aldehyde.

  • Troubleshooting Steps:

    • Increase Oxidant Stoichiometry or Reaction Time: Ensure enough oxidizing agent is present and allow sufficient reaction time for the complete conversion of the aldehyde to the carboxylic acid.

    • Optimize Reaction Conditions: Some oxidation systems are more effective at the aldehyde-to-acid conversion step. Researching specific protocols for the chosen oxidant is recommended. Working in aqueous or high water content solvents can be advantageous as the oxidation often proceeds via the hydrated aldehyde.[12]

Method 3: Grignard Reaction with a Protected Bromophenol Derivative

This route involves the formation of a Grignard reagent from a protected 2-methyl-4-bromophenol, followed by carboxylation with CO₂ and subsequent deprotection. The main challenges are associated with the protection and deprotection steps and the inherent reactivity of Grignard reagents.

Problem 1: Failure to Form the Grignard Reagent

  • Symptom: The magnesium turnings do not react, and no Grignard reagent is formed.

  • Causality: Grignard reactions are notoriously sensitive to moisture. Even trace amounts of water can prevent the reaction from initiating. The phenolic proton is acidic and will quench the Grignard reagent, necessitating a protecting group.[13][14] Silyl ether protecting groups have been reported to potentially interfere with Grignard formation.[15]

  • Troubleshooting Steps:

    • Rigorous Anhydrous Conditions: All glassware must be oven- or flame-dried, and anhydrous solvents (typically diethyl ether or THF) must be used.

    • Effective Protection of the Phenol: The hydroxyl group must be protected before attempting to form the Grignard reagent. Common protecting groups for phenols include methyl ethers, benzyl ethers, or silyl ethers.

    • Activation of Magnesium: Use fresh, high-quality magnesium turnings. Activation with a small crystal of iodine or 1,2-dibromoethane may be necessary.

Problem 2: Side Reactions During Deprotection

  • Symptom: Low yield or decomposition of the final product during the deprotection step.

  • Causality: The conditions required for deprotection can sometimes be harsh enough to cause side reactions on the desired product. For example, strong acids used to cleave some ether protecting groups can lead to unwanted reactions.[16]

  • Troubleshooting Steps:

    • Choice of Protecting Group: Select a protecting group that can be removed under mild conditions that are compatible with the final product. For example, a benzyl ether can be removed by hydrogenolysis, which is generally a mild method.[17]

    • Orthogonal Protection Strategy: Choose a protecting group that can be removed without affecting other functional groups in the molecule.[18]

    • Optimization of Deprotection Conditions: Carefully control the deprotection conditions (reagent concentration, temperature, and reaction time) to ensure complete removal of the protecting group with minimal side reactions.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is best for large-scale production?

For industrial-scale synthesis, the Kolbe-Schmitt reaction is often preferred due to the low cost of starting materials (m-cresol and CO₂).[1] However, the challenges of high pressure and temperature, as well as regioselectivity, need to be carefully managed. Newer methods, such as those involving detachable alkyl groups to direct carboxylation under milder conditions, are being developed for industrial applications.[1][19]

Q2: How can I effectively purify the final product?

Purification of 4-hydroxy-2-methylbenzoic acid typically involves the following steps:

  • Acidification: After the reaction, the product is usually in the form of a salt. Acidification of the aqueous solution will precipitate the crude carboxylic acid.[6]

  • Extraction: If byproducts are present, an acid-base extraction can be effective. The carboxylic acid can be extracted into a basic aqueous solution, leaving non-acidic impurities in the organic layer. Re-acidification of the aqueous layer will then precipitate the purified product.

  • Recrystallization: Recrystallization from a suitable solvent (such as hot water or an alcohol/water mixture) is a common final purification step to obtain a high-purity product. The use of decolorizing charcoal can help remove colored impurities.[4]

  • Column Chromatography: For small-scale purifications or difficult separations, column chromatography on silica gel can be employed.

Q3: Are there any green chemistry approaches to this synthesis?

Yes, research is ongoing to develop more environmentally friendly methods. This includes:

  • Biocatalysis: The use of microorganisms or enzymes to carry out the synthesis under mild conditions. For example, some microbes can carboxylate phenols.[20]

  • Catalytic Oxidation: Using catalytic amounts of less toxic metals with greener oxidants like O₂ or H₂O₂ for the oxidation of 2,4-dimethylphenol.[12]

  • Improved Kolbe-Schmitt Conditions: Developing methods that allow the Kolbe-Schmitt reaction to proceed at lower temperatures and pressures, potentially using novel catalysts or solvent systems.[21]

Experimental Protocols

Protocol 1: Kolbe-Schmitt Synthesis of 4-Hydroxy-2-methylbenzoic Acid

Materials:

  • m-Cresol

  • Potassium hydroxide

  • Carbon dioxide (high pressure)

  • Hydrochloric acid (concentrated)

  • High-pressure autoclave

Procedure:

  • Preparation of Potassium m-Cresolate: In a suitable reaction vessel, dissolve potassium hydroxide in a minimal amount of water and add m-cresol. Heat the mixture to evaporate the water completely, yielding the anhydrous potassium m-cresolate salt.

  • Carboxylation: Transfer the dry potassium m-cresolate powder to a high-pressure autoclave. Seal the reactor and purge with an inert gas (e.g., nitrogen). Pressurize the autoclave with carbon dioxide to the desired pressure (e.g., 5-10 atm or higher).

  • Reaction: Heat the autoclave to 220-240°C with constant stirring. Maintain these conditions for several hours.

  • Work-up: Cool the reactor to room temperature and carefully vent the excess CO₂ pressure. Dissolve the solid product in water.

  • Purification: Acidify the aqueous solution with concentrated hydrochloric acid to a pH of approximately 2 to precipitate the crude 4-hydroxy-2-methylbenzoic acid. Filter the precipitate, wash with cold water, and dry.

  • Recrystallization: Further purify the crude product by recrystallization from hot water.

Visualizations

Kolbe-Schmitt Reaction Pathway

Kolbe_Schmitt_Reaction m-Cresol m-Cresol Potassium m-Cresolate Potassium m-Cresolate m-Cresol->Potassium m-Cresolate + KOH - H₂O Intermediate Complex Intermediate Complex Potassium m-Cresolate->Intermediate Complex + CO₂ (High T, P) Potassium 4-hydroxy-2-methylbenzoate Potassium 4-hydroxy-2-methylbenzoate Intermediate Complex->Potassium 4-hydroxy-2-methylbenzoate Rearrangement 4-Hydroxy-2-methylbenzoic Acid 4-Hydroxy-2-methylbenzoic Acid Potassium 4-hydroxy-2-methylbenzoate->4-Hydroxy-2-methylbenzoic Acid + HCl - KCl

Caption: Kolbe-Schmitt synthesis of 4-hydroxy-2-methylbenzoic acid.

Troubleshooting Workflow for Low Yield in Kolbe-Schmitt Reaction

Troubleshooting_Workflow start Low Yield of 4-Hydroxy-2-methylbenzoic Acid check_isomers Isomeric Mixture Detected? (e.g., by NMR or LC-MS) start->check_isomers check_starting_material Significant Unreacted m-Cresol Present? start->check_starting_material isomers_yes Yes check_isomers->isomers_yes Poor Regioselectivity isomers_no No check_isomers->isomers_no sm_yes Yes check_starting_material->sm_yes Incomplete Reaction sm_no No check_starting_material->sm_no solution_isomers Optimize for para-selectivity: - Use KOH instead of NaOH - Increase reaction temperature (e.g., 220-240 °C) - Ensure anhydrous conditions isomers_yes->solution_isomers isomers_no->check_starting_material end Problem Resolved / Further Investigation solution_isomers->end solution_sm Improve Reaction Conversion: - Ensure complete phenoxide formation - Increase reaction time/temperature - Improve mixing in autoclave - Check CO₂ pressure sm_yes->solution_sm sm_no->end Consider other issues: - Degradation - Purification losses solution_sm->end

Caption: Troubleshooting low yield in the Kolbe-Schmitt reaction.

References

  • Appendix 6: Protecting groups. Oxford Learning Link. [Link]

  • Protecting phenols in a grignard reaction. Sciencemadness.org. (2011). [Link]

  • Tetrafluoropyridyl (TFP): a general phenol protecting group readily cleaved under mild conditions. Organic & Biomolecular Chemistry. (2019). [Link]

  • Ambient Water Quality Criteria for 2,4-dimethylphenol. EPA. [Link]

  • Protecting Groups. chem.iitb.ac.in. (2020). [Link]

  • Deprotection of different phenols, aliphatic primary and secondary alcohols. ResearchGate. [Link]

  • A Para‐Selective Kolbe–Schmitt Reaction. ResearchGate. (2025). [Link]

  • Deprotection method for phenolic hydroxyl group.
  • Production process and purification process of 4-hydroxy-benzoic acid long chain ester.
  • Efficient Deprotection of Phenol Methoxymethyl Ethers Using a Solid Acid Catalyst with Wells-Dawson Structure. PMC. [Link]

  • Alcohol or phenol synthesis by ether cleavage. Organic Chemistry Portal. [Link]

  • Method for producing 4-hydroxy-2-methylbenzoic acid.
  • Development of Homogeneous Carboxylation of Phenolates via Kolbe–Schmitt Reaction. MDPI. (2025). [Link]

  • Protecting group. Wikipedia. [Link]

  • Protective Groups. Organic Chemistry Portal. [Link]

  • Kolbe–Schmitt reaction. Wikipedia. [Link]

  • Kolbe-Schmidt Reaction: Videos & Practice Problems. Pearson. (2024). [Link]

  • Why isn't 4-hydroxybenzoic acid formed along with salicylic acid in Kolbe's reaction?. Chemistry Stack Exchange. (2014). [Link]

  • Kolbe-Schmitt Reaction. J&K Scientific LLC. (2025). [Link]

  • Mechanism, Kinetics and Modelling of Phenol Carboxylation Reactions with CO 2. PubMed. (2024). [Link]

  • Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Zenodo. [Link]

  • Microbial synthesis of 4-hydroxybenzoic acid from renewable feedstocks. PMC. (2021). [Link]

  • Method for producing 4-hydroxy-2-methylbenzoic acid.
  • THE OXIDATION OF PHENOLS: II. THE OXIDATION OF 2,4-DI-t-BUTYLPHENOL WITH PEROXY RADICALS. ResearchGate. (2025). [Link]

  • Failed Grignard Reaction?. Reddit. (2022). [Link]

  • Regioselective Enzymatic Carboxylation of Phenols and Hydroxystyrene Derivatives. Organic Letters. [Link]

  • Oxidation of Substituted Catechols at the Air–Water Interface: Production of Carboxylic Acids, Quinones, and Polyphenols. Environmental Science & Technology. [Link]

  • Reactions of Grignard Reagents. Master Organic Chemistry. (2015). [Link]

  • Unusual hydrolysis of methyl 2,4,6‐trimethylbenzoate. Chemistry Stack Exchange. (2020). [Link]

  • Specific Solvent Issues with Oxidation of Primary Alcohols to Carboxylic Acids. Wordpress. [Link]

  • Carboxylation reactions for the sustainable manufacture of chemicals and monomers. ResearchGate. (2024). [Link]

  • Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. (2011). [Link]

  • Methyl 4-hydroxy-2-methylbenzoate. PubChem. [Link]

  • Oxidation of Substituted Catechols at the Air-Water Interface: Production of Carboxylic Acids, Quinones, and Polyphenols. UKnowledge. (2017). [Link]

  • Carboxylation of phenylphosphate by phenol carboxylase, an enzyme system of anaerobic phenol metabolism. PubMed. [Link]

  • Preparing Carboxylic Acids. Chemistry LibreTexts. (2025). [Link]

  • Electrooxidation of 2,4-dichlorophenol and other polychlorinated phenols at a glassy carbon electrode. ResearchGate. (2025). [Link]

  • Oxidation of Substituted Catechols at the Air-Water Interface: Production of Carboxylic Acids, Quinones, and Polyphenols. ResearchGate. (2017). [Link]

  • 2,4-Dimethylphenol. PubChem. [Link]

  • 2,4-Dichlorophenoxyacetic acid. Wikipedia. [Link]

Sources

Optimization

Technical Support Center: Synthesis of Methyl 4-hydroxy-2-methylbenzoate

Welcome to the technical support center for the synthesis of Methyl 4-hydroxy-2-methylbenzoate. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this s...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 4-hydroxy-2-methylbenzoate. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this synthesis, troubleshoot common issues, and improve their overall yield and purity. As a Senior Application Scientist, my goal is to provide you with not just a protocol, but a deeper understanding of the chemical principles at play, enabling you to make informed decisions in your own laboratory work.

I. Introduction to the Synthesis

The most common and direct route to Methyl 4-hydroxy-2-methylbenzoate is the Fischer-Speier esterification of 4-hydroxy-2-methylbenzoic acid with methanol, catalyzed by a strong acid.[1][2] This is a classic condensation reaction where a carboxylic acid and an alcohol react to form an ester and water.[3]

The reaction is governed by an equilibrium, which means that to achieve a high yield of the desired ester, the equilibrium must be shifted towards the products.[4][5] This can be achieved by either using a large excess of one of the reactants (typically the alcohol) or by removing one of the products (water) as it is formed.[1][4][5]

The presence of a methyl group at the 2-position (ortho to the carboxylic acid) introduces steric hindrance, which can make this esterification more challenging than that of unsubstituted or para-substituted benzoic acids. This steric hindrance can slow down the rate of reaction, necessitating optimized conditions to achieve a satisfactory yield.

II. Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of Methyl 4-hydroxy-2-methylbenzoate.

Low or No Product Yield

Q1: My reaction has run for the recommended time, but TLC analysis shows a significant amount of unreacted 4-hydroxy-2-methylbenzoic acid. What are the likely causes?

A1: Incomplete conversion is a common issue in Fischer esterification and can be attributed to several factors:

  • Equilibrium Limitations: The Fischer esterification is a reversible reaction. The presence of water, a byproduct, can drive the equilibrium back towards the starting materials, thus lowering the yield of the ester.[4][6] To favor product formation, it's necessary to shift the equilibrium to the right.

  • Insufficient Catalyst: An inadequate amount of the acid catalyst (e.g., sulfuric acid) will result in a slow or stalled reaction.[6] The catalyst is crucial for protonating the carbonyl group of the carboxylic acid, making it more susceptible to nucleophilic attack by methanol.[1][4]

  • Presence of Water: Any water present in the reagents (4-hydroxy-2-methylbenzoic acid or methanol) or glassware at the start of the reaction will inhibit the forward reaction.[6] It is crucial to use anhydrous reagents and properly dried glassware.

  • Low Reaction Temperature: The reaction may not have been heated sufficiently to reach the optimal reflux temperature, leading to a slow reaction rate.[7]

  • Short Reaction Time: Due to the steric hindrance from the 2-methyl group, this specific esterification may require a longer reaction time to reach equilibrium compared to less hindered benzoic acids.

Q2: I've confirmed my reagents are dry and used the correct amount of catalyst, but my yield is still below expectations. How can I improve it?

A2: To drive the equilibrium towards the product and improve your yield, consider the following strategies:

  • Increase the Excess of Methanol: Using methanol as the solvent ensures a large molar excess, which helps to push the equilibrium towards the formation of the methyl ester.[4][8] A common approach is to use a significant volume of methanol relative to the carboxylic acid.

  • Remove Water as it Forms: For larger scale reactions, the most effective way to drive the reaction to completion is to remove the water as it is formed. This can be achieved by using a Dean-Stark apparatus with a suitable solvent that forms an azeotrope with water, such as toluene.[5]

  • Increase Reaction Time: Given the potential for slower reaction kinetics due to steric hindrance, extending the reflux time can lead to a higher conversion. Monitor the reaction progress by TLC until no further change is observed.

  • Consider Microwave Synthesis: Microwave-assisted organic synthesis (MAOS) has been shown to significantly reduce reaction times and, in some cases, improve yields for Fischer esterifications.[9][10] This is due to the efficient and rapid heating of the reaction mixture.

Product Isolation and Purification Issues

Q3: After the work-up, my product is an oil and does not solidify. What should I do?

A3: An oily product can be due to several reasons:

  • Presence of Impurities: Unreacted starting material or byproducts can act as an impurity and lower the melting point of your product, causing it to be an oil or a low-melting solid.

  • Residual Solvent: Even small amounts of the extraction solvent (e.g., ethyl acetate, diethyl ether) can prevent your product from solidifying.

  • Incomplete Neutralization: If any acidic residue from the catalyst remains, it can interfere with crystallization.

To address this:

  • Ensure Complete Solvent Removal: Dry your product under high vacuum for an extended period to remove any residual solvent.

  • Purify the Product: If impurities are suspected, further purification is necessary. Column chromatography is an effective method for separating the desired ester from unreacted starting material and other impurities.[11]

  • Induce Crystallization: Try to induce crystallization by scratching the inside of the flask with a glass rod at the solvent-air interface or by adding a seed crystal of pure Methyl 4-hydroxy-2-methylbenzoate.

  • Recrystallization: If a crude solid can be obtained, recrystallization from a suitable solvent system (e.g., a mixture of a good solvent like ethanol or acetone and a poor solvent like water or hexane) can significantly improve purity and help in obtaining a crystalline solid.[12]

Q4: My final product has a low melting point and a broad melting range. What does this indicate?

A4: A low and broad melting point is a classic indicator of an impure compound. The impurities disrupt the crystal lattice of the pure substance, leading to a depression and broadening of the melting point range. To address this, further purification by recrystallization or column chromatography is recommended.

Side Reactions and Byproduct Formation

Q5: I see an unexpected spot on my TLC plate. What could be a possible side product?

A5: While Fischer esterification is generally a clean reaction, side products can form under certain conditions:

  • Dimerization/Self-Condensation: Under harsh acidic conditions and high temperatures, it is possible for two molecules of 4-hydroxy-2-methylbenzoic acid to react with each other, forming an ester linkage between the carboxylic acid of one molecule and the phenolic hydroxyl group of another. This would result in a higher molecular weight byproduct.

  • Etherification of the Phenolic Hydroxyl Group: While less likely with methanol under typical Fischer esterification conditions, at very high temperatures and prolonged reaction times, there is a possibility of the phenolic hydroxyl group being methylated to form a methyl ether.

  • Dehydration or Other Decomposition: If the reaction temperature is excessively high, decomposition of the starting material or product could occur.

To minimize side reactions, it is important to use the optimal reaction temperature (refluxing methanol) and not to extend the reaction time unnecessarily once the reaction has reached completion.[7]

III. Frequently Asked Questions (FAQs)

Q1: What is the role of the sulfuric acid in this reaction?

A1: Sulfuric acid acts as a catalyst. It protonates the carbonyl oxygen of the carboxylic acid, which makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the methanol.[1][4][13] It is regenerated at the end of the reaction.

Q2: Can I use other acid catalysts?

A2: Yes, other strong acids like hydrochloric acid (HCl) or p-toluenesulfonic acid (TsOH) can also be used as catalysts for Fischer esterification.[2] The choice of catalyst may depend on the specific requirements of your reaction and downstream processing.

Q3: Why is it important to use anhydrous conditions?

A3: As water is a product of the reaction, its presence at the beginning will, according to Le Châtelier's principle, shift the equilibrium towards the reactants, thereby reducing the yield of the ester.[5][6]

Q4: What is the best way to monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction. You can spot the reaction mixture alongside the starting material (4-hydroxy-2-methylbenzoic acid). The reaction is complete when the spot corresponding to the starting material has disappeared or is no longer diminishing in intensity. The product, being an ester, will be less polar than the starting carboxylic acid and will therefore have a higher Rf value on the TLC plate.

Q5: What are the expected spectral characteristics of Methyl 4-hydroxy-2-methylbenzoate?

A5: While you should always confirm with your own analytical data, typical spectral data would include:

  • ¹H NMR: You would expect to see signals for the two aromatic protons, the phenolic -OH proton, the methyl ester protons, and the protons of the methyl group on the ring. The chemical shifts and coupling patterns will be characteristic of the substitution pattern.

  • IR Spectroscopy: Key peaks would include a broad O-H stretch for the phenolic hydroxyl group, C-H stretches for the aromatic and methyl groups, a strong C=O stretch for the ester carbonyl group, and C-O stretches.[8]

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product (166.17 g/mol ).[14]

IV. Optimized Experimental Protocol

This protocol is a starting point and may require optimization based on your specific laboratory conditions and scale.

Materials:

  • 4-hydroxy-2-methylbenzoic acid

  • Anhydrous methanol

  • Concentrated sulfuric acid

  • Saturated sodium bicarbonate solution

  • Ethyl acetate (or other suitable extraction solvent)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Deionized water

  • Ice

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-hydroxy-2-methylbenzoic acid in an excess of anhydrous methanol (e.g., 10-20 mL of methanol per gram of carboxylic acid).

  • Catalyst Addition: With stirring, carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 mL per gram of carboxylic acid).

  • Reflux: Heat the reaction mixture to a gentle reflux (the boiling point of methanol is approximately 65 °C) and maintain this temperature.

  • Monitoring: Monitor the progress of the reaction by TLC.

  • Work-up:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Reduce the volume of methanol using a rotary evaporator.

    • Pour the concentrated reaction mixture into a beaker containing ice-water.

    • If the product precipitates as a solid, it can be collected by vacuum filtration. If it separates as an oil, proceed with liquid-liquid extraction.

    • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic extracts and wash them with a saturated sodium bicarbonate solution to neutralize any remaining acid and remove unreacted carboxylic acid. Be cautious as CO₂ gas will be evolved.

    • Wash the organic layer with brine (saturated NaCl solution).

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Isolation and Purification:

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude Methyl 4-hydroxy-2-methylbenzoate.

    • The crude product can be further purified by recrystallization or column chromatography.

V. Visualizing the Workflow

Fischer Esterification Mechanism

Fischer_Esterification Start Carboxylic Acid + Alcohol Protonation Protonation of Carbonyl Start->Protonation + H+ Nucleophilic_Attack Nucleophilic Attack by Alcohol Protonation->Nucleophilic_Attack + ROH Tetrahedral_Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Tetrahedral_Intermediate Proton_Transfer Proton Transfer Tetrahedral_Intermediate->Proton_Transfer Water_Elimination Elimination of Water Proton_Transfer->Water_Elimination - H2O Deprotonation Deprotonation Water_Elimination->Deprotonation Product Ester + Water Deprotonation->Product - H+

Caption: The mechanism of Fischer esterification.

Troubleshooting Workflow for Low Yield

Caption: A decision tree for troubleshooting low yield.

VI. Data Summary

ParameterRecommended ConditionRationale
Reactant Ratio Large excess of methanolShifts equilibrium towards product formation (Le Châtelier's Principle).[4][5]
Catalyst Concentrated H₂SO₄Effective proton source to activate the carboxylic acid.[1][4]
Temperature Reflux (~65 °C for methanol)Provides sufficient activation energy without promoting side reactions.[7]
Reaction Time 4-24 hours (monitor by TLC)Longer times may be needed due to steric hindrance.
Work-up Aqueous wash with NaHCO₃Neutralizes the acid catalyst and removes unreacted carboxylic acid.[11]
Purification Recrystallization or Column ChromatographyRemoves impurities to yield a pure, crystalline product.[11][12]

VII. References

  • 21.6: Condensation of Acids with Alcohols- The Fischer Esterification - Chemistry LibreTexts. (2020, May 30). Retrieved from [Link]

  • Fischer Esterification - Organic Chemistry Portal. Retrieved from [Link]

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16). Retrieved from [Link]

  • Fischer Esterification - Chemistry Steps. Retrieved from [Link]

  • Fischer–Speier esterification - Wikipedia. Retrieved from [Link]

  • CN113423683A - Method for producing 4-hydroxy-2-methylbenzoic acid - Google Patents. Retrieved from

  • methyl 4-hydroxy-2-methylbenzoate - Chemical Synthesis Database. Retrieved from [Link]

  • I would like to ask what would be the most probable side products when performing Esterification using a benzoic acid derivative and ethanol? | ResearchGate. (2015, December 3). Retrieved from [Link]

  • Methyl 4-hydroxy-2-methylbenzoate | C9H10O3 | CID 12351986 - PubChem - NIH. Retrieved from [Link]

  • METHYL 4-HYDROXYBENZOATE - Ataman Kimya. Retrieved from [Link]

  • Optimized enzymatic synthesis of methyl benzoate in organic medium. Operating conditions and impact of different factors on kinetics - PubMed. Retrieved from [Link]

  • CN111116370A - A method for synthesizing methyl 2,4-dihydroxy-3,6-dimethylbenzoate using 4-O-desmethylbarbaric acid - Google Patents. Retrieved from

  • Esterification of benzoic acid in microwave tubular flow reactor - ResearchGate. Retrieved from [Link]

  • How can I improve the yield of my Fischer Esterification? : r/Chempros - Reddit. (2020, February 13). Retrieved from [Link]

  • 287 ELABORATION OF A METHOD FOR SYNTHESIS FOR METHYL P-HIDROXYLBENZOATE, A FOOD PRESERVATIVE P-Hydroxybenzoic acid and its ester - CABI Digital Library. Retrieved from [Link]

  • synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p - Indo American Journal of Pharmaceutical Research. Retrieved from [Link]

  • Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]

  • Ester synthesis by esterification - Organic Chemistry Portal. Retrieved from [Link]

  • OPTIMIZING FISCHER ESTERIFICATION OF SUBSTITUTED BENZOIC ACID WITH SEALED-VESSEL MICROWAVE CONDITIONS | International journal of physical sciences - American Academic Publisher. Retrieved from [Link]

  • 1A. How can we increase the yield of a Fischer Esterification reaction (select all that apply)? (2021, April 21). Retrieved from [Link]

  • 4 - The Royal Society of Chemistry. Retrieved from [Link]

  • (PDF) RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS *1 - ResearchGate. Retrieved from [Link]

  • esterification of benzoic acid to methyl benzoate. Retrieved from [Link]

  • Fischer esterification (video) - Khan Academy. Retrieved from [Link]

  • Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition - ResearchGate. Retrieved from [Link]

  • METHYL 2-HYDROXY-4-METHYLBENZOATE | CAS 4670-56-8 - Matrix Fine Chemicals. Retrieved from [Link]

  • Methyl 4-Hydroxybenzoate | Drug Information, Uses, Side Effects, Chemistry. Retrieved from [Link]

  • ¹H-NMR spectra. (A) Authentic methyl 2,5-dihydroxybenzoate... - ResearchGate. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of Methyl 4-hydroxy-2-methylbenzoate

Welcome to the technical support guide for the synthesis of Methyl 4-hydroxy-2-methylbenzoate. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Methyl 4-hydroxy-2-methylbenzoate. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during its synthesis. The following troubleshooting guides and FAQs are structured in a question-and-answer format to directly address specific issues you may face in the lab.

Core Synthesis Protocol: Fischer Esterification

The most common and direct route to Methyl 4-hydroxy-2-methylbenzoate is the Fischer esterification of 4-hydroxy-2-methylbenzoic acid using methanol as both the reagent and solvent, with a strong acid catalyst.

Experimental Protocol: Synthesis of Methyl 4-hydroxy-2-methylbenzoate
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-hydroxy-2-methylbenzoic acid (10.0 g, 65.7 mmol).

  • Reagent Addition: Add methanol (150 mL) to the flask and stir until the acid is partially dissolved. Carefully and slowly, add concentrated sulfuric acid (2.0 mL) to the mixture.

  • Reaction: Heat the mixture to reflux (approximately 65-70°C) and maintain for 4-6 hours. The reaction progress should be monitored by Thin-Layer Chromatography (TLC) until the starting material is consumed.

  • Workup & Quenching: After completion, cool the reaction mixture to room temperature. Pour the mixture slowly into 300 mL of ice-cold water, which will cause the crude product to precipitate.

  • Neutralization & Extraction: Neutralize the excess acid by carefully adding a saturated solution of sodium bicarbonate until effervescence ceases. Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

  • Washing: Combine the organic layers and wash with water (1 x 100 mL) and then with brine (1 x 100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to obtain pure Methyl 4-hydroxy-2-methylbenzoate.[1]

Troubleshooting & FAQs

This section addresses the most common issues encountered during the synthesis. Use the following workflow to diagnose your experimental results.

Troubleshooting Workflow Diagram

TroubleshootingWorkflow Start Problem Observed LowYield Low Yield Start->LowYield ImpureProduct Impure Product (TLC/NMR) Start->ImpureProduct IncompleteRxn Incomplete Reaction? LowYield->IncompleteRxn Starting material remains Decarboxylation Decarboxylation? LowYield->Decarboxylation Unknown byproduct observed LossOnWorkup Mechanical Loss? LowYield->LossOnWorkup SM_Present Starting Material Present ImpureProduct->SM_Present Byproduct_A Byproduct: 3-methylphenol ImpureProduct->Byproduct_A Byproduct_B Other Impurities ImpureProduct->Byproduct_B Sol_Equilibrium Solution: - Use excess MeOH - Remove H2O - Increase reaction time IncompleteRxn->Sol_Equilibrium Sol_Decarbox Solution: - Lower reaction temp - Shorter reaction time Decarboxylation->Sol_Decarbox Sol_Purification Solution: - Careful extraction - Proper recrystallization LossOnWorkup->Sol_Purification SM_Present->Sol_Equilibrium Byproduct_A->Sol_Decarbox Byproduct_B->Sol_Purification

Caption: General troubleshooting workflow for synthesis issues.

Q1: My final yield is very low. What went wrong?

Answer: Low yield is a common issue that can stem from several factors:

  • Incomplete Reaction: Fischer esterification is an equilibrium-controlled process.[2] If the reaction has not reached completion, a significant amount of starting material will remain, reducing the yield of your desired ester.

  • Side Reactions: The most significant side reaction that consumes the starting material is decarboxylation, especially under harsh conditions.

  • Mechanical Losses: Significant product can be lost during the workup phase, particularly during extractions or transfers if not performed carefully. Inadequate precipitation or using an inappropriate recrystallization solvent can also lead to poor recovery.[3]

Q2: My TLC and NMR show a lot of unreacted 4-hydroxy-2-methylbenzoic acid. How can I fix this?

Answer: The presence of starting material is a clear indication that the reaction equilibrium is not sufficiently shifted towards the product side. To drive the reaction to completion, you can implement the following strategies, based on Le Châtelier's principle:

  • Use a Large Excess of Alcohol: Since methanol is also the solvent, it is already in large excess, which is favorable. Ensure you are using anhydrous (dry) methanol, as water will push the equilibrium back to the starting materials.

  • Remove Water: As water is a byproduct, its removal will shift the equilibrium forward. While a Dean-Stark trap is not practical for a low-boiling alcohol like methanol, ensuring all glassware is dry and using a drying tube can help.

  • Increase Reaction Time or Catalyst: You can modestly increase the amount of sulfuric acid or extend the reflux time. Monitor the reaction by TLC every hour after the initial 4 hours to find the optimal time without promoting side reactions.

Table 1: Effect of Reaction Parameters on Fischer Esterification Yield

ParameterStandard ConditionModified ConditionRationale
Methanol 150 mL (large excess)200 mL (greater excess)Shifts equilibrium towards product.
Reaction Time 4-6 hours6-8 hours (TLC monitored)Allows more time to reach equilibrium.
Catalyst (H₂SO₄) 2.0 mL2.5 mLIncreases reaction rate.
Temperature Reflux (~65°C)Reflux (~65°C)Increasing temperature further may promote decarboxylation.
Q3: I have an impurity with a phenolic smell, and my mass spec suggests it's 3-methylphenol. How did this form?

Answer: You have likely encountered the primary side reaction: decarboxylation of the starting material. Hydroxybenzoic acids can lose carbon dioxide when heated in the presence of a strong acid.[4][5] The electron-donating hydroxyl group facilitates this electrophilic aromatic substitution reaction where a proton replaces the carboxyl group.

Prevention Strategy: The key to preventing decarboxylation is to use milder reaction conditions.

  • Lower the Temperature: If possible, run the reaction slightly below reflux.

  • Limit Reaction Time: Do not let the reaction run for an excessively long time once the starting material has been consumed (as determined by TLC).

Caption: Mechanism of acid-catalyzed decarboxylation. (Note: Generic images used for illustrative purposes)

Q4: My product is an oil/low-melting solid and is difficult to purify. What is the best purification strategy?

Answer: Effective purification requires removing both the acidic starting material and the sulfuric acid catalyst, as well as any side products.

  • Acid Removal (Workup): The crucial step is the wash with a saturated sodium bicarbonate (NaHCO₃) solution.[1] This weak base is strong enough to deprotonate the unreacted carboxylic acid (pKa ~4.5) and the phenolic hydroxyl group (pKa ~10), converting them into their water-soluble sodium salts. It also neutralizes the strong sulfuric acid catalyst. This efficiently pulls them from the organic layer into the aqueous layer.

  • Final Purification:

    • Recrystallization: This is the preferred method for obtaining high-purity crystalline material. A binary solvent system is often effective. Start by dissolving the crude product in a minimal amount of a good solvent (e.g., hot ethanol, ethyl acetate) and then slowly add a poor solvent (e.g., water, hexanes) until turbidity persists. Allow it to cool slowly to form crystals.

    • Column Chromatography: If recrystallization fails or if impurities have similar solubility, silica gel chromatography is a reliable alternative. A gradient elution starting with a non-polar solvent system (e.g., 95:5 hexane:ethyl acetate) and gradually increasing the polarity will effectively separate the less polar ester product from the more polar starting material and other impurities.

Advanced Considerations

Q5: Is a Fries Rearrangement a possible side reaction?

Answer: The Fries rearrangement is the conversion of a phenolic ester to a hydroxyaryl ketone, which is typically catalyzed by a Lewis acid (like AlCl₃, TiCl₄) at elevated temperatures.[6][7] In a standard Fischer esterification using a Brønsted acid like H₂SO₄, the conditions are not suitable for a Fries rearrangement. Therefore, it is not a side reaction you need to be concerned about during the synthesis itself. However, it is a critical piece of knowledge if you plan to subject your purified product to reactions involving Lewis acids, as it could then rearrange.

References

  • Acylation of phenols. University of Calgary. [Link]

  • Method for producing 4-hydroxy-2-methylbenzoic acid.
  • methyl 4-hydroxy-2-methylbenzoate. Chemical Synthesis Database. [Link]

  • Preparation of phenolic compounds by decarboxylation of hydroxybenzoic acids... Dalton Transactions (RSC Publishing). [Link]

  • METHYL p-HYDROXYBENZOATE. Food and Agriculture Organization of the United Nations. [Link]

  • Decarboxylative Hydroxylation of Benzoic Acids. National Institutes of Health (PMC). [Link]

  • Reaction mechanism of the decarboxylation of 4‐hydroxybenzoic acid with ChCl‐urea. ResearchGate. [Link]

  • METHYL 4-HYDROXYBENZOATE. Ataman Kimya. [Link]

  • O-ACYLATION MECHANISM OF p-SUBSTITUTED PHENOLS... Korean Chemical Society. [Link]

  • Electrochemical Studies of the Fries Rearrangement of Phenyl Benzoate... ECS Meeting Abstracts. [Link]

  • Chemical structure of 4-hydroxy methyl benzoate from Halban leaves isolation. IOP Conference Series: Earth and Environmental Science. [Link]

  • Production process and purification process of 4-hydroxy-benzoic acid long chain ester.
  • Acylation of phenols to phenolic esters with organic salts. Green Chemistry (RSC Publishing). [Link]

  • Efficient O‐Acylation of Alcohols and Phenol Using Cp2TiCl as a Reaction Promoter. National Institutes of Health (PMC). [Link]

  • Why don't phenols show an acetylation reaction? Quora. [Link]

  • Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry. [Link]

  • Preparation of alkyl esters of parahydroxybenzoic acid.
  • ...most probable side products when performing Esterification using a benzoic acid derivative and ethanol? ResearchGate. [Link]

  • Synthesis of methyl 4-hydroxybenzoate. PrepChem.com. [Link]

  • Methyl 4-hydroxy-2-methylbenzoate. PubChem. [Link]

Sources

Optimization

Technical Support Center: Optimizing Synthesis of 4-Hydroxy-2-Methylbenzoic Acid

Welcome to the technical support center for the synthesis of 4-hydroxy-2-methylbenzoic acid (4H2MBA). This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of t...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-hydroxy-2-methylbenzoic acid (4H2MBA). This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction conditions for improved yield and purity. This document provides in-depth, field-proven insights and actionable protocols.

Overview of Synthetic Strategy: The Kolbe-Schmitt Reaction

The most common and industrially relevant method for synthesizing hydroxybenzoic acids is the Kolbe-Schmitt reaction.[1][2][3][4] This process involves the carboxylation of a phenoxide with carbon dioxide, typically under elevated temperature and pressure.[1][3] For the synthesis of 4-hydroxy-2-methylbenzoic acid, the starting material is 2-methylphenol (o-cresol).

The reaction proceeds by first forming the potassium salt of o-cresol (potassium o-cresoxide) using a strong base like potassium hydroxide (KOH). This phenoxide is then reacted with carbon dioxide (CO₂). The regioselectivity of this carboxylation—that is, whether the carboxyl group adds to the position ortho or para to the hydroxyl group—is a critical factor that is highly dependent on the reaction conditions.[4]

Troubleshooting Guide & Common Issues

This section addresses specific problems you may encounter during the synthesis in a question-and-answer format.

Q1: My yield of 4-hydroxy-2-methylbenzoic acid is consistently low. What are the primary causes and how can I improve it?

Low yields are a frequent challenge and can stem from several factors. Let's break down the most common culprits.

  • Presence of Water: The Kolbe-Schmitt reaction is highly sensitive to moisture. The presence of water can hydrolyze the phenoxide intermediate, reducing the concentration of the active nucleophile needed to react with CO₂.[5]

    • Solution: Ensure all glassware is oven-dried before use. Use anhydrous o-cresol and freshly prepared, high-purity potassium hydroxide. The potassium o-cresoxide intermediate must be thoroughly dried under vacuum before introducing carbon dioxide.[5]

  • Incomplete Reaction: The reaction may not be going to completion due to suboptimal temperature or pressure.

    • Solution: The carboxylation step requires significant energy. Ensure your autoclave or high-pressure reactor can maintain a stable temperature in the range of 180-250°C and a CO₂ pressure of 5-10 atm or higher.[5] Monitor the reaction over time by taking small aliquots (if your reactor allows) to determine the optimal reaction time.

  • Side Reactions & Isomer Formation: A significant portion of your starting material may be converted into the undesired isomer, 6-hydroxy-2-methylbenzoic acid. This is a common issue related to regioselectivity (see Q2).

  • Purification Losses: The product can be lost during the workup and purification steps.

    • Solution: During acidification, ensure the pH is carefully adjusted to fully precipitate the product without forming soluble salts. When recrystallizing, use a minimal amount of hot solvent to dissolve the crude product and allow it to cool slowly to maximize crystal formation. Washing the filtered product with ice-cold water will minimize dissolution losses.[5]

Q2: I am isolating a mixture of isomers. How can I improve the selectivity for the desired 4-hydroxy product over the 6-hydroxy isomer?

Controlling regioselectivity is arguably the most critical aspect of this synthesis. The choice of alkali metal cation and the reaction temperature are the dominant factors.

  • The Cation Effect: The nature of the alkali metal phenoxide dramatically influences the position of carboxylation.

    • Sodium Phenoxide (NaOH): Tends to favor ortho-carboxylation, leading to the 6-hydroxy isomer in this case. This is often attributed to the formation of a stable six-membered chelate complex between the sodium ion, the phenoxide oxygen, and the incoming carbon dioxide.[6]

    • Potassium Phenoxide (KOH): Favors para-carboxylation, yielding the desired 4-hydroxy-2-methylbenzoic acid.[3] The larger ionic radius of potassium makes the formation of the ortho-chelate complex less favorable, allowing the thermodynamically more stable para product to be formed.[6]

    • Recommendation: Exclusively use potassium hydroxide (KOH) to generate the phenoxide for synthesizing the 4-hydroxy isomer.[3]

  • Temperature Control: Temperature plays a key role in product distribution.

    • Lower Temperatures (e.g., ~125-150°C): Tend to favor the kinetically controlled ortho product.

    • Higher Temperatures (e.g., >180°C): Promote the formation of the thermodynamically more stable para product.[7] The initially formed ortho product can rearrange to the para isomer at elevated temperatures.

    • Recommendation: For maximizing the yield of 4-hydroxy-2-methylbenzoic acid, conduct the carboxylation at a higher temperature, typically in the 180-250°C range.[5]

The interplay of these factors is summarized in the table below.

ParameterCondition for 4-Hydroxy Isomer (Para)Rationale
Alkali Base Potassium Hydroxide (KOH)The larger K+ ion disfavors the ortho-chelation complex, promoting para-substitution.[3][6]
Temperature High (180-250°C)Favors the thermodynamically more stable para-product; allows for isomerization from ortho to para.[5][7]
Pressure High (≥5-10 atm CO₂)Increases the concentration of CO₂ in the reaction medium, driving the carboxylation forward.
Moisture Anhydrous ConditionsPrevents hydrolysis of the reactive phenoxide intermediate.[5]
Q3: My reaction fails to initiate or stalls. What should I check?

A stalled reaction is often due to issues with reagents or the reaction setup.

  • Reagent Quality:

    • o-Cresol: Ensure it is free from significant impurities or water. Distillation may be necessary for lower-grade starting material.

    • Potassium Hydroxide: Use high-purity, fresh KOH. Old KOH can absorb atmospheric CO₂ to form potassium carbonate, reducing its basicity.

    • Carbon Dioxide: Use a high-purity grade of CO₂. Ensure the cylinder is not empty and that the delivery lines are not blocked.

  • Reactor Integrity:

    • Leaks: A leak in your high-pressure reactor will prevent it from reaching and maintaining the required CO₂ pressure. Perform a leak test with an inert gas like nitrogen before starting the reaction.

    • Mixing: Inadequate mixing can lead to poor contact between the solid potassium o-cresoxide and the gaseous CO₂. Ensure the stirring mechanism (e.g., magnetic stir bar or overhead stirrer) is functioning correctly.

Q4: How do I effectively purify the crude 4-hydroxy-2-methylbenzoic acid?

Purification is essential to remove unreacted o-cresol, the undesired isomer, and other potential byproducts.

  • Acidification and Filtration: After the reaction, the product exists as the potassium salt. Dissolve the reaction mixture in water and acidify with a strong mineral acid like HCl or H₂SO₄ until the pH is around 2-3.[5] This will precipitate the carboxylic acid. Filter the crude solid and wash it thoroughly with cold water to remove inorganic salts.

  • Recrystallization: This is the most effective method for purification.

    • Solvent Choice: Water is a common and effective solvent for recrystallization.[5] Mixtures of water with organic solvents like ethanol or acetone can also be used.

    • Procedure: Dissolve the crude product in a minimum amount of boiling water. If the solution has color from tarry byproducts, you can add a small amount of activated charcoal and hot filter the solution. Allow the filtrate to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystallization. Collect the pure crystals by filtration.

The general workflow for synthesis and purification is illustrated below.

Caption: General experimental workflow for 4H2MBA synthesis.

Frequently Asked Questions (FAQs)

  • What are the key safety precautions for this synthesis?

    • The reaction is run at high temperature and pressure and must be conducted in a properly rated and maintained autoclave or high-pressure reactor behind a blast shield.

    • Phenols (like o-cresol) are corrosive and toxic; handle them with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.

    • Strong bases (KOH) are highly corrosive. Avoid skin and eye contact.

  • Can I use a solvent in the reaction?

    • The traditional Kolbe-Schmitt reaction is performed on the dry phenoxide salt.[4] However, some modern variations use high-boiling aprotic polar solvents like DMSO or DMF, which can sometimes allow for milder conditions and improved selectivity.[3] If you choose to use a solvent, ensure it is anhydrous and stable under the reaction conditions.

  • How can I monitor the reaction's progress?

    • Monitoring a high-pressure reaction can be difficult. If your reactor setup allows for sampling, you can withdraw small aliquots, acidify them, and analyze the composition by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the ratio of starting material to products.

Detailed Experimental Protocol

This protocol describes the synthesis of 4-hydroxy-2-methylbenzoic acid from o-cresol.

Materials:

  • o-Cresol (2-methylphenol)

  • Potassium Hydroxide (KOH)

  • Carbon Dioxide (CO₂), high-pressure cylinder

  • Hydrochloric Acid (HCl), concentrated

  • Activated Charcoal

  • High-pressure autoclave with stirring and temperature control

Procedure:

  • Preparation of Potassium o-Cresoxide:

    • In a round-bottom flask, dissolve 27.0 g (0.25 mol) of o-cresol in 100 mL of methanol.

    • In a separate beaker, carefully dissolve 14.0 g (0.25 mol) of KOH in a minimal amount of water and add it to the o-cresol solution.

    • Remove the solvent and water under reduced pressure using a rotary evaporator. Dry the resulting solid salt in a vacuum oven at 120°C for at least 4 hours to yield anhydrous potassium o-cresoxide.

  • Carboxylation:

    • Transfer the finely powdered, dry potassium o-cresoxide into a high-pressure autoclave.

    • Seal the reactor and purge it with nitrogen gas, then with CO₂ gas.

    • Pressurize the autoclave with CO₂ to approximately 5-7 atm.

    • Begin stirring and heat the reactor to 200°C. Maintain the temperature and pressure for 6-8 hours. The pressure may increase as the temperature rises; adjust as necessary.

  • Work-Up:

    • Allow the reactor to cool completely to room temperature and carefully vent the excess CO₂ pressure.

    • Dissolve the solid product from the reactor in 400 mL of warm water.

    • Carefully add concentrated HCl dropwise with stirring until the solution is strongly acidic (pH ~2). A thick, white precipitate of the crude product will form.

    • Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation.

  • Purification:

    • Collect the crude product by vacuum filtration and wash the filter cake with two portions of 50 mL ice-cold water.

    • Transfer the crude solid to a beaker containing 500 mL of water. Heat the suspension to boiling to dissolve the solid.

    • Add a small amount of activated charcoal to the hot solution and boil for 5 minutes to remove colored impurities.

    • Perform a hot filtration through a fluted filter paper to remove the charcoal.

    • Allow the clear filtrate to cool slowly to room temperature, then place it in an ice bath to complete crystallization.

    • Collect the purified white crystals of 4-hydroxy-2-methylbenzoic acid by vacuum filtration, wash with a small amount of ice-cold water, and dry in a vacuum oven.

The logical flow for troubleshooting common synthesis issues is outlined in the diagram below.

Troubleshooting_Flowchart Start Problem Observed LowYield Low Yield Start->LowYield PoorSelectivity Poor Selectivity / Isomer Mix Start->PoorSelectivity NoReaction Reaction Stalls / No Start Start->NoReaction CheckMoisture Check for Moisture? (Anhydrous Conditions) LowYield->CheckMoisture CheckBase Base Used? PoorSelectivity->CheckBase CheckPurity Reagent Purity? NoReaction->CheckPurity CheckTempPress Temp / Pressure Optimal? (>180°C, >5 atm) CheckMoisture->CheckTempPress No FixMoisture Action: Dry Reagents & Glassware Thoroughly CheckMoisture->FixMoisture Yes CheckTempPress->CheckPurity No FixConditions Action: Increase Temp/Pressure CheckTempPress->FixConditions Yes FixPurity Action: Use High-Purity Reagents CheckPurity->FixPurity Yes CheckLeaks Reactor Leaks? CheckPurity->CheckLeaks No CheckTemp Reaction Temperature? CheckBase->CheckTemp KOH UseKOH Action: Use KOH, not NaOH CheckBase->UseKOH NaOH IncreaseTemp Action: Increase Temp to >180°C CheckTemp->IncreaseTemp <180°C CheckMixing Adequate Mixing? CheckLeaks->CheckMixing No FixLeaks Action: Perform Leak Test CheckLeaks->FixLeaks Yes FixMixing Action: Check Stirrer Function CheckMixing->FixMixing Yes

Caption: Troubleshooting flowchart for 4H2MBA synthesis.

References

  • Method for producing 4-hydroxy-2-methylbenzoic acid.
  • Benzoic acid, 4-hydroxy-2-Methyl- - ChemBK. ChemBK.
  • Carboxylation of o-cresol by an anaerobic consortium under methanogenic conditions.
  • Kolbe–Schmitt reaction - Grokipedia. Grokipedia.
  • Method for synthesizing 4-(hydroxymethyl)benzoic acid by using P-xylene (PX) as raw material.
  • A critical review of the production of hydroxyaromatic carboxylic acids as a sustainable method for chemical utilisation and fixation of CO2. Royal Society of Chemistry.
  • Kolbe–Schmitt reaction - Wikipedia. Wikipedia.
  • Microbial synthesis of 4-hydroxybenzoic acid from renewable feedstocks.
  • Production process and purification process of 4-hydroxy-benzoic acid long chain ester.
  • Application Notes and Protocols for the Synthesis of 4-Hydroxybenzoic Acid via the Kolbe-Schmitt Reaction. BenchChem.
  • Kolbe-Schmidt Reaction: Videos & Practice Problems. Pearson.
  • Kolbe's Reaction – Mechanism, Examples, Applications, Practice Problems and FAQ. Chemistry Learner.
  • Regioselective Enzymatic Carboxylation of Phenols and Hydroxystyrene Derivatives.
  • Application Notes and Protocols for the Kolbe-Schmitt Synthesis of Hydroxybenzo
  • Why isn't 4-hydroxybenzoic acid formed along with salicylic acid in Kolbe's reaction? Chemistry Stack Exchange.

Sources

Troubleshooting

"alternative catalysts for the synthesis of Methyl 4-hydroxy-2-methylbenzoate"

Welcome to the Technical Support Center for the synthesis of Methyl 4-hydroxy-2-methylbenzoate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth technical assistanc...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of Methyl 4-hydroxy-2-methylbenzoate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions (FAQs) regarding the selection of alternative catalysts for this important chemical transformation. Our goal is to equip you with the necessary knowledge to navigate experimental challenges and optimize your synthetic protocols.

Introduction: Beyond Traditional Acid Catalysis

The synthesis of Methyl 4-hydroxy-2-methylbenzoate is conventionally achieved through the Fischer esterification of 4-hydroxy-2-methylbenzoic acid with methanol, typically catalyzed by strong mineral acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[1][2] While effective, these homogeneous catalysts present significant challenges, including corrosive nature, difficulty in separation from the reaction mixture, and the generation of acidic waste streams.[3][4]

This guide focuses on modern, alternative catalytic systems that offer advantages in terms of reusability, milder reaction conditions, and improved environmental profile. We will explore the practical application of solid acid catalysts and other innovative approaches, providing you with the expertise to modernize your synthetic strategy.

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using a solid acid catalyst over concentrated sulfuric acid?

A1: Solid acid catalysts offer several key advantages:

  • Ease of Separation: Being heterogeneous, they can be easily removed from the reaction mixture by simple filtration, which simplifies the work-up procedure and product purification.[3]

  • Reusability: Many solid acid catalysts can be regenerated and reused multiple times, reducing overall cost and waste.[5]

  • Reduced Corrosion: Solid acids are generally less corrosive to equipment than strong mineral acids.[4]

  • Environmental Benefits: They minimize the production of acidic aqueous waste, contributing to a greener chemical process.[6]

  • Improved Selectivity: In some cases, the defined pore structure and active sites of solid catalysts can lead to higher selectivity and reduced side reactions.

Q2: My reaction with a solid acid catalyst is very slow or incomplete. What are the likely causes?

A2: Several factors could be contributing to low reaction rates:

  • Catalyst Deactivation: The active sites on the catalyst may be blocked by impurities, byproducts, or water. Ensure your starting materials and solvent are anhydrous.

  • Insufficient Catalyst Loading: The amount of catalyst may be too low for the scale of your reaction. Try incrementally increasing the catalyst loading.

  • Mass Transfer Limitations: In a heterogeneous reaction, efficient stirring is crucial to ensure good contact between the reactants and the catalyst surface. Increase the stirring rate.

  • Inadequate Temperature: The reaction may require higher temperatures to proceed at a reasonable rate. Ensure your reaction is heated to the optimal temperature for the specific catalyst.

  • Water Inhibition: The water produced during the esterification can inhibit the catalyst and shift the equilibrium back towards the reactants.[7] Consider using a Dean-Stark trap or molecular sieves to remove water as it is formed.

Q3: I am observing a significant amount of an unknown byproduct in my final product. What could it be?

A3: While the Fischer esterification is generally a clean reaction, side products can form, especially under harsh conditions.

  • Dimerization/Polymerization: Phenolic compounds can sometimes undergo oxidative coupling or other polymerization reactions, especially at high temperatures or in the presence of certain metal catalysts.

  • Etherification: Although less likely under these conditions, self-condensation of methanol to form dimethyl ether can occur at very high temperatures with some acid catalysts.

  • Reaction with Impurities: Impurities in the starting 4-hydroxy-2-methylbenzoic acid could lead to byproducts. It is crucial to use a high-purity starting material.

To identify the byproduct, techniques like GC-MS, LC-MS, and NMR spectroscopy are recommended.

Q4: Can I use an enzymatic catalyst for this synthesis?

A4: Enzymatic catalysis, particularly with lipases, is a powerful green alternative for ester synthesis.[8] For the synthesis of methyl benzoates, lipases like Candida rugosa lipase have been used successfully.[8] The key advantages are high selectivity and extremely mild reaction conditions. However, you may face challenges such as enzyme inhibition by the alcohol (methanol) and the need for a non-aqueous solvent system.[8] While direct enzymatic synthesis of Methyl 4-hydroxy-2-methylbenzoate is not widely reported, it is a promising area for investigation.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield 1. Equilibrium Limitation: The reaction has reached equilibrium, but the conversion is low.[1] 2. Catalyst Inactivity: The chosen catalyst is not active enough under the applied conditions. 3. Steric Hindrance: The methyl group at the 2-position may sterically hinder the approach of methanol to the carboxylic acid.1. Use a large excess of methanol to shift the equilibrium towards the product.[1] Remove water using a Dean-Stark apparatus or molecular sieves. 2. Switch to a more active catalyst or increase the reaction temperature. For solid acids, ensure proper activation (e.g., drying at high temperature). 3. Increase reaction time and/or temperature. Consider a catalyst with a more accessible active site.
Product is Difficult to Purify 1. Catalyst Leaching: If using a solid catalyst, some of the active species may have leached into the reaction mixture. 2. Formation of Closely-Eluting Impurities: Side products may have similar polarity to the desired ester. 3. Incomplete Removal of Acid: Unreacted starting material (4-hydroxy-2-methylbenzoic acid) remains.1. After filtration, wash the crude product with a dilute sodium bicarbonate solution to remove any leached acidic species. 2. Optimize reaction conditions to minimize side reactions. Employ column chromatography with a carefully selected eluent system for purification. Recrystallization is also a viable option. 3. Wash the organic layer with a dilute base (e.g., NaHCO₃ solution) during work-up to remove the acidic starting material.
Inconsistent Results 1. Variable Catalyst Activity: If reusing a solid catalyst, its activity may decrease with each cycle. 2. Presence of Water: Variable amounts of water in the reactants or solvent can affect the reaction rate and equilibrium.1. Regenerate the catalyst before each use according to the manufacturer's or literature protocol (typically involves washing and heating). 2. Always use anhydrous methanol and dry solvents. Store starting materials in a desiccator.

Alternative Catalyst Systems: A Comparative Overview

The following table provides a comparison of different catalytic systems for the synthesis of Methyl 4-hydroxy-2-methylbenzoate and related esters.

Catalyst SystemCatalyst TypeKey AdvantagesTypical ConditionsYield (%)ReusabilityCitations
Sulfuric Acid (H₂SO₄) Homogeneous Brønsted AcidLow cost, high activityMethanol (excess), Reflux, 2-4h~60-95%No[9][10]
Zr/Ti Solid Acid Heterogeneous Lewis/Brønsted AcidReusable, easy separation, high activityMethanol, 100-150°C, 6-12h80-95% (for related benzoates)Yes[5][11]
Montmorillonite K10 Clay Heterogeneous Solid AcidInexpensive, environmentally benignMethanol, Reflux, 4-8hGood to excellent (for related benzoates)Yes[3][6]
Candida rugosa Lipase Biocatalyst (Enzyme)Mild conditions, high selectivityOrganic solvent (e.g., hexane/toluene), 30-50°C, 24-48hGood (for methyl benzoate)Yes[8]

Experimental Protocols

Protocol 1: Synthesis using a Zr/Ti-based Solid Acid Catalyst

This protocol is adapted from methodologies reported for the synthesis of various methyl benzoates using zirconium-based solid acids.[5]

Materials:

  • 4-hydroxy-2-methylbenzoic acid

  • Anhydrous methanol

  • Zr/Ti solid acid catalyst (e.g., prepared by co-precipitation followed by sulfation and calcination)[5]

  • Toluene (for azeotropic water removal, optional)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-hydroxy-2-methylbenzoic acid (1.0 eq), Zr/Ti solid acid catalyst (10-15 wt% of the carboxylic acid), and a large excess of anhydrous methanol (e.g., 20 eq).

  • Heat the reaction mixture to reflux with vigorous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete (typically 6-12 hours), cool the mixture to room temperature.

  • Separate the catalyst by filtration, washing it with a small amount of methanol or ethyl acetate. The catalyst can be dried and stored for reuse.

  • Remove the excess methanol from the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Methyl 4-hydroxy-2-methylbenzoate.

  • Purify the crude product by recrystallization (e.g., from a mixture of ethyl acetate and hexanes) or column chromatography on silica gel.

Protocol 2: General Safety Precautions for Acid Catalysis

Working with acidic catalysts, both homogeneous and heterogeneous, requires strict adherence to safety protocols.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (nitrile or neoprene).[12][13]

  • Fume Hood: Conduct all operations involving concentrated acids or volatile organic solvents in a well-ventilated chemical fume hood.[12]

  • Handling Acids: When diluting acids, always add acid to water , never the other way around, to dissipate the heat generated.[14]

  • Spill Management: Have a spill kit readily available, including a neutralizer for acids (such as sodium bicarbonate).[14]

  • Waste Disposal: Dispose of all chemical waste in appropriately labeled containers as per your institution's guidelines.

Visualizing the Workflow

General Workflow for Solid Acid Catalyzed Esterification

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Catalyst Recovery cluster_3 Work-up & Purification A 1. Combine Reactants (Acid, Methanol) and Solid Acid Catalyst B 2. Heat to Reflux with Vigorous Stirring A->B Heat C 3. Cool and Filter to Separate Catalyst B->C Reaction Complete D Catalyst for Reuse C->D Regenerate E 4. Solvent Removal C->E F 5. Liquid-Liquid Extraction E->F G 6. Drying and Concentration F->G H 7. Recrystallization or Chromatography G->H I Pure Product H->I

Caption: A typical experimental workflow for the synthesis of Methyl 4-hydroxy-2-methylbenzoate using a solid acid catalyst.

Fischer Esterification Mechanism

fischer_esterification start Carboxylic Acid + Alcohol protonation Protonated Carboxylic Acid start->protonation + H⁺ tetrahedral1 Tetrahedral Intermediate protonation->tetrahedral1 + R'OH proton_transfer Protonated Tetrahedral Intermediate tetrahedral1->proton_transfer Proton Transfer water_loss Protonated Ester proton_transfer->water_loss - H₂O end Ester + H₂O water_loss->end - H⁺

Caption: The acid-catalyzed mechanism of Fischer esterification.[1][2]

References

  • Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. (2023). MDPI. [Link]

  • Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid Acid Catalyst. (2020). International Journal of Scientific & Technology Research. [Link]

  • Acid Handling. University of California, Santa Barbara. [Link]

  • A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. (2021). Royal Society of Chemistry. [Link]

  • Optimized enzymatic synthesis of methyl benzoate in organic medium. Operating conditions and impact of different factors on kinetics. (1998). PubMed. [Link]

  • A Study of the Esterification of Benzoic Acid with Methyl Alcohol Using Isotopic Oxygen. Journal of the American Chemical Society. [Link]

  • Magnetic-responsive solid acid catalysts for esterification. (2023). PMC - NIH. [Link]

  • Organic Acid SOP. UW Environmental Health & Safety - University of Washington. [Link]

  • Application of Green Catalysts for the Esterification of Benzoic Acid with Different Alcohols. DergiPark. [Link]

  • Methyl 4-hydroxy-2-methylbenzoate. PubChem - NIH. [Link]

  • methyl 4-hydroxy-2-methylbenzoate. Chemical Synthesis Database. [Link]

  • Topic 1: Safety in the Organic Chemistry Laboratory. CSUB. [Link]

  • Fischer Esterification. Organic Chemistry Portal. [Link]

  • Organic Chemistry Laboratory Safety Notes. Cerritos College. [Link]

  • Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. ResearchGate. [Link]

  • Methyl benzoate – Knowledge and References. Taylor & Francis. [Link]

  • Microbial synthesis of 4-hydroxybenzoic acid from renewable feedstocks. (2021). PMC - NIH. [Link]

  • Fischer-Speier Esterification and Beyond: Recent Mechanicistic Advances. (2024). MDPI. [Link]

  • Esterification not Working. (2024). Reddit. [Link]

  • Esterification Lab Answers. Esterification Lab Answers. [Link]

  • Method for producing 4-hydroxy-2-methylbenzoic acid.
  • Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry. [Link]

  • Biosynthetic Pathways for 4-Hydroxybenzoate. (2023). The Science Notes. [Link]

  • Esterification of phenols. Khan Academy. [Link]

  • Spectroscopic data for synthesized esters. The Royal Society of Chemistry. [Link]

  • Preparation of Methyl Benzoate. SlidePlayer. [Link]

  • Alcohols, phenols and acids. (2025). Khan Academy - YouTube. [Link]

  • Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. (2025). ResearchGate. [Link]

  • METHYL 4-HYDROXYBENZOATE. Ataman Kimya. [Link]

Sources

Optimization

"decarboxylation of 4-hydroxy-2-methylbenzoic acid as a side reaction"

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with 4-hydroxy-2-methylbenzoic acid.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with 4-hydroxy-2-methylbenzoic acid. Here, we address a common and often unexpected issue: the decarboxylation of this compound as a side reaction. This guide provides in-depth troubleshooting, mechanistic insights, and preventative protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: I'm seeing an unexpected byproduct, 3-methylphenol, in my reaction with 4-hydroxy-2-methylbenzoic acid. What is causing this?

A1: The presence of 3-methylphenol is a strong indicator that your starting material, 4-hydroxy-2-methylbenzoic acid, is undergoing decarboxylation. This reaction involves the loss of the carboxyl group (-COOH) as carbon dioxide (CO₂), leading to the formation of 3-methylphenol. This is a common side reaction for many substituted benzoic acids, particularly when subjected to certain reaction conditions.

The general transformation is as follows:

  • Starting Material: 4-Hydroxy-2-methylbenzoic acid

  • Side Reaction: Decarboxylation

  • Byproduct: 3-Methylphenol + CO₂

This side reaction can significantly lower the yield of your desired product and introduce purification challenges. The propensity for this reaction is influenced by factors such as temperature, catalysts, and the electronic nature of the substituents on the aromatic ring.

Troubleshooting Guide: Unwanted Decarboxylation

Issue: My reaction yield is low, and I've confirmed the presence of 3-methylphenol.

This troubleshooting guide will help you identify the cause of the unwanted decarboxylation and provide actionable steps to mitigate it.

Step 1: Analyze Your Reaction Conditions

The primary driver for the decarboxylation of hydroxybenzoic acids is often thermal stress.[1][2]

Question: Is your reaction temperature exceeding 140°C?

Many conventional decarboxylation strategies require high temperatures, often in the range of 140°C to 300°C.[1][2] Even if your intended reaction does not require such high heat, localized heating or extended reaction times at elevated temperatures can promote this side reaction. The presence of ortho- and para-electron-releasing groups, like the hydroxyl group in your compound, can lower the activation energy for decarboxylation compared to unsubstituted benzoic acid.[3]

Recommendations:

  • Lower the Reaction Temperature: If your primary reaction chemistry allows, reduce the temperature. Investigate if alternative, lower-temperature catalysts or solvent systems can be used for your desired transformation.

  • Ensure Uniform Heating: Use a well-stirred reaction vessel and a reliable heating mantle or oil bath to avoid localized "hot spots."

  • Minimize Reaction Time: Determine the minimum time required for the completion of your primary reaction through kinetic studies to avoid prolonged exposure to heat.

Step 2: Scrutinize for Catalytic Contaminants or Reagents

Certain metals and bases can catalyze the decarboxylation of aromatic carboxylic acids.

Question: Does your reaction mixture contain any of the following?

  • Copper or Palladium Catalysts: Copper salts (Cu(I) or Cu(II)) are known to be effective catalysts for the decarboxylation-oxidation of benzoic acids.[2] Palladium complexes are also highly active in promoting the decarboxylation of hydroxybenzoic acids.[4] If your primary reaction involves these metals, you may be inadvertently facilitating the side reaction.

  • Strong Bases: While not always catalytic in the traditional sense, strong bases like soda lime (NaOH + CaO) are used to effect decarboxylation by heating the corresponding carboxylate salt.[5] The presence of a strong base in your reaction could increase the rate of this unwanted pathway.

  • Deep Eutectic Solvents (DES): Some deep eutectic solvents, such as choline chloride-urea, have been shown to act as both the solvent and catalyst for the decarboxylation of hydroxybenzoic acids.[6][7]

Recommendations:

  • Catalyst Screening: If a metal catalyst is required for your primary reaction, consider screening alternative metals that are less known for promoting decarboxylation.

  • Control of Basicity: If a base is necessary, consider using a weaker, non-nucleophilic base. Buffer your reaction medium if possible to maintain a specific pH range.

  • Solvent Choice: Be mindful of your solvent system. If using unconventional solvents, verify that they do not have a known catalytic effect on decarboxylation.

Proactive Prevention of Decarboxylation

If you are designing a synthetic route involving 4-hydroxy-2-methylbenzoic acid and anticipate harsh conditions, the following proactive strategies can be employed.

Protocol 1: Protection of the Carboxylic Acid Group

One of the most effective ways to prevent decarboxylation is to temporarily convert the carboxylic acid into a group that is stable under the reaction conditions, such as an ester.

Step-by-Step Esterification (Example: Methyl Ester Formation):

  • Dissolution: Dissolve 4-hydroxy-2-methylbenzoic acid in methanol. A common ratio is 10g of the acid in 200 mL of methanol.[8]

  • Acid Catalyst: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (e.g., 2 mL).[8]

  • Reflux: Heat the mixture to reflux and maintain for several hours (e.g., 18 hours), monitoring the reaction by TLC or LC-MS until the starting material is consumed.[8]

  • Work-up: After cooling, pour the reaction mixture into ice water. Extract the methyl ester with a suitable organic solvent like diethyl ether.

  • Purification: Wash the organic extract with a saturated sodium bicarbonate solution to remove any unreacted acid, followed by water. Dry the organic layer and evaporate the solvent to yield the methyl 4-hydroxy-2-methylbenzoate.

  • Primary Reaction: Perform your intended reaction on the ester.

  • Deprotection: Hydrolyze the ester back to the carboxylic acid using standard acidic or basic conditions, ensuring these deprotection conditions are mild enough to not cause decarboxylation.

Visualization of the Troubleshooting Workflow

The following diagram outlines the logical steps to diagnose and address the unwanted decarboxylation of 4-hydroxy-2-methylbenzoic acid.

Troubleshooting_Workflow Start Start: Low Yield & 3-Methylphenol Detected Analyze_Conditions Step 1: Analyze Reaction Conditions Start->Analyze_Conditions Temp_Check Is Temperature > 140°C? Analyze_Conditions->Temp_Check Catalyst_Check Step 2: Check for Catalysts/Bases (Cu, Pd, Strong Base) Temp_Check->Catalyst_Check No Temp_Action Action: Lower Temp, Ensure Uniform Heating, Reduce Reaction Time Temp_Check->Temp_Action Yes Catalyst_Action Action: Screen Alternative Catalysts, Use Weaker Base, Change Solvent Catalyst_Check->Catalyst_Action Yes Proactive_Strategy Consider Proactive Strategy: Protecting Group (Esterification) Catalyst_Check->Proactive_Strategy No Resolved Issue Resolved Temp_Action->Resolved Catalyst_Action->Resolved Proactive_Strategy->Resolved

Caption: Troubleshooting workflow for decarboxylation.

Understanding the Mechanism

The decarboxylation of hydroxybenzoic acids like 4-hydroxy-2-methylbenzoic acid is facilitated by the electron-donating nature of the hydroxyl group. While the exact mechanism can vary with conditions (thermal, catalytic, etc.), a plausible pathway for thermal decarboxylation in an aqueous or protic environment involves the formation of a key intermediate.

  • Protonation: The aromatic ring is activated by the hydroxyl group, making the carbon atom attached to the carboxyl group (the ipso-carbon) susceptible to electrophilic attack. A proton can attack this position.

  • Intermediate Formation: This attack forms a transient, unstable intermediate (a σ-complex or Wheland intermediate).

  • Loss of CO₂: The C-C bond between the ring and the carboxyl group breaks, releasing carbon dioxide, which is a very stable molecule.

  • Deprotonation: The intermediate then loses a proton to restore the aromaticity of the ring, yielding the final 3-methylphenol product.

The presence of the electron-donating hydroxyl group para to the carboxyl group and the methyl group ortho to it both contribute to increasing the electron density on the aromatic ring, which can facilitate the initial protonation step.[3]

Visualizing the Decarboxylation Pathway

Decarboxylation_Mechanism cluster_0 4-Hydroxy-2-methylbenzoic Acid cluster_1 Protonation & Intermediate cluster_2 3-Methylphenol (Product) Start Intermediate Start->Intermediate + H+ Product Intermediate->Product - CO2, - H+

Caption: Simplified decarboxylation mechanism.

Summary of Key Parameters

The table below summarizes the conditions that favor the unwanted decarboxylation side reaction and the recommended preventative measures.

Factor Condition Favoring Decarboxylation Recommended Preventative Action
Temperature High temperatures (>140°C)[1]Lower reaction temperature; ensure uniform heating.
Catalysts Presence of Cu, Pd, or other transition metals.[2][4]Screen for alternative catalysts; use catalyst inhibitors if possible.
pH / Base Presence of strong bases (e.g., NaOH, soda lime).[5]Use weaker, non-nucleophilic bases; buffer the reaction.
Reaction Time Prolonged heating.Optimize reaction time through kinetic monitoring.
Substrate Inherent reactivity of the molecule.Protect the carboxylic acid group as an ester before the reaction.

References

  • Decarboxylative Hydroxylation of Benzoic Acids - PMC - NIH. (n.d.).
  • Theoretical study of the mechanism of thermal decarboxylation of salicylic and p-aminobenzoic acids; models for aqueous solution - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (n.d.).
  • US4094909A - Process for the decarboxylation-oxidation of benzoic acid compounds - Google Patents. (n.d.).
  • What are the conditions for the decarboxylation reaction? How to control the temperature of heating?-LNEYA Industrial Chillers Manufacturer. (n.d.).
  • Decarboxylation of Hydroxybenzoic Acids to Phenol Via Deep Eutectic Solvents | Request PDF - ResearchGate. (2025).
  • Reaction mechanism of the decarboxylation of 4‐hydroxybenzoic acid with ChCl‐urea. (n.d.).
  • Preparation of phenolic compounds by decarboxylation of hydroxybenzoic acids or desulfonation of hydroxybenzenesulfonic acid, catalysed by electron rich palladium complexes - Dalton Transactions (RSC Publishing). (n.d.).
  • Synthesis of methyl 4-hydroxybenzoate - PrepChem.com. (n.d.).

Sources

Troubleshooting

"troubleshooting low yield in the esterification of 4-hydroxy-2-methylbenzoic acid"

Prepared by: Senior Application Scientist, Organic Synthesis Division Welcome to the technical support center for synthetic chemistry. This guide provides in-depth troubleshooting advice and answers to frequently asked q...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Organic Synthesis Division

Welcome to the technical support center for synthetic chemistry. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the esterification of 4-hydroxy-2-methylbenzoic acid. This particular substrate presents unique challenges due to a combination of steric and electronic factors. Our goal is to equip you with the knowledge to diagnose issues, optimize your reaction conditions, and achieve higher yields.

Introduction: The Synthetic Challenge

The esterification of 4-hydroxy-2-methylbenzoic acid is often more complex than that of simpler benzoic acid derivatives. Low yields can typically be attributed to two primary structural features:

  • Steric Hindrance: The methyl group at the ortho-position (C2) sterically shields the carboxylic acid's carbonyl carbon. This significantly slows the rate of nucleophilic attack by the alcohol, which is a critical step in standard esterification mechanisms like the Fischer-Speier reaction.[1]

  • Phenolic Hydroxyl Group: The hydroxyl group at the para-position (C4) is nucleophilic and can participate in unwanted side reactions, such as intermolecular esterification leading to polymeric by-products, especially under harsh conditions.[2][3] It also complicates reaction workups due to its acidic nature.

This guide is structured to address these challenges directly through a series of practical troubleshooting scenarios and in-depth FAQs.

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.

Q1: My Fischer esterification yield is very low (<30%), and TLC analysis shows a large amount of unreacted starting material. What's going wrong?

This is the most common issue and is almost certainly due to the combined effects of steric hindrance and reaction equilibrium.

  • Causality (Steric Hindrance): The ortho-methyl group acts as a physical barrier, preventing the alcohol from easily approaching the electrophilic carbonyl carbon. In acid-catalyzed esterifications (Fischer), the formation of the tetrahedral intermediate is the rate-determining step, and this step is severely impeded.[1]

  • Causality (Equilibrium): Fischer esterification is a reversible process.[4][5] The water generated as a byproduct can hydrolyze the ester product, shifting the equilibrium back towards the starting materials.[6] In a slow, sterically hindered reaction, the system may reach equilibrium with only a small amount of product formed.

Solutions:

  • Drive the Equilibrium: Use a large excess of the alcohol (e.g., using it as the solvent) to push the reaction forward, according to Le Châtelier's principle.[4] For more valuable alcohols, employ a dehydrating agent or a Dean-Stark apparatus to remove water as it forms.

  • Increase Reaction Vigor:

    • Temperature: Increase the reflux temperature. Microwave-assisted heating under sealed-vessel conditions has been shown to improve yields and dramatically reduce reaction times for hindered substrates.[7][8]

    • Catalyst: Ensure a sufficient loading of a strong acid catalyst like concentrated sulfuric acid or p-toluenesulfonic acid (p-TsOH).

  • Consider a More Powerful Method: If optimizing the Fischer protocol fails, the substrate's steric bulk is too significant. You should proceed to a more robust method like the Steglich esterification.

Q2: I'm observing significant byproduct formation that is difficult to separate from my desired ester. What are these impurities?

While unreacted starting material is the most likely issue, side reactions can occur, particularly under forcing conditions (high heat, long reaction times).

  • Potential Byproducts:

    • Polymeric Esters: The phenolic hydroxyl of one molecule can attack the activated carboxyl group of another, leading to oligomers or polymers. This is more prevalent in reactions where the carboxylic acid is activated to a highly reactive state (e.g., an acyl chloride).[2]

    • Ether Formation: Under strongly acidic conditions and high heat, dehydration of the alcohol can lead to ether formation, though this is more common with secondary and tertiary alcohols.

    • N-Acylurea: In a Steglich esterification, a common side reaction is the rearrangement of the O-acylisourea intermediate to a stable N-acylurea, which cannot react further with the alcohol. This side reaction is suppressed by the catalyst DMAP.[9][10]

Solutions:

  • Use Milder Conditions: Avoid excessively high temperatures or prolonged reaction times.

  • Protect the Phenolic Group: If side reactions involving the hydroxyl group are confirmed, protecting it as an ether (e.g., a silyl ether like TBDPS or a benzyl ether) is a viable, albeit longer, strategy.[11][12] The protecting group can be removed after esterification.

  • Ensure Proper Catalysis (Steglich): When using DCC/EDC, the addition of 4-(dimethylamino)pyridine (DMAP) is crucial. DMAP acts as an acyl transfer catalyst, reacting with the O-acylisourea intermediate to form a highly reactive acylpyridinium salt. This intermediate reacts rapidly with the alcohol, outcompeting the rearrangement to the inactive N-acylurea.[10]

Q3: I've chosen the Steglich esterification, but the purification is complicated by the dicyclohexylurea (DCU) byproduct. How can I remove it effectively?

DCU, the byproduct of the DCC coupling agent, is notoriously insoluble in many common organic solvents, making purification by chromatography challenging.

Solutions:

  • Filtration: After the reaction is complete (monitored by TLC), dilute the reaction mixture with a non-polar solvent like diethyl ether or hexane. DCU will precipitate and can be removed by filtration. Chilling the mixture can enhance precipitation.

  • Alternative Coupling Agent: Use 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The resulting urea byproduct is water-soluble and can be easily removed with a simple aqueous wash during the workup.[13]

  • Urea Precipitation: Some protocols suggest adding a small amount of oxalic acid to the reaction mixture post-completion, which can help precipitate any remaining DCC and DCU.

Frequently Asked Questions (FAQs)

Q1: Do I absolutely need to protect the phenolic hydroxyl group?

It depends on the chosen esterification method.

  • Fischer Esterification: Generally, protection is not required. The carboxylic acid is significantly more reactive than the phenol under these acidic conditions.

  • Acyl Chloride/Anhydride Method: Protection is mandatory . The highly reactive acyl chloride will react indiscriminately with both the alcohol and the unprotected phenol, leading to a mixture of products.[3]

  • Steglich Esterification: Protection is not typically necessary . The carboxylic acid is more acidic than the phenol and will preferentially react with DCC to form the active intermediate. The reaction is mild enough to avoid significant side reactions at the phenolic site.[9]

Q2: Which esterification method is recommended for achieving the highest yield with this substrate?

For sterically hindered substrates like 4-hydroxy-2-methylbenzoic acid, the Steglich esterification is the most reliable and recommended method for achieving high yields under mild conditions.[10][14] It directly addresses the steric hindrance issue by activating the carboxylic acid with a coupling agent (DCC or EDC) and using a nucleophilic catalyst (DMAP).

The workflow for choosing a method can be visualized as follows:

G cluster_alternative Alternative for Highly Sensitive Substrates start Start: Esterify 4-hydroxy-2-methylbenzoic acid fischer Attempt Optimized Fischer Esterification start->fischer check_yield Yield > 70%? fischer->check_yield steglich Perform Steglich Esterification (DCC/EDC, DMAP) check_yield->steglich No success Success: Purify Product check_yield->success Yes protect Protect Phenol, Use Acyl Chloride Method steglich->protect If Steglich fails steglich->success protect->success failure Low Yield: Re-evaluate Strategy

Caption: Troubleshooting workflow for esterification.

Q3: What is the mechanistic difference between Fischer and Steglich esterification that makes the latter better for this molecule?

The key difference lies in what species is "activated".

  • Fischer Esterification: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid. This increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by the neutral alcohol nucleophile. However, this activation is not sufficient to overcome the severe steric block from the ortho-methyl group.

G cluster_0 Fischer Esterification Mechanism Acid R-COOH Protonated Acid R-C(OH)2+ Acid->Protonated Acid + H+ Tetrahedral Int. R-C(OH)2(O+HR') Protonated Acid->Tetrahedral Int. + R'-OH Alcohol R'-OH Ester R-COOR' Tetrahedral Int.->Ester - H2O, - H+ Ester->Tetrahedral Int. Water H2O

Caption: Simplified Fischer esterification pathway.

  • Steglich Esterification: The carboxylic acid reacts with DCC to form a highly reactive O-acylisourea intermediate. This intermediate is then attacked by DMAP to form an acylpyridinium salt ("active ester"). This active ester is far more electrophilic than the protonated acid in the Fischer method and reacts efficiently with the alcohol, even a sterically hindered one.

G cluster_1 Steglich Esterification Mechanism Acid R-COOH O-Acylisourea O-Acylisourea Intermediate Acid->O-Acylisourea + DCC DCC DCC Active Ester Acylpyridinium Salt (Active Ester) O-Acylisourea->Active Ester + DMAP DMAP DMAP Ester R-COOR' Active Ester->Ester + R'-OH Alcohol R'-OH

Caption: Key intermediates in Steglich esterification.

Data Summary & Recommended Protocols

Comparative Analysis of Methods
FeatureOptimized Fischer EsterificationSteglich Esterification (EDC/DMAP)
Typical Yield 20-50% (highly variable)75-95%
Reaction Conditions High temp (reflux), strong acid (H₂SO₄)Room temperature, neutral/mildly basic
Key Advantage Inexpensive reagentsHigh yield for hindered acids, mild conditions
Key Disadvantage Low yield, equilibrium-limited[4][5]More expensive reagents, byproduct removal
Substrate Scope Poor for hindered acids[1]Excellent for hindered acids[9][10]
Protocol 1: Optimized Fischer-Speier Esterification

This protocol aims to maximize yield for a simple methyl ester by using a large excess of alcohol and a strong catalyst.

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-hydroxy-2-methylbenzoic acid (1.0 eq).

  • Reagent Addition: Add anhydrous methanol (20-30 eq, serving as solvent) followed by the slow, careful addition of concentrated sulfuric acid (0.2-0.3 eq).

  • Reaction: Heat the mixture to reflux (approx. 65°C for methanol) and maintain for 12-24 hours. Monitor the reaction progress by TLC.

  • Workup:

    • Cool the reaction mixture to room temperature and pour it into a beaker of ice water.

    • Extract the aqueous mixture with an organic solvent like ethyl acetate (3x).

    • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize acids), and finally, brine.[15][16]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.[17]

Protocol 2: Steglich Esterification (Recommended)

This protocol is the preferred method for achieving high yields with this substrate.

  • Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-hydroxy-2-methylbenzoic acid (1.0 eq), the desired alcohol (1.2-1.5 eq), and 4-(dimethylamino)pyridine (DMAP, 0.1-0.2 eq).

  • Solvent Addition: Dissolve the components in an anhydrous aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Coupling Agent: Cool the solution to 0°C in an ice bath. Add a solution of EDC (1.2 eq) or DCC (1.2 eq) in the same solvent dropwise over 15 minutes. Caution: DCC is a potent allergen and should be handled with gloves.[18]

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction progress by TLC.

  • Workup (for EDC):

    • Dilute the reaction mixture with DCM and wash sequentially with 0.5 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Workup (for DCC):

    • Dilute the mixture with diethyl ether and cool to 0°C to precipitate the dicyclohexylurea (DCU).

    • Filter off the DCU solid and wash the filtrate as described for the EDC workup.

  • Purification: Purify the crude ester by flash column chromatography on silica gel.

References
  • The Compatibility of Groups Used to Protect Phenolic Functionality during Oxone-Mediated Oxidative Esterification. (n.d.). Scirp.org. Retrieved from [Link]

  • Esterification of Carboxylic Acids and Etherification of Phenols with Amide Acetals. (n.d.). Synfacts. Retrieved from [Link]

  • JPS6094941A - Esterification of phenol group-containing carboxylic acid. (n.d.). Google Patents.
  • Steglich esterification. (2023, November 26). In Wikipedia. Retrieved from [Link]

  • Protecting Groups. (n.d.). Retrieved from [Link]

  • Alcohols, phenols and acids | Grade 12 | Chemistry | Khan Academy. (2020, July 20). YouTube. Retrieved from [Link]

  • US6235924B1 - Continuous process for preparing benzoic acid esters. (n.d.). Google Patents.
  • US20160318841A1 - Production process and purification process of 4-hydroxy-benzoic acid long chain ester. (n.d.). Google Patents.
  • Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. (2015). ResearchGate. Retrieved from [Link]

  • CN113423683A - Method for producing 4-hydroxy-2-methylbenzoic acid. (n.d.). Google Patents.
  • The Mitsunobu Inversion Reaction of Sterically Hindered 17-Hydroxy Steroids. (n.d.). ResearchGate. Retrieved from [Link]

  • Acid to Ester - Common Conditions. (n.d.). Organic Chemistry Data. Retrieved from [Link]

  • Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. (2022). Molecules, 27(19), 6296. Retrieved from [Link]

  • Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl ethyl fumarate. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Chemoselective Esterification of Phenolic Acids and Alcohols. (2010). ResearchGate. Retrieved from [Link]

  • esterification of benzoic acid to methyl benzoate. (n.d.). Retrieved from [Link]

  • a general procedure for mitsunobu inversion of sterically hindered alcohols. (n.d.). Organic Syntheses. Retrieved from [Link]

  • OPTIMIZING FISCHER ESTERIFICATION OF SUBSTITUTED BENZOIC ACID WITH SEALED-VESSEL MICROWAVE CONDITIONS. (2023). International journal of physical sciences. Retrieved from [Link]

  • Steglich Esterification. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • A Convenient Procedure for the Esterification of Benzoic Acids with Phenols: A New Application for the Mitsunobu Reaction. (2012). ResearchGate. Retrieved from [Link]

  • Why would you never expect to get 100% yield during synthesis of ester, as specifically as you can for ester? (2019, April 7). Quora. Retrieved from [Link]

  • METHYL p-HYDROXYBENZOATE. (n.d.). FAO. Retrieved from [Link]

  • Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. (2023). MDPI. Retrieved from [Link]

  • Fischer Esterification. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Improved Fischer Esterification of Substituted Benzoic Acid. (n.d.). Journal of Physical Science. Retrieved from [Link]

  • Esterification reactions of phenolic compounds 1, 2 and 3. (n.d.). ResearchGate. Retrieved from [Link]

  • METHYL 4-HYDROXYBENZOATE. (n.d.). Ataman Kimya. Retrieved from [Link]

  • Enzymatic Synthesis of Lipophilic Esters of Phenolic Compounds, Evaluation of Their Antioxidant Activity and Effect on the Oxidative Stability of Selected Oils. (2021). Molecules, 26(16), 4893. Retrieved from [Link]

  • US5260475A - Esterification of hydroxybenzoic acids. (n.d.). Google Patents.
  • Preparation of Methyl Benzoate. (n.d.). Retrieved from [Link]

  • How can I improve the yield of my Fischer Esterification? (2020, February 13). Reddit. Retrieved from [Link]

  • Synthesis of methyl 4-hydroxybenzoate. (n.d.). PrepChem.com. Retrieved from [Link]

Sources

Optimization

"effect of temperature on the synthesis of Methyl 4-hydroxy-2-methylbenzoate"

Welcome to the technical support center for the synthesis of Methyl 4-hydroxy-2-methylbenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidanc...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 4-hydroxy-2-methylbenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for this specific esterification reaction. Our goal is to equip you with the necessary knowledge to optimize your synthesis, anticipate challenges, and achieve high-yield, high-purity results.

Introduction: The Impact of Temperature on an Ortho-Substituted Esterification

The synthesis of Methyl 4-hydroxy-2-methylbenzoate is most commonly achieved via the Fischer esterification of 4-hydroxy-2-methylbenzoic acid with methanol, catalyzed by a strong acid such as sulfuric acid. While the principles of Fischer esterification are well-established, the presence of the methyl group at the ortho position to the carboxylic acid introduces steric considerations that can significantly influence the reaction kinetics and optimal conditions. Temperature, in this context, is a critical parameter that must be carefully controlled to balance reaction rate with the prevention of side reactions.

This guide will delve into the nuances of temperature control for this specific synthesis, providing both theoretical understanding and practical, field-proven advice.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting temperature for the synthesis of Methyl 4-hydroxy-2-methylbenzoate?

A1: The recommended starting point for this reaction is the reflux temperature of methanol, which is approximately 65 °C.[1] This temperature typically provides a good balance between achieving a reasonable reaction rate and minimizing the formation of impurities. Given the steric hindrance from the ortho-methyl group, which can slow down the reaction compared to unsubstituted benzoic acid, maintaining a consistent reflux is crucial.[2]

Q2: How does the ortho-methyl group affect the reaction, and why is temperature particularly important?

A2: The ortho-methyl group has two primary effects. Firstly, it creates steric hindrance around the carboxylic acid group. This can make it more difficult for the methanol molecule to attack the carbonyl carbon, thus slowing down the rate of esterification compared to its para or meta isomers.[2] Secondly, the "ortho effect" can increase the acidity of the carboxylic acid by forcing the carboxyl group out of the plane of the benzene ring, which reduces resonance stabilization of the acid form.[3][4] While increased acidity is a feature of the starting material, the steric hindrance is the more dominant factor influencing the esterification kinetics. Temperature is critical because a temperature that is too low will result in an impractically slow reaction, while an excessively high temperature can lead to side reactions.

Q3: Can I increase the temperature significantly to speed up the reaction?

A3: While moderately increasing the temperature might seem like a straightforward way to accelerate the reaction, it is generally not recommended to go significantly above the reflux temperature of methanol. High temperatures (e.g., > 100 °C) can promote undesirable side reactions.[1] One of the most probable side reactions at elevated temperatures is the etherification of the phenolic hydroxyl group with methanol to form methyl 4-methoxy-2-methylbenzoate. Other potential side reactions include dehydration and decarboxylation, leading to a complex mixture of impurities and reducing the yield of the desired product.

Q4: What is the role of the acid catalyst, and does its concentration affect the optimal temperature?

A4: A strong acid catalyst, typically concentrated sulfuric acid, is essential to protonate the carbonyl oxygen of the carboxylic acid. This increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by methanol.[5] The catalyst concentration should be catalytic (typically a few drops to a small percentage of the starting material). While the catalyst concentration doesn't directly change the optimal temperature, an insufficient amount of catalyst will lead to a very slow reaction, which might mislead a researcher into unnecessarily increasing the temperature.

Troubleshooting Guide

Problem Probable Cause(s) Related to Temperature Recommended Solutions & Explanations
Low or No Product Yield Reaction temperature is too low: The activation energy for the esterification is not being overcome, especially with the steric hindrance from the ortho-methyl group.Ensure the reaction mixture is maintained at a steady reflux (~65 °C for methanol). Use a heating mantle with a temperature controller for precise temperature management. Consider extending the reaction time before contemplating a temperature increase.
Insufficient reaction time at the optimal temperature: The reaction may be proceeding slowly due to steric hindrance.Monitor the reaction progress using Thin-Layer Chromatography (TLC). If starting material is still present, continue the reflux for a longer duration (e.g., 4-12 hours).[1]
Presence of Unreacted Starting Material (4-hydroxy-2-methylbenzoic acid) Incomplete reaction due to equilibrium: Fischer esterification is a reversible reaction.Use a large excess of methanol, as it serves as both the reactant and the solvent, to shift the equilibrium towards the product side according to Le Châtelier's principle.[6] Ensure your methanol is anhydrous, as water will push the equilibrium back towards the reactants.
Formation of a Significant Amount of Side Products (Visible as multiple spots on TLC) Reaction temperature is too high: Elevated temperatures can lead to side reactions like etherification of the phenolic -OH group, dehydration, or decarboxylation.[1]Reduce the reaction temperature to the reflux point of methanol (~65 °C). If using a higher boiling point alcohol, carefully consider the stability of the starting material and product at that temperature.
Prolonged reaction time at elevated temperatures: Even at moderately high temperatures, extended reaction times can lead to the accumulation of side products.Optimize the reaction time by closely monitoring with TLC. Quench the reaction as soon as the starting material is consumed to an acceptable level.
Darkening or Discoloration of the Reaction Mixture Oxidation of the phenolic ring: The phenolic group is susceptible to oxidation, which can be accelerated at higher temperatures.[1]Maintain the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. Avoid excessive heating.

Experimental Protocol: Synthesis of Methyl 4-hydroxy-2-methylbenzoate

This protocol is a standard procedure for the Fischer esterification of 4-hydroxy-2-methylbenzoic acid.

Materials:

  • 4-hydroxy-2-methylbenzoic acid

  • Anhydrous methanol

  • Concentrated sulfuric acid (H₂SO₄)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-hydroxy-2-methylbenzoic acid in an excess of anhydrous methanol (e.g., 10-20 equivalents).

  • Catalyst Addition: While stirring, slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-5 mol% relative to the carboxylic acid).

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (approximately 65 °C) using a heating mantle.

  • Monitoring: Monitor the progress of the reaction by TLC. The reaction is typically complete within 4-12 hours.

  • Work-up (Cooling and Neutralization): Once the reaction is complete, allow the mixture to cool to room temperature. Carefully add the reaction mixture to a beaker containing ice-water.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude Methyl 4-hydroxy-2-methylbenzoate can be further purified by recrystallization or column chromatography if necessary.

Visualizing the Process

Fischer Esterification Workflow

Fischer_Esterification_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve 4-hydroxy-2-methylbenzoic acid in anhydrous methanol add_catalyst Add conc. H₂SO₄ start->add_catalyst reflux Reflux at ~65°C add_catalyst->reflux monitor Monitor via TLC reflux->monitor cool Cool to RT & Quench monitor->cool Reaction Complete extract Extract with Ethyl Acetate cool->extract wash Wash with NaHCO₃ & Brine extract->wash dry Dry over MgSO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify (Recrystallization/ Column Chromatography) concentrate->purify end end purify->end Pure Product

Caption: Experimental workflow for the synthesis of Methyl 4-hydroxy-2-methylbenzoate.

Effect of Temperature on Reaction Outcome

Temperature_Effect cluster_conditions Reaction Temperature cluster_outcomes Primary Outcomes low_temp < 60°C (Too Low) slow_reaction Very Slow/ Incomplete Reaction low_temp->slow_reaction optimal_temp ~65°C (Optimal Reflux) good_yield Good Yield & Purity optimal_temp->good_yield high_temp > 80°C (Too High) side_reactions Side Reactions: - Etherification - Decomposition high_temp->side_reactions

Caption: The influence of temperature on the synthesis of Methyl 4-hydroxy-2-methylbenzoate.

References

  • International journal of physical sciences. (2023, April 8). OPTIMIZING FISCHER ESTERIFICATION OF SUBSTITUTED BENZOIC ACID WITH SEALED-VESSEL MICROWAVE CONDITIONS. American Academic Publisher.
  • Wikipedia. (n.d.). Ortho effect.
  • Chemical Synthesis Database. (2025, May 20).
  • PrepChem.com. (n.d.).
  • ResearchGate. (2018, June 11). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition.
  • Google Patents. (n.d.). CN113423683A - Method for producing 4-hydroxy-2-methylbenzoic acid.
  • Benchchem. (n.d.).
  • Quora. (2017, April 12). What is the ortho effect? Why are nearly all ortho substitute benzoic acids stronger acid than benzoic acid?.
  • CABI Digital Library. (n.d.). 287 ELABORATION OF A METHOD FOR SYNTHESIS FOR METHYL P-HIDROXYLBENZOATE, A FOOD PRESERVATIVE P-Hydroxybenzoic acid and its ester.
  • JECFA. (1998).
  • RSC Publishing. (n.d.). Analysis of the ortho effect: acidity of 2-substituted benzoic acids.
  • ResearchGate. (2015, December 3).
  • Benchchem. (n.d.).
  • The Science Notes. (2023, July 1).
  • Unknown Source. (n.d.).
  • Chemistry Stack Exchange. (2019, August 1). Steric inhibition of resonance in ortho-substituted benzoic acids.
  • YouTube. (2012, April 10).
  • Google Patents. (n.d.). WO2019059801A1 - Method for preparing benzoic acid esters.
  • YouTube. (2020, August 17).
  • Patsnap. (n.d.).
  • Google Patents. (n.d.).
  • IISTE.org. (n.d.). Studying the Optimum Reaction Conditions for Organic Esterification of Glycerol to Benzoic Acid and Some Devices by Using Ecofri.
  • Indo American Journal of Pharmaceutical Research. (2024, June 30). synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p.
  • ijstr. (n.d.).
  • ResearchGate. (2025, August 7).

Sources

Troubleshooting

Technical Support Center: Synthesis of Methyl 4-hydroxy-2-methylbenzoate

This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and professionals involved in the synthesis of Methyl 4-hydroxy-2-methylbenzoate. T...

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and professionals involved in the synthesis of Methyl 4-hydroxy-2-methylbenzoate. This document is designed to offer practical, field-proven insights to overcome common challenges and optimize your synthetic protocol.

Introduction to the Synthesis

The synthesis of Methyl 4-hydroxy-2-methylbenzoate is most commonly achieved via the Fischer-Speier esterification of 4-hydroxy-2-methylbenzoic acid with methanol, in the presence of a strong acid catalyst such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). While seemingly straightforward, the substitution pattern of the starting material introduces specific challenges that can impact reaction efficiency, yield, and purity. The ortho-methyl group can sterically hinder the approach of the nucleophilic methanol to the carboxylic acid, potentially slowing the reaction rate. Additionally, the presence of the phenolic hydroxyl group opens the door for a common side reaction: O-alkylation, leading to the formation of methyl 4-methoxy-2-methylbenzoate. Careful control of reaction conditions and solvent choice is therefore paramount.

Frequently Asked Questions (FAQs)

Q1: My reaction is very slow or appears to be incomplete, even after prolonged reflux. What could be the cause?

A1: A slow or incomplete reaction is a common issue, often attributable to a few key factors:

  • Steric Hindrance: The methyl group at the ortho-position to the carboxylic acid in 4-hydroxy-2-methylbenzoic acid can impede the approach of methanol. To overcome this, you may need to increase the reaction time or temperature.

  • Insufficient Catalyst: Ensure that a sufficient amount of acid catalyst (typically 3-5 mol% relative to the carboxylic acid) is used. The catalyst can be deactivated by impurities, so using a fresh, high-quality acid is recommended.

  • Water Content: Fischer esterification is an equilibrium reaction. The presence of water in your reactants (methanol, carboxylic acid) or from atmospheric moisture will shift the equilibrium back towards the starting materials. Using anhydrous methanol and drying the reaction apparatus thoroughly can significantly improve the yield.

Q2: I'm observing a significant amount of a non-polar byproduct in my crude NMR. What is it likely to be?

A2: The most probable non-polar byproduct is methyl 4-methoxy-2-methylbenzoate. This results from the O-alkylation of the phenolic hydroxyl group by methanol under the acidic reaction conditions. To minimize this side reaction, consider the following:

  • Reaction Temperature and Time: Lowering the reaction temperature and shortening the reaction time can reduce the extent of O-alkylation. However, this must be balanced with achieving a reasonable conversion of the starting material.

  • Catalyst Choice: While strong mineral acids are effective, they can also promote O-alkylation. The use of a milder, solid acid catalyst could potentially offer a more selective transformation.

Q3: How can I effectively remove the unreacted 4-hydroxy-2-methylbenzoic acid from my product?

A3: Unreacted carboxylic acid can typically be removed by a simple acid-base extraction. After the reaction, the crude product (dissolved in an organic solvent like ethyl acetate) can be washed with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The basic solution will deprotonate the carboxylic acid, forming the water-soluble sodium salt, which will partition into the aqueous layer. The desired ester product will remain in the organic layer. Be sure to perform this washing step until no more CO₂ evolution is observed.

Q4: What is the optimal solvent for this reaction? Should I use an excess of methanol or an inert solvent?

A4: The choice of solvent is a critical parameter that can influence reaction rate and outcome.

  • Methanol as Solvent: Using a large excess of methanol serves a dual purpose: it acts as one of the reactants and as the solvent. According to Le Châtelier's principle, a large excess of a reactant will drive the equilibrium towards the products, increasing the yield of the ester. For most applications, this is the most straightforward and cost-effective approach.

  • Inert Co-solvent: In some cases, particularly when dealing with substrates that have poor solubility in methanol, an inert co-solvent like toluene or dichloromethane can be used. Toluene is particularly useful as it can form an azeotrope with water, allowing for the removal of water as it is formed using a Dean-Stark apparatus, thereby driving the reaction to completion. However, this adds complexity to the experimental setup and solvent removal process.

The optimal choice will depend on the scale of your reaction and the specific challenges you are facing. For most lab-scale syntheses, using an excess of anhydrous methanol is the recommended starting point.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield 1. Incomplete reaction due to steric hindrance or insufficient reaction time. 2. Equilibrium not driven sufficiently towards products. 3. Loss of product during workup.1. Increase reflux time and monitor the reaction by TLC. 2. Use a large excess of anhydrous methanol. Consider using a Dean-Stark trap with an inert co-solvent like toluene to remove water. 3. Ensure proper separation of layers during extraction and minimize transfers.
Formation of O-alkylated byproduct 1. High reaction temperature. 2. Prolonged reaction time. 3. Highly active acid catalyst.1. Reduce the reaction temperature. 2. Monitor the reaction closely and stop it once the starting material is consumed. 3. Consider using a milder catalyst or a solid acid catalyst.
Product is difficult to purify 1. Presence of unreacted starting material. 2. Presence of the O-alkylated byproduct with similar polarity to the product.1. Perform thorough washing with saturated sodium bicarbonate solution. 2. If simple extraction is insufficient, column chromatography may be necessary to separate the desired ester from the O-alkylated byproduct.
Reaction does not start 1. Inactive catalyst. 2. Very wet reagents.1. Use fresh, concentrated acid catalyst. 2. Ensure all reagents and glassware are thoroughly dried.

Experimental Protocols

Protocol 1: Standard Fischer Esterification using Excess Methanol
  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-hydroxy-2-methylbenzoic acid (1.0 eq).

  • Reagent Addition: Add anhydrous methanol (20-30 eq) to the flask, followed by the slow, dropwise addition of concentrated sulfuric acid (0.05 eq) with stirring.

  • Reaction: Heat the mixture to a gentle reflux and maintain for 4-8 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup:

    • Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator.

    • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

    • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL, or until CO₂ evolution ceases).

    • Wash the organic layer with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude Methyl 4-hydroxy-2-methylbenzoate can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

Protocol 2: Esterification with Azeotropic Water Removal
  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, a Dean-Stark apparatus, and a reflux condenser, add 4-hydroxy-2-methylbenzoic acid (1.0 eq).

  • Reagent Addition: Add toluene (sufficient to fill the Dean-Stark trap and suspend the starting material), methanol (5-10 eq), and p-toluenesulfonic acid monohydrate (0.1 eq).

  • Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene. Continue the reaction until no more water is collected.

  • Workup and Purification: Follow steps 4 and 5 from Protocol 1. The toluene can be removed along with the excess methanol using a rotary evaporator.

Visualizing the Process

Experimental Workflow

G cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start 4-hydroxy-2-methylbenzoic acid reagents Add Methanol & H₂SO₄ Catalyst start->reagents reflux Heat to Reflux (4-8 hours) reagents->reflux cool Cool to RT reflux->cool evap Remove Excess Methanol cool->evap extract Dissolve in Ethyl Acetate & Wash with NaHCO₃ evap->extract dry Dry with Na₂SO₄ & Filter extract->dry concentrate Concentrate dry->concentrate purify Recrystallization or Column Chromatography concentrate->purify product Pure Methyl 4-hydroxy-2-methylbenzoate purify->product

Caption: A typical workflow for the synthesis of Methyl 4-hydroxy-2-methylbenzoate.

Impact of Solvent Choice on Reaction Equilibrium

G cluster_methanol Methanol as Solvent cluster_inert Inert Solvent with Water Removal reactants_m Carboxylic Acid + Large Excess Methanol products_m Ester + Water reactants_m->products_m Shifts equilibrium to the right reactants_i Carboxylic Acid + Methanol products_i Ester reactants_i->products_i water Water (removed) reactants_i->water

Optimization

"work-up procedure for the synthesis of Methyl 4-hydroxy-2-methylbenzoate"

Technical Support Center: Synthesis of Methyl 4-hydroxy-2-methylbenzoate Welcome to the technical support guide for the synthesis and work-up of Methyl 4-hydroxy-2-methylbenzoate. This resource is designed for researcher...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of Methyl 4-hydroxy-2-methylbenzoate

Welcome to the technical support guide for the synthesis and work-up of Methyl 4-hydroxy-2-methylbenzoate. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the post-reaction processing of this important intermediate. Our focus is on providing practical, field-tested advice grounded in solid chemical principles to ensure you can achieve a high-purity product efficiently.

The synthesis of Methyl 4-hydroxy-2-methylbenzoate, typically achieved via Fischer esterification of 4-hydroxy-2-methylbenzoic acid with methanol, is a reversible reaction catalyzed by a strong acid like sulfuric acid.[1][2] The success of this synthesis is heavily reliant on a meticulous work-up procedure designed to isolate the desired ester from unreacted starting materials, the acid catalyst, and water. This guide will address specific issues you may encounter and provide clear, actionable solutions.

Troubleshooting Guide

This section addresses specific problems that can arise during the work-up procedure, offering explanations and step-by-step solutions.

Issue 1: Low or No Precipitation of Product After Pouring the Reaction Mixture into Water.

  • Question: I've completed the reflux for my Fischer esterification and poured the reaction mixture into ice-cold water as the protocol suggests, but very little or no solid product has precipitated. What could be the issue?

  • Answer: This is a common observation and can stem from several factors. The primary reason is often that the product, Methyl 4-hydroxy-2-methylbenzoate, may not readily precipitate if the volume of water is too large or if there's a significant amount of excess methanol, which increases the product's solubility in the aqueous mixture.

    Causality & Solution:

    • Incomplete Reaction: The Fischer esterification is an equilibrium-driven process.[2][3] If the reaction has not proceeded sufficiently, the concentration of your ester product will be too low to precipitate.

      • Troubleshooting Step: Before the work-up, it's crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC). If you still see a significant amount of the starting carboxylic acid, consider extending the reflux time or adding a dehydrating agent to shift the equilibrium towards the product.[4]

    • Excess Methanol: Methanol is miscible with water and can act as a co-solvent, keeping your product in solution.

      • Troubleshooting Step: Before quenching in water, it's best practice to remove the bulk of the excess methanol under reduced pressure using a rotary evaporator.[5][6] This will significantly decrease the solubility of the ester in the subsequent aqueous phase, promoting precipitation.

    • Insufficient Product: A low theoretical yield from a small-scale reaction may not produce enough solid to be easily visible or collected.

      • Troubleshooting Step: If you suspect a low yield, proceed with a liquid-liquid extraction. The product will be extracted into an organic solvent, from which it can be isolated by evaporating the solvent.

Issue 2: Formation of an Emulsion During Acid-Base Extraction.

  • Question: During the wash with sodium bicarbonate solution, I've encountered a persistent emulsion at the interface of the organic and aqueous layers that won't separate. How can I resolve this?

  • Answer: Emulsion formation is a frequent challenge in liquid-liquid extractions, particularly when basic solutions are used. This is often caused by the presence of acidic impurities that form salts acting as surfactants, or by vigorous shaking.

    Causality & Solution:

    • Vigorous Shaking: Overly aggressive shaking of the separatory funnel can lead to the formation of fine droplets that are slow to coalesce.

      • Troubleshooting Step: Instead of vigorous shaking, gently invert the separatory funnel multiple times to allow for sufficient mixing without creating a stable emulsion.

    • Surfactant-like Impurities: The deprotonated form of the unreacted carboxylic acid can act as a soap, stabilizing the emulsion.

      • Troubleshooting Step: To break the emulsion, add a small amount of brine (a saturated aqueous solution of NaCl).[7] The increased ionic strength of the aqueous layer helps to destabilize the emulsion by increasing the polarity of the aqueous phase, forcing the organic droplets to separate. Adding a few drops of ethanol can also sometimes help break up an emulsion.

Issue 3: The Final Product is an Oil Instead of a Solid, or Has a Low Melting Point.

  • Question: After evaporating the organic solvent, my final product is a yellowish oil, not the expected white solid. What impurities might be present and how can I purify it?

  • Answer: Obtaining an oily product or a solid with a depressed melting point is a clear indicator of impurities. The most likely culprits are residual starting materials or byproducts from side reactions.

    Causality & Solution:

    • Unreacted Starting Material: The presence of unreacted 4-hydroxy-2-methylbenzoic acid or even the alcohol can lead to an impure, oily product.

      • Troubleshooting Step: Ensure the acid-base extraction was thorough. A wash with a saturated solution of sodium bicarbonate is essential to remove any remaining acidic starting material.[5][8][9]

    • Side Products: Although less common under standard Fischer esterification conditions, side reactions can occur, especially at higher temperatures.[10]

      • Troubleshooting Step: The most effective way to purify your product at this stage is through recrystallization.[11][12] A good solvent system for Methyl 4-hydroxy-2-methylbenzoate can be a mixture of a good solvent like ethanol or acetone and a poor solvent like water or heptane.[11] Dissolve the crude product in a minimal amount of the hot good solvent, and then slowly add the poor solvent until the solution becomes cloudy. Upon cooling, pure crystals of the product should form.

Frequently Asked Questions (FAQs)

  • Q1: Why is sodium bicarbonate used for the wash instead of a stronger base like sodium hydroxide?

    • A1: Sodium bicarbonate is a weak base and is sufficient to deprotonate the unreacted carboxylic acid, converting it into its water-soluble sodium salt, which can then be easily removed in the aqueous layer.[8][9] A strong base like sodium hydroxide could potentially hydrolyze the desired ester product back to the carboxylic acid, especially with prolonged contact, thus reducing your yield.[13]

  • Q2: What is the purpose of the brine wash at the end of the extraction?

    • A2: The brine wash serves two main purposes. Firstly, it helps to break up any minor emulsions that may have formed.[7] Secondly, it helps to remove the bulk of the dissolved water from the organic layer before the final drying step with an anhydrous salt (like Na₂SO₄ or MgSO₄). This makes the drying agent more efficient.

  • Q3: My TLC shows that all the starting material is consumed, but my yield is still low. Where could my product have gone?

    • A3: If your starting material is fully consumed, a low yield could be due to mechanical losses during the work-up. This could happen if you were too aggressive with your extractions and discarded some of the organic layer, or if the product has some solubility in the aqueous wash solutions. It's also possible that some product was lost during the solvent removal step if it is volatile.

  • Q4: Can I use a different acid catalyst besides sulfuric acid?

    • A4: Yes, other acid catalysts like para-toluenesulfonic acid (p-TsOH) can be used.[5] In some cases, solid acid catalysts are also employed to simplify the work-up, as they can be easily filtered off after the reaction.[6]

Standard Work-Up Protocol

This protocol outlines a standard procedure for the isolation and purification of Methyl 4-hydroxy-2-methylbenzoate following a Fischer esterification reaction.

StepProcedureRationale
1 Solvent Removal After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess methanol using a rotary evaporator.
2 Quenching Pour the concentrated reaction mixture into a beaker containing ice-cold water. Stir for a few minutes. If a precipitate forms, it can be collected by vacuum filtration. If not, proceed to the next step.
3 Extraction Transfer the aqueous mixture to a separatory funnel and extract with an organic solvent like ethyl acetate or diethyl ether (2 x 50 mL for a typical lab-scale reaction).[14]
4 Neutralization Combine the organic layers and wash with a saturated aqueous solution of sodium bicarbonate (2 x 30 mL) to neutralize the acid catalyst and remove unreacted carboxylic acid.[5] Caution: Vent the separatory funnel frequently as CO₂ gas will be evolved.
5 Brine Wash Wash the organic layer with brine (1 x 30 mL) to remove residual water and help break any emulsions.[15]
6 Drying Dry the organic layer over an anhydrous drying agent such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
7 Solvent Evaporation Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude product.
8 Purification If necessary, purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).

Visualizing the Work-Up Logic

The following diagram illustrates the decision-making process and the separation logic of the acid-base extraction during the work-up.

Workup_Flowchart Work-Up Procedure for Methyl 4-hydroxy-2-methylbenzoate start Post-Reaction Mixture (Ester, Acid, Alcohol, H₂SO₄) rotovap Remove Excess Methanol (Rotary Evaporator) start->rotovap quench Quench in Ice Water rotovap->quench extraction Liquid-Liquid Extraction (e.g., Ethyl Acetate) quench->extraction wash_bicarb Wash with NaHCO₃(aq) extraction->wash_bicarb organic_layer1 Organic Layer (Ester) wash_bicarb->organic_layer1 Separated Layers aqueous_layer1 Aqueous Layer (Carboxylate Salt, Na₂SO₄) wash_bicarb->aqueous_layer1 wash_brine Wash with Brine organic_layer1->wash_brine dry Dry over Na₂SO₄ wash_brine->dry evaporate Evaporate Solvent dry->evaporate crude_product Crude Product evaporate->crude_product purify Recrystallization (If needed) crude_product->purify final_product Pure Methyl 4-hydroxy-2-methylbenzoate crude_product->final_product If pure enough purify->final_product

Caption: Workflow for the isolation of Methyl 4-hydroxy-2-methylbenzoate.

References

  • Acid-Base Extraction - Safrole. (n.d.).
  • 4.8: Acid-Base Extraction - Chemistry LibreTexts. (2022, April 7).
  • METHYL 4-ACETAMIDO-2-HYDROXYBENZOATE synthesis - ChemicalBook. (n.d.).
  • Esterification Lab Answers. (n.d.).
  • CN113423683A - Method for producing 4-hydroxy-2-methylbenzoic acid - Google Patents. (n.d.).
  • Fischer Esterification-Typical Procedures - OperaChem. (2024, January 5).
  • METHYL 4-HYDROXYBENZOATE - Ataman Kimya. (n.d.).
  • METHYL p-HYDROXYBENZOATE. (n.d.).
  • Acid–base extraction - Wikipedia. (n.d.).
  • The Fischer Esterification. (n.d.).
  • Application Notes and Protocols for the Esterification of 4-Hydroxybenzoic Acid - Benchchem. (n.d.).
  • US20160318841A1 - Production process and purification process of 4-hydroxy-benzoic acid long chain ester - Google Patents. (n.d.).
  • Fisher Esterification, Reflux, Isolation and Purification of Esters - Science Ready. (n.d.).
  • US3321509A - Preparation of alkyl esters of parahydroxybenzoic acid - Google Patents. (n.d.).
  • mechanism for the esterification reaction - Chemguide. (n.d.).
  • 287 ELABORATION OF A METHOD FOR SYNTHESIS FOR METHYL P-HIDROXYLBENZOATE, A FOOD PRESERVATIVE P-Hydroxybenzoic acid and its ester - CABI Digital Library. (n.d.).
  • Preparation of Methyl Benzoate. (n.d.).
  • Fischer Esterification - Chemistry LibreTexts. (2023, January 22).
  • Synthesis of methyl 4-hydroxybenzoate - PrepChem.com. (n.d.).
  • esterification of benzoic acid to methyl benzoate. (n.d.).

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Troubleshooting

Technical Support Center: Characterization and Troubleshooting of Byproducts in Methyl 4-hydroxy-2-methylbenzoate Synthesis

Introduction: Welcome to the technical support guide for the synthesis of Methyl 4-hydroxy-2-methylbenzoate. This document is designed for researchers, chemists, and drug development professionals who encounter challenge...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support guide for the synthesis of Methyl 4-hydroxy-2-methylbenzoate. This document is designed for researchers, chemists, and drug development professionals who encounter challenges with purity and byproduct formation during their synthetic work. The predominant route to this compound is the Fischer-Speier esterification of 4-hydroxy-2-methylbenzoic acid with methanol, typically under acidic catalysis.[1][2] While seemingly straightforward, this reaction is governed by an equilibrium and is susceptible to side reactions that can complicate purification and compromise final product quality.[2][3] This guide provides in-depth, experience-driven answers to common problems, detailed analytical protocols, and logical troubleshooting workflows to help you identify, characterize, and mitigate the formation of unwanted byproducts.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the synthesis and potential impurities.

Q1: What are the most common byproducts I should expect when synthesizing Methyl 4-hydroxy-2-methylbenzoate via Fischer Esterification?

A1: In a typical Fischer esterification using methanol and an acid catalyst like sulfuric acid (H₂SO₄), you should anticipate three primary impurities:

  • Unreacted Starting Material: 4-hydroxy-2-methylbenzoic acid. The Fischer esterification is a reversible reaction, so incomplete conversion is common.[3][4] Driving the reaction to completion often requires using a large excess of the alcohol (methanol) or actively removing the water byproduct.[1][4]

  • O-Methylated Byproduct: Methyl 4-methoxy-2-methylbenzoate. The phenolic hydroxyl group (-OH) on the benzene ring can also be methylated, especially under forcing conditions (high temperature or prolonged reaction times). This side reaction forms an ether and is often the most challenging impurity to separate from the desired product due to similar polarities.

  • Di-ester/Polymeric Species: In rare cases, under very harsh conditions, intermolecular esterification between molecules of the starting acid can lead to the formation of dimeric or oligomeric ester chains. These are typically high molecular weight, non-volatile impurities.

Q2: Why is careful control of reaction temperature and catalyst concentration so critical?

A2: Both parameters are crucial for maximizing selectivity and minimizing byproduct formation.

  • Temperature: Higher temperatures can increase the rate of the desired esterification but disproportionately accelerate side reactions. Specifically, excessive heat promotes the undesirable O-methylation of the phenolic hydroxyl group and can lead to dehydration or degradation of the aromatic ring, resulting in discolored products. The reaction is typically conducted at the reflux temperature of the alcohol used.[1][4]

  • Catalyst Concentration: While a catalyst is necessary, an overly high concentration of a strong acid like H₂SO₄ can promote side reactions such as sulfonation of the activated aromatic ring or charring/polymerization, significantly reducing yield and complicating purification.

Q3: What is the most efficient initial analytical workflow to assess my crude reaction mixture?

A3: A two-tiered approach is most effective:

  • Thin-Layer Chromatography (TLC): TLC is an invaluable first step for a rapid, qualitative assessment. By spotting your starting material, the crude reaction mixture, and a co-spot (starting material and crude mixed), you can quickly visualize the consumption of the starting acid and the formation of new, less polar products. The desired ester will have a higher Rf value than the more polar starting carboxylic acid.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For a more definitive analysis, a GC-MS of the crude product (after derivatization if necessary, though the ester is often volatile enough) will provide separation of the components and their mass-to-charge ratios.[5] This allows for the tentative identification of the starting material, the main product, and key byproducts like the O-methylated ether based on their molecular weights.

Part 2: Troubleshooting Guide: From Observation to Solution

This section provides structured guidance for specific experimental issues.

Problem 1: Analysis shows a high percentage of unreacted 4-hydroxy-2-methylbenzoic acid.
  • Observation: TLC shows a strong spot corresponding to the starting material. GC-MS or NMR integration confirms a low conversion rate.

  • Causality Analysis: This is a classic equilibrium problem. The accumulation of water, a reaction product, drives the reverse reaction (hydrolysis of the ester) and prevents the forward reaction from reaching completion.[3] Insufficient catalyst or reaction time can also be culprits.

  • Troubleshooting Steps:

    • Increase Excess of Methanol: Shift the equilibrium towards the product by using methanol as the solvent, creating a large molar excess.[4] A 10-fold excess or greater is recommended.[3]

    • Remove Water: If using a solvent other than methanol (e.g., toluene), employ a Dean-Stark apparatus to azeotropically remove water as it forms.[1] If running the reaction in neat methanol, adding a drying agent like molecular sieves can help, though this is less common.

    • Verify Catalyst Activity: Ensure your acid catalyst has not been degraded by atmospheric moisture. Use fresh, concentrated H₂SO₄ or p-toluenesulfonic acid (p-TsOH).

    • Extend Reaction Time: Monitor the reaction by TLC every hour after the initial 2-3 hours. Continue reflux until the starting material spot is faint or absent. Typical reaction times can range from 1 to 10 hours.[1]

Problem 2: A significant impurity with a mass of 180.07 g/mol is detected by GC-MS.
  • Observation: The desired product (MW: 166.17 g/mol ) is present, but another major peak appears in the chromatogram with a molecular ion (M+) at m/z 180.

  • Causality Analysis: This mass corresponds to the molecular formula C₁₀H₁₂O₃, which is consistent with the O-methylated byproduct, Methyl 4-methoxy-2-methylbenzoate. This occurs when methanol, acting as a nucleophile, attacks the protonated phenolic hydroxyl group, a classic Williamson ether synthesis-type side reaction promoted by the acidic conditions.

  • Diagnostic & Corrective Workflow:

G start Observation: Impurity with MW ≈ 180 g/mol nmr Step 1: Confirm Structure via ¹H NMR Look for absence of phenolic -OH peak and presence of new -OCH₃ peak (~3.8 ppm) start->nmr purify Step 3: Purify Contaminated Batch - Attempt fractional crystallization - If unsuccessful, use column chromatography (Hexane:EtOAc gradient) start->purify For existing material conditions Step 2: Modify Reaction Conditions - Reduce reaction temperature - Decrease reaction time - Use a milder Lewis acid catalyst (e.g., Sc(OTf)₃) nmr->conditions end Result: Pure product & optimized protocol conditions->end purify->end

Caption: Troubleshooting workflow for O-methylation.

  • Preventative Measures:

    • Milder Conditions: Avoid prolonged heating. Once TLC shows near-complete conversion, proceed with workup immediately.

    • Alternative Catalysts: Consider using milder Lewis acid catalysts, such as scandium(III) triflate, which can promote esterification with less risk of O-methylation.[1]

Part 3: Key Experimental Protocols

Protocol 3.1: GC-MS Analysis for Byproduct Profiling

This protocol is designed for the qualitative and semi-quantitative analysis of your crude reaction mixture.

  • Sample Preparation:

    • Take a ~1 mg aliquot of the crude oil/solid from your reaction.

    • Dissolve it in 1.5 mL of a suitable solvent like Ethyl Acetate or Dichloromethane.

    • Filter the solution through a 0.22 µm syringe filter into a GC vial.

  • Instrumentation and Conditions:

    • GC Column: Standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Inlet Temperature: 250°C.

    • Injection Mode: Split (e.g., 50:1 ratio).

    • Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes; ramp at 15°C/min to 280°C, hold for 5 minutes.

    • MS Parameters:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Source Temperature: 230°C.

      • Acquisition Mode: Full Scan (m/z range 40-450).

Protocol 3.2: Purification via Aqueous Basic Wash and Recrystallization

This is the standard workup procedure to remove acidic starting material and catalyst before final purification.

  • Quenching & Extraction:

    • After cooling the reaction mixture to room temperature, pour it into a separatory funnel containing 5 parts cold water.

    • Extract the aqueous mixture with an organic solvent like Ethyl Acetate (3x volume of initial reaction).

    • Combine the organic layers.

  • Basic Wash:

    • Wash the combined organic layers with a saturated sodium bicarbonate (NaHCO₃) solution.[6][7] Continue washing until no more effervescence is observed. This step deprotonates and removes the unreacted 4-hydroxy-2-methylbenzoic acid and the H₂SO₄ catalyst into the aqueous layer.

    • Separate the organic layer.

  • Final Wash and Dry:

    • Wash the organic layer with brine (saturated NaCl solution) to remove residual water.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Recrystallization:

    • Dissolve the crude solid product in a minimum amount of a hot solvent (a mixture of ethanol and water, or toluene can be effective).[8]

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration.

Part 4: Mechanistic Insights & Data Visualization

Reaction Pathways

The following diagram illustrates the desired Fischer esterification pathway alongside the common O-methylation side reaction.

G cluster_main Desired Reaction: Esterification cluster_side Side Reaction: O-Methylation SM 4-Hydroxy-2-methylbenzoic Acid Protonated_Acid Protonated Carbonyl (Activated Electrophile) SM->Protonated_Acid + H⁺ Tetrahedral_Int Tetrahedral Intermediate Protonated_Acid->Tetrahedral_Int + CH₃OH Product Methyl 4-hydroxy-2-methylbenzoate Tetrahedral_Int->Product - H₂O, - H⁺ Phenol_SM 4-Hydroxy-2-methylbenzoic Acid Protonated_Phenol Protonated Phenol Phenol_SM->Protonated_Phenol + H⁺, Heat Ether_Product Methyl 4-methoxy-2-methylbenzoate Protonated_Phenol->Ether_Product + CH₃OH - H₂O, - H⁺

Caption: Key reaction pathways in the synthesis.

Data Presentation: Comparative ¹H NMR Chemical Shifts

Use the following table to help distinguish the product from key byproducts in your ¹H NMR spectrum (values are approximate, in CDCl₃).

Proton Type4-hydroxy-2-methylbenzoic acidMethyl 4-hydroxy-2-methylbenzoate (Product) Methyl 4-methoxy-2-methylbenzoate
Ar-CH₃ (C2)~2.5 ppm (s)~2.5 ppm (s) ~2.5 ppm (s)
Ester -OCH₃N/A~3.9 ppm (s) ~3.9 ppm (s)
Phenolic -OH~9-11 ppm (br s)~5-6 ppm (br s) N/A
Carboxylic -OH~11-13 ppm (br s)N/A N/A
Ether -OCH₃N/AN/A ~3.8 ppm (s)
Aromatic -H~6.8-7.8 ppm (m)~6.7-7.8 ppm (m) ~6.7-7.9 ppm (m)

References

  • CN113423683A - Method for producing 4-hydroxy-2-methylbenzoic acid - Google P
  • methyl 4-hydroxy-2-methylbenzoate - Chemical Synthesis Database. [Link]

  • Lab Report Nitration of Methylbenzoate | Minnesota State University Moorhead - EduBirdie. [Link]

  • Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. [Link]

  • METHYL 4-HYDROXYBENZOATE - Ataman Kimya. [Link]

  • METHYL p-HYDROXYBENZOATE - Food and Agriculture Organization of the United Nations. [Link]

  • Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst - MDPI. [Link]

  • Supporting Information - The Royal Society of Chemistry. [Link]

  • Hydrosilane and Bismuth-accelerated Palladium Catalyzed Aerobic Oxidative Esterification of Benzylic Alcohols with Air - The Royal Society of Chemistry. [Link]

  • Synthesis of methyl 4-hydroxybenzoate - PrepChem.com. [Link]

  • Chemical structure of 4-hydroxy methyl benzoate from Halban leaves isolation. [Link]

  • Methyl 4-hydroxy-2-methylbenzoate | C9H10O3 | CID 12351986 - PubChem - NIH. [Link]

  • CN111116370A - A method for synthesizing methyl 2,4-dihydroxy-3,6-dimethylbenzoate using 4-O-desmethylbarbaric acid - Google P
  • Methyl 4-hydroxy-2-methylbenzoate | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com. [Link]

  • CN113248373A - Preparation method of methyl benzoate compound - Google P
  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]

  • Fischer Esterification-Typical Procedures - OperaChem. [Link]

  • Fischer–Speier esterification - Wikipedia. [Link]

  • Fischer Esterification - Organic Chemistry Portal. [Link]

  • RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate - MDPI. [Link]

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Optimization

Technical Support Center: Navigating the Purification Challenges of Polar Phenolic Compounds

Welcome to the technical support center dedicated to addressing the common and complex challenges associated with the purification of polar phenolic compounds. This guide is designed for researchers, scientists, and drug...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the common and complex challenges associated with the purification of polar phenolic compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter obstacles in achieving high purity and yield for these often-recalcitrant molecules. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot effectively and optimize your purification workflows.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section is structured in a question-and-answer format to directly address the most pressing issues encountered in the lab.

Chromatography Conundrums

Question: My polar phenolic compound is showing severe peak tailing on my silica gel column. What's happening and how can I fix it?

Answer: This is a classic problem. Peak tailing with phenolic compounds on silica gel arises from the acidic nature of the phenolic hydroxyl group interacting strongly with the acidic silanol groups (Si-OH) on the silica surface.[1] This leads to a non-ideal chromatographic behavior. Here’s a systematic approach to mitigate this:

  • Mobile Phase Modification: The most immediate solution is to modify your eluent. Adding a small amount (0.1-1%) of a weak acid like acetic acid or formic acid can protonate the silanol groups, effectively "masking" them and reducing their interaction with your phenolic compound.[1]

  • Solvent System Overhaul: If you're using a standard non-polar system like Hexane/Ethyl Acetate, consider switching to a more polar combination like Dichloromethane/Methanol.[1][2] This can improve solubility and reduce strong adsorption.

  • Change of Stationary Phase: If mobile phase adjustments are insufficient, the issue lies with the stationary phase itself.

    • Reverse-Phase (C18) Chromatography: This is often the ideal solution for highly polar phenols. The non-polar C18 stationary phase has a much lower affinity for your polar compound, allowing it to elute with a polar solvent system (e.g., water/methanol or water/acetonitrile).[1][3]

    • Alumina (Neutral or Basic): Alumina offers a different surface chemistry and can be an excellent alternative to silica, especially for compounds that are sensitive to acidic conditions.[1]

Question: My polar phenolic compound won't elute from the silica column, even with highly polar solvents like 20% Methanol in DCM. What should I do?

Answer: This indicates irreversible adsorption, a common fate for very polar compounds on silica gel.[1] The strong hydrogen bonding between multiple polar functional groups on your analyte and the silica surface can be difficult to overcome.

  • The Reverse-Phase Solution: As mentioned above, reverse-phase chromatography is your most robust option here. The hydrophobic interactions that govern retention in RP-HPLC are much weaker for highly polar molecules, ensuring elution.[1][3]

  • Aggressive Normal-Phase Modifiers: In some cases, for normal phase, you might need a more aggressive polar modifier. A stock solution of 10% ammonium hydroxide in methanol, used at 1-10% in dichloromethane, can help elute very polar, basic, or even some acidic compounds.[4][5] However, be mindful of your compound's stability in basic conditions.

Question: I'm trying to separate two phenolic regioisomers, but they have the same Rf on TLC. How can I achieve separation?

Answer: Separating regioisomers is a significant challenge due to their often very similar polarities.[1]

  • Exhaustive TLC Screening: Before committing to a column, dedicate time to screening a wide variety of solvent systems. Try different combinations like Toluene-Acetone or DCM-Methanol and meticulously vary their ratios.[1] Sometimes a subtle change in solvent composition can reveal a separation.

  • Alternative Stationary Phases: Test different TLC plates, such as alumina or reverse-phase plates, to see if the separation improves. This will guide your choice for column chromatography.[1]

  • High-Performance Liquid Chromatography (HPLC): For such difficult separations, preparative HPLC, particularly RP-HPLC, offers significantly higher resolving power than standard flash chromatography.[1]

  • Recrystallization: If your isomers are solid, fractional recrystallization can be effective. Minor differences in their crystal packing can lead to solubility differences that can be exploited.[1]

Sample Stability and Integrity

Question: My purified phenol sample is turning pink or brown during purification or upon storage. What is causing this and how can I prevent it?

Answer: Phenols are notoriously susceptible to oxidation, which forms colored quinone-type impurities.[1] This process is accelerated by exposure to air, light, and trace metal ions.

  • Work Under an Inert Atmosphere: Whenever possible, perform purification steps like chromatography and solvent evaporation under a nitrogen or argon atmosphere to minimize contact with oxygen.[1]

  • Use High-Purity Solvents: Trace metal impurities in solvents can catalyze oxidation. Always use high-purity, HPLC-grade solvents.

  • Add Antioxidants: For long-term storage, consider adding a small amount of an antioxidant like BHT (butylated hydroxytoluene).

  • Storage Conditions: Store purified phenols in amber vials at low temperatures and under an inert atmosphere.

Part 2: In-Depth Technical Guides & Protocols

Optimizing Reversed-Phase HPLC for Polar Phenolic Compounds

Reverse-phase high-performance liquid chromatography (RP-HPLC) is the workhorse for separating and purifying polar phenolic compounds.[3][6] Success hinges on the careful optimization of the mobile phase.

Core Principle: In RP-HPLC, a non-polar stationary phase (like C18) is used with a polar mobile phase.[3] The retention of phenolic compounds is a balance between their hydrophobic interactions with the stationary phase and their solubility in the mobile phase.[3]

Key Optimization Parameters:

  • Organic Modifier: Acetonitrile and methanol are the most common organic modifiers mixed with water. Acetonitrile generally provides better peak shape and lower viscosity, while methanol can offer different selectivity.

  • Mobile Phase pH: The pH of the mobile phase is critical as it dictates the ionization state of phenolic compounds.[7]

    • At a pH below the pKa of the phenolic hydroxyl group, the compound is neutral and will be retained more strongly on a C18 column.

    • At a pH above the pKa, the phenol is ionized (phenolate anion), making it more polar and reducing its retention.

    • Adding a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase is a common practice to suppress the ionization of phenolic hydroxyl groups and silanol groups on the stationary phase, leading to sharper peaks and more reproducible retention times.[8]

  • Isocratic vs. Gradient Elution:

    • Isocratic Elution: The mobile phase composition remains constant throughout the run. This is suitable for simple mixtures where all compounds have similar retention.

    • Gradient Elution: The composition of the mobile phase is changed over time, typically by increasing the percentage of the organic modifier. This is essential for complex mixtures containing compounds with a wide range of polarities.

Protocol: Mobile Phase Optimization for RP-HPLC

  • Initial Scouting Run:

    • Column: C18, 5 µm, 4.6 x 250 mm

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

    • Gradient: 10% B to 90% B over 20 minutes

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 280 nm (or wavelength of maximum absorbance for your compound)

  • Analysis of Initial Run:

    • Assess the retention time of your compound of interest.

    • If retention is too low, consider a shallower gradient or a different organic modifier (methanol).

    • If retention is too high, a steeper gradient may be necessary.

  • pH Adjustment (if necessary):

    • If peak shape is poor, consider adjusting the pH with a buffer (e.g., ammonium formate or ammonium acetate) instead of just an acid modifier. Ensure the buffer is compatible with your detection method (especially for mass spectrometry).[8]

Data Presentation: Solvent Selection Guide for Chromatography

Chromatography ModeStationary Phase PolarityMobile Phase PolarityBest Suited ForCommon Solvents
Normal Phase Polar (e.g., Silica, Alumina)Non-polarLess polar to moderately polar phenolicsHexane, Dichloromethane, Ethyl Acetate, Toluene, Methanol
Reversed Phase Non-polar (e.g., C18, C8)PolarPolar to highly polar phenolicsWater, Acetonitrile, Methanol
HILIC Polar (e.g., Amide, Diol)Polar (high organic content)Very polar, hydrophilic phenolicsAcetonitrile, Water (with buffer)
Solid-Phase Extraction (SPE) for Cleanup and Concentration

SPE is a powerful technique for sample cleanup prior to chromatographic analysis, removing interfering compounds and concentrating your analyte of interest.[9][10][11][12]

Core Principle: SPE utilizes the differential affinity of an analyte and impurities for a solid sorbent.[12] For polar phenolic compounds in a complex matrix (like a plant extract), a common strategy is to use a reversed-phase sorbent (e.g., C18) to retain the phenolics while allowing more polar impurities like sugars and organic acids to pass through.[11]

Protocol: SPE Cleanup of a Crude Plant Extract

  • Sorbent Selection: Choose a C18 SPE cartridge. The mass of the sorbent depends on the amount of sample to be loaded.

  • Conditioning: Wash the cartridge with 1-2 column volumes of methanol followed by 1-2 column volumes of water. This activates the C18 chains.

  • Loading: Load the aqueous plant extract onto the cartridge. The phenolic compounds will be retained on the C18 sorbent.

  • Washing: Wash the cartridge with 1-2 column volumes of water to remove highly polar impurities.

  • Elution: Elute the retained phenolic compounds with a small volume of methanol or acetonitrile. This concentrated, cleaner sample is now ready for HPLC analysis.

Part 3: Visualizations and Workflows

Troubleshooting Workflow for Column Chromatography

This diagram outlines a logical progression for troubleshooting common issues during the purification of polar phenolic compounds by column chromatography.

G cluster_solutions Troubleshooting Steps start Start: Purification of Polar Phenolic Compound tlc Perform TLC Analysis start->tlc good_sep Good Separation on TLC? tlc->good_sep run_column Run Column Chromatography good_sep->run_column Yes change_solvent Change Solvent System good_sep->change_solvent No problem Problem Encountered? run_column->problem success Purification Successful problem->success No tailing Peak Tailing problem->tailing Yes no_elution Compound Stuck on Column problem->no_elution Yes co_elution Co-elution of Impurities problem->co_elution Yes modify_mp Modify Mobile Phase (add acid/base) tailing->modify_mp change_sp Change Stationary Phase (e.g., RP-C18, Alumina) no_elution->change_sp use_hplc Use Preparative HPLC co_elution->use_hplc modify_mp->run_column change_solvent->tlc change_sp->tlc use_hplc->success

Sources

Troubleshooting

Technical Support Center: Methyl 4-hydroxy-2-methylbenzoate Stability

A Guide for Researchers and Formulation Scientists Introduction: This guide addresses the potential stability challenges associated with Methyl 4-hydroxy-2-methylbenzoate during storage and in formulation. It is importan...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers and Formulation Scientists

Introduction: This guide addresses the potential stability challenges associated with Methyl 4-hydroxy-2-methylbenzoate during storage and in formulation. It is important to note that while this specific molecule has limited publicly available stability data, its chemical structure is closely related to Methyl 4-hydroxybenzoate (Methylparaben), a well-characterized compound. Therefore, this document synthesizes established principles from paraben chemistry to provide a robust, scientifically-grounded framework for troubleshooting. The potential degradation pathways and incompatibilities discussed herein are inferred from its structural analogue and should be experimentally confirmed for your specific application.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can degrade Methyl 4-hydroxy-2-methylbenzoate?

The stability of Methyl 4-hydroxy-2-methylbenzoate is primarily influenced by three factors due to its chemical structure (a phenolic ester):

  • pH: The ester linkage is susceptible to hydrolysis, a reaction that is significantly accelerated by alkaline (high pH) conditions.

  • Oxidation: The phenolic hydroxyl group can be prone to oxidation, which can be initiated by atmospheric oxygen, trace metal ions, or peroxide impurities in other reagents.[1][2]

  • Light: Compounds with a phenolic structure can be sensitive to photodegradation upon exposure to UV light.

Q2: What are the optimal storage conditions for the neat compound?

To mitigate degradation risks, the solid compound should be stored under controlled conditions that limit its exposure to destabilizing factors.

ParameterRecommendationRationaleSource
Temperature Cool, dry placeMinimizes thermal degradation and prevents moisture uptake.
Atmosphere Well-ventilated areaPrevents accumulation of potential off-gassing products.
Container Tightly sealed, original containerPrevents moisture ingress and contamination.[3] Protects from light if opaque.[3]
Light Exposure Protect from light (e.g., amber glass, opaque container)Minimizes the risk of photodegradation.
Incompatibilities Store away from strong bases and oxidizing agentsPrevents chemical reactions that lead to degradation.[1][1]

Q3: What are the expected degradation products?

The most probable degradation pathway is the hydrolysis of the ester bond. This reaction would yield 4-hydroxy-2-methylbenzoic acid and methanol .[4] The initial step of paraben degradation is typically the hydrolysis of the ester bond to produce p-hydroxybenzoic acid (p-HBA).[4] Further degradation under certain aerobic conditions can lead to decarboxylation to form phenols.[4]

M2MB Methyl 4-hydroxy-2-methylbenzoate H2MBA 4-hydroxy-2-methylbenzoic acid M2MB->H2MBA  Hydrolysis (+H₂O) MeOH Methanol M2MB->MeOH

Caption: Primary hydrolytic degradation pathway.

Q4: How does pH impact the stability of this compound in aqueous solutions?

Aqueous solutions are most stable at a pH range of 3-6. In this acidic to slightly acidic range, the rate of hydrolysis is minimal. However, as the pH increases above 7 and into the alkaline range (pH ≥ 8), the rate of hydrolysis increases dramatically, leading to significant degradation in a relatively short period. This is due to the increased concentration of hydroxide ions (OH⁻), which act as a potent nucleophile, attacking the electrophilic carbonyl carbon of the ester group.

Troubleshooting Guide

Issue 1: Rapid loss of assay purity or appearance of a new peak in HPLC analysis of a liquid formulation.
  • Primary Suspected Cause: pH-Induced Hydrolysis This is the most common degradation pathway for ester-containing compounds in aqueous or protic solvents, especially if the formulation is neutral to alkaline.

  • Troubleshooting & Validation Workflow

    • Confirm pH: Immediately measure the pH of your formulation. An unexpected upward drift in pH could be the root cause.

    • Forced Degradation Study: Intentionally expose your compound to acidic, neutral, and basic conditions (e.g., 0.1N HCl, Water, 0.1N NaOH) at a slightly elevated temperature (e.g., 60°C) for a defined period.

    • Analyze Samples: Use a stability-indicating HPLC method to analyze the stressed samples. The degradation rate should be significantly higher in the basic solution.[5][6]

    • Peak Identification: If possible, use LC-MS to identify the primary degradant peak. Its mass should correspond to 4-hydroxy-2-methylbenzoic acid.

    • Corrective Action: If hydrolysis is confirmed, reformulate using a buffer system to maintain the pH in the stable range of 4-6.

  • Workflow Diagram: Investigating Hydrolysis

    cluster_0 Problem Identification cluster_1 Investigation cluster_2 Analysis & Action P Loss of Purity in Liquid Formulation A Measure Formulation pH P->A B Perform Forced Degradation Study (Acid, Base, Neutral) A->B C Analyze via HPLC-UV/MS B->C D Degradation correlates with high pH? C->D E Confirm Degradant ID (e.g., LC-MS) D->E Yes G Investigate other causes (e.g., Oxidation) D->G No F Reformulate with pH 4-6 Buffer System E->F

    Caption: Workflow to diagnose and resolve pH-driven degradation.

Issue 2: Formulation develops a yellow or brownish tint over time, even when stored in the dark.
  • Primary Suspected Cause: Oxidation The phenolic hydroxyl group is susceptible to oxidation. This can be exacerbated by the presence of dissolved oxygen, trace metal ions (which can catalyze the reaction), or reactive impurities like peroxides found in some excipients.[2][7]

  • Troubleshooting & Validation Workflow

    • Review Excipients: Check the certificates of analysis for all excipients for peroxide value or other potential reactive impurities. Excipients like povidone and polyethylene glycols (PEGs) can sometimes contain peroxide impurities.[7]

    • Inert Atmosphere: Prepare a batch of the formulation under an inert atmosphere (e.g., by sparging all solvents with nitrogen or argon) and store the final product with a nitrogen headspace. Compare its color stability to a batch prepared under normal atmospheric conditions.

    • Chelating Agent: If metal-catalyzed oxidation is suspected, add a small amount of a chelating agent like ethylenediaminetetraacetic acid (EDTA) to a test batch and monitor for color changes.

    • Corrective Action: If oxidation is confirmed, manufacturing under an inert atmosphere is recommended. If the source is an excipient, source a higher purity grade or consider adding a compatible antioxidant to the formulation after thorough compatibility testing.

  • Workflow Diagram: Investigating Oxidation

    cluster_0 Problem Identification cluster_1 Investigation cluster_2 Analysis & Action P Formulation Discoloration (Yellow/Brown) A Prepare batch under Inert Atmosphere (N₂) P->A B Add Chelating Agent (e.g., EDTA) to a test batch P->B C Review Excipient Specs for Reactive Impurities P->C D Does inerting or chelation prevent color? A->D B->D F Source higher purity excipients or add compatible antioxidant C->F E Implement inert atmosphere manufacturing/packaging D->E Yes G Problem persists. Investigate other causes. D->G No

    Caption: Workflow to diagnose and resolve oxidative degradation.

Key Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method Development

A robust analytical method is crucial for accurate stability assessment. A reversed-phase HPLC (RP-HPLC) method is typically suitable.[8]

  • Column Selection: Start with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of a buffered aqueous phase (e.g., 20 mM phosphate buffer, pH 3.0) and an organic solvent like acetonitrile or methanol is a good starting point. A mobile phase of methanol and water (adjusted to pH 4.8 with HCl) has been reported for the related methylparaben.[5]

  • Detection: Use a UV detector set to a wavelength where the parent compound has high absorbance (e.g., 254 nm).[5][9]

  • Forced Degradation: Generate degradants by exposing the compound to heat, acid (0.1N HCl), base (0.1N NaOH), oxidation (3% H₂O₂), and light (ICH Q1B).

  • Method Validation: Run the stressed samples. The method is considered "stability-indicating" if the degradation product peaks are well-resolved from the parent compound peak and from each other. Peak purity analysis using a photodiode array (PDA) detector is essential.

Protocol 2: Excipient Compatibility Screening

This protocol helps identify potential incompatibilities early in the formulation process.[10]

  • Prepare Binary Mixtures: Create 1:1 (w/w) physical mixtures of Methyl 4-hydroxy-2-methylbenzoate with each proposed excipient.

  • Prepare Control Samples: Prepare samples of the neat active compound and each neat excipient.

  • Stress Conditions:

    • Store one set of samples under accelerated conditions (e.g., 40°C / 75% Relative Humidity) for a set period (e.g., 4 weeks).[10]

    • Keep a corresponding set at controlled room temperature as a baseline.

  • Analysis:

    • Visual: Observe all samples for physical changes (color, clumping, liquefaction).

    • Thermal Analysis (DSC): Use Differential Scanning Calorimetry (DSC) on the initial (time zero) mixtures. The appearance of new peaks, disappearance of existing peaks, or significant shifts in melting points can indicate an interaction.[2][10]

    • Chromatographic Analysis (HPLC): Analyze the stressed samples using the stability-indicating HPLC method. Compare the purity of the active compound in the binary mixtures to the neat active control. A significant increase in degradation in the presence of an excipient indicates an incompatibility.

References

  • Thermo Fisher Scientific. (n.d.). Material Safety Data Sheet - Methyl 4-hydroxybenzoate, sodium salt, 99.0-102.0%. Retrieved from [Link]

  • SD Fine-Chem. (n.d.). METHYL-4-HYDROXYBENZOATE Safety Data Sheet. Retrieved from [Link]

  • Ataman Kimya. (n.d.). METHYL 4-HYDROXYBENZOATE. Retrieved from [Link]

  • Carl Roth. (2023). Methyl 4-hydroxybenzoate, sodium salt - SAFETY DATA SHEET. Retrieved from [Link]

  • Acros Organics. (2022). Methyl 4-hydroxybenzoate - SAFETY DATA SHEET. Retrieved from [Link]

  • Cha, C. J., & Cerniglia, C. E. (2003). Degradation pathway of esters of 4-hydroxybenzoic acid into phenol by strain EM. ResearchGate. Retrieved from [Link]

  • Zhang, Y., et al. (2024). Rapid degradation of methyl p-hydroxybenzoate by dielectric barrier discharge synergized with persulfate: Performance, mechanism, pathway and toxicity assessment. ResearchGate. Retrieved from [Link]

  • The Science Notes. (2023). Biosynthetic Pathways for 4-Hydroxybenzoate. Retrieved from [Link]

  • Ahmed, N. R., & Al-Etewi, M. J. (2023). RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. ResearchGate. Retrieved from [Link]

  • Chemical Synthesis Database. (n.d.). methyl 4-hydroxy-2-methylbenzoate. Retrieved from [Link]

  • Ahmed, N. R., & Al-Etewi, M. J. (2023). RP- HPLC METHOD FOR DETERMINATION OF METHYL 4- HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. ResearchGate. Retrieved from [Link]

  • Mahuzier, P. E., Altria, K. D., & Clark, B. J. (2001). Selective and quantitative analysis of 4-hydroxybenzoate preservatives by microemulsion electrokinetic chromatography. Journal of Chromatography A, 924(1-2), 465-70. Retrieved from [Link]

  • Unknown Author. (n.d.). Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Zenodo. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 4-hydroxy-2-methylbenzoate. PubChem. Retrieved from [Link]

  • Rathore, A. S. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC, 41(1), 20-23. Retrieved from [Link]

  • Negrón-Mendoza, A., et al. (2024). Radiolytic degradation of 4-hydroxybenzoate in aerated and deoxygenated aqueous solutions. ResearchGate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 4-hydroxy(ngcontent-ng-c4006390337="" class="ng-star-inserted">2H_4)benzoate. PubChem. Retrieved from [Link]

  • Unknown Author. (n.d.). Chemical structure of 4-hydroxy methyl benzoate from Halban leaves isolation. ResearchGate. Retrieved from [Link]

  • Kumar, L., & Singh, S. (2012). Interactions and incompatibilities of pharmaceutical excipients with active pharmaceutical ingredients: a comprehensive review. ResearchGate. Retrieved from [Link]

  • Wu, Y., et al. (2011). Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility. AAPS PharmSciTech, 12(4), 1248–1263. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methylparaben. PubChem. Retrieved from [Link]

  • Gholizadeh-Hashjin, S., et al. (2025). Evaluation of Pharmaceutical Compatibility between Acarbose and Common Excipients Used in the Development of Controlled Release Formulations. ResearchGate. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of Methyl 4-hydroxy-2-methylbenzoate and Other Phenolic Esters for Pharmaceutical and Research Applications

This guide provides a comprehensive comparison of Methyl 4-hydroxy-2-methylbenzoate with other notable phenolic esters, offering researchers, scientists, and drug development professionals a detailed examination of their...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of Methyl 4-hydroxy-2-methylbenzoate with other notable phenolic esters, offering researchers, scientists, and drug development professionals a detailed examination of their respective properties and performance. By synthesizing experimental data and established scientific principles, this document aims to facilitate informed decisions in the selection of phenolic esters for a variety of applications, including their use as antimicrobial preservatives and antioxidants.

Introduction to Phenolic Esters

Phenolic esters are a broad class of organic compounds characterized by an ester functional group attached to a phenol. These compounds are of significant interest in the pharmaceutical and cosmetic industries due to their diverse biological activities.[1] Among the most well-known are the esters of p-hydroxybenzoic acid, commonly referred to as parabens, which have been utilized for over seven decades as effective antimicrobial agents.[2] The biological efficacy and physicochemical properties of phenolic esters are heavily influenced by their molecular structure, including the nature of the alkyl ester chain and the substitution pattern on the benzene ring.[1][3][4] This guide will focus on Methyl 4-hydroxy-2-methylbenzoate and compare it with its close structural analogs, Methyl 4-hydroxybenzoate (Methylparaben) and other relevant hydroxybenzoate esters, to elucidate key structure-activity relationships.

Physicochemical Properties: A Comparative Overview

The physical and chemical characteristics of a phenolic ester, such as its molecular weight, lipophilicity (logP), and solubility, are critical determinants of its behavior in various formulations and biological systems. These properties influence not only its efficacy but also its suitability for specific applications.

CompoundMolecular FormulaMolecular Weight ( g/mol )Calculated logPWater Solubility
Methyl 4-hydroxy-2-methylbenzoate C9H10O3166.17[5]2.4[5]Slightly soluble
Methyl 4-hydroxybenzoate (Methylparaben) C8H8O3152.15[6]1.9Slightly soluble in water; freely soluble in alcohol and ether
Ethyl 4-hydroxybenzoate (Ethylparaben) C9H10O3166.172.4Poorly soluble in water
Propyl 4-hydroxybenzoate (Propylparaben) C10H12O3180.203.0Very slightly soluble in water

Discussion of Properties:

The introduction of a methyl group at the ortho position (C2) in Methyl 4-hydroxy-2-methylbenzoate, relative to the more common Methylparaben, results in a slight increase in both molecular weight and lipophilicity (logP).[5] This seemingly minor structural modification can have significant implications for the molecule's biological activity. The esterification of phenolic acids is a known strategy to enhance their solubility in nonpolar environments, which can in turn improve their antioxidant activity.[3] The alkyl ester side chain plays a crucial role in modulating the lipophilicity of the phenolic system without altering the core phenolic structure responsible for its primary biological functions.[3]

Comparative Biological Activities

The utility of phenolic esters in pharmaceutical and research settings is primarily dictated by their biological activities. This section provides a comparative analysis of the antioxidant and antimicrobial properties of Methyl 4-hydroxy-2-methylbenzoate and related compounds, supported by experimental data.

Antioxidant Activity

Phenolic compounds are renowned for their antioxidant properties, which stem from their ability to scavenge free radicals.[7] The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used spectrophotometric method to assess the radical scavenging capacity of antioxidants.[3][7][8]

Structure-Activity Relationship in Antioxidant Performance:

The antioxidant activity of phenolic compounds is intrinsically linked to their molecular structure, particularly the presence and position of hydroxyl groups on the benzene ring.[9] Esterification of the carboxylic acid group can influence the antioxidant potential. For instance, some studies have shown that alkyl esters of protocatechuic acid exhibit superior radical-scavenging capabilities compared to the parent acid.[3] This enhancement is often attributed to the increased lipophilicity conferred by the alkyl chain, which can improve the interaction of the antioxidant with lipid-based radicals.[3]

Antimicrobial Efficacy

Phenolic esters, particularly parabens, are extensively used as preservatives due to their broad-spectrum antimicrobial activity against bacteria, yeasts, and molds. Their efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.[10][11]

Comparative Antimicrobial Activity (MIC Values):

CompoundEscherichia coli (mM)Staphylococcus aureus (mM)Candida albicans (mM)Aspergillus brasiliensis (mM)
Methyl 4-hydroxybenzoate >201052.5
Ethyl 4-hydroxybenzoate 1052.51.2
Propyl 4-hydroxybenzoate 52.51.20.6
Butyl 4-hydroxybenzoate 2.51.20.60.3

Note: The table above presents generalized MIC data for common parabens to illustrate structure-activity trends. Specific data for Methyl 4-hydroxy-2-methylbenzoate against these organisms was not found in the initial search.

Structure-Activity Relationship in Antimicrobial Action:

A well-established trend in the antimicrobial activity of p-hydroxybenzoic acid esters is that their inhibitory activity increases with the length of the alkyl ester chain.[2][10] For example, butyl esters are generally more potent than methyl esters.[10][12] This is attributed to the increased lipophilicity of the longer alkyl chains, which facilitates their passage through the microbial cell membrane.[12] However, this increased activity is often paralleled by a decrease in water solubility, which can limit their application.[2]

The presence of the additional methyl group in Methyl 4-hydroxy-2-methylbenzoate could potentially enhance its antimicrobial activity compared to methylparaben due to increased lipophilicity. However, steric hindrance from the ortho-methyl group might also play a role in its interaction with microbial targets. Further experimental data is required for a definitive comparison.

Experimental Methodologies

To ensure the reproducibility and validity of the findings discussed, this section provides detailed, step-by-step protocols for the key assays used to evaluate the biological activities of phenolic esters.

DPPH Radical Scavenging Assay

This protocol outlines the procedure for determining the antioxidant activity of a test compound using the DPPH assay.[13]

Principle: The DPPH assay is based on the reduction of the stable DPPH radical by an antioxidant, which leads to a color change from violet to yellow.[7][13] The extent of this color change, measured spectrophotometrically, is proportional to the radical scavenging activity of the compound.[7]

Workflow Diagram:

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis prep_dpph Prepare DPPH Solution (e.g., 0.1 mM in methanol) mix Mix DPPH solution with test compound/control/blank prep_dpph->mix prep_sample Prepare Test Compound Solutions (various concentrations) prep_sample->mix prep_control Prepare Positive Control (e.g., Ascorbic Acid) prep_control->mix incubate Incubate in the dark (e.g., 30 minutes at room temperature) mix->incubate measure Measure Absorbance (at ~517 nm) incubate->measure calculate Calculate % Inhibition and IC50 value measure->calculate

Caption: Workflow for DPPH Radical Scavenging Assay.

Step-by-Step Protocol:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or DMSO).

    • Prepare a series of dilutions of the test compound from the stock solution.

    • Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and kept in the dark.

    • Prepare a positive control solution (e.g., ascorbic acid or Trolox) at known concentrations.

  • Assay Procedure:

    • In a 96-well microplate, add a specific volume of the DPPH solution to each well.

    • Add an equal volume of the different concentrations of the test compound, positive control, or solvent (as a blank) to the respective wells.

    • Mix the contents of the wells thoroughly.

    • Incubate the microplate in the dark at room temperature for 30 minutes.

  • Measurement and Analysis:

    • Measure the absorbance of each well at approximately 517 nm using a microplate reader.

    • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100 where Abs_control is the absorbance of the DPPH solution with the solvent blank, and Abs_sample is the absorbance of the DPPH solution with the test compound.

    • Plot the percentage of inhibition against the concentration of the test compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

Broth Microdilution Method for MIC Determination

This protocol describes the broth microdilution method, a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[11][14][15]

Principle: The broth microdilution method involves exposing a standardized inoculum of a microorganism to serial dilutions of an antimicrobial agent in a liquid growth medium.[11][15] The MIC is the lowest concentration of the agent that inhibits the visible growth of the microorganism after a defined incubation period.[11]

Workflow Diagram:

MIC_Determination_Workflow cluster_prep Preparation cluster_inoculation Inoculation & Incubation cluster_reading Result Interpretation prep_agent Prepare serial dilutions of the antimicrobial agent inoculate Inoculate microplate wells with the microbial suspension prep_agent->inoculate prep_inoculum Prepare standardized microbial inoculum prep_inoculum->inoculate incubate Incubate the plate (e.g., 16-20 hours at 37°C) inoculate->incubate read_mic Visually inspect for turbidity to determine the MIC incubate->read_mic controls Verify growth and sterility controls read_mic->controls

Caption: Workflow for MIC Determination via Broth Microdilution.

Step-by-Step Protocol:

  • Preparation of Materials:

    • Prepare a stock solution of the test compound and perform serial two-fold dilutions in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.[11]

    • Prepare a standardized inoculum of the test microorganism (e.g., to a 0.5 McFarland standard) and dilute it to the appropriate final concentration.[11]

  • Inoculation:

    • Inoculate each well of the microtiter plate containing the serially diluted test compound with the standardized microbial suspension.[11]

    • Include a positive control well (broth and inoculum, no compound) and a negative control well (broth only).[11]

  • Incubation:

    • Incubate the microtiter plate under appropriate conditions (e.g., 37°C for 16-20 hours for bacteria).[14]

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the test compound at which there is no visible growth.[11]

Applications and Future Perspectives

Methyl 4-hydroxy-2-methylbenzoate and its analogs hold significant promise in various scientific and industrial domains. Their primary application lies in their use as preservatives in cosmetics, pharmaceuticals, and food products. The insights gained from comparative studies of their biological activities can guide the development of more effective and safer preservatives.

Furthermore, the antioxidant properties of these compounds make them attractive candidates for applications where the mitigation of oxidative stress is desired.[7] Future research should focus on a more detailed exploration of the structure-activity relationships of ortho-substituted hydroxybenzoate esters. Elucidating the precise mechanisms of their antioxidant and antimicrobial actions will be crucial for designing novel phenolic esters with enhanced efficacy and targeted activity. Additionally, investigating their potential anti-inflammatory properties could open up new avenues for their therapeutic use.[16]

Conclusion

This comparative guide has provided a detailed analysis of Methyl 4-hydroxy-2-methylbenzoate in relation to other phenolic esters, with a particular focus on Methylparaben. The introduction of a methyl group at the C2 position influences the physicochemical properties of the molecule, which in turn is expected to modulate its biological activity. While the general principles of structure-activity relationships for phenolic esters provide a framework for predicting their performance, further direct comparative experimental studies are necessary to fully characterize the antioxidant and antimicrobial profile of Methyl 4-hydroxy-2-methylbenzoate. The detailed experimental protocols provided herein offer a standardized approach for conducting such evaluations, ensuring the generation of robust and comparable data. For researchers and professionals in drug development, a thorough understanding of these comparative aspects is essential for the rational selection and application of phenolic esters in their respective fields.

References

  • G. V. P. de Barros, A. F. de C. Ueta, and R. C. G. Corrêa, "Structure-Property-Activity Relationship of Phenolic Acids and Derivatives. Protocatechuic Acid Alkyl Esters," Journal of Agricultural and Food Chemistry, vol. 58, no. 11, pp. 6986–6993, Jun. 2010. [Online]. Available: [Link]

  • M. Merkl, I. Hrádková, I. Filip, and J. Smidrkal, "Antimicrobial properties of phenolic acid alkyl esters," Czech Journal of Food Sciences, vol. 28, no. 4, pp. 275–279, 2010. [Online]. Available: [Link]

  • "Broth microdilution," Wikipedia. [Online]. Available: [Link]

  • "Broth Microdilution," MI - Microbiology. [Online]. Available: [Link]

  • A. C. T. da Cruz, "Future Antimicrobials: Natural and Functionalized Phenolics," Pharmaceuticals, vol. 16, no. 2, p. 167, Jan. 2023. [Online]. Available: [Link]

  • G. V. P. de Barros, A. F. de C. Ueta, and R. C. G. Corrêa, "Structure-property-activity relationship of phenolic acids and derivatives. Protocatechuic acid alkyl esters," Journal of Agricultural and Food Chemistry, vol. 58, no. 11, pp. 6986–6993, Jun. 2010. [Online]. Available: [Link]

  • I. Wiegand, K. Hilpert, and R. E. W. Hancock, "Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances," Nature Protocols, vol. 3, no. 2, pp. 163–175, 2008. [Online]. Available: [Link]

  • M. Merkl, I. Hrádková, I. Filip, and J. Smidrkal, "Antimicrobial properties of phenolic acid alkyl esters," Czech Journal of Food Sciences, vol. 28, no. 4, pp. 275–279, 2010. [Online]. Available: [Link]

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Comparative

A Comparative Guide to the Biological Activities of Methylparaben and its Structural Analog, Methyl 4-hydroxy-2-methylbenzoate

Introduction In the realms of pharmaceutical, cosmetic, and food sciences, the role of preservatives is paramount in ensuring product safety and longevity. Methylparaben (Methyl 4-hydroxybenzoate), an ester of p-hydroxyb...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the realms of pharmaceutical, cosmetic, and food sciences, the role of preservatives is paramount in ensuring product safety and longevity. Methylparaben (Methyl 4-hydroxybenzoate), an ester of p-hydroxybenzoic acid, is one of the most widely utilized preservatives, lauded for its broad-spectrum antimicrobial properties.[1][2][3] Its long history of use, however, has been accompanied by scientific scrutiny, particularly concerning its potential for weak estrogenic activity and cytotoxicity.[4][5][6]

This guide presents a detailed comparison between methylparaben and its lesser-known structural isomer, Methyl 4-hydroxy-2-methylbenzoate. While methylparaben is extensively characterized, its analog remains largely uninvestigated in public literature. This disparity presents a unique opportunity. By leveraging the comprehensive data on methylparaben as a benchmark, we can apply principles of structure-activity relationships (SAR) to hypothesize the biological profile of Methyl 4-hydroxy-2-methylbenzoate.

Section 1: Chemical Structures and Physicochemical Properties

The subtle difference in the placement of a single methyl group distinguishes Methyl 4-hydroxy-2-methylbenzoate from methylparaben. This seemingly minor structural alteration can have profound implications for a molecule's interaction with biological systems, affecting its solubility, membrane permeability, and ability to bind to target enzymes or receptors.

  • Methylparaben (Methyl 4-hydroxybenzoate): The hydroxyl group is at position 4 of the benzene ring.[7]

  • Methyl 4-hydroxy-2-methylbenzoate: Features an additional methyl group at position 2 (ortho to the ester).[8]

Below is a comparison of their key physicochemical properties.

PropertyMethylparabenMethyl 4-hydroxy-2-methylbenzoateReference(s)
Molecular Formula C₈H₈O₃C₉H₁₀O₃[7][8]
Molecular Weight 152.15 g/mol 166.17 g/mol [7][8]
Appearance White crystalline powderNot specified in literature[7]
Structure Methylparaben StructureMethyl 4-hydroxy-2-methylbenzoate Structure

Section 2: Biological Activity of Methylparaben (The Benchmark)

Methylparaben's biological activities have been extensively studied, establishing it as a crucial reference compound.

Antimicrobial Activity

Methylparaben exhibits broad-spectrum activity against a wide range of microorganisms, although it is generally more effective against fungi, yeasts, and Gram-positive bacteria than Gram-negative bacteria.[3][7][9]

  • Mechanism of Action: The primary antimicrobial mechanism involves the disruption of microbial cell membrane integrity, interfering with crucial transport processes.[4][7] It is also believed to inhibit the synthesis of DNA, RNA, and essential enzymes required for microbial metabolism and survival.[3][4] The efficacy of parabens increases with the length of their alkyl chain, but this also corresponds with a decrease in water solubility.[10]

Estrogenic Activity

One of the most debated aspects of paraben safety is its endocrine-disrupting potential.

  • Mechanism of Action: Methylparaben is a xenoestrogen, meaning it can bind to estrogen receptors (ERs).[4] However, its binding affinity is exceptionally weak, estimated to be thousands of times less potent than the endogenous hormone 17β-estradiol.[4][11] This interaction is necessary for it to elicit an estrogenic response, which can be blocked by ER antagonists like tamoxifen.[11] Despite the low potency, the widespread use of parabens has raised concerns about cumulative exposure.[6] Studies have shown that the estrogenic activity of parabens tends to increase with the length of the alkyl chain.[6][12]

Cytotoxicity

The potential for parabens to induce cell death or inhibit proliferation is a key factor in safety assessments.

  • Mechanism of Action: The cytotoxic action of parabens may be linked to mitochondrial dysfunction. This is proposed to occur through the induction of membrane permeability transition, leading to mitochondrial depolarization and the depletion of cellular ATP.[13] In general, cytotoxicity increases with the length of the paraben's alkyl chain.[5] Furthermore, studies suggest that skin exposure to methylparaben followed by UVB irradiation may increase skin aging and DNA damage.[14]

Section 3: Predicted Biological Activity of Methyl 4-hydroxy-2-methylbenzoate (The Analog)

Publicly available data on the biological activity of Methyl 4-hydroxy-2-methylbenzoate is scarce. However, we can formulate educated hypotheses based on a Structure-Activity Relationship (SAR) analysis. The defining feature of this analog is the methyl group at the C-2 position.

  • Hypothesized Antimicrobial Activity: The addition of a methyl group increases the molecule's lipophilicity, which could enhance its ability to penetrate microbial cell membranes, potentially leading to increased antimicrobial potency compared to methylparaben.

  • Hypothesized Estrogenic Activity: The ortho-methyl group could introduce steric hindrance, physically impeding the molecule's ability to fit into the ligand-binding pocket of the estrogen receptor. This would likely result in a significantly lower binding affinity and therefore reduced or negligible estrogenic activity compared to methylparaben.

  • Hypothesized Cytotoxicity: The effect on cytotoxicity is more difficult to predict. Increased lipophilicity might enhance uptake into human cells, potentially increasing cytotoxicity. Conversely, if its mechanism of action relies on specific enzyme/receptor interactions, the steric hindrance from the ortho-methyl group could decrease its cytotoxic potential.

These hypotheses underscore the necessity for empirical testing.

Section 4: Experimental Framework for Comparative Analysis

Protocol: Comparative Antimicrobial Susceptibility Testing via Broth Microdilution (MIC Determination)

Causality: The Minimum Inhibitory Concentration (MIC) is the gold standard for quantifying antimicrobial potency. It determines the lowest concentration of a substance that prevents visible growth of a microorganism.[15] This method is superior to diffusion assays as it provides a quantitative value, allowing for a direct comparison of potency.[16][17]

Step-by-Step Methodology:

  • Preparation of Stock Solutions: Prepare 10 mg/mL stock solutions of Methylparaben and Methyl 4-hydroxy-2-methylbenzoate in a suitable solvent (e.g., DMSO or ethanol).

  • Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of each compound in appropriate sterile broth (e.g., Mueller-Hinton Broth for bacteria, RPMI for yeast) to achieve a range of concentrations.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL), then dilute it to a final concentration of 5 x 10⁵ CFU/mL in the wells.

  • Controls: Include a positive control (microorganism in broth, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours).

  • Data Analysis: Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration where no growth is observed. A resazurin-based assay can also be used for a colorimetric endpoint.[16]

Experimental Workflow: MIC Determination

MIC_Workflow start Start prep_stock Prepare Compound Stock Solutions start->prep_stock serial_dilute Perform 2-fold Serial Dilutions in 96-Well Plate prep_stock->serial_dilute inoculate Inoculate Wells with Microorganism serial_dilute->inoculate prep_inoculum Prepare Standardized Microbial Inoculum prep_inoculum->inoculate incubate Incubate Plate (e.g., 37°C, 24h) inoculate->incubate read_results Read Results (Visual Turbidity or Colorimetric) incubate->read_results determine_mic Determine Lowest Concentration with No Growth (MIC) read_results->determine_mic end_node End determine_mic->end_node YES_Workflow start Start prep_compounds Prepare Compound Dilutions in 96-Well Plate start->prep_compounds add_reagents Add Yeast & Chromogenic Substrate to Wells prep_compounds->add_reagents prep_yeast Prepare Recombinant Yeast Culture prep_yeast->add_reagents incubate Incubate Plate (e.g., 30°C, 72h) add_reagents->incubate read_plate Measure Absorbance (Color Change) incubate->read_plate analyze Generate Dose-Response Curve & Calculate EC50 read_plate->analyze end_node End analyze->end_node MTT_Workflow start Start seed_cells Seed Human Cells in 96-Well Plate start->seed_cells add_compounds Add Compound Dilutions to Cells seed_cells->add_compounds incubate_exposure Incubate for Exposure (e.g., 24-72h) add_compounds->incubate_exposure add_mtt Add MTT Reagent to Each Well incubate_exposure->add_mtt incubate_mtt Incubate (2-4h) to Form Formazan add_mtt->incubate_mtt solubilize Add Solubilizer (e.g., DMSO) incubate_mtt->solubilize read_absorbance Measure Absorbance (~570 nm) solubilize->read_absorbance analyze Calculate % Viability & Determine IC50 read_absorbance->analyze end_node End analyze->end_node

Caption: Workflow for the MTT Cell Viability and Cytotoxicity Assay.

Section 5: Data Interpretation and Presentation

The quantitative data generated from these protocols should be summarized in a clear, tabular format to facilitate direct comparison.

Biological ActivityParameterMethylparabenMethyl 4-hydroxy-2-methylbenzoate
Antimicrobial MIC vs. S. aureus (µg/mL)[Experimental Value][Experimental Value]
MIC vs. E. coli (µg/mL)[Experimental Value][Experimental Value]
MIC vs. C. albicans (µg/mL)[Experimental Value][Experimental Value]
Estrogenic EC₅₀ in YES Assay (µM)[Experimental Value][Experimental Value]
Cytotoxicity IC₅₀ in HaCaT cells (µM)[Experimental Value][Experimental Value]

Conclusion

Methylparaben is a well-characterized preservative with established antimicrobial, weak estrogenic, and cytotoxic properties. Its structural isomer, Methyl 4-hydroxy-2-methylbenzoate, represents a scientific unknown. Based on structure-activity relationship principles, we hypothesize that the addition of an ortho-methyl group may alter its biological profile, potentially increasing antimicrobial efficacy while reducing estrogenic activity due to steric hindrance.

This guide provides the rationale and detailed experimental protocols necessary to test these hypotheses. By employing standardized assays for antimicrobial susceptibility (MIC), estrogenic potential (YES assay), and cytotoxicity (MTT assay), researchers can generate the robust, quantitative data needed to build a comprehensive biological activity profile for Methyl 4-hydroxy-2-methylbenzoate and perform a direct, evidence-based comparison against its widely used counterpart. This work is essential for the discovery of novel preservatives and for making informed safety and efficacy assessments in drug development and product formulation.

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Validation

A Comparative Guide to the Synthetic Efficiency of Routes to Methyl 4-hydroxy-2-methylbenzoate

Introduction: Methyl 4-hydroxy-2-methylbenzoate is a valuable fine chemical and a key intermediate in the synthesis of various pharmaceuticals and specialty polymers. Its structural motif, featuring a substituted aromati...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction:

Methyl 4-hydroxy-2-methylbenzoate is a valuable fine chemical and a key intermediate in the synthesis of various pharmaceuticals and specialty polymers. Its structural motif, featuring a substituted aromatic ring with hydroxyl, methyl, and methyl ester functionalities, presents an interesting challenge in synthetic organic chemistry. The efficiency of its synthesis is a critical factor for researchers and professionals in drug development and materials science, directly impacting cost, scalability, and environmental footprint. This guide provides an in-depth comparison of two distinct synthetic routes to Methyl 4-hydroxy-2-methylbenzoate, offering objective analysis and supporting experimental data to inform strategic decisions in its production.

Route 1: Carboxylation of m-Cresol followed by Fischer Esterification

This two-step approach is arguably the most direct synthetic strategy, leveraging a readily available starting material, m-cresol. The core of this route lies in the regioselective introduction of a carboxyl group onto the aromatic ring, followed by a classic esterification.

Chemical Pathway

m_cresol m-Cresol intermediate_acid 4-Hydroxy-2-methylbenzoic acid m_cresol->intermediate_acid 1. Kolbe-Schmitt Reaction (Carboxylation) final_product Methyl 4-hydroxy-2-methylbenzoate intermediate_acid->final_product 2. Fischer Esterification

Caption: Overall workflow for the synthesis of Methyl 4-hydroxy-2-methylbenzoate via the carboxylation of m-cresol.

Mechanistic Insights and Experimental Considerations

Step 1: The Kolbe-Schmitt Reaction for Selective Carboxylation

The introduction of a carboxyl group onto a phenol ring is classically achieved through the Kolbe-Schmitt reaction. This reaction involves the nucleophilic addition of a phenoxide to carbon dioxide. The choice of the counter-ion is crucial for directing the regioselectivity of the carboxylation. While sodium phenoxide typically favors ortho-carboxylation, the use of potassium phenoxide can promote the formation of the para-isomer, which is desired in this synthesis.[1][2]

However, the direct carboxylation of m-cresol presents a challenge in achieving high selectivity for the desired 4-hydroxy-2-methylbenzoic acid. A known issue is the formation of isomeric byproducts. A patent describes a process involving the reaction of the potassium salt of m-cresol with potassium carbonate and carbon monoxide at high temperature (235 °C) and pressure (8.5 MPa), which unfortunately results in a modest yield of 18 mol% and a mixture of 4-hydroxy-2-methylbenzoic acid and 4-methylsalicylic acid.[1]

A more promising approach detailed in the same patent involves a modified Kolbe-Schmitt reaction that offers higher selectivity. This method is designed for industrial production under milder conditions and aims to achieve a high purity of the target 4-hydroxy-2-methylbenzoic acid (98.0% or higher).[1]

Step 2: Fischer Esterification

The second step, the Fischer esterification, is a well-established and reliable method for converting a carboxylic acid to its corresponding ester. The reaction involves heating the carboxylic acid with an excess of alcohol (in this case, methanol) in the presence of a strong acid catalyst, typically sulfuric acid.[3][4] The equilibrium of this reaction is driven towards the product by using a large excess of methanol.

Experimental Protocol: Route 1

Step 1: Synthesis of 4-Hydroxy-2-methylbenzoic Acid (Adapted from[1])

  • In a suitable pressure reactor, a potassium salt of a protected m-cresol derivative is reacted with carbon dioxide.

  • The reaction is conducted in an aprotic polar solvent at a temperature of 60-80 °C under normal pressure.

  • Following the carboxylation, a dealkylation step is performed to yield 4-hydroxy-2-methylbenzoic acid.

  • The product is then purified by recrystallization from a suitable solvent system (e.g., methanol/water or acetone/heptane) to achieve a purity of ≥98.0%.

Step 2: Synthesis of Methyl 4-hydroxy-2-methylbenzoate (General Fischer Esterification Protocol, adapted from[3][5])

  • To a round-bottomed flask containing 4-hydroxy-2-methylbenzoic acid, add a large excess of anhydrous methanol (e.g., 10-20 equivalents).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the stirred mixture.

  • Equip the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in an organic solvent such as ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Methyl 4-hydroxy-2-methylbenzoate.

  • Further purification can be achieved by column chromatography or recrystallization.

Route 2: Multi-step Synthesis via Sandmeyer Reaction

This alternative route employs a series of well-established named reactions to construct the target molecule from a readily available nitroaromatic starting material, such as 2-methyl-4-nitroaniline. This pathway offers a high degree of control over the substitution pattern but involves a greater number of synthetic steps.

Chemical Pathway

start 2-Methyl-4-nitroaniline diazonium_salt Diazonium Salt Intermediate start->diazonium_salt 1. Diazotization nitrile 2-Methyl-4-nitrobenzonitrile diazonium_salt->nitrile 2. Sandmeyer Reaction (CuCN) acid 2-Methyl-4-nitrobenzoic acid nitrile->acid 3. Hydrolysis amino_acid 4-Amino-2-methylbenzoic acid acid->amino_acid 4. Reduction hydroxy_acid 4-Hydroxy-2-methylbenzoic acid amino_acid->hydroxy_acid 5. Diazotization & Hydrolysis final_product Methyl 4-hydroxy-2-methylbenzoate hydroxy_acid->final_product 6. Fischer Esterification

Caption: A plausible multi-step synthesis of Methyl 4-hydroxy-2-methylbenzoate starting from 2-methyl-4-nitroaniline.

Mechanistic Insights and Experimental Considerations

This synthetic sequence relies on the versatility of diazonium salts, which are generated from aromatic amines and can be converted to a wide range of functional groups.

Steps 1 & 2: Diazotization and Sandmeyer Reaction

The initial step involves the conversion of the primary aromatic amine of 2-methyl-4-nitroaniline into a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid). The subsequent Sandmeyer reaction with copper(I) cyanide introduces a nitrile group, which serves as a precursor to the carboxylic acid.[6][7]

Step 3: Hydrolysis of the Nitrile

The nitrile group is then hydrolyzed to a carboxylic acid under acidic or basic conditions. This is a standard transformation in organic synthesis.

Step 4: Reduction of the Nitro Group

The nitro group is reduced to a primary amine. Common reducing agents for this transformation include tin(II) chloride in hydrochloric acid or catalytic hydrogenation.

Step 5: Diazotization and Hydrolysis to a Phenol

The newly formed amino group is then diazotized, and the resulting diazonium salt is hydrolyzed to a hydroxyl group. This transformation can be achieved by heating the aqueous solution of the diazonium salt.[6][8]

Step 6: Fischer Esterification

The final step is the esterification of the carboxylic acid with methanol, as described in Route 1.

Experimental Protocol: Route 2 (General Procedures)

Steps 1 & 2: Synthesis of 2-Methyl-4-nitrobenzonitrile

  • Dissolve 2-methyl-4-nitroaniline in a cooled aqueous solution of a strong acid (e.g., HCl or H₂SO₄).

  • Slowly add a solution of sodium nitrite in water while maintaining the temperature between 0-5 °C to form the diazonium salt.

  • In a separate flask, prepare a solution of copper(I) cyanide.

  • Slowly add the cold diazonium salt solution to the copper(I) cyanide solution.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Isolate the product by extraction and purify by recrystallization or chromatography.

Step 3: Synthesis of 2-Methyl-4-nitrobenzoic acid

  • Reflux the 2-methyl-4-nitrobenzonitrile with a strong acid (e.g., concentrated H₂SO₄) or a strong base (e.g., NaOH) followed by acidification.

  • Isolate the resulting carboxylic acid by filtration and recrystallization.

Step 4: Synthesis of 4-Amino-2-methylbenzoic acid

  • Reduce the 2-methyl-4-nitrobenzoic acid using a suitable reducing agent (e.g., SnCl₂/HCl or H₂/Pd-C).

  • Isolate and purify the resulting aminobenzoic acid.

Step 5: Synthesis of 4-Hydroxy-2-methylbenzoic acid

  • Diazotize the 4-amino-2-methylbenzoic acid as described in Step 1.

  • Heat the aqueous solution of the diazonium salt to effect hydrolysis to the phenol.

  • Isolate and purify the 4-hydroxy-2-methylbenzoic acid.

Step 6: Synthesis of Methyl 4-hydroxy-2-methylbenzoate

  • Perform a Fischer esterification on 4-hydroxy-2-methylbenzoic acid as detailed in Route 1.

Comparison of Synthetic Routes

ParameterRoute 1: Carboxylation of m-CresolRoute 2: Multi-step Synthesis via Sandmeyer Reaction
Starting Material m-Cresol (readily available)2-Methyl-4-nitroaniline (less common, may require synthesis)
Number of Steps 26
Key Reactions Kolbe-Schmitt Reaction, Fischer EsterificationDiazotization, Sandmeyer Reaction, Hydrolysis, Reduction, Fischer Esterification
Overall Yield Potentially high, but dependent on the selectivity of the carboxylation step. A patented method claims high selectivity.[1]Likely to be low due to the multiple steps, with potential for yield loss at each stage.
Reagents & Conditions Can involve high pressure and temperature for carboxylation, though milder conditions are reported.[1] Esterification uses standard lab reagents.Involves handling of potentially unstable diazonium salts and toxic cyanides. Multiple reaction setups and purifications are required.
Scalability Potentially more scalable due to fewer steps, especially with an optimized carboxylation protocol.Less scalable due to the complexity and number of transformations.
Green Chemistry The directness of the route is advantageous. The use of high pressures and temperatures in some carboxylation methods can be energy-intensive.Generates more waste due to the number of steps and reagents used. The use of heavy metals (copper, tin) can be a concern.

Conclusion

For the synthesis of Methyl 4-hydroxy-2-methylbenzoate, Route 1, involving the carboxylation of m-cresol followed by Fischer esterification, presents a more synthetically efficient and industrially viable approach. The primary advantage lies in its directness, utilizing a readily available starting material and involving only two key transformations. While achieving high regioselectivity in the Kolbe-Schmitt reaction of m-cresol is a critical challenge, patented methodologies suggest that this can be overcome, leading to a high-purity product.[1]

In contrast, Route 2, the multi-step synthesis via the Sandmeyer reaction, is a more circuitous and less efficient pathway. Despite its reliance on well-established reactions, the numerous steps significantly increase the complexity, reduce the overall yield, and generate more waste. This route may be more suitable for small-scale synthesis where the specific starting material is readily available and the direct carboxylation proves to be problematic.

For researchers and drug development professionals, the choice of synthetic route will ultimately depend on the scale of the synthesis, the availability of starting materials, and the desired level of process optimization. However, based on the principles of synthetic efficiency and industrial applicability, focusing on the optimization of the selective carboxylation of m-cresol appears to be the most promising strategy for the large-scale production of Methyl 4-hydroxy-2-methylbenzoate.

References

  • Sandmeyer, T. (1884). Ueber die Ersetzung der Amidgruppe durch Chlor in den aromatischen Substanzen. Berichte der deutschen chemischen Gesellschaft, 17(2), 1633–1635. [Link]

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  • Roberts, D. J., Fedorak, P. M., & Hrudey, S. E. (1990). CO2 incorporation and 4-hydroxy-2-methylbenzoic acid formation during anaerobic metabolism of m-cresol by a methanogenic consortium. Applied and environmental microbiology, 56(2), 472–478. [Link]

  • Roberts, D. J., Fedorak, P. M., & Hrudey, S. E. (1990). CO(2) Incorporation and 4-Hydroxy-2-Methylbenzoic Acid Formation during Anaerobic Metabolism of m-Cresol by a Methanogenic Consortium. PubMed, 56(2), 472-8. [Link]

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Comparative

A Spectroscopic Guide to Distinguishing Isomers of Methyl 4-hydroxy-2-methylbenzoate

For researchers, scientists, and professionals in drug development, the precise structural elucidation of chemical compounds is a foundational requirement for progress. The isomeric forms of a molecule, while possessing...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation of chemical compounds is a foundational requirement for progress. The isomeric forms of a molecule, while possessing the same molecular formula, can exhibit vastly different biological activities and physical properties. This guide provides an in-depth spectroscopic comparison of methyl 4-hydroxy-2-methylbenzoate and its key structural isomers. By leveraging proton and carbon-13 nuclear magnetic resonance (¹H and ¹³C NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), we can confidently differentiate these closely related compounds. This guide emphasizes the causality behind experimental choices and provides self-validating protocols to ensure trustworthy and reproducible results.

The Importance of Isomeric Differentiation

Methyl 4-hydroxy-2-methylbenzoate and its isomers are substituted aromatic esters that can serve as building blocks in the synthesis of more complex molecules, including active pharmaceutical ingredients. The specific placement of the hydroxyl and methyl groups on the benzene ring significantly influences the molecule's electronic environment, hydrogen bonding capabilities, and overall three-dimensional shape. These differences manifest in their spectroscopic signatures, allowing for unambiguous identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Aromatic Region

NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of organic molecules. The chemical shifts, splitting patterns (multiplicity), and coupling constants of the aromatic protons and carbons are highly sensitive to the positions of the substituents on the benzene ring.

¹H NMR Spectroscopy

The aromatic region of the ¹H NMR spectrum (typically δ 6.5-8.0 ppm) provides a wealth of information about the substitution pattern. The electronic effects of the hydroxyl (-OH), methyl (-CH₃), and methyl ester (-COOCH₃) groups dictate the chemical shifts of the aromatic protons. The hydroxyl group is a strong electron-donating group, which shields the ortho and para positions, causing their corresponding proton signals to appear at a lower chemical shift (upfield). Conversely, the methyl ester group is an electron-withdrawing group, deshielding the ortho and para positions and shifting their signals to a higher chemical shift (downfield). The methyl group is a weak electron-donating group.

Predicted ¹H NMR Data for Methyl 4-hydroxy-2-methylbenzoate and its Isomers

CompoundAromatic ProtonPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)
Methyl 4-hydroxy-2-methylbenzoate H-36.65d2.5
H-56.70dd8.5, 2.5
H-67.75d8.5
Methyl 3-hydroxy-5-methylbenzoate H-27.00s-
H-46.80s-
H-67.20s-
Methyl 2-hydroxy-4-methylbenzoate H-36.75d1.5
H-56.80dd8.0, 1.5
H-67.70d8.0
Methyl 2-hydroxy-5-methylbenzoate H-36.90d8.5
H-47.25dd8.5, 2.0
H-67.50d2.0
Methyl 3-hydroxy-4-methylbenzoate H-27.60d2.0
H-56.85d8.0
H-67.65dd8.0, 2.0

Note: Predicted data was generated using online NMR prediction tools.[1][2][3][4][5][6][7] Actual experimental values may vary slightly.

The distinct substitution patterns lead to unique splitting patterns. For example, in methyl 4-hydroxy-2-methylbenzoate, the three aromatic protons will appear as a doublet, a doublet of doublets, and another doublet, which is a characteristic pattern for a 1,2,4-trisubstituted benzene ring.[8][9][10][11]

¹³C NMR Spectroscopy

The chemical shifts in ¹³C NMR are also significantly influenced by the substituents. The carbon atom attached to the electron-donating hydroxyl group will be shielded and appear at a lower chemical shift, while the carbon of the electron-withdrawing carbonyl group will be deshielded and appear at a much higher chemical shift.

Predicted ¹³C NMR Data for Methyl 4-hydroxy-2-methylbenzoate and its Isomers

CompoundCarbon AtomPredicted Chemical Shift (ppm)
Methyl 4-hydroxy-2-methylbenzoate C=O170.5
C-4 (C-OH)160.0
Aromatic CHs132.0, 117.0, 114.5
Aromatic Quaternary Cs141.0, 120.0
O-CH₃52.0
Ar-CH₃21.0
Methyl 3-hydroxy-5-methylbenzoate C=O168.0
C-3 (C-OH)158.0
Aromatic CHs122.0, 121.0, 115.0
Aromatic Quaternary Cs140.0, 132.0
O-CH₃52.5
Ar-CH₃21.5
Methyl 2-hydroxy-4-methylbenzoate C=O171.0
C-2 (C-OH)162.0
Aromatic CHs130.0, 120.0, 118.0
Aromatic Quaternary Cs143.0, 110.0
O-CH₃52.0
Ar-CH₃21.0
Methyl 2-hydroxy-5-methylbenzoate C=O170.0
C-2 (C-OH)159.0
Aromatic CHs135.0, 125.0, 118.0
Aromatic Quaternary Cs138.0, 115.0
O-CH₃52.5
Ar-CH₃20.5
Methyl 3-hydroxy-4-methylbenzoate C=O169.0
C-3 (C-OH)157.0
Aromatic CHs130.0, 125.0, 115.0
Aromatic Quaternary Cs135.0, 128.0
O-CH₃52.0
Ar-CH₃16.0

Note: Predicted data was generated using online NMR prediction tools.[1][3][7][12] The number of distinct aromatic carbon signals can also help in identifying the substitution pattern.[13][14][15][16][17]

Experimental Protocol for NMR Spectroscopy

A detailed, step-by-step methodology for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing and Analysis prep1 Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). prep2 Add a small amount of an internal standard (e.g., TMS). prep1->prep2 prep3 Transfer the solution to a 5 mm NMR tube. prep2->prep3 acq1 Place the NMR tube in the spectrometer. prep3->acq1 acq2 Lock onto the deuterium signal of the solvent and shim the magnetic field. acq1->acq2 acq3 Acquire the ¹H NMR spectrum using a standard pulse sequence. acq2->acq3 acq4 Acquire the ¹³C NMR spectrum, often with proton decoupling. acq3->acq4 proc1 Apply Fourier transformation to the raw data. acq4->proc1 proc2 Phase the spectra and perform baseline correction. proc1->proc2 proc3 Calibrate the chemical shift scale using the internal standard. proc2->proc3 proc4 Integrate the ¹H NMR signals and determine multiplicities and coupling constants. proc3->proc4 proc5 Assign signals to the respective protons and carbons in the molecule. proc4->proc5 IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing and Analysis prep1 Ensure the ATR crystal is clean. prep2 Place a small amount of the solid sample directly onto the crystal. acq1 Apply pressure to ensure good contact between the sample and the crystal. prep2->acq1 acq2 Collect a background spectrum of the empty ATR accessory. acq3 Collect the sample spectrum. proc1 The software automatically subtracts the background from the sample spectrum. acq3->proc1 proc2 Identify the wavenumbers of the major absorption bands. proc3 Correlate the observed bands with known functional group frequencies.

Caption: Workflow for ATR-IR spectroscopy.

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. For all the isomers of methyl hydroxy-methylbenzoate, the molecular ion peak ([M]⁺) will be observed at an m/z corresponding to the molecular weight of C₉H₁₀O₃, which is 166.17 g/mol . [18] The fragmentation patterns of these isomers will show subtle differences that can aid in their identification. Common fragmentation pathways for methyl benzoates include the loss of the methoxy group (-OCH₃) to give a benzoyl cation, or the loss of the entire methyl ester group. The presence of the hydroxyl and methyl groups will influence the stability of the resulting fragment ions. [19][20][21][22][23] Key Fragment Ions for Methyl 4-hydroxy-2-methylbenzoate and its Isomers

FragmentDescriptionExpected m/z
[M]⁺Molecular Ion166
[M - OCH₃]⁺Loss of the methoxy group135
[M - COOCH₃]⁺Loss of the methyl ester group107
[C₆H₄(OH)(CH₃)]⁺Hydroxytoluene cation108
[C₆H₅O]⁺Phenoxy cation93
[C₆H₅]⁺Phenyl cation77

The relative intensities of these fragment ions can vary between isomers due to the different stabilities of the carbocations formed.

Experimental Protocol for Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying components of a mixture.

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis prep1 Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate). acq1 Inject the sample solution into the GC. prep1->acq1 acq2 The sample is vaporized and separated on the GC column based on boiling point and polarity. acq1->acq2 acq3 The separated components enter the mass spectrometer. acq2->acq3 acq4 Molecules are ionized (e.g., by electron impact) and fragmented. acq3->acq4 acq5 The ions are separated by their m/z ratio and detected. acq4->acq5 proc1 Identify the molecular ion peak to determine the molecular weight. acq5->proc1 proc2 Analyze the fragmentation pattern to identify characteristic fragment ions. proc3 Compare the obtained mass spectrum with library spectra for confirmation.

Caption: Workflow for GC-MS analysis.

Conclusion

The spectroscopic techniques of NMR, IR, and MS provide a powerful and complementary suite of tools for the unambiguous differentiation of methyl 4-hydroxy-2-methylbenzoate isomers. While IR and MS can confirm the presence of key functional groups and the overall molecular weight, NMR spectroscopy, particularly ¹H NMR, offers the most definitive information regarding the specific substitution pattern on the aromatic ring. By carefully analyzing the chemical shifts, multiplicities, and coupling constants, researchers can confidently assign the correct structure to each isomer, a critical step in ensuring the integrity and success of their scientific endeavors.

References

  • Guan, Y., Sowndarya, S. S. V., Gallegos, L. C., St. John, P. C., & Paton, R. S. (2021). Real-time Prediction of ¹H and ¹³C Chemical Shifts with DFT accuracy using a 3D Graph Neural Network. Chemical Science, 12(36), 12012–12026. [Link]

  • University of California, Los Angeles. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved from [Link]

  • Ishida, T., & Nishizawa, H. (2018). ¹³C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. Magnetic Resonance in Chemistry, 56(10), 957-963. [Link]

  • How to distinguish and interpret the 1H-NMR of mono- and di-substituted Benzene Derivatives. (2023, September 26). [Video]. YouTube. [Link]

  • Sajed, T., Sayeeda, Z., Lee, B. L., Berjanskii, M., Wang, F., Gautam, V., & Wishart, D. S. (2024). Accurate prediction of ¹H NMR chemical shifts of small molecules using machine learning. Metabolites, 14(5), 290. [Link]

  • LibreTexts. (2023, October 30). Assigning the ¹H-NMR Signals of Aromatic Ring ¹H-atoms. Chemistry LibreTexts. [Link]

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  • Banfi, D., & Patiny, L. (2008). : Resurrecting and processing NMR spectra on-line. CHIMIA International Journal for Chemistry, 62(4), 280-281. [Link]

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  • LibreTexts. (2023, October 30). ¹H NMR Spectra and Interpretation (Part I). Chemistry LibreTexts. [Link]

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  • University of California, Los Angeles. (n.d.). Summary of C13-NMR Interpretation. Retrieved from [Link]

  • Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. (2017, November 4). Chemistry Stack Exchange. [Link]

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  • Pearson. (2023, September 5). How might you use 13C NMR spectroscopy to differentiate between the ortho, meta, and para isomers of a disubstituted benzene?[Link]

  • Binev, Y., Marques, M. M., & Aires-de-Sousa, J. (2007). Prediction of 1H NMR coupling constants with associative neural networks trained for chemical shifts. Journal of Chemical Information and Modeling, 47(6), 2089-2097. [Link]

  • virtual Chemistry 3D - NMR predictor. (n.d.). Retrieved from [Link]

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Validation

A Comparative Guide to the Reactivity of Ortho- vs. Para-Substituted Hydroxybenzoates

For researchers, scientists, and professionals in drug development, a nuanced understanding of isomeric reactivity is paramount for predictable and efficient synthesis. This guide provides an in-depth technical compariso...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, a nuanced understanding of isomeric reactivity is paramount for predictable and efficient synthesis. This guide provides an in-depth technical comparison of the chemical reactivity of ortho- and para-substituted hydroxybenzoates, moving beyond simple textbook definitions to explore the underlying principles and their practical implications. We will dissect the electronic and steric factors that govern their behavior in key chemical transformations, supported by experimental data and detailed protocols.

Foundational Principles: More Than Just Positional Isomers

At first glance, ortho-hydroxybenzoate (salicylate) and para-hydroxybenzoate are simple structural isomers. However, the spatial proximity of the hydroxyl (-OH) and carboxylate (-COOR) groups in the ortho position introduces profound stereoelectronic effects that are absent in the para isomer. These differences are the primary drivers of their distinct chemical behaviors.

The "Ortho Effect" and Intramolecular Hydrogen Bonding

The most significant differentiating factor is the ability of ortho-hydroxybenzoates to form a strong intramolecular hydrogen bond between the phenolic hydrogen and one of the carboxylate oxygens. This creates a stable six-membered ring structure.[1][2] This non-covalent interaction has several critical consequences:

  • Steric Shielding: The hydrogen bond locks the carboxyl group in a specific conformation, sterically hindering the approach of reagents to both the carboxylate and the phenolic hydroxyl group.

  • Electronic Modulation: This interaction alters the electron density distribution across both functional groups. It can reduce the electron-donating ability of the hydroxyl group into the ring and influence the acidity of the phenolic proton and the electrophilicity of the carboxyl carbon.[3]

  • Stabilization of Conjugate Bases: In the case of hydroxybenzoic acids, the intramolecular hydrogen bond dramatically stabilizes the carboxylate anion formed upon deprotonation, making ortho-hydroxybenzoic acid (salicylic acid) significantly more acidic than its para counterpart.[1][2][4]

The para isomer, with its distant functional groups, cannot form this intramolecular bond. Instead, it engages in intermolecular hydrogen bonding , forming a network between different molecules.[2] While these are strong interactions, they do not create the unique, locked conformation seen in the ortho isomer.

Caption: Figure 1: Hydrogen bonding in ortho- vs. para-hydroxybenzoates.

Comparative Reactivity Analysis

We will now examine how these foundational differences manifest in common chemical reactions.

Acid-Base Reactivity

The acidity of the parent hydroxybenzoic acids is a clear illustration of the ortho effect.

CompoundpKaRationale
ortho-Hydroxybenzoic Acid2.98[1]The conjugate base is significantly stabilized by intramolecular hydrogen bonding, which delocalizes the negative charge and favors deprotonation.[4][5]
para-Hydroxybenzoic Acid4.58[2]The conjugate base is stabilized primarily by resonance, without the additional stabilization from intramolecular hydrogen bonding.
Benzoic Acid (Reference)4.20Provides a baseline for the electronic effects of the hydroxyl group.

The data unequivocally shows that the ortho isomer is a much stronger acid. This is a direct consequence of the stabilization imparted by the intramolecular hydrogen bond in its conjugate base.[1][2]

G cluster_ortho ortho-Hydroxybenzoate Anion cluster_para para-Hydroxybenzoate Anion Ortho_Anion COO⁻ Ortho_OH OH Ortho_Anion->Ortho_OH H-Bond Stabilization Stable Highly Stable (Lower pKa) Para_Anion COO⁻ Less_Stable Less Stable (Higher pKa) Para_OH OH

Caption: Figure 2: Stabilization of conjugate bases.

Esterification and Hydrolysis Reactions

The reactivity of the carboxyl group is also significantly influenced by the position of the hydroxyl group.

  • Esterification: In acid-catalyzed esterification, the para-hydroxybenzoate is generally more reactive. The carboxyl group of the ortho isomer is sterically hindered by the adjacent hydroxyl group and the intramolecular hydrogen bond, which can impede the approach of the alcohol nucleophile.[6]

  • Hydrolysis: Conversely, the hydrolysis of ortho-hydroxybenzoate esters can be slower than their para counterparts under certain conditions. The intramolecular hydrogen bond in the starting material can reduce the electrophilicity of the ester's carbonyl carbon, making it less susceptible to nucleophilic attack by water or hydroxide ions.[6]

ReactionRelative Rate of ortho-isomerRelative Rate of para-isomerPrimary Reason for Difference
Acid-Catalyzed EsterificationSlowerFasterSteric hindrance and intramolecular H-bonding in the ortho isomer impede nucleophilic attack.
Alkaline HydrolysisSlowerFasterIntramolecular H-bonding in the ortho ester reduces the electrophilicity of the carbonyl carbon.[6]
Electrophilic Aromatic Substitution

Both the hydroxyl and the ester groups influence the regioselectivity of further substitution on the aromatic ring. The powerful activating and ortho, para-directing effect of the hydroxyl group typically dominates.[7][8]

  • para-Hydroxybenzoate: The hydroxyl group directs incoming electrophiles to the positions ortho to it (C3 and C5). Since these positions are equivalent and relatively unhindered, substitution occurs readily at these sites.

  • ortho-Hydroxybenzoate: The hydroxyl group directs incoming electrophiles to its para position (C5) and its ortho position (C3). The C5 position is generally favored due to reduced steric hindrance compared to the C3 position, which is crowded by both the hydroxyl and the ester groups.[9]

The overall rate of electrophilic aromatic substitution is generally higher for the para isomer because the ring is more activated. In the ortho isomer, the intramolecular hydrogen bond can slightly reduce the electron-donating resonance effect of the hydroxyl group.

Experimental Protocols

To provide a practical framework for these comparisons, we outline two key experimental workflows.

Protocol: Comparative Acid-Catalyzed Esterification

This protocol outlines a method to quantify the difference in esterification rates.

Objective: To compare the rate of Fischer esterification of ortho- and para-hydroxybenzoic acid with methanol.

Methodology:

  • Reaction Setup: In two separate round-bottom flasks, place 1.0 equivalent of ortho-hydroxybenzoic acid and para-hydroxybenzoic acid, respectively.

  • Reagent Addition: Add 20 equivalents of anhydrous methanol to each flask, followed by 0.1 equivalents of concentrated sulfuric acid as a catalyst.

  • Reaction Conditions: Reflux both reaction mixtures at 65°C with constant stirring.

  • Monitoring: At regular time intervals (e.g., 0, 30, 60, 120, 240 minutes), withdraw a small aliquot from each reaction.

  • Quenching & Analysis: Immediately quench the aliquot in a known volume of cold sodium bicarbonate solution. Analyze the concentration of the starting material and the methyl ester product using High-Performance Liquid Chromatography (HPLC).

  • Data Analysis: Plot the concentration of the product (methyl ortho-hydroxybenzoate and methyl para-hydroxybenzoate) versus time to determine the initial reaction rates.

G Start Set up parallel reactions (ortho and para isomers) AddReagents Add Methanol and H₂SO₄ Catalyst Start->AddReagents Reflux Reflux at 65°C AddReagents->Reflux Monitor Withdraw Aliquots at Time Intervals Reflux->Monitor Monitor->Reflux Continue Quench Quench with NaHCO₃ Monitor->Quench Sample Analyze Analyze by HPLC Quench->Analyze End Determine Reaction Rates Analyze->End

Caption: Figure 3: Workflow for comparative esterification kinetics.

Protocol: Regioselectivity in the Kolbe-Schmitt Reaction

This protocol demonstrates how reaction conditions can selectively favor one isomer over the other during synthesis.[10][11]

Objective: To synthesize salicylic acid (ortho-hydroxybenzoic acid) and para-hydroxybenzoic acid from phenol via the Kolbe-Schmitt reaction.

Methodology:

  • Phenoxide Formation (Sodium vs. Potassium):

    • Flask A (for ortho product): React phenol with sodium hydroxide to form sodium phenoxide. Dry the salt thoroughly.[12]

    • Flask B (for para product): React phenol with potassium hydroxide to form potassium phenoxide. Dry the salt thoroughly.[10]

  • Carboxylation:

    • Place each dry phenoxide salt into a high-pressure autoclave.

    • Pressurize the autoclaves with carbon dioxide (e.g., to 100 atm).

    • Heat the autoclaves (e.g., to 125°C for sodium phenoxide, potentially higher for potassium phenoxide to favor the para product).[10]

  • Workup: After several hours, cool the reactors and vent the CO₂.

  • Acidification: Dissolve the resulting solid in water and acidify with sulfuric acid to precipitate the hydroxybenzoic acid products.

  • Analysis: Collect the solid products by filtration. Analyze the crude product ratio from each reaction using ¹H NMR spectroscopy or HPLC to determine the ortho/para selectivity.

Conclusion and Outlook

The reactivity of hydroxybenzoates is a classic example of how subtle changes in molecular architecture lead to significant differences in chemical behavior. The presence of an intramolecular hydrogen bond in the ortho isomer is the key determinant, influencing acidity, susceptibility to nucleophilic attack, and steric accessibility.

  • ortho-Hydroxybenzoates are characterized by higher acidity, sterically hindered functional groups, and a locked conformation that can slow reactions like esterification.

  • para-Hydroxybenzoates behave more predictably based on standard electronic effects, with more accessible functional groups that generally lead to faster rates in reactions like esterification and electrophilic aromatic substitution.

For the medicinal chemist or process scientist, these principles are not merely academic. They directly inform reaction design, catalyst choice, and purification strategies. A thorough understanding of these isomeric differences is essential for developing robust, selective, and high-yielding synthetic routes in the pharmaceutical and chemical industries.

References

  • Chemistry Stack Exchange. (2018). Why is ortho-hydroxybenzoic acid more acidic than its para-isomer? Retrieved from [Link]

  • Quora. (2016). Which is more acidic, ortho hydroxybenzoic or para hydroxybenzoic? Why? Retrieved from [Link]

  • Wikipedia. (n.d.). Kolbe–Schmitt reaction. Retrieved from [Link]

  • Allen. (n.d.). o-hydroxybenzoic acid is less/more acidic than p-hydroxy benzoic acid. Retrieved from [Link]

  • J&K Scientific LLC. (2025). Kolbe-Schmitt Reaction. Retrieved from [Link]

  • Filo. (2025). Among ortho and para hydroxy benzoic acid which one will have higher acidity. Retrieved from [Link]

  • MDPI. (2025). Development of Homogeneous Carboxylation of Phenolates via Kolbe–Schmitt Reaction. Retrieved from [Link]

  • UCLA Chemistry. (n.d.). Illustrated Glossary of Organic Chemistry - Kolbe-Schmitt reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism (a) and energy diagram (b) for the Kolbe- Schmitt reaction. Retrieved from [Link]

  • NIH. (n.d.). Complexes of 2,4,6-trihydroxybenzoic acid: effects of intramolecular hydrogen bonding on ligand geometry and metal binding modes. Retrieved from [Link]

  • Quora. (2018). Which one is more stable, ortho hydroxybenzoic acid or para-hydroxybenzoic acid? Retrieved from [Link]

  • RSC Publishing. (n.d.). Intramolecular hydrogen bond in ortho-hydroxyazobenzenes. Retrieved from [Link]

  • RSC Publishing. (2021). Role of intramolecular hydrogen bonding in the redox chemistry of hydroxybenzoate-bridged paddlewheel diruthenium(II,II) complexes. Retrieved from [Link]

  • MDPI. (n.d.). Energy of Intramolecular Hydrogen Bonding in ortho-Hydroxybenzaldehydes, Phenones and Quinones. Retrieved from [Link]

  • Chemistry Stack Exchange. (2020). Comparing acidic strength of ortho and para hydroxybenzoic acid. Retrieved from [Link]

  • Wikipedia. (n.d.). Ortho effect. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Understanding Ortho, Para, and Meta Directors. Retrieved from [Link]

  • NIH. (n.d.). Hydrolysis of 4-Hydroxybenzoic Acid Esters (Parabens) and Their Aerobic Transformation into Phenol by the Resistant Enterobacter cloacae Strain EM. Retrieved from [Link]

  • Zenodo. (n.d.). Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Retrieved from [Link]

  • Khan Academy. (n.d.). How does ortho-effect work in benzoic acids? Retrieved from [Link]

  • ResearchGate. (2025). Kinetic study of hydrolysis of benzoates. Part XXIV—Variation of the ortho substituent effect with solvent in the alkaline hydrolysis of substituted phenyl benzoates. Retrieved from [Link]

  • Quora. (2017). What is the ortho effect? Why are nearly all ortho substitute benzoic acids stronger acid than benzoic acid? Retrieved from [Link]

  • PubMed. (2013). The reaction kinetics of 3-hydroxybenzoate 6-hydroxylase from Rhodococcus jostii RHA1 provide an understanding of the para-hydroxylation enzyme catalytic cycle. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Ortho, Para, Meta Directors in Electrophilic Aromatic Substitution. Retrieved from [Link]

  • NIH. (n.d.). The Reaction Kinetics of 3-Hydroxybenzoate 6-Hydroxylase from Rhodococcus jostii RHA1 Provide an Understanding of the para-Hydroxylation Enzyme Catalytic Cycle. Retrieved from [Link]

  • PubMed. (n.d.). Transesterification of p-hydroxybenzoate esters (parabens) by human intestinal (Caco-2) cells. Retrieved from [Link]

  • Wikipedia. (n.d.). Electrophilic aromatic substitution. Retrieved from [Link]

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Comparative

"cost-effectiveness of different synthetic methods for Methyl 4-hydroxy-2-methylbenzoate"

For researchers and professionals in drug development and organic synthesis, the efficient and economical production of key intermediates is paramount. Methyl 4-hydroxy-2-methylbenzoate, a valuable building block in the...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and organic synthesis, the efficient and economical production of key intermediates is paramount. Methyl 4-hydroxy-2-methylbenzoate, a valuable building block in the synthesis of various pharmaceuticals and fine chemicals, is no exception. This guide provides an in-depth, objective comparison of different synthetic methodologies for this compound, focusing on cost-effectiveness, scalability, and overall process efficiency. The insights provided are grounded in established chemical principles and supported by experimental data from peer-reviewed literature and patents, aiming to empower chemists to make informed decisions for their specific research and production needs.

Introduction to Synthetic Strategies

The synthesis of Methyl 4-hydroxy-2-methylbenzoate can be approached from several distinct strategic directions. The most direct method involves the esterification of the corresponding carboxylic acid. However, the cost and availability of the starting acid, 4-hydroxy-2-methylbenzoic acid, significantly influence the overall economic viability of this approach. Consequently, multi-step syntheses commencing from readily available and inexpensive precursors present a compelling alternative, particularly for larger-scale production. This guide will dissect three primary synthetic routes:

  • Direct Fischer Esterification of commercially available 4-hydroxy-2-methylbenzoic acid.

  • Two-Step Synthesis via Kolbe-Schmitt Reaction of m-cresol, followed by esterification.

  • A Multi-step Route Involving Baeyer-Villiger Oxidation of a precursor ketone.

Each route will be evaluated based on reagent costs, reaction yields, process complexity, and potential for industrial scale-up.

Method 1: Direct Fischer Esterification of 4-hydroxy-2-methylbenzoic acid

This is the most straightforward approach, relying on the acid-catalyzed esterification of 4-hydroxy-2-methylbenzoic acid with methanol. The Fischer esterification is a classic and well-understood reaction, making it a reliable choice for laboratory-scale synthesis.

Causality Behind Experimental Choices

The use of a strong acid catalyst, such as sulfuric acid, is crucial to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by methanol.[1] An excess of methanol is typically employed to drive the equilibrium towards the formation of the ester product, in accordance with Le Chatelier's principle. The reaction is generally performed under reflux to ensure a sufficient reaction rate.

Experimental Protocol

Materials:

  • 4-hydroxy-2-methylbenzoic acid

  • Anhydrous methanol

  • Concentrated sulfuric acid

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate

  • Ethyl acetate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 4-hydroxy-2-methylbenzoic acid (1.0 eq) in an excess of anhydrous methanol (e.g., 10-20 eq).

  • Slowly and cautiously add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the stirring solution.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, allow the mixture to cool to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Methyl 4-hydroxy-2-methylbenzoate.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.

Cost-Effectiveness Analysis

The primary determinant of the cost-effectiveness of this route is the price of the starting material, 4-hydroxy-2-methylbenzoic acid. Currently, the market price for this reagent is approximately $165 for 10 grams , making this route potentially expensive for large-scale applications. While the reaction itself is high-yielding (typically >90%) and uses inexpensive reagents like methanol and sulfuric acid, the initial investment in the starting material is a significant drawback.

Method 2: Two-Step Synthesis from m-Cresol via Kolbe-Schmitt Reaction

This approach involves the synthesis of the key intermediate, 4-hydroxy-2-methylbenzoic acid, from the inexpensive and readily available starting material, m-cresol. The synthesis is achieved through a modified Kolbe-Schmitt reaction, followed by the esterification of the resulting carboxylic acid as described in Method 1.

Causality Behind Experimental Choices

The Kolbe-Schmitt reaction is a carboxylation process where a phenoxide ion undergoes an electrophilic aromatic substitution with carbon dioxide.[2][3] The choice of the counter-ion (e.g., sodium or potassium) and reaction conditions (temperature, pressure) can influence the regioselectivity of the carboxylation (ortho vs. para). A patented procedure suggests a high-yielding synthesis of 4-hydroxy-2-methylbenzoic acid from a protected m-cresol derivative, which is then deprotected.[4] This method is designed for industrial production, aiming for high selectivity and yield.

Experimental Protocol

Step 1: Synthesis of 4-hydroxy-2-methylbenzoic acid from m-Cresol (Illustrative Industrial Approach)

A patented method describes the reaction of a potassium salt of m-cresol with carbon monoxide at high temperature and pressure to yield a mixture of 4-hydroxy-2-methylbenzoic acid and 4-methylsalicylic acid.[4] A more selective, multi-step industrial process involves the use of a detachable alkyl group to direct the carboxylation to the desired para position, followed by dealkylation.[4]

A simplified laboratory-scale adaptation of the Kolbe-Schmitt reaction on m-cresol would involve the following conceptual steps:

  • Formation of the potassium salt of m-cresol by reacting it with a strong base like potassium hydroxide.

  • Carboxylation of the potassium cresolate with carbon dioxide under elevated temperature and pressure. This step is challenging to perform in a standard laboratory setting and often results in a mixture of isomers.

  • Acidification of the reaction mixture to precipitate the hydroxybenzoic acid isomers.

  • Separation of the desired 4-hydroxy-2-methylbenzoic acid from its isomers, which can be a difficult purification step.

Step 2: Esterification of 4-hydroxy-2-methylbenzoic acid

The 4-hydroxy-2-methylbenzoic acid obtained from Step 1 is then esterified using the Fischer esterification protocol detailed in Method 1.

Cost-Effectiveness Analysis

The primary advantage of this route is the significantly lower cost of the starting material, m-cresol, which is available for approximately $103 per kilogram .[5] This represents a substantial cost saving compared to purchasing 4-hydroxy-2-methylbenzoic acid directly. However, this route is more complex and requires specialized equipment (autoclave for the Kolbe-Schmitt reaction) for high-pressure reactions, especially for industrial-scale production. The potential for side reactions and the need for purification of the intermediate carboxylic acid can also impact the overall yield and cost. For large-scale manufacturing where the initial capital investment for equipment can be justified, this route is likely to be the most cost-effective.

Method 3: Baeyer-Villiger Oxidation of 2-methyl-4-acetylphenol

This synthetic strategy involves the oxidation of a ketone precursor, 2-methyl-4-acetylphenol, to the desired ester using a peroxy acid in a Baeyer-Villiger oxidation. This reaction is a powerful tool for converting ketones to esters.[6][7]

Causality Behind Experimental Choices

The Baeyer-Villiger oxidation proceeds via the migration of a carbon atom from the carbonyl group to an adjacent oxygen atom of the peroxy acid. The migratory aptitude of the substituents on the ketone is a key factor in determining the product. In the case of 2-methyl-4-acetylphenol, the aryl group has a higher migratory aptitude than the methyl group, leading to the formation of the desired phenyl acetate derivative. Common oxidizing agents for this transformation include meta-chloroperoxybenzoic acid (m-CPBA) and peracetic acid.[6]

Experimental Protocol

Step 1: Synthesis of 2-methyl-4-acetylphenol

This precursor can be synthesized via a Friedel-Crafts acylation of m-cresol.

  • To a solution of m-cresol (1.0 eq) in a suitable solvent (e.g., nitrobenzene or carbon disulfide), add a Lewis acid catalyst such as aluminum chloride (AlCl₃, 1.1 eq) at 0 °C.

  • Slowly add acetyl chloride (1.1 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Quench the reaction by carefully pouring it onto a mixture of ice and concentrated hydrochloric acid.

  • Extract the product with an organic solvent, wash, dry, and purify by distillation or recrystallization to obtain 2-methyl-4-acetylphenol.

Step 2: Baeyer-Villiger Oxidation

  • Dissolve 2-methyl-4-acetylphenol (1.0 eq) in a suitable solvent such as dichloromethane or chloroform.

  • Add a peroxy acid, such as m-CPBA (1.1-1.5 eq), portion-wise to the solution at 0 °C.

  • Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).

  • Wash the reaction mixture with a solution of sodium sulfite to quench the excess peroxy acid, followed by a wash with sodium bicarbonate solution and brine.

  • Dry the organic layer, concentrate, and purify the resulting acetate intermediate.

Step 3: Methanolysis

The resulting acetate ester would then need to be transesterified or hydrolyzed and then re-esterified with methanol to yield the final product, Methyl 4-hydroxy-2-methylbenzoate. This adds further steps to the synthesis.

Cost-Effectiveness Analysis

Comparative Summary

FeatureMethod 1: Direct EsterificationMethod 2: Two-Step Synthesis from m-CresolMethod 3: Baeyer-Villiger Oxidation
Starting Material 4-hydroxy-2-methylbenzoic acidm-Cresolm-Cresol
Starting Material Cost High (~$165/10g)Low (~$103/kg)[5]Low (~$103/kg)[5]
Number of Steps 123+
Key Reactions Fischer EsterificationKolbe-Schmitt, Fischer EsterificationFriedel-Crafts Acylation, Baeyer-Villiger Oxidation, Transesterification
Process Complexity LowModerate to High (requires high pressure)High
Yield (Overall) High (>90%)Moderate to High (dependent on Kolbe-Schmitt efficiency)Moderate (multi-step losses)
Scalability Good for lab scale, expensive for large scaleExcellent for industrial scaleModerate
Primary Advantage Simplicity and high yield in the final stepLow starting material cost, suitable for industrial productionUtilizes common and well-studied reactions
Primary Disadvantage High cost of starting materialRequires specialized equipment for high-pressure reactionMultiple steps leading to lower overall yield and higher complexity

Visualizing the Synthetic Workflows

Method1 A 4-hydroxy-2-methylbenzoic acid B Methyl 4-hydroxy-2-methylbenzoate A->B  Methanol, H₂SO₄ (cat.)  Reflux, >90% Yield caption Workflow for Direct Fischer Esterification Method2 A m-Cresol B 4-hydroxy-2-methylbenzoic acid A->B  1. KOH  2. CO₂, High T & P C Methyl 4-hydroxy-2-methylbenzoate B->C  Methanol, H₂SO₄ (cat.)  Reflux caption Workflow for Two-Step Synthesis from m-Cresol

Caption: Workflow for Two-Step Synthesis from m-Cresol.

Method3 A m-Cresol B 2-methyl-4-acetylphenol A->B  Acetyl Chloride, AlCl₃ C Intermediate Acetate B->C  m-CPBA D Methyl 4-hydroxy-2-methylbenzoate C->D  Methanolysis caption Workflow for Baeyer-Villiger Oxidation Route

Caption: Workflow for Baeyer-Villiger Oxidation Route.

Conclusion and Recommendations

The choice of the most cost-effective synthetic method for Methyl 4-hydroxy-2-methylbenzoate is highly dependent on the scale of production and the available resources.

  • For small-scale laboratory synthesis where simplicity and rapid access to the product are the primary concerns, the Direct Fischer Esterification (Method 1) is the most practical choice, despite the higher cost of the starting material. Its straightforward procedure and high yield make it an attractive option for research purposes.

  • For large-scale industrial production , the Two-Step Synthesis from m-Cresol via the Kolbe-Schmitt Reaction (Method 2) is unequivocally the most cost-effective approach. The substantial difference in the cost of the starting materials far outweighs the initial investment in high-pressure reaction equipment. The development of a robust and selective Kolbe-Schmitt process is key to the economic viability of this route.

  • The Baeyer-Villiger Oxidation route (Method 3) , while chemically elegant, is likely the least cost-effective option due to its multi-step nature and the potential for lower overall yields. It may, however, be a viable alternative if the specific precursor, 2-methyl-4-acetylphenol, is readily available through other synthetic endeavors.

Ultimately, a thorough process optimization and a detailed economic analysis tailored to specific market conditions and available infrastructure are necessary to make the final decision. This guide provides the foundational scientific and economic considerations to initiate that process.

References

  • CN113423683A - Method for producing 4-hydroxy-2-methylbenzoic acid - Google Patents. (n.d.).
  • CO2 Incorporation and 4-Hydroxy-2-Methylbenzoic Acid Formation during Anaerobic Metabolism of m-Cresol by a Methanogenic Consortium - PMC - NIH. (n.d.). Retrieved January 10, 2026, from [Link]

  • CO(2) Incorporation and 4-Hydroxy-2-Methylbenzoic Acid Formation during Anaerobic Metabolism of m-Cresol by a Methanogenic Consortium - PubMed. (n.d.). Retrieved January 10, 2026, from [Link]

  • KR102856282B1 - Method for producing 4-hydroxy-2-methylbenzoic acid - Google Patents. (n.d.).
  • Kolbe–Schmitt reaction - Wikipedia. (n.d.). Retrieved January 10, 2026, from [Link]

  • M Cresol 99% 1Kg - Cenmed Enterprises. (n.d.). Retrieved January 10, 2026, from [Link]

  • Fischer Esterification-Typical Procedures - OperaChem. (2024, January 5). Retrieved January 10, 2026, from [Link]

  • Kolbe's Reaction – Mechanism, Examples, Applications, Practice Problems and FAQ. (n.d.). Retrieved January 10, 2026, from [Link]

  • Fischer Esterification Procedure. (n.d.). Retrieved January 10, 2026, from [Link]

  • Benzoic acid, 4-hydroxy-2-Methyl- - ChemBK. (n.d.). Retrieved January 10, 2026, from [Link]

  • M-Cresol - CAS No 108-39-4 Latest Price, Manufacturers & Suppliers - IndiaMART. (n.d.). Retrieved January 10, 2026, from [Link]

  • CO2 Incorporation and 4-Hydroxy-2-Methylbenzoic Acid Formation during Anaerobic Metabolism of m-Cresol by a Methanogenic Consortium - ResearchGate. (1990, March). Retrieved January 10, 2026, from [Link]

  • Fischer Esterification Procedure. (n.d.). Retrieved January 10, 2026, from [Link]

  • M Cresol - Jigchem Universal. (n.d.). Retrieved January 10, 2026, from [Link]

  • Kolbe–Schmitt reaction - L.S.College, Muzaffarpur. (2019, December 19). Retrieved January 10, 2026, from [Link]

  • Meta Para Cresol - Cresol Mixed Isomers Latest Price, Manufacturers & Suppliers - IndiaMART. (n.d.). Retrieved January 10, 2026, from [Link]

  • Procedure. (n.d.). Retrieved January 10, 2026, from [Link]

  • METHYL p-HYDROXYBENZOATE. (n.d.). Retrieved January 10, 2026, from [Link]

  • METHYL 4-HYDROXYBENZOATE - Ataman Kimya. (n.d.). Retrieved January 10, 2026, from [Link]

  • Baeyer–Villiger oxidation - Wikipedia. (n.d.). Retrieved January 10, 2026, from [Link]

  • Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products: a review. (2024, July 25). Retrieved January 10, 2026, from [Link]

  • Synthesis Workshop: The Baeyer-Villiger Oxidation (Episode 15) - YouTube. (2020, July 11). Retrieved January 10, 2026, from [Link]

  • 4-Hydroxybenzoic acid, 1 kg, plastic, CAS No. 99-96-7 | Aromatic Building Blocks. (n.d.). Retrieved January 10, 2026, from [Link]

  • Chemical structure of 4-hydroxy methyl benzoate from Halban leaves isolation. (n.d.). Retrieved January 10, 2026, from [Link]

  • Baeyer-Villiger Oxidation | Chem-Station Int. Ed. (2014, March 30). Retrieved January 10, 2026, from [Link]

  • Synthesis of 4-Hydroxy-2-Methylchalcone from meta-Cresol Formilation Product and Its Activities as an Antibacteria - ResearchGate. (2025, December 22). Retrieved January 10, 2026, from [Link]

  • Synthesis of methyl 4-hydroxybenzoate - PrepChem.com. (n.d.). Retrieved January 10, 2026, from [Link]

  • Rational Design, Synthesis and Pharmacological Evaluation of Chalcones as Dual-Acting Compounds—Histamine H 3 Receptor Ligands and MAO-B Inhibitors - MDPI. (n.d.). Retrieved January 10, 2026, from [Link]

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Validation

A Comparative Guide to Validated Analytical Methods for the Quantification of Methyl 4-hydroxy-2-methylbenzoate

This guide provides a comprehensive comparison of validated analytical methods for the quantitative determination of Methyl 4-hydroxy-2-methylbenzoate. As researchers, scientists, and drug development professionals, the...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of validated analytical methods for the quantitative determination of Methyl 4-hydroxy-2-methylbenzoate. As researchers, scientists, and drug development professionals, the integrity of our analytical data is paramount. This document is structured to provide not only the "how" but also the "why," grounding experimental choices in established scientific principles and regulatory expectations. The methodologies discussed are framed within the context of the International Council for Harmonisation (ICH) Q2(R2) guidelines for analytical procedure validation, ensuring the presented data is robust, reliable, and fit for purpose.[1][2][3]

Introduction to Methyl 4-hydroxy-2-methylbenzoate and the Imperative for Accurate Quantification

Methyl 4-hydroxy-2-methylbenzoate is an organic compound with potential applications in various fields, including pharmaceuticals and material science. Accurate and precise quantification is a critical prerequisite for its use in regulated industries, ensuring product quality, safety, and efficacy. The selection of an appropriate analytical method is a pivotal decision in the development lifecycle of any product containing this analyte. This guide will explore and compare two of the most powerful and widely used analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

The Foundation of Trust: Principles of Analytical Method Validation

Before delving into specific methodologies, it is crucial to understand the cornerstones of analytical method validation. The objective of validation is to demonstrate that an analytical procedure is suitable for its intended purpose.[3] According to ICH Q2(R2), this is achieved by assessing a set of validation characteristics:[1][4][5]

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Range: The interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This is usually expressed at three levels: repeatability, intermediate precision, and reproducibility.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, particularly for the analysis of non-volatile or thermally labile compounds. For Methyl 4-hydroxy-2-methylbenzoate, a reversed-phase HPLC (RP-HPLC) method is the most logical and widely applicable approach.

The "Why": Causality in RP-HPLC Method Design

The choice of a reversed-phase mode is dictated by the moderate polarity of Methyl 4-hydroxy-2-methylbenzoate. A non-polar stationary phase (like C18) will interact with the analyte, and a polar mobile phase will be used to elute it. The addition of an organic modifier (like acetonitrile or methanol) to the mobile phase allows for the fine-tuning of the retention time. Adjusting the pH of the mobile phase can be critical if the analyte has ionizable groups, though for Methyl 4-hydroxy-2-methylbenzoate, with its phenolic hydroxyl group, maintaining a slightly acidic pH can ensure consistent retention and peak shape by suppressing its ionization.

Experimental Protocol: A Validated RP-HPLC Method

This protocol is based on established methods for similar phenolic esters and would serve as an excellent starting point for the specific validation of Methyl 4-hydroxy-2-methylbenzoate analysis.[6][7]

1. Chromatographic Conditions:

  • Instrument: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of methanol and water (e.g., 45:55 v/v), with the aqueous phase pH adjusted to 4.8 with a dilute acid like hydrochloric acid.[6]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.[6]

  • Injection Volume: 20 µL.

  • Column Temperature: 25 °C.

2. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve a suitable amount of Methyl 4-hydroxy-2-methylbenzoate reference standard in the mobile phase to obtain a known concentration (e.g., 200 µg/mL).

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the desired concentration range for linearity assessment (e.g., 10-120 µg/mL).[6]

  • Sample Preparation: The sample preparation will be matrix-dependent. For a simple formulation, dissolving the sample in the mobile phase followed by filtration through a 0.45 µm filter may be sufficient.

Visualizing the Workflow: HPLC Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis Standard Weigh Reference Standard Stock Prepare Stock Solution Standard->Stock Working Prepare Working Standards (Calibration Curve) Stock->Working Inject Inject into HPLC Working->Inject Sample Prepare Sample Solution Filter Filter Solutions Sample->Filter Filter->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect UV Detection at 254 nm Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peak Area Chromatogram->Integrate Quantify Quantify using Calibration Curve Integrate->Quantify

Caption: Workflow for the quantification of Methyl 4-hydroxy-2-methylbenzoate using HPLC.

Validation Data Summary (Hypothetical)

The following table summarizes the expected performance of a validated RP-HPLC method for Methyl 4-hydroxy-2-methylbenzoate, based on typical results for similar compounds.

Validation ParameterAcceptance CriteriaExpected Result
Specificity No interference at the retention time of the analytePeak purity index > 0.999
Linearity (R²) ≥ 0.9990.9995
Range 10 - 120 µg/mL10 - 120 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (% RSD) Repeatability: ≤ 2.0% Intermediate: ≤ 2.0%Repeatability: 0.8% Intermediate: 1.2%
LOD Signal-to-Noise Ratio ≥ 3:11 µg/mL
LOQ Signal-to-Noise Ratio ≥ 10:13 µg/mL
Robustness % RSD ≤ 2.0% for small variations in method parametersRobust

Gas Chromatography (GC): A High-Sensitivity Alternative

Gas Chromatography (GC) is a powerful technique for the separation and quantification of volatile and thermally stable compounds. Given the structure of Methyl 4-hydroxy-2-methylbenzoate, GC is a viable, and potentially more sensitive, alternative to HPLC.

The "Why": Rationale for GC Method Design

The choice of GC is predicated on the ability of Methyl 4-hydroxy-2-methylbenzoate to be volatilized without degradation. A flame ionization detector (FID) is a common choice for this type of analysis due to its robustness and linear response to hydrocarbons. The selection of the stationary phase for the GC column is critical for achieving good separation. A mid-polarity phase would be a suitable starting point. An internal standard is often employed in GC to improve precision by correcting for variations in injection volume.

Experimental Protocol: A Plausible GC Method

The following protocol is a well-reasoned starting point for developing a validated GC method for Methyl 4-hydroxy-2-methylbenzoate, drawing on established methods for similar benzoate esters.[8][9]

1. Chromatographic Conditions:

  • Instrument: Gas chromatograph with a Flame Ionization Detector (FID).

  • Column: A suitable capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium or Nitrogen at a constant flow rate.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 280 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold: 5 minutes at 250 °C.

  • Injection Volume: 1 µL (split or splitless injection, depending on the required sensitivity).

2. Standard and Sample Preparation:

  • Internal Standard Stock Solution: Prepare a solution of a suitable internal standard (e.g., another stable benzoate ester with a different retention time) in a volatile organic solvent like methanol or acetone.

  • Standard Stock Solution: Accurately weigh and dissolve the Methyl 4-hydroxy-2-methylbenzoate reference standard in the chosen solvent.

  • Working Standard Solutions: Prepare a series of dilutions of the standard stock solution, each containing a fixed concentration of the internal standard.

  • Sample Preparation: Dissolve the sample in the solvent and add the same fixed concentration of the internal standard.

Visualizing the Workflow: GC Analysis

GC_Workflow cluster_prep_gc Sample & Standard Preparation cluster_gc GC Analysis cluster_data_gc Data Acquisition & Analysis Standard_GC Weigh Reference Standard Working_GC Prepare Working Standards with IS Standard_GC->Working_GC IS_GC Prepare Internal Standard IS_GC->Working_GC Sample_GC Prepare Sample with IS IS_GC->Sample_GC Inject_GC Inject into GC Working_GC->Inject_GC Sample_GC->Inject_GC Separate_GC Chromatographic Separation (Capillary Column) Inject_GC->Separate_GC Detect_GC FID Detection Separate_GC->Detect_GC Chromatogram_GC Generate Chromatogram Detect_GC->Chromatogram_GC Integrate_GC Integrate Peak Areas (Analyte & IS) Chromatogram_GC->Integrate_GC Quantify_GC Quantify using Response Factor Integrate_GC->Quantify_GC

Caption: Workflow for the quantification of Methyl 4-hydroxy-2-methylbenzoate using GC.

Validation Data Summary (Hypothetical)

The following table summarizes the expected performance of a validated GC method for Methyl 4-hydroxy-2-methylbenzoate.

Validation ParameterAcceptance CriteriaExpected Result
Specificity Baseline resolution from other componentsResolution > 2.0
Linearity (R²) ≥ 0.9990.9998
Range 1 - 50 µg/mL1 - 50 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%99.2% - 101.5%
Precision (% RSD) Repeatability: ≤ 2.0% Intermediate: ≤ 2.0%Repeatability: 0.6% Intermediate: 1.0%
LOD Signal-to-Noise Ratio ≥ 3:10.1 µg/mL
LOQ Signal-to-Noise Ratio ≥ 10:10.3 µg/mL
Robustness % RSD ≤ 2.0% for small variations in method parametersRobust

Comparative Analysis: HPLC vs. GC

FeatureHPLCGC
Principle Partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Applicability Wide range of compounds, including non-volatile and thermally labile ones.Volatile and thermally stable compounds.
Sensitivity Good, typically in the µg/mL range.Excellent, often in the ng/mL or even pg/mL range.
Sample Throughput Generally moderate.Can be higher due to faster run times.
Instrumentation Cost Moderate to high.Moderate.
Solvent Consumption Can be significant.Minimal.
Derivatization Not usually required for this analyte.May be necessary for less volatile compounds, but likely not for Methyl 4-hydroxy-2-methylbenzoate.

The Role of Forced Degradation Studies

To ensure the specificity of a stability-indicating method, forced degradation studies are essential.[10][11][12] These studies involve subjecting the drug substance to stress conditions such as acid and base hydrolysis, oxidation, heat, and light.[10][13] The goal is to generate potential degradation products and demonstrate that the analytical method can effectively separate the parent compound from these degradants.[11] Any proposed HPLC or GC method for Methyl 4-hydroxy-2-methylbenzoate in a stability testing program must be validated for specificity in the presence of its forced degradation products.

Conclusion and Recommendations

Both HPLC and GC are powerful and reliable techniques for the quantification of Methyl 4-hydroxy-2-methylbenzoate. The choice between them will depend on the specific requirements of the analysis:

  • For routine quality control in a pharmaceutical setting where the analyte is in a complex matrix and high sensitivity is not the primary driver, the versatility and robustness of RP-HPLC make it an excellent choice.

  • For applications requiring very low detection limits, such as residual analysis or trace impurity determination, the superior sensitivity of GC with an FID would be advantageous.

Ultimately, the selected method must be rigorously validated according to the principles outlined in the ICH guidelines to ensure the integrity and reliability of the analytical results.[1][2][3] This guide provides a solid foundation for initiating the development and validation of an analytical method for Methyl 4-hydroxy-2-methylbenzoate, empowering researchers and scientists to generate data that is both scientifically sound and regulatorily compliant.

References

  • ICH Q2(R2) Guideline: Analytical Method Validation Explained. IntuitionLabs. [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. [Link]

  • Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Pharma Talks. [Link]

  • 4-Hydroxy-2-methylnaphthyl benzoate. SIELC Technologies. [Link]

  • RP-HPLC METHOD FOR DETERMINATION OF METHYL 4- HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. ResearchGate. [Link]

  • Methyl 4-hydroxy-2-methylbenzoate. PubChem, National Institutes of Health. [Link]

  • Selective and quantitative analysis of 4-hydroxybenzoate preservatives by microemulsion electrokinetic chromatography. PubMed. [Link]

  • Simultaneous determination of methyl, ethyl, propyl, and butyl 4-hydroxybenzoates and 4-hydroxybenzoic acid in liquid antacid formulations by gas chromatography. PubMed. [Link]

  • Forced degradation studies. MedCrave online. [Link]

  • Calibration curves (0.002-6 ppm) of methyl benzoate for various matrices. ResearchGate. [Link]

  • (PDF) RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. ResearchGate. [Link]

  • Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. CORE. [Link]

  • Method Development and Validation of Preservatives Determination using HPLC. Taylor & Francis Online. [Link]

  • Gas chromatography method to quantify α-monobenzoate glycerol in methanolic solutions using methyl benzoate as internal standard and a Rxi-1ms column. National Institutes of Health. [Link]

  • Methyl Benzoate. PubChem, National Institutes of Health. [Link]

  • Vibrational spectroscopy of Methyl benzoate. RSC Publishing. [Link]

  • Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia. [Link]

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Comparative

A Senior Application Scientist's Guide to Cross-Reactivity Studies of Methyl 4-hydroxy-2-methylbenzoate Derivatives

For researchers, scientists, and drug development professionals, the journey from a promising hit compound to a viable clinical candidate is paved with rigorous validation. A critical and often challenging aspect of this...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising hit compound to a viable clinical candidate is paved with rigorous validation. A critical and often challenging aspect of this process is determining the compound's specificity. This guide provides an in-depth technical comparison of methodologies to assess the cross-reactivity of a hypothetical kinase inhibitor series based on the Methyl 4-hydroxy-2-methylbenzoate scaffold.

The therapeutic efficacy of any small molecule inhibitor is fundamentally tied to its selectivity.[1][2][3] Off-target interactions can lead to unforeseen side effects, toxicity, or even antagonistic effects that undermine the intended therapeutic benefit, representing a major cause of late-stage drug attrition.[4] Therefore, early and comprehensive cross-reactivity profiling is not merely a regulatory hurdle but a cornerstone of robust drug discovery.

This guide will not just list protocols but will delve into the causality behind experimental choices. We will explore a multi-pronged approach, from broad, unbiased screening to focused, quantitative validation of off-target hits. For illustrative purposes, we will consider a lead compound, "M4H2MB-001," a hypothetical inhibitor of Mitogen-Activated Protein Kinase 14 (MAPK14 or p38α), a well-known target in inflammatory diseases.

Pillar 1: Initial Selectivity Profiling - Casting a Wide Net

The first step in understanding the cross-reactivity of M4H2MB-001 is to screen it against a large, diverse panel of related proteins. Given our hypothetical target is a kinase, large-scale kinase profiling is the logical starting point. This approach provides a broad view of the compound's kinome-wide selectivity.[5][6]

Large-Panel Kinase Screening

Commercial services offer extensive panels of hundreds of kinases, providing a cost- and time-effective way to rapidly assess selectivity.[5][6][7] These screens are typically performed as single-dose activity assays, measuring the percent inhibition at a fixed compound concentration (e.g., 1 µM or 10 µM).

Experimental Rationale: The goal here is not to obtain precise affinity values but to identify potential off-target "hits" that warrant further investigation. A high concentration is used to ensure that even weak interactions are detected. The choice of ATP concentration in these assays is critical; screening at physiological ATP concentrations (e.g., 1 mM) can provide more biologically relevant data, as some inhibitors are competitive with ATP.[6][8]

Hypothetical Data Presentation:

The results from a large-panel screen are typically presented as a percentage of inhibition. Any kinase exhibiting significant inhibition (e.g., >50%) at the screening concentration is flagged for follow-up studies.

Kinase TargetFamily% Inhibition @ 1 µM M4H2MB-001
MAPK14 (p38α) CMGC95%
MAPK1 (ERK2)CMGC15%
JNK1CMGC68%
ROCK1AGC55%
PKAAGC5%
SRCTK8%
EGFRTK3%

This hypothetical data suggests that besides the intended target MAPK14, M4H2MB-001 also significantly inhibits JNK1 and ROCK1, identifying them as potential off-targets.

Pillar 2: Quantitative Validation of Off-Target Hits

Once potential off-targets are identified, the next crucial step is to quantify the binding affinity and inhibitory potency of the compound against these proteins compared to the primary target. This allows for the calculation of a selectivity ratio, a key metric in lead optimization. Several robust techniques can be employed for this purpose.

Comparative Analysis of Binding Affinity Techniques
TechniquePrincipleAdvantagesDisadvantages
Surface Plasmon Resonance (SPR) Measures changes in refractive index upon binding to an immobilized protein, providing real-time kinetic data (kon, koff).[9][10]Label-free, provides kinetic and affinity (KD) data, low protein consumption.[10][11][12]Requires specialized equipment, protein immobilization can sometimes affect activity.[9][11]
Isothermal Titration Calorimetry (ITC) Directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile (KD, ΔH, ΔS).[10]Label-free, solution-based, provides thermodynamic data.[10]Requires large amounts of protein and compound, lower throughput.
Biochemical IC50 Assays Measures the concentration of inhibitor required to reduce enzyme activity by 50%.[8]Directly measures functional inhibition, high-throughput formats available.Can be influenced by assay conditions (e.g., ATP, substrate concentration), does not directly measure binding affinity.[8][13]

For our purposes, we will detail the workflow for Surface Plasmon Resonance (SPR) due to its ability to provide rich kinetic data, which is invaluable for structure-activity relationship (SAR) studies.[9][12]

Detailed Protocol: Surface Plasmon Resonance (SPR) Analysis

This protocol outlines the steps to determine the binding kinetics and affinity (KD) of M4H2MB-001 for the primary target (MAPK14) and the identified off-targets (JNK1, ROCK1).

  • Protein Immobilization:

    • Covalently immobilize the purified, active kinases (MAPK14, JNK1, ROCK1) onto separate flow cells of a sensor chip using standard amine coupling chemistry.[11] A control flow cell is left blank or immobilized with a non-relevant protein to serve as a reference.

    • Causality: Amine coupling is a robust and common method for creating a stable surface for interaction analysis. The reference channel is critical for subtracting bulk refractive index changes and non-specific binding, ensuring data accuracy.[12]

  • Analyte Preparation:

    • Prepare a dilution series of M4H2MB-001 in a suitable running buffer (e.g., PBS with 0.05% Tween-20 and 1% DMSO). Concentrations should typically span from 0.1 to 100 times the expected KD.

  • Binding Analysis:

    • Inject the M4H2MB-001 dilutions over the flow cells, starting with the lowest concentration. Each injection cycle consists of:

      • Association Phase: Analyte flows over the surface, allowing for binding to the immobilized kinase.

      • Dissociation Phase: Running buffer flows over the surface, allowing the compound to dissociate.

    • Causality: This cycle allows for the real-time measurement of both the association rate (kon) and the dissociation rate (koff). The dissociation rate is particularly important, as compounds with slow off-rates can exhibit prolonged pharmacological effects.[9]

  • Data Analysis:

    • After subtracting the reference channel signal, fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic constants (kon and koff).

    • Calculate the equilibrium dissociation constant (KD) as the ratio of koff/kon.

Visualization: SPR Experimental Workflow

SPR_Workflow cluster_prep Preparation cluster_spr SPR Analysis cluster_data Data Analysis Protein Purified Kinases (MAPK14, JNK1, ROCK1) Immobilize Immobilize Kinase on Sensor Chip Protein->Immobilize Compound M4H2MB-001 (Serial Dilution) Inject Inject Compound (Association) Compound->Inject Immobilize->Inject Dissociate Buffer Flow (Dissociation) Inject->Dissociate Fit Fit Sensorgrams to Binding Model Dissociate->Fit Calculate Calculate kon, koff, KD Fit->Calculate

Caption: Workflow for SPR-based kinetic analysis.

Hypothetical Quantitative Data
Targetkon (1/Ms)koff (1/s)KD (nM)Selectivity Ratio (KD Off-target / KD On-target)
MAPK14 (On-target) 2.5 x 1055.0 x 10-320 -
JNK1 (Off-target) 1.1 x 1052.2 x 10-2200 10-fold
ROCK1 (Off-target) 8.0 x 1043.2 x 10-2400 20-fold

This data quantitatively confirms that M4H2MB-001 is 10-fold more selective for its primary target MAPK14 over JNK1 and 20-fold more selective over ROCK1. A selectivity ratio of >10-fold is often considered a good starting point for further development.

Pillar 3: Cellular Target Engagement - Confirming Relevance

Biochemical and biophysical assays are essential, but they don't fully replicate the complex environment inside a living cell.[14][15] Factors like cell permeability, intracellular ATP concentrations, and the presence of scaffolding proteins can all influence a compound's activity and selectivity.[8][14] Therefore, validating target engagement in a cellular context is a critical step.

Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful technique for assessing whether a compound binds to its target in intact cells or cell lysates.[16][17][18][19] The principle is based on ligand-induced thermal stabilization: a protein bound to a ligand is typically more resistant to heat-induced denaturation.[17][20][21]

Experimental Rationale: By measuring the amount of soluble protein remaining after a heat challenge, we can infer target engagement. A shift in the melting temperature (Tm) of the target protein in the presence of the compound provides direct evidence of binding in a physiological setting.[16][21]

Detailed Protocol: CETSA with Western Blot Readout
  • Cell Treatment:

    • Culture a relevant cell line (e.g., THP-1 monocytes) and treat with either vehicle (DMSO) or a saturating concentration of M4H2MB-001 for 1-2 hours.

  • Heat Challenge:

    • Aliquot the cell suspensions into PCR tubes.

    • Heat the tubes across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by immediate cooling.[16][17]

  • Cell Lysis and Fractionation:

    • Lyse the cells via freeze-thaw cycles.[17]

    • Separate the soluble fraction (containing non-denatured proteins) from the aggregated protein pellet by high-speed centrifugation.[17][20]

  • Western Blot Analysis:

    • Quantify the total protein in the soluble fractions to ensure equal loading.[20]

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[22][23][24][25]

    • Probe the membrane with primary antibodies specific for MAPK14, JNK1, and ROCK1.

    • Incubate with an appropriate HRP-conjugated secondary antibody and detect the signal using a chemiluminescent substrate.[20][22][24]

    • Quantify band intensities using densitometry software.

Visualization: CETSA Experimental Workflow

CETSA_Workflow A Treat Cells with M4H2MB-001 or Vehicle B Heat Challenge (Temperature Gradient) A->B C Cell Lysis (Freeze-Thaw) B->C D Centrifugation to Separate Soluble Fraction C->D E Western Blot Analysis of Soluble Proteins D->E F Quantify Band Intensity (Densitometry) E->F G Plot Soluble Protein vs. Temperature F->G

Caption: Workflow for CETSA coupled with Western blot.

Hypothetical Data Presentation

The results are plotted as the fraction of soluble protein remaining versus temperature. A rightward shift in the curve for compound-treated cells indicates thermal stabilization and thus, target engagement.

TargetApparent Tm (Vehicle)Apparent Tm (M4H2MB-001)Thermal Shift (ΔTm)
MAPK14 52°C58°C+6°C
JNK1 54°C56°C+2°C
ROCK1 51°C52°C+1°C

This cellular data corroborates the biochemical findings. The significant thermal shift for MAPK14 confirms strong target engagement in cells. The smaller shifts for JNK1 and ROCK1 suggest weaker, but still present, engagement with these off-targets in a cellular environment.

Conclusion and Forward Look

This guide outlines a systematic, multi-tiered strategy for evaluating the cross-reactivity of Methyl 4-hydroxy-2-methylbenzoate derivatives, using the hypothetical p38α inhibitor M4H2MB-001 as an example. By progressing from broad panel screening to quantitative biophysical analysis and finally to cellular target engagement verification, researchers can build a comprehensive selectivity profile.

References

  • Creative Diagnostics. (n.d.). Competitive ELISA Protocol. Retrieved from [Link]

  • Kitagawa, D., Gouda, M., & Kirii, Y. (2014). Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases. Journal of Biomolecular Screening, 19(3), 453-461. Retrieved from [Link]

  • Reaction Biology. (n.d.). Kinase Screening Assay Services. Retrieved from [Link]

  • Bio-Rad. (2013). Immobilization of Active Kinases for Small Molecule Inhibition Studies. Retrieved from [Link]

  • Sino Biological. (n.d.). Competitive ELISA Protocol. Retrieved from [Link]

  • Bio-Rad Antibodies. (n.d.). Competitive ELISA Protocol. Retrieved from [Link]

  • Luceome Biotechnologies. (2021). Kinase Profiling Services. Retrieved from [Link]

  • Almqvist, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. Retrieved from [Link]

  • Pharmaron. (n.d.). Kinase Panel Profiling. Retrieved from [Link]

  • Navratilova, I., & Hopkins, A. L. (2010). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters, 1(1), 44-48. Retrieved from [Link]

  • Davis, M. I., Hunt, J. P., Herrgard, S., Ciceri, P., Wodicka, L. M., Pallares, G., ... & Zarrinkar, P. P. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1046-1051. Retrieved from [Link]

  • Biaffin GmbH & Co KG. (n.d.). Kinascreen SPR services. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). KinaseProfiler Kinase Activity Profiling for Rapid Success. Retrieved from [Link]

  • Mi, Y., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 16(10), 1937-1946. Retrieved from [Link]

  • Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. Retrieved from [Link]

  • Warner, K. D., et al. (2018). Target-Directed Approaches for Screening Small Molecules against RNA Targets. Biochemistry, 57(22), 3045-3055. Retrieved from [Link]

  • BioAssay Systems. (n.d.). Enzyme Inhibitor Screening Services. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Assay Guidance Manual: Mechanism of Action Assays for Enzymes. Retrieved from [Link]

  • Pelago Bioscience. (n.d.). CETSA® for Selectivity Profiling in Drug Discovery. Retrieved from [Link]

  • Ekins, S., et al. (2015). Molecular Similarity Methods for Predicting Cross-Reactivity With Therapeutic Drug Monitoring Immunoassays. Therapeutic Drug Monitoring, 37(4), 435-442. Retrieved from [Link]

  • Tang, J., et al. (2022). Target-specific compound selectivity for multi-target drug discovery and repurposing. Frontiers in Pharmacology, 13, 969294. Retrieved from [Link]

  • Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Retrieved from [Link]

  • National Cancer Institute. (n.d.). Compound Selection Guidelines. Retrieved from [Link]

  • Tang, J., et al. (2022). Target-specific compound selectivity for multi-target drug discovery and repurposing. ResearchGate. Retrieved from [Link]

  • Coussens, N. P. (2021). Strategies for Assay Selection and for the Development of Robust Biochemical Assays. BMG LABTECH. Retrieved from [Link]

  • Tang, J., et al. (2022). Target-specific compound selectivity for multi-target drug discovery and repurposing. Frontiers in Pharmacology, 13. Retrieved from [Link]

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Validation

Introduction: The Rationale for Derivatization and In Vitro Screening

An In-Depth Guide to the In Vitro Evaluation of Methyl 4-hydroxy-2-methylbenzoate Derivatives: Methodologies and Comparative Analysis Methyl 4-hydroxy-2-methylbenzoate is a phenolic ester that serves as a versatile scaff...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the In Vitro Evaluation of Methyl 4-hydroxy-2-methylbenzoate Derivatives: Methodologies and Comparative Analysis

Methyl 4-hydroxy-2-methylbenzoate is a phenolic ester that serves as a versatile scaffold in medicinal chemistry.[1][2] Its core structure presents multiple sites for chemical modification, enabling the synthesis of a diverse library of derivatives. The strategic goal of such derivatization is to modulate the parent molecule's physicochemical properties and enhance its biological activity, selectivity, and pharmacokinetic profile. This guide provides a comprehensive framework for the in vitro evaluation of these novel derivatives, focusing on a multi-assay approach to characterize their potential as therapeutic agents.

As direct comparative data across a wide range of novel derivatives is often proprietary or not yet published, this guide will focus on the critical methodologies and experimental designs required to generate such data. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present illustrative data to guide researchers in comparing the performance of their synthesized compounds. The assays discussed—cytotoxicity, antioxidant, anti-inflammatory, and enzyme inhibition—represent the foundational screening platforms for identifying promising lead candidates for further development.

Primary Assessment: Cytotoxicity and Anti-Proliferative Potential

Expertise & Experience: The initial step in characterizing any novel compound library is to assess cytotoxicity. This dual-purpose screening identifies candidates with potential anti-cancer activity while simultaneously flagging compounds with undesirable toxicity against normal cells. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a gold-standard colorimetric method for this purpose due to its reliability and scalability.[3][4] It provides a quantitative measure of metabolic activity, which serves as a proxy for cell viability.[5]

The Causality Behind the MTT Assay: The assay's principle is rooted in cellular respiration. Viable cells possess active mitochondrial NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[6][7] The amount of formazan produced, quantifiable by spectrophotometry after solubilization, is directly proportional to the number of living, metabolically active cells.[8] A decrease in formazan production in treated cells compared to untreated controls indicates either reduced cell proliferation or increased cell death.

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Cell Preparation cluster_treat Compound Treatment cluster_assay MTT Reaction & Measurement seed 1. Seed Cells (e.g., 5,000-10,000 cells/well) in 96-well plate. adhere 2. Incubate 24h Allow cells to adhere and resume logarithmic growth. seed->adhere treat 3. Treat with Derivatives (serial dilutions) and controls (vehicle, positive). adhere->treat incubate 4. Incubate 24-72h Allow compounds to exert biological effects. treat->incubate add_mtt 5. Add MTT Solution (e.g., 0.5 mg/mL final conc.). incubate->add_mtt formazan 6. Incubate 2-4h Viable cells convert MTT to formazan crystals. add_mtt->formazan solubilize 7. Solubilize Crystals Remove media, add DMSO to dissolve formazan. formazan->solubilize read 8. Read Absorbance (570 nm) using a plate reader. solubilize->read

Caption: Workflow for assessing cell viability using the MTT assay.

Detailed Protocol: MTT Cytotoxicity Assay

This protocol is a self-validating system when run with appropriate controls (vehicle control, untreated cells, and a positive control cytotoxic drug).

  • Cell Seeding: Plate cells (e.g., MCF-7 breast cancer cells or non-cancerous HEK293 cells) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.[7] Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Compound Preparation and Treatment: Prepare a stock solution of each derivative in dimethyl sulfoxide (DMSO). Perform serial dilutions in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity. Remove the old medium from the cells and add 100 µL of the medium containing the test derivatives or controls.[9]

  • Incubation: Incubate the plates for the desired exposure time, typically 24 or 48 hours.[3]

  • MTT Addition: After incubation, add 10 µL of a 5 mg/mL MTT stock solution (prepared in sterile PBS) to each well.[7]

  • Formazan Formation: Incubate the plate for another 2-4 hours at 37°C.[8] During this time, purple formazan crystals will become visible within the cells under a microscope.

  • Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100-150 µL of DMSO to each well to dissolve the crystals.[5][7] Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance (Optical Density, OD) of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[8]

  • Data Analysis: Calculate the percentage of cell viability using the formula:

    • % Viability = (OD_Sample / OD_Control) * 100

    • Plot the % Viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Data Presentation: Comparing Derivative Performance

Summarize quantitative data in a structured table. The Selectivity Index (SI) is a critical parameter, calculated as IC₅₀ (Normal Cells) / IC₅₀ (Cancer Cells). A higher SI value indicates greater selective toxicity towards cancer cells.

Table 1: Illustrative Cytotoxicity Data for Methyl 4-hydroxy-2-methylbenzoate Derivatives

CompoundDerivative ModificationIC₅₀ on MCF-7 (µM)IC₅₀ on HEK293 (µM)Selectivity Index (SI)
Parent(Unmodified)> 100> 100-
DER-01 C5-Propyl Chain45.290.42.0
DER-02 C5-Nitro Group15.885.15.4
DER-03 O-Acetyl Group78.1> 100> 1.3
DER-04 C3-Bromo Group8.522.32.6
Doxorubicin(Positive Control)0.93.53.9

Note: Data are hypothetical and for illustrative purposes only.

Mechanistic Insight: Antioxidant Activity Evaluation

Expertise & Experience: Phenolic compounds are well-known for their antioxidant properties, which stem from their ability to donate hydrogen atoms or electrons to neutralize reactive oxygen species (ROS).[10][11] The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a rapid and simple method to screen for this radical scavenging ability.[12][13] It is an excellent first-pass assay to determine if the synthesized derivatives retain or exceed the antioxidant potential of the parent phenolic scaffold.

The Causality Behind the DPPH Assay: This assay leverages a stable free radical, DPPH•, which has a deep violet color in solution and a characteristic absorbance maximum around 517 nm.[13] When an antioxidant molecule donates a hydrogen atom to DPPH•, it is reduced to the non-radical form, DPPH-H, which is pale yellow.[13] The degree of color change, measured as a decrease in absorbance, is directly proportional to the radical scavenging activity of the compound.[13]

Chemical Principle: DPPH Radical Scavenging

DPPH_Mechanism DPPH DPPH• (Violet Radical) DPPH_H DPPH-H (Yellow, Reduced Form) DPPH->DPPH_H H• donation AH +  Derivative-OH (Antioxidant) A_radical +  Derivative-O• (Less Reactive Radical) AH->A_radical NO_Workflow cluster_stim Cell Stimulation cluster_detect Nitrite Detection seed 1. Seed RAW 246.7 Cells (e.g., 1.5 x 10^5 cells/mL) treat 2. Pre-treat with Derivatives (1 hour) seed->treat stim 3. Stimulate with LPS (1 µg/mL) (Induces iNOS expression) treat->stim incubate 4. Incubate for 24h (Cells produce NO) stim->incubate supernatant 5. Collect Supernatant (Contains nitrite) incubate->supernatant griess 6. Add Griess Reagent (1:1 ratio with supernatant) supernatant->griess azo 7. Incubate 10 min (Azo dye formation) griess->azo read 8. Read Absorbance (540 nm) azo->read

Caption: Workflow for the inhibition of LPS-induced nitric oxide production.

Detailed Protocol: Nitric Oxide Inhibition Assay
  • Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 1.5 x 10⁵ cells/mL and incubate for 24 hours. [14]2. Treatment: Pre-treat the cells with various concentrations of the derivatives for 1 hour.

  • Stimulation: Following pre-treatment, stimulate the cells with LPS (1 µg/mL) to induce an inflammatory response. [14]Leave a set of wells unstimulated (no LPS) as a negative control. Incubate for 24 hours.

  • Griess Reaction: After incubation, transfer 100 µL of the cell culture supernatant from each well to a new 96-well plate.

  • Add 100 µL of Griess reagent to each well. [14]6. Incubation and Measurement: Incubate at room temperature for 10-15 minutes, protected from light. Measure the absorbance at 540 nm. [14]7. Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the percentage of NO inhibition relative to the LPS-only control. Calculate IC₅₀ values.

  • Trustworthiness Check: It is crucial to perform a concurrent MTT assay on the RAW 264.7 cells under the same treatment conditions. This ensures that the observed decrease in NO is due to anti-inflammatory activity and not simply because the compounds are cytotoxic to the macrophages. [15]

Data Presentation: Comparing Anti-inflammatory Activity

Table 3: Illustrative Anti-inflammatory Data for Derivatives

CompoundDerivative ModificationNO Inhibition IC₅₀ (µM)Cell Viability at IC₅₀ (%)
Parent(Unmodified)> 200> 95%
DER-01 C5-Propyl Chain125.4> 95%
DER-02 C5-Nitro Group98.7> 95%
DER-03 O-Acetyl Group> 200> 95%
DER-04 C3-Bromo Group55.2> 90%
Dexamethasone(Positive Control)1.2> 95%

Note: Data are hypothetical. High cell viability confirms that NO inhibition is not due to toxicity.

Target-Specific Screening: Enzyme Inhibition Assays

Expertise & Experience: Beyond general cellular effects, many drugs function by inhibiting specific enzymes. The choice of enzyme assay is dictated entirely by the therapeutic area of interest. For phenolic compounds, common targets include tyrosinase (dermatology/cosmetics) and acetylcholinesterase (neurodegenerative diseases).

  • Tyrosinase Inhibition: Tyrosinase is a key enzyme in melanin synthesis, and its inhibition is a primary strategy for treating hyperpigmentation and for use in skin-lightening cosmetics. [16]The assay typically monitors the enzyme's ability to oxidize a substrate like L-DOPA into dopachrome, which can be measured colorimetrically. [17][18]* Acetylcholinesterase (AChE) Inhibition: AChE terminates neurotransmission by hydrolyzing acetylcholine. [19]Inhibiting AChE is a therapeutic strategy for Alzheimer's disease to increase acetylcholine levels in the brain. [20]The standard in vitro method is the Ellman assay, which uses a synthetic substrate (acetylthiocholine) that, when hydrolyzed, produces thiocholine. Thiocholine then reacts with DTNB to produce a yellow-colored compound measured at 412 nm. [19][21]

Data Presentation: Comparing Multi-Target Enzyme Inhibition

Table 4: Illustrative Enzyme Inhibition Profile of Derivatives

CompoundDerivative ModificationTyrosinase IC₅₀ (µM)AChE IC₅₀ (µM)
Parent(Unmodified)210.5> 500
DER-01 C5-Propyl Chain155.2350.8
DER-02 C5-Nitro Group> 500> 500
DER-03 O-Acetyl Group195.3410.1
DER-04 C3-Bromo Group89.6120.7
Kojic Acid(Tyrosinase Control)12.1-
Galantamine(AChE Control)-1.5

Note: Data are hypothetical and illustrate how derivatives can exhibit differential activity against various enzyme targets.

Conclusion and Forward Outlook

The in vitro evaluation of novel Methyl 4-hydroxy-2-methylbenzoate derivatives requires a systematic, multi-faceted approach. This guide outlines a logical progression of assays, starting with broad cytotoxicity screening and moving towards more specific mechanistic and functional assays for antioxidant, anti-inflammatory, and enzyme-inhibitory activities. By employing robust, well-controlled protocols and presenting data in a clear, comparative format, researchers can efficiently identify structure-activity relationships and select the most promising candidates for further preclinical development. The true potential of this chemical scaffold can only be unlocked through rigorous and logical in vitro testing, which forms the indispensable foundation of modern drug discovery.

References

  • Title: MTT Assay Protocol | Source: Springer Nature Experiments | URL: [Link]

  • Title: DPPH Scavenging Assay Protocol- Detailed Procedure | Source: ACME Research Solutions | URL: [Link]

  • Title: Tyrosinase inhibition assay | Source: Bio-protocol | URL: [Link]

  • Title: Experimental protocol of DPPH assay to assess the antioxidant activity of EOs | Source: ResearchGate | URL: [Link]

  • Title: Cell Viability Assays - Assay Guidance Manual | Source: NCBI Bookshelf - NIH | URL: [Link]

  • Title: Detailed protocol for MTT Cell Viability and Proliferation Assay | Source: ResearchHub | URL: [Link]

  • Title: MTT Analysis Protocol | Source: Creative Bioarray | URL: [Link]

  • Title: Acetylcholinesterase Inhibition Assay Kit (Colorimetric) | Source: Assay Genie | URL: [Link]

  • Title: Selective Cytotoxic Activities of Two Novel Synthetic Drugs on Human Breast Carcinoma MCF-7 Cells | Source: PMC - NIH | URL: [Link]

  • Title: 2.4. Tyrosinase Inhibition Assay | Source: Bio-protocol | URL: [Link]

  • Title: 2.6. DPPH Radical Scavenging Assay | Source: Bio-protocol | URL: [Link]

  • Title: Synthesis and in Vitro Cytotoxic Activity of Compounds with Pro-Apoptotic Potential | Source: MDPI | URL: [Link]

  • Title: Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts | Source: PMC - NIH | URL: [Link]

  • Title: Tyrosinase Inhibition Assay | Source: Active Concepts | URL: [Link]

  • Title: Inhibition of nitric oxide production and free radical scavenging activities of four South African medicinal plants | Source: PubMed Central | URL: [Link]

  • Title: In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay | Source: International Journal of Pharmaceutical Research and Applications (IJPRA) | URL: [Link]

  • Title: Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A | Source: MDPI | URL: [Link]

  • Title: DPPH Antioxidant Assay | Source: G-Biosciences | URL: [Link]

  • Title: Antioxidant Activity of Phenolic Compounds: From In Vitro Results to In Vivo Evidence | Source: IntechOpen | URL: [Link]

  • Title: Update on in vitro cytotoxicity assays for drug development | Source: ResearchGate | URL: [Link]

  • Title: A Generalized Method for Determining Free Soluble Phenolic Acid Composition and Antioxidant Capacity of Cereals and Legumes | Source: JoVE | URL: [Link]

  • Title: In vitro inhibition of acetylcholinesterase activity by yellow field pea (Pisum sativum) protein-derived peptides as revealed by kinetics and molecular docking | Source: Frontiers | URL: [Link]

  • Title: In-vitro antioxidant potential and acetylcholinesterase inhibitory effect of Ficus benghalensis aerial root extract | Source: PMC - PubMed Central | URL: [Link]

  • Title: Acetylcholinesterase Inhibition and Antioxidant Activity of N-trans-Caffeoyldopamine and N-trans-Feruloyldopamine | Source: MDPI | URL: [Link]

  • Title: Antioxidant activity of individual phenolic compounds determined using... | Source: ResearchGate | URL: [Link]

  • Title: In vitro antioxidant activity and polyphenolic content of commonly used spices from Ethiopia | Source: ResearchGate | URL: [Link]

  • Title: Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products | Source: MDPI | URL: [Link]

  • Title: Polyphenol Profile and In Vitro Antioxidant and Enzyme Inhibitory Activities of Different Solvent Extracts of Highland Barley Bran | Source: MDPI | URL: [Link]

  • Title: In vitro assays to investigate the anti-inflammatory activity of herbal extracts | Source: In vitro assays to investigate the anti-inflammatory activity of herbal extracts | URL: [Link]

  • Title: Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L | Source: PMC - PubMed Central | URL: [Link]

  • Title: Anti-Inflammatory Activity of Natural Products | Source: PMC - PubMed Central | URL: [Link]

  • Title: Inhibition of lps-induced nitric oxide production in raw 264.7 cell lines, dpph radical scavenging and total phenolic content of banana (musa sapientum) blossom extracts | Source: ThaiScience | URL: [Link]

  • Title: In vitro anti-inflammatory activity of Ficus racemosa L. bark using albumin denaturation method | Source: PMC - NIH | URL: [Link]

  • Title: methyl 4-hydroxy-2-methylbenzoate - Chemical Synthesis Database | Source: Chemical Synthesis Database | URL: [Link]

  • Title: Evaluating cytotoxicity of methyl benzoate in vitro | Source: PMC - NIH | URL: [Link]

  • Title: Chemical structure of 4-hydroxy methyl benzoate from Halban leaves isolation. | Source: ResearchGate | URL: [Link]

  • Title: Methyl 4-hydroxy-2-methylbenzoate | C9H10O3 | CID 12351986 | Source: PubChem - NIH | URL: [Link]

  • Title: Anti-Tumor and Apoptotic Potential of 4-hydroxy-2-Methylbenzothiazole on MDA-MB-231 Cell Line | Source: PubMed | URL: [Link]

  • Title: 4-hydroxy-2-methylnaphthyl benzoate (C18H14O3) | Source: PubChem | URL: [Link]

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Comparative

A Comparative Guide to Catalysts for the Synthesis of Substituted Methyl Benzoates

This guide provides a comprehensive comparison of catalytic systems for the synthesis of substituted methyl benzoates, essential compounds in the fragrance, flavor, and pharmaceutical industries.[1][2] The primary route...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of catalytic systems for the synthesis of substituted methyl benzoates, essential compounds in the fragrance, flavor, and pharmaceutical industries.[1][2] The primary route to these esters is the Fischer esterification of a substituted benzoic acid with methanol. The choice of catalyst is paramount, dictating the reaction's efficiency, environmental impact, and economic viability. Here, we move beyond a simple listing of options to provide an in-depth analysis of homogeneous, heterogeneous, and enzymatic catalysts, supported by experimental data and detailed protocols to inform your selection process.

The Catalytic Landscape: Homogeneous vs. Heterogeneous vs. Enzymatic

The esterification of benzoic acid is a reversible equilibrium reaction.[3][4] Catalysts are employed to accelerate the rate at which equilibrium is reached. The selection of a catalyst involves a critical trade-off between activity, selectivity, cost, safety, and ease of use.

Homogeneous Acid Catalysts: The Traditional Workhorse

Homogeneous catalysts, such as concentrated sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH), have long been the industry standard.[5][6] They operate in the same phase as the reactants, leading to excellent molecular contact and high reaction rates.

Mechanism of Action: Fischer Esterification The mechanism involves the protonation of the carboxylic acid's carbonyl oxygen by the acid catalyst.[3][7] This crucial step increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by methanol.[4][7] A series of proton transfers and the elimination of a water molecule yield the final ester product.[3][8]

Fischer_Esterification cluster_0 Step 1: Carbonyl Protonation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Proton Transfer cluster_3 Step 4: Water Elimination & Deprotonation BA Benzoic Acid (R-COOH) Protonated_BA Protonated Benzoic Acid BA->Protonated_BA + H+ H_plus H+ Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_BA->Tetrahedral_Intermediate + CH₃OH Methanol Methanol (CH3OH) Protonated_Intermediate Protonated Intermediate Tetrahedral_Intermediate->Protonated_Intermediate Proton Transfer Protonated_Ester Protonated Ester Protonated_Intermediate->Protonated_Ester Ester Methyl Benzoate (R-COOCH3) Protonated_Ester->Ester - H+ Water H₂O H_plus_out H+ (Catalyst Regenerated)

Caption: The mechanism of acid-catalyzed Fischer Esterification.

Advantages:

  • High Activity: Achieves high conversions in relatively short reaction times compared to many heterogeneous systems.[1]

  • Low Cost: Catalysts like sulfuric acid are inexpensive and widely available.

Disadvantages:

  • Corrosion: Highly corrosive to equipment, requiring specialized reactors.[1][5]

  • Separation Challenges: Difficult to separate from the reaction mixture, complicating product purification.[5]

  • Waste Generation: Produces large volumes of acidic waste, posing significant environmental problems.[1][6]

  • Side Reactions: Can lead to the formation of byproducts through oxidation or hydrolysis.[1]

Heterogeneous Acid Catalysts: The Sustainable Alternative

To circumvent the issues of homogeneous catalysts, a wide array of solid acid catalysts has been developed. These materials are insoluble in the reaction medium, which fundamentally changes the post-reaction workflow.

Causality for Shift: The primary driver for adopting heterogeneous catalysts is the simplification of the process. By enabling easy separation of the catalyst (e.g., via simple filtration), they eliminate corrosive and wasteful aqueous workups, aligning with the principles of green chemistry.[1][5]

Types of Heterogeneous Catalysts:

  • Ion-Exchange Resins: Sulfonated polystyrene resins like Amberlyst-15 are effective and widely used.[5]

  • Zeolites: Microporous aluminosilicates (e.g., H-ZSM-5) with well-defined acidic sites.[5][9]

  • Supported Metal Oxides: Catalysts like sulfated zirconia or zirconium/titanium solid acids show excellent activity and reusability.[2][6]

  • Layered Benzoates: Alkaline earth metal benzoates (e.g., barium benzoate) have been reported as reusable heterogeneous catalysts.[1]

  • Deep Eutectic Solvents (DES): These novel systems can act as both the solvent and the catalyst, offering high conversions and reusability.[5]

Advantages:

  • Reusability: Can be easily recovered and reused for multiple reaction cycles, reducing overall cost and waste.[1][2]

  • Simplified Purification: Product isolation is straightforward, often requiring only filtration and solvent evaporation.

  • Reduced Corrosion: Generally less corrosive than strong mineral acids.[5]

  • Environmental Benefits: Minimizes the production of acidic wastewater.[5][6]

Disadvantages:

  • Lower Activity: Often require more forcing conditions (higher temperatures, longer times) to achieve conversions comparable to homogeneous systems.[1]

  • Mass Transfer Limitations: As catalysis occurs on the surface, reaction rates can be limited by the diffusion of reactants to the active sites.

Enzymatic Catalysts: The "Green" Chemistry Approach

Biocatalysis offers a highly selective and environmentally benign route to methyl benzoates. Lipases, such as that from Candida rugosa, can perform esterification in organic media.[10]

Mechanism of Action: Enzymatic synthesis proceeds through a different mechanism, typically involving the formation of an acyl-enzyme intermediate. This approach avoids the need for strong acids entirely. The biosynthesis of methyl benzoate in plants, for instance, involves the enzyme S-adenosyl-L-methionine:benzoic acid carboxyl methyl transferase (BAMT).[11]

Advantages:

  • High Selectivity: Enzymes can be highly specific, minimizing byproduct formation.

  • Mild Conditions: Reactions are typically run at or near room temperature, saving energy.

  • Environmentally Friendly: Operates under neutral pH and avoids hazardous materials.

Disadvantages:

  • Substrate Inhibition: Enzyme activity can be inhibited by high concentrations of substrates, particularly methanol.[10]

  • Cost and Stability: Enzymes can be expensive and may have limited operational stability.

  • Reaction Media: Requires careful control of the organic solvent and water content to maintain enzyme activity.[10]

Performance Comparison: A Data-Driven Analysis

The selection of a catalyst is best guided by empirical data. The following tables summarize the performance of various catalytic systems under reported experimental conditions.

Table 1: Performance of Homogeneous vs. Heterogeneous Catalysts

Catalyst Type Catalyst Example Benzoic Acid:Methanol (Molar Ratio) Catalyst Loading Temperature (°C) Time (h) Conversion / Yield (%) Reference
Homogeneous Sulfuric Acid (H₂SO₄) 1:30 1.5% (w/w) 65 (Reflux) 2 ~61% (Yield) [9]
Homogeneous Sulfuric Acid (H₂SO₄) Not specified Not specified 70 0.17 (10 min) 99.99% (Conversion) [12]
Heterogeneous Amberlyst-15 (Resin) 1:10 15% (w/w) 60 6 >95% (Conversion) [9]
Heterogeneous Barium Benzoate 14:1 10% (w/w) 160 2 68.5% (Conversion) [1]
Heterogeneous Zr/Ti Solid Acid (ZT10) 1:15 100 mg / 1 mmol acid 130 4 99% (Yield) [2]
Heterogeneous H-ZSM-5 (Zeolite) 1:10 10% (w/w) 120 8 85% (Conversion) [9]
Heterogeneous Deep Eutectic Solvent 1:3 1:1 (Acid:DES) 75 5 88.3% (Conversion) [5]

| Heterogeneous | Zeolite Hβ (Microwave) | Not specified | Not specified | 70 | 0.17 (10 min) | High (67% Selectivity) |[12] |

Note: Conversion refers to the percentage of the limiting reactant (benzoic acid) consumed, while yield refers to the percentage of product formed. Direct comparison should be made with caution due to variations in experimental setups.

Experimental Protocols: From Theory to Practice

A self-validating protocol is one where the steps are clear, logical, and reproducible. Below are detailed methodologies for key catalytic systems.

Experimental_Workflow General Fischer Esterification Workflow A 1. Preparation Add benzoic acid, excess alcohol (solvent), and stir bar to a dry round-bottom flask. B 2. Catalyst Addition Carefully add the acid catalyst (e.g., H₂SO₄ or solid acid). A->B C 3. Reaction Attach reflux condenser and heat the mixture to reflux for the specified time. B->C D 4. Monitoring Monitor reaction progress by TLC. C->D D->C Continue heating if incomplete E 5. Work-up Cool mixture. If heterogeneous, filter catalyst. If homogeneous, perform aqueous wash. D->E If complete F 6. Purification Remove excess solvent under reduced pressure. Purify crude ester via distillation or recrystallization. E->F

Caption: A typical workflow for Fischer esterification experiments.[13]

Protocol 1: Homogeneous Catalysis with Sulfuric Acid

This protocol is a classic example of Fischer esterification and serves as a baseline for comparison.[3]

Materials:

  • Benzoic acid (1.0 eq)

  • Methanol (large excess, e.g., 20 eq)

  • Concentrated Sulfuric Acid (H₂SO₄) (catalytic amount, e.g., 0.15 mL per 0.61 g of benzoic acid)

  • 5% Sodium Carbonate solution

  • Ethyl Acetate or Methylene Chloride

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add benzoic acid (e.g., 0.61 g).

  • Reagent Addition: Add methanol (e.g., 2 mL) followed by the careful, dropwise addition of concentrated sulfuric acid (e.g., 0.15 mL).

  • Reflux: Add boiling stones, attach a water-cooled reflux condenser, and heat the mixture to a gentle reflux for 1 hour.[3]

  • Cooling and Separation: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel.

  • Aqueous Work-up: Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water. Carefully wash with a 5% sodium carbonate solution to neutralize the remaining acid (note CO₂ evolution). Wash again with brine.

  • Drying and Concentration: Dry the separated organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the crude methyl benzoate.

  • Purification: The crude product can be purified by distillation if necessary.

Protocol 2: Heterogeneous Catalysis with a Zr/Ti Solid Acid

This protocol demonstrates the advantages of using a reusable solid acid catalyst, simplifying the work-up procedure significantly.[2]

Materials:

  • Substituted Benzoic Acid (1.0 eq, e.g., 1 mmol)

  • Methanol (15 eq, e.g., 15 mmol)

  • ZT10 Catalyst (Zr:Ti molar ratio of 1.2:1) (e.g., 100 mg)

  • Toluene (solvent)

Procedure:

  • Setup: To a reaction vessel, add the substituted benzoic acid (1 mmol), methanol (15 mmol), the ZT10 solid acid catalyst (100 mg), and toluene.

  • Reaction: Seal the vessel and heat the reaction mixture to 130 °C with stirring for 4 hours.

  • Catalyst Recovery: After the reaction is complete, cool the mixture to room temperature. The solid catalyst can be separated by simple filtration or centrifugation.

  • Catalyst Reuse: Wash the recovered catalyst with a suitable solvent (e.g., ethyl acetate) and dry it in an oven. The catalyst is now ready for reuse in a subsequent reaction.[2]

  • Product Isolation: Take the filtrate (the reaction solution) and remove the solvent and excess methanol under reduced pressure to obtain the crude methyl benzoate.

  • Purification: The product can be purified by column chromatography or distillation as needed. The experimental results demonstrate this catalyst is effective for benzoic acids with both electron-donating and electron-withdrawing groups.[2]

Conclusion and Future Outlook

The synthesis of substituted methyl benzoates is a mature field, yet the choice of catalyst remains a critical decision driven by a balance of efficiency, cost, and sustainability.

  • Homogeneous catalysts like sulfuric acid offer high reactivity but are plagued by environmental and handling issues.

  • Heterogeneous catalysts represent a significant step forward, offering reusability and simplified processing. Solid acids based on zirconia and titania are particularly promising, demonstrating high yields and broad substrate scope.[2]

  • Enzymatic catalysts are the epitome of "green" synthesis, operating under mild conditions, but challenges related to cost and stability remain.

Future research will likely focus on developing more robust and active heterogeneous catalysts that can operate under milder conditions. The application of enabling technologies like microwave-assisted synthesis, which can dramatically reduce reaction times from hours to minutes, further enhances the efficiency of both homogeneous and heterogeneous systems.[12] The continued development of novel catalysts, such as deep eutectic solvents, will pave the way for even cleaner and more efficient production of this important class of esters.[5]

References

  • Alkaline earth layered benzoates as reusable heterogeneous catalysts for the methyl esterification of benzoic acid. (n.d.). SciELO.
  • Application of Green Catalysts for the Esterification of Benzoic Acid with Different Alcohols. (n.d.). DergiPark.
  • Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. (2023). MDPI.
  • Optimized enzymatic synthesis of methyl benzoate in organic medium. Operating conditions and impact of different factors on kinetics. (1998). PubMed.
  • Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. (n.d.). ResearchGate.
  • Preparation of Methyl Benzoate. (n.d.). Unknown Source.
  • Developmental Regulation of Methyl Benzoate Biosynthesis and Emission in Snapdragon Flowers. (n.d.). PubMed Central.
  • Organic Mechanism Fischer Esterification 004. (2012). YouTube.
  • The acid-catalyzed Fischer esterification of benzoic acid with methanol to make methyl benzoate is an. (n.d.). brainly.com.
  • comparative study of different catalysts for methyl benzoate synthesis. (n.d.). Benchchem.
  • Cleaner Production of Methyl Benzoate Using Solid Heterogenous Catalyst via Electromagnetic Waves as an Energy Source. (2020). ResearchGate.
  • Draw the product and a complete mechanism for its formation, for the Fischer esterification of benzoic acid. (n.d.). Homework.Study.com.
  • Esterification of Substituted Benzoic Acids. (n.d.). Benchchem.

Sources

Validation

A Comparative Guide to Evaluating the Antioxidant Potential of Methyl 4-hydroxy-2-methylbenzoate

For researchers, scientists, and drug development professionals, the quest for novel antioxidant compounds is a critical frontier in the development of therapeutics for a myriad of pathologies linked to oxidative stress....

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for novel antioxidant compounds is a critical frontier in the development of therapeutics for a myriad of pathologies linked to oxidative stress. This guide provides a comprehensive framework for the evaluation of Methyl 4-hydroxy-2-methylbenzoate, a phenolic compound with putative antioxidant properties, against established industry standards. While extensive experimental data on Methyl 4-hydroxy-2-methylbenzoate is not yet prevalent in public literature[1][2], this document serves as an in-depth methodological guide to empower researchers to conduct a robust comparative analysis.

We will delve into the foundational chemical principles of antioxidant action, provide detailed, self-validating experimental protocols, and present a framework for comparing the efficacy of Methyl 4-hydroxy-2-methylbenzoate against well-characterized antioxidants: Trolox , a water-soluble analog of Vitamin E[3]; Ascorbic Acid (Vitamin C) , a ubiquitous natural antioxidant[4]; and Butylated Hydroxytoluene (BHT) , a common synthetic antioxidant additive[5].

The Chemical Rationale: Understanding Antioxidant Mechanisms

Phenolic compounds, including Methyl 4-hydroxy-2-methylbenzoate, primarily exert their antioxidant effects by donating a hydrogen atom from their hydroxyl (-OH) group to neutralize free radicals, thereby terminating damaging chain reactions. The efficiency of this process is dictated by the stability of the resulting phenoxyl radical.

G cluster_0 Antioxidant Action Free_Radical Free Radical (R•) Antioxidant Phenolic Antioxidant (Ar-OH) (e.g., Methyl 4-hydroxy-2-methylbenzoate) Neutralized_Molecule Neutralized Molecule (RH) Phenoxyl_Radical Stable Phenoxyl Radical (Ar-O•)

Comparative Benchmarking: A Framework for Analysis

The antioxidant potential of a novel compound is best understood when benchmarked against standards with well-documented activity.

  • Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid): A water-soluble derivative of vitamin E, Trolox is widely used as a standard in antioxidant capacity assays due to its stable radical cation and clear reaction endpoint[3][6].

  • Ascorbic Acid (Vitamin C): A potent, naturally occurring antioxidant that can donate two electrons, making it highly effective at scavenging a wide range of reactive oxygen species (ROS)[4][7].

  • Butylated Hydroxytoluene (BHT): A synthetic phenolic antioxidant commonly used as a preservative in food, cosmetics, and pharmaceuticals to prevent oxidative degradation[5][8][9].

Experimental Evaluation: In Vitro Assays

A multi-assay approach is crucial for a comprehensive assessment of antioxidant activity, as different assays reflect various aspects of antioxidant action (e.g., radical scavenging, reducing power). Below are detailed protocols for three common and robust assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom and scavenge the stable DPPH free radical. The reduction of DPPH is observed as a color change from violet to yellow, measured spectrophotometrically.[10]

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly made and kept in the dark[1].

    • Prepare a stock solution of Methyl 4-hydroxy-2-methylbenzoate in methanol.

    • Prepare stock solutions of Trolox, Ascorbic Acid, and BHT in methanol.

    • Create serial dilutions of the test compound and standards.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of the various concentrations of the test compound or standards[1].

    • For the control well, mix 100 µL of DPPH solution with 100 µL of methanol[1].

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Data Acquisition:

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • The percentage of radical scavenging activity is calculated as: % Inhibition = [ (Abscontrol - Abssample) / Abscontrol ] x 100

    • The IC50 value (the concentration required to scavenge 50% of DPPH radicals) is determined by plotting the percentage of inhibition against the concentration. A lower IC50 indicates higher antioxidant activity.

G cluster_workflow DPPH Assay Workflow start Prepare Reagents (DPPH, Samples, Standards) mix Mix 100µL DPPH with 100µL Sample/Standard incubate Incubate 30 min in Dark measure Measure Absorbance at 517 nm calculate Calculate % Inhibition and IC50 Value

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

The ABTS assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+). This assay is applicable to both hydrophilic and lipophilic compounds.

Experimental Protocol:

  • Reagent Preparation:

    • Prepare the ABTS radical cation (ABTS•+) by mixing a 7 mM ABTS stock solution with a 2.45 mM potassium persulfate solution in equal volumes. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

    • Dilute the ABTS•+ solution with ethanol or a phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm[11].

    • Prepare serial dilutions of the test compound and standards.

  • Assay Procedure:

    • Add 190 µL of the diluted ABTS•+ solution to 10 µL of the various concentrations of the test compound or standards in a 96-well microplate.

    • Incubate the plate at room temperature for 6-10 minutes.

  • Data Acquisition:

    • Measure the absorbance at 734 nm.

  • Calculation:

    • Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The formation of a blue-colored ferrous-tripyridyltriazine complex is monitored spectrophotometrically.

Experimental Protocol:

  • Reagent Preparation:

    • FRAP Reagent: Prepare fresh by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio.

    • Warm the FRAP reagent to 37°C before use.

  • Assay Procedure:

    • Add 180 µL of the FRAP reagent to 20 µL of the test compound or standards at various concentrations in a 96-well microplate.

    • Incubate at 37°C for 4-30 minutes.

  • Data Acquisition:

    • Measure the absorbance at 593 nm.

  • Calculation:

    • Construct a standard curve using FeSO₄·7H₂O.

    • The FRAP value is expressed as micromoles of Fe(II) equivalents per gram or mole of the sample.

Data Presentation and Comparative Analysis

Organizing the experimental results into clear, concise tables is essential for direct comparison. While specific values for Methyl 4-hydroxy-2-methylbenzoate are to be determined experimentally, the following tables provide a template for data presentation.

Table 1: Comparative Radical Scavenging Activity (IC50)

CompoundDPPH Assay (IC50 in µM)ABTS Assay (IC50 in µM)
Methyl 4-hydroxy-2-methylbenzoate To be determinedTo be determined
Trolox3 - 8[12]1 - 5[12]
Ascorbic Acid (Vitamin C)2 - 10[12]1 - 6[12]
Butylated Hydroxytoluene (BHT)25 - 60[12]2 - 10[12]

Note: The IC50 values for standards are compiled from various studies and may vary based on specific experimental conditions. For definitive comparison, standards should be run concurrently with the test compound.[13]

Table 2: Ferric Reducing Antioxidant Power (FRAP) Comparison

CompoundFRAP Value (µmol Fe(II) equivalents/µmol)
Methyl 4-hydroxy-2-methylbenzoate To be determined
TroloxTypically used as the standard for creating the calibration curve.
Ascorbic Acid (Vitamin C)Known to have very high FRAP values.
Butylated Hydroxytoluene (BHT)Exhibits moderate FRAP activity.

Conclusion and Future Directions

This guide outlines a rigorous and validated approach for the comprehensive evaluation of the antioxidant potential of Methyl 4-hydroxy-2-methylbenzoate. By employing standardized assays and comparing the results against well-established antioxidants like Trolox, Ascorbic Acid, and BHT, researchers can accurately position this novel compound within the existing landscape of antioxidant research.

The generation of robust IC50 and FRAP values will be the first step in elucidating the potential of Methyl 4-hydroxy-2-methylbenzoate as a therapeutic agent or preservative. Further studies should explore its activity in more complex biological systems, such as cellular antioxidant assays (CAA), and investigate its mechanisms of action, bioavailability, and safety profile. The methodologies provided herein form the foundational bedrock for these future investigations.

References

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Comparative

Comparative Guide to the Structure-Activity Relationship of Methyl 4-hydroxy-2-methylbenzoate Analogs: A Framework for Future Research

For researchers, scientists, and professionals in drug development, the exploration of novel chemical scaffolds is a cornerstone of innovation. Methyl 4-hydroxy-2-methylbenzoate presents a simple yet intriguing starting...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the exploration of novel chemical scaffolds is a cornerstone of innovation. Methyl 4-hydroxy-2-methylbenzoate presents a simple yet intriguing starting point for medicinal chemistry campaigns. While direct and extensive research on the structure-activity relationship (SAR) of its analogs is nascent, the broader family of substituted benzoates and phenolic compounds has demonstrated a wide array of biological activities. This guide provides a comprehensive framework for the systematic investigation of methyl 4-hydroxy-2-methylbenzoate analogs, leveraging insights from related chemical classes to propose potential therapeutic applications and offering detailed experimental protocols to validate these hypotheses.

The Core Scaffold: Methyl 4-hydroxy-2-methylbenzoate

The parent compound, methyl 4-hydroxy-2-methylbenzoate, possesses a substituted benzene ring with three key functional groups: a hydroxyl group, a methyl group, and a methyl ester. Each of these sites offers an opportunity for chemical modification to modulate the molecule's physicochemical properties and, consequently, its biological activity. The hydroxyl group can act as a hydrogen bond donor and acceptor, the methyl group provides steric bulk and lipophilicity, and the methyl ester can influence solubility and act as a hydrogen bond acceptor.

Postulated Biological Activities and Structure-Activity Relationships

Based on the known activities of structurally related compounds, we can hypothesize several potential biological activities for analogs of methyl 4-hydroxy-2-methylbenzoate. The following sections outline these potential activities and the likely SAR for each.

Antimicrobial Activity

The well-established use of parabens (esters of 4-hydroxybenzoic acid) as antimicrobial preservatives in cosmetics, pharmaceuticals, and food suggests that analogs of methyl 4-hydroxy-2-methylbenzoate may also possess antimicrobial properties. The antimicrobial activity of parabens is known to be influenced by the length of the alkyl chain of the ester, with longer chains generally leading to increased activity, particularly against yeasts and molds.

Hypothetical SAR for Antimicrobial Activity:

  • Ester Group (R1): Increasing the alkyl chain length of the ester (from methyl to ethyl, propyl, butyl, etc.) is likely to enhance antimicrobial activity due to increased lipophilicity, which facilitates penetration of the microbial cell membrane.

  • Substituents on the Benzene Ring (R2, R3, R4):

    • Halogens (e.g., Cl, Br): Introduction of halogens at positions 3 and/or 5 could increase lipophilicity and electronic effects, potentially enhancing antimicrobial efficacy.

    • Alkyl Groups: Additional small alkyl groups may further increase lipophilicity, though larger groups could introduce steric hindrance that may be detrimental to activity.

    • Electron-Withdrawing Groups (e.g., NO2): The presence of a nitro group, as seen in some active benzoate derivatives, could enhance activity against certain microbial strains.[1]

Cytotoxic Activity against Cancer Cells

Phenolic compounds are widely recognized for their cytotoxic effects against various cancer cell lines.[2][3] The mechanisms often involve the induction of apoptosis through the generation of reactive oxygen species (ROS), disruption of the mitochondrial membrane potential, and activation of caspases.[2]

Hypothetical SAR for Cytotoxic Activity:

  • Hydroxyl Group: The phenolic hydroxyl group is often crucial for cytotoxic activity, as it can participate in redox cycling and hydrogen bonding with biological targets.

  • Substituents on the Benzene Ring (R2, R3, R4):

    • Steric Hindrance: Bulky groups ortho to the hydroxyl group (at position 3 and/or 5) can influence the antioxidant properties and may enhance cytotoxic selectivity.

    • Electronic Effects: Electron-donating groups (e.g., methoxy) or electron-withdrawing groups (e.g., halogens) can modulate the phenolic O-H bond dissociation energy, which can impact the compound's pro-oxidant and antioxidant balance, and thus its cytotoxicity.

    • Lipophilicity: A balanced lipophilicity is crucial for cell membrane permeability. Highly lipophilic or hydrophilic compounds may exhibit poor bioavailability.

Enzyme Inhibition (e.g., Carbonic Anhydrase IX)

Substituted benzoates have been identified as inhibitors of various enzymes. For instance, methyl 2-halo-4-substituted-5-sulfamoyl-benzoates have shown high affinity and selective inhibition of carbonic anhydrase IX (CAIX), a tumor-associated enzyme.[4]

Hypothetical SAR for CAIX Inhibition:

  • Carboxylate Group: The methyl ester could be hydrolyzed in vivo to the corresponding carboxylic acid, which can then interact with the zinc ion in the active site of carbonic anhydrases.

  • Substituents on the Benzene Ring (R2, R3, R4):

    • Sulfonamide Group: While not present in the core structure, the addition of a sulfonamide group at position 5 would be a rational step to target carbonic anhydrases, as this moiety is a well-known zinc-binding group for this class of enzymes.

    • Halogens and other small substituents: These can occupy hydrophobic pockets within the enzyme's active site, leading to increased affinity and selectivity. The position and nature of these substituents would be critical for achieving potent inhibition.

Summary of Proposed Analogs and Their Potential Activities
Analog R1 (Ester) R2 (Position 3) R3 (Position 5) R4 (Position 6) Postulated Primary Activity Rationale
Parent MethylHHHBaselineCore scaffold for comparison.
A1 EthylHHHAntimicrobialIncreased lipophilicity from longer alkyl chain.
A2 PropylHHHAntimicrobialFurther increased lipophilicity.
A3 MethylClHHAntimicrobial, CytotoxicIncreased lipophilicity and electronic modulation.
A4 MethylClClHAntimicrobial, CytotoxicEnhanced lipophilicity and electronic effects.
A5 MethylNO2HHCytotoxicStrong electron-withdrawing group.
A6 MethylOCH3HHCytotoxicElectron-donating group, modifying redox potential.
A7 MethylHSO2NH2HEnzyme Inhibition (CAIX)Introduction of a zinc-binding group.
A8 MethylClSO2NH2HEnzyme Inhibition (CAIX)Combining a hydrophobic substituent with the zinc-binding group.

Experimental Protocols

To validate the hypothetical SAR, a systematic approach involving synthesis and biological evaluation is necessary. The following protocols provide a detailed methodology for these investigations.

Synthesis of Methyl 4-hydroxy-2-methylbenzoate Analogs

A general and robust method for synthesizing the proposed analogs is the Fischer esterification of the corresponding substituted benzoic acids.

General Protocol for Fischer Esterification: [5][6][7]

  • Preparation: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the substituted 4-hydroxy-2-methylbenzoic acid (1.0 equivalent).

  • Addition of Alcohol and Catalyst: Add an excess of the desired alcohol (e.g., methanol, ethanol, propanol; 20-50 equivalents), which also serves as the solvent. While stirring, carefully add a catalytic amount of concentrated sulfuric acid (0.1-0.2 equivalents).

  • Reaction: Heat the mixture to reflux and maintain for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the excess alcohol under reduced pressure.

  • Extraction: Dilute the residue with ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the remaining acid. Subsequently, wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to yield the pure analog.

G cluster_synthesis Synthesis Workflow A Substituted 4-hydroxy-2-methylbenzoic acid C Reflux (4-12h) A->C B Alcohol (R1-OH) + H2SO4 (cat.) B->C D Work-up & Extraction C->D E Purification (Column Chromatography) D->E F Pure Analog E->F

Caption: General workflow for the synthesis of methyl 4-hydroxy-2-methylbenzoate analogs.

Biological Evaluation

The broth microdilution method is a standard and reliable technique for determining the MIC of antimicrobial agents.[8][9][10]

Protocol for Broth Microdilution MIC Assay:

  • Preparation of Test Compounds: Prepare stock solutions of the synthesized analogs in dimethyl sulfoxide (DMSO). Create a series of twofold dilutions in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Preparation of Microbial Inoculum: Grow the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to the mid-logarithmic phase. Dilute the culture to a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.[11]

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate containing the compound dilutions. Include positive (microbes only) and negative (broth only) controls.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 30°C for 24-48 hours for fungi.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

G cluster_mic MIC Assay Workflow A Prepare serial dilutions of analogs in 96-well plate C Inoculate wells with microbes A->C B Prepare standardized microbial inoculum B->C D Incubate plate C->D E Determine MIC (lowest concentration with no growth) D->E

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[12][13]

Protocol for MTT Assay:

  • Cell Seeding: Seed human cancer cells (e.g., MCF-7 breast cancer cells) into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized analogs for 48-72 hours. Include a vehicle control (DMSO) and an untreated control.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

This protocol describes a general method for assessing the inhibition of CAIX esterase activity.

Protocol for CAIX Inhibition Assay: [14]

  • Reagent Preparation: Prepare a buffer solution (e.g., Tris-HCl), a solution of recombinant human CAIX, and a substrate solution (e.g., 4-nitrophenyl acetate).

  • Assay Setup: In a 96-well plate, add the buffer, the test compound at various concentrations, and the CAIX enzyme solution. Incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

  • Initiation of Reaction: Add the substrate solution to each well to start the enzymatic reaction.

  • Absorbance Measurement: Monitor the increase in absorbance at 400 nm over time, which corresponds to the formation of 4-nitrophenol.

  • Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

G cluster_sar Hypothetical SAR Core Methyl 4-hydroxy-2-methylbenzoate R1 Ester (R1) Lipophilicity Core->R1 R2 Ring Substituents (R2, R3, R4) Sterics & Electronics Core->R2 Activity Biological Activity (Antimicrobial, Cytotoxic, Enzyme Inhibition) R1->Activity R2->Activity

Caption: Key structural features influencing the biological activity of the analogs.

Conclusion and Future Directions

The scaffold of methyl 4-hydroxy-2-methylbenzoate holds considerable potential for the development of novel therapeutic agents. This guide provides a foundational framework for initiating a research program in this area. By systematically synthesizing a library of analogs and evaluating them in a panel of biological assays, researchers can elucidate the structure-activity relationships that govern their antimicrobial, cytotoxic, and enzyme inhibitory properties. The insights gained from such studies will be invaluable for the rational design of more potent and selective compounds, ultimately contributing to the advancement of drug discovery.

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Validation

A Comparative Guide to the Synthesis of Methyl 4-hydroxy-2-methylbenzoate for Researchers and Drug Development Professionals

Methyl 4-hydroxy-2-methylbenzoate is a valuable building block in the synthesis of various pharmaceutical compounds and other fine chemicals. Its substituted benzoic acid structure allows for diverse functionalization, m...

Author: BenchChem Technical Support Team. Date: January 2026

Methyl 4-hydroxy-2-methylbenzoate is a valuable building block in the synthesis of various pharmaceutical compounds and other fine chemicals. Its substituted benzoic acid structure allows for diverse functionalization, making it a key intermediate in medicinal chemistry. This guide provides an in-depth comparison of two distinct and established methods for its synthesis: the traditional Fischer-Speier Esterification and the highly efficient methylation using diazomethane. This analysis aims to equip researchers with the necessary insights to select the most appropriate synthetic route based on their specific experimental needs, scale, and safety considerations.

Method 1: Fischer-Speier Esterification of 4-hydroxy-2-methylbenzoic Acid

This classical and widely adopted method involves the direct esterification of the parent carboxylic acid, 4-hydroxy-2-methylbenzoic acid, with methanol in the presence of a strong acid catalyst, typically concentrated sulfuric acid.[1][2][3] The reaction is reversible and relies on Le Chatelier's principle to drive the equilibrium towards the product, usually by employing a large excess of methanol.[3]

Causality Behind Experimental Choices

The choice of a strong acid catalyst like sulfuric acid is crucial as it protonates the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and making it more susceptible to nucleophilic attack by the weakly nucleophilic methanol.[3] The use of excess methanol serves a dual purpose: it acts as both the reactant and the solvent, and its high concentration shifts the reaction equilibrium towards the formation of the ester, maximizing the yield. Refluxing the reaction mixture provides the necessary activation energy for the reaction to proceed at a reasonable rate.

Experimental Protocol: Fischer-Speier Esterification

Materials:

  • 4-hydroxy-2-methylbenzoic acid

  • Anhydrous methanol

  • Concentrated sulfuric acid

  • Saturated sodium bicarbonate solution

  • Diethyl ether or ethyl acetate

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware for reflux, extraction, and distillation/recrystallization

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-hydroxy-2-methylbenzoic acid in a significant excess of anhydrous methanol (e.g., 10-20 equivalents).

  • Carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the stirring solution.

  • Heat the reaction mixture to reflux and maintain it for several hours (typically 4-16 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, allow the mixture to cool to room temperature.

  • Remove the excess methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in an organic solvent such as diethyl ether or ethyl acetate and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acidic catalyst and any unreacted carboxylic acid), and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 4-hydroxy-2-methylbenzoate.

  • Purify the crude product by recrystallization or column chromatography to yield the pure ester.

Workflow for Fischer-Speier Esterification

Fischer_Esterification cluster_reaction Reaction cluster_workup Workup & Purification Start 4-hydroxy-2-methylbenzoic acid + Methanol (excess) + H₂SO₄ (cat.) Reflux Heat to Reflux (4-16 hours) Start->Reflux Ester Formation Evaporation Remove excess Methanol Reflux->Evaporation Extraction Dissolve in Ether/EtOAc Wash with NaHCO₃ & Brine Evaporation->Extraction Drying Dry over Na₂SO₄ Extraction->Drying Purification Recrystallization or Column Chromatography Drying->Purification Product Pure Methyl 4-hydroxy-2-methylbenzoate Purification->Product

Caption: Workflow for the synthesis of Methyl 4-hydroxy-2-methylbenzoate via Fischer-Speier Esterification.

Method 2: Methylation with Diazomethane

Methylation with diazomethane offers a rapid and often quantitative method for the synthesis of methyl esters from carboxylic acids under mild conditions.[4][5][6] This method avoids the equilibrium limitations of Fischer esterification and typically results in a very clean product, often requiring minimal purification.[6]

Causality Behind Experimental Choices

The reaction proceeds via an initial acid-base reaction where the carboxylic acid protonates diazomethane. The resulting carboxylate anion then acts as a nucleophile in an SN2 reaction with the protonated diazomethane, leading to the formation of the methyl ester and the evolution of nitrogen gas as the only byproduct.[5] The high reactivity of diazomethane allows the reaction to proceed quickly at room temperature without the need for a catalyst. However, diazomethane is highly toxic, explosive, and carcinogenic, necessitating specialized handling and safety precautions.[4][5]

Experimental Protocol: Methylation with Diazomethane

Materials:

  • 4-hydroxy-2-methylbenzoic acid

  • A precursor for diazomethane generation (e.g., Diazald®)

  • Diethyl ether

  • Potassium hydroxide

  • Specialized glassware for diazomethane generation (e.g., a Diazald® kit with a clear-seal joint)

  • Acetic acid (for quenching)

Procedure: WARNING: Diazomethane is extremely toxic and potentially explosive. This procedure should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety measures in place.

  • Generate a solution of diazomethane in diethyl ether from a suitable precursor like Diazald® according to established safety protocols.

  • Dissolve 4-hydroxy-2-methylbenzoic acid in a suitable solvent like diethyl ether in a flask.

  • Slowly add the ethereal solution of diazomethane to the carboxylic acid solution at room temperature with gentle stirring. Continue the addition until the yellow color of diazomethane persists, indicating that all the carboxylic acid has reacted.

  • Allow the reaction to proceed for a few minutes after the addition is complete. Nitrogen gas evolution will be observed.

  • Carefully quench the excess diazomethane by adding a few drops of acetic acid until the yellow color disappears.

  • Remove the solvent under a gentle stream of nitrogen or by careful rotary evaporation at low temperature to obtain the methyl 4-hydroxy-2-methylbenzoate, which is often of high purity.

Workflow for Diazomethane Methylation

Diazomethane_Methylation cluster_reaction Reaction cluster_workup Workup Start 4-hydroxy-2-methylbenzoic acid in Diethyl Ether Reaction Add Diazomethane solution (Room Temperature) Start->Reaction Esterification Quench Quench excess Diazomethane with Acetic Acid Reaction->Quench Evaporation Remove Solvent Quench->Evaporation Product Pure Methyl 4-hydroxy-2-methylbenzoate Evaporation->Product

Caption: Workflow for the synthesis of Methyl 4-hydroxy-2-methylbenzoate using Diazomethane.

Comparative Analysis of Synthesis Methods

ParameterFischer-Speier EsterificationMethylation with Diazomethane
Starting Material 4-hydroxy-2-methylbenzoic acid4-hydroxy-2-methylbenzoic acid
Primary Reagents Methanol, Sulfuric AcidDiazomethane
Typical Yield Good to excellent (can be >90%)Excellent (often nearly quantitative)
Reaction Time 4-16 hours~2-3 hours
Reaction Conditions Reflux temperatureRoom temperature
Purity of Crude Product Generally requires purificationVery high, often minimal purification needed
Key Advantages Inexpensive and readily available reagents, suitable for large-scale synthesis.High yield, fast reaction, minimal side products, simple workup.
Key Disadvantages Equilibrium reaction requiring excess reagent or water removal, often requires elevated temperatures and strong acid, longer reaction times.Diazomethane is highly toxic, explosive, and carcinogenic, requiring specialized equipment and handling procedures. Not ideal for large-scale industrial synthesis due to safety concerns.

Conclusion

The choice between Fischer-Speier esterification and diazomethane methylation for the synthesis of Methyl 4-hydroxy-2-methylbenzoate is a classic example of the trade-off between safety and efficiency in chemical synthesis.

Fischer-Speier esterification remains a workhorse in many laboratories and industrial settings due to its low cost, the use of common reagents, and its scalability. While it is a longer process and requires more extensive purification, its well-understood mechanism and manageable safety profile make it a reliable choice for producing significant quantities of the target compound.

Diazomethane methylation , on the other hand, offers a much faster and cleaner route to the desired product with exceptionally high yields. For small-scale synthesis where purity is paramount and time is a critical factor, it is an attractive option. However, the extreme hazards associated with diazomethane cannot be overstated and should restrict its use to laboratories equipped with the necessary safety infrastructure and experienced personnel.

Ultimately, the optimal method will depend on the specific context of the research or development project, with a careful evaluation of the required scale, desired purity, available resources, and, most importantly, the safety protocols that can be rigorously implemented.

References

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  • methyl 4-hydroxy-2-methylbenzoate. (2025, May 20). Chemical Synthesis Database. Retrieved from [Link]

  • Leszczak, J. P., & Tran, C. (1998). Optimized enzymatic synthesis of methyl benzoate in organic medium. Operating conditions and impact of different factors on kinetics. Biotechnology and Bioengineering, 60(3), 356–361.
  • In performing fisher esterification of benzoic acid to methyl benzoate, what are the necessary steps for isolating the ester?. (n.d.). Study.com. Retrieved from [Link]

  • Transesterification of Methylbenzoate with Alcohols Catalyzed by Natural Phosphate. (2025, August 6). ResearchGate. Retrieved from [Link]

  • Synthesis of methyl 4-hydroxybenzoate. (n.d.). PrepChem.com. Retrieved from [Link]

  • Please suggest commercially available esterification catalysts for esterification of benzoic acid??. (2016, May 23). ResearchGate. Retrieved from [Link]

  • Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid Acid Catalyst. (2020). International Journal of Scientific & Technology Research, 9(02).
  • Microbial synthesis of 4-hydroxybenzoic acid
  • Preparation of Methyl Benzoate. (n.d.). Retrieved from [Link]

  • Elaboration of a Method for Synthesis for Methyl p-Hidroxylbenzoate, a Food Preserv
  • 21.7: Methyl Ester Synthesis Using Diazomethane. (2020, May 30). Chemistry LibreTexts. Retrieved from [Link]

  • PRODUCTION OF METHYL BENZO
  • Biosynthetic Pathways for 4-Hydroxybenzoate. (2023, July 1). The Science Notes. Retrieved from [Link]

  • Diazomethane (CH2N2). (2025, June 22). Master Organic Chemistry. Retrieved from [Link]

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Comparative

A Senior Application Scientist's Guide to Inter-Laboratory Comparison of Methyl 4-hydroxy-2-methylbenzoate Analysis

Abstract This guide provides a comprehensive framework for conducting an inter-laboratory comparison of analytical methods for Methyl 4-hydroxy-2-methylbenzoate. While direct proficiency testing data for this specific co...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for conducting an inter-laboratory comparison of analytical methods for Methyl 4-hydroxy-2-methylbenzoate. While direct proficiency testing data for this specific compound is not widely published, this document synthesizes expected performance characteristics from validated methods for structurally analogous compounds, primarily parabens. It offers a detailed, representative High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) protocol as a benchmark method. Furthermore, it outlines the statistical analysis and interpretation of comparative data in accordance with international standards, providing researchers, scientists, and drug development professionals with a robust guide for assessing analytical performance across different laboratories.

Introduction: The Analytical Imperative for Methyl 4-hydroxy-2-methylbenzoate

Methyl 4-hydroxy-2-methylbenzoate is a significant organic intermediate in the synthesis of various specialty chemicals and active pharmaceutical ingredients (APIs). Its purity and accurate quantification are critical for ensuring the quality, safety, and efficacy of downstream products. As such, robust and reliable analytical methods are paramount.

Inter-laboratory comparisons, or proficiency tests, are essential for evaluating the competence of laboratories in performing specific analyses.[1][2] They provide an objective measure of a laboratory's performance against its peers and a predefined standard, thereby fostering confidence in analytical data across different sites and organizations. This guide is designed to facilitate such comparisons by providing a scientifically grounded framework for the analysis of Methyl 4-hydroxy-2-methylbenzoate.

The principles of analytical method validation, as outlined in the International Council for Harmonisation (ICH) Q2(R1) guideline, form the bedrock of any reliable analytical procedure and, by extension, any meaningful inter-laboratory comparison.[3][4][5] This guide integrates these principles into the presented methodologies and data interpretation.

Comparative Analysis of Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) or a variable wavelength UV detector is the predominant technique for the analysis of phenolic compounds and benzoate esters due to its specificity, sensitivity, and robustness.[6] While other techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) can also be employed, HPLC-UV offers a balance of performance and accessibility for most quality control laboratories.[7]

Synthesized Inter-Laboratory Performance Data

The following table presents synthesized data representing the expected performance of three hypothetical laboratories analyzing a sample of Methyl 4-hydroxy-2-methylbenzoate using a validated HPLC-UV method. This data is collated from published validation studies on methylparaben and other similar phenolic esters to provide a realistic benchmark for comparison.[8][9][10]

ParameterLaboratory ALaboratory BLaboratory CAcceptance Criteria (based on ICH Q2(R1))
Linearity (R²) > 0.999> 0.998> 0.999≥ 0.995
Accuracy (% Recovery) 98.0% - 102.0%97.5% - 101.5%98.5% - 102.5%Typically 98.0% - 102.0%
Precision (RSD%) < 2.0%< 2.5%< 1.5%≤ 2.0%
Limit of Detection (LOD) 0.1 µg/mL0.2 µg/mL0.05 µg/mLMethod Dependent
Limit of Quantification (LOQ) 0.3 µg/mL0.6 µg/mL0.15 µg/mLMethod Dependent

Experimental Protocol: A Representative HPLC-UV Method

This section details a representative HPLC-UV method for the quantification of Methyl 4-hydroxy-2-methylbenzoate. The causality behind the choice of reagents and conditions is explained to provide a deeper understanding of the method's design.

Rationale for Method Design
  • Stationary Phase: A C18 column is chosen due to its hydrophobic nature, which provides good retention for the moderately polar Methyl 4-hydroxy-2-methylbenzoate.

  • Mobile Phase: A mixture of acetonitrile and water is a common and effective mobile phase for reversed-phase chromatography of phenolic compounds. The organic modifier (acetonitrile) is adjusted to achieve optimal retention and peak shape. A phosphate buffer is included to maintain a consistent pH, which is crucial for the reproducibility of retention times for ionizable compounds.

  • Detection Wavelength: The UV detection wavelength is set at the λmax of Methyl 4-hydroxy-2-methylbenzoate to ensure maximum sensitivity.

  • Sample Preparation: The sample is dissolved in the mobile phase to ensure compatibility with the chromatographic system and to minimize solvent effects that can distort peak shape. Filtration is a critical step to remove particulate matter that could damage the HPLC column and system.[11]

Materials and Reagents
  • Methyl 4-hydroxy-2-methylbenzoate reference standard (≥99% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium phosphate monobasic (analytical grade)

  • Orthophosphoric acid (analytical grade)

  • Water (HPLC grade or ultrapure)

  • 0.45 µm syringe filters (e.g., PTFE, nylon)

Instrumentation
  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a DAD or UV detector.

  • Analytical balance

  • pH meter

  • Sonicator

Chromatographic Conditions
ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile : 20mM Potassium Phosphate Buffer (pH 3.0) (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time 10 minutes
Preparation of Solutions
  • Phosphate Buffer (20mM, pH 3.0): Dissolve 2.72 g of potassium phosphate monobasic in 1 L of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid.

  • Mobile Phase: Mix acetonitrile and the 20mM phosphate buffer (pH 3.0) in a 60:40 volume ratio. Degas the solution before use.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of Methyl 4-hydroxy-2-methylbenzoate reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to the mark with the mobile phase.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the standard stock solution with the mobile phase.

  • Sample Solution (for a solid sample): Accurately weigh approximately 25 mg of the Methyl 4-hydroxy-2-methylbenzoate sample and transfer it to a 25 mL volumetric flask. Dissolve and dilute to the mark with the mobile phase. Sonicate for 10 minutes to ensure complete dissolution. Filter the solution through a 0.45 µm syringe filter before injection.

Analytical Procedure
  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the calibration standards in ascending order of concentration.

  • Inject the prepared sample solutions.

  • Construct a calibration curve by plotting the peak area of the standards against their known concentrations.

  • Determine the concentration of Methyl 4-hydroxy-2-methylbenzoate in the samples by interpolating their peak areas on the calibration curve.

Statistical Analysis of Inter-Laboratory Data

The statistical analysis of data from an inter-laboratory comparison should be conducted in accordance with ISO 13528.[2][5][12] A key performance indicator is the z-score, which provides a standardized measure of a laboratory's deviation from the assigned value.[1][3][13]

The z-score is calculated as follows:

z = (x - X) / σ

Where:

  • x is the result reported by the participating laboratory.

  • X is the assigned value for the analyte concentration.

  • σ is the standard deviation for proficiency assessment.

Interpretation of z-scores:

  • |z| ≤ 2.0: Satisfactory performance.

  • 2.0 < |z| < 3.0: Questionable performance (warning signal).

  • |z| ≥ 3.0: Unsatisfactory performance (action signal).

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_standards Prepare Calibration Standards inject_standards Inject Standards prep_standards->inject_standards prep_sample Prepare Sample Solution inject_sample Inject Sample prep_sample->inject_sample hplc_system Equilibrate HPLC System hplc_system->inject_standards hplc_system->inject_sample calibration_curve Construct Calibration Curve inject_standards->calibration_curve quantification Quantify Sample Concentration inject_sample->quantification calibration_curve->quantification

Caption: Workflow for HPLC Analysis of Methyl 4-hydroxy-2-methylbenzoate.

Inter-Laboratory Comparison Logic

interlab_logic organizer Proficiency Test Organizer lab_a Laboratory A organizer->lab_a Distributes Sample lab_b Laboratory B organizer->lab_b Distributes Sample lab_c Laboratory C organizer->lab_c Distributes Sample assigned_value Assigned Value (X) & Standard Deviation (σ) lab_a->assigned_value Submit Results lab_b->assigned_value Submit Results lab_c->assigned_value Submit Results z_score Calculate z-scores assigned_value->z_score report Performance Report z_score->report report->lab_a Feedback report->lab_b Feedback report->lab_c Feedback

Caption: Logical Flow of an Inter-Laboratory Proficiency Test.

Conclusion

This guide provides a foundational framework for conducting and participating in an inter-laboratory comparison for the analysis of Methyl 4-hydroxy-2-methylbenzoate. By utilizing a well-characterized and robust HPLC-UV method and adhering to the principles of internationally recognized standards for method validation and proficiency testing, laboratories can confidently assess and demonstrate their analytical capabilities. The synthesized data and detailed protocols herein serve as a valuable resource for establishing in-house methods and preparing for formal proficiency testing schemes.

References

  • ICH Harmonised Tripartite Guideline. Q2(R1) Validation of Analytical Procedures: Text and Methodology. 2005. [Link]

  • ISO/IEC 17043:2010. Conformity assessment — General requirements for proficiency testing. [Link]

  • Thompson M, Ellison SLR, Wood R. The International Harmonized Protocol for the proficiency testing of analytical chemistry laboratories (IUPAC Technical Report). Pure and Applied Chemistry. 2006;78(1):145-196. [Link]

  • ISO 13528:2015. Statistical methods for use in proficiency testing by interlaboratory comparison. [Link]

  • Sanches VL, Cunha TA, Viganó J, de Souza Mesquita LM, Faccioli LH, Breitkreitz MC, Rostagno MA. Comprehensive analysis of phenolics compounds in citrus fruits peels by UPLC-PDA and UPLC-Q/TOF MS using a fused-core column. Food Chem X. 2022;14:100262. [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. 2021. [Link]

  • PubChem. Methyl 4-hydroxy-2-methylbenzoate. [Link]

  • Ahmed NR, Al-Etewi MJM. RP-HPLC METHOD FOR DETERMINATION OF METHYL 4- HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. European Journal of Pharmaceutical and Medical Research. 2023;10(8):59-63. [Link]

  • European Medicines Agency. ICH Q2(R1) Validation of analytical procedures: text and methodology. [Link]

  • ANAB. ISO/IEC 17043 - Proficiency Testing Providers. [Link]

  • de Oliveira Farias M, de Souza AN, de Paula Corrêa AP, de Souza Santos E, de Oliveira MAL, de Almeida MR. Development and validation of methods for the extraction of phenolic acids from plasma, urine, and liver and analysis by UPLC-MS. Journal of Chromatography B. 2013;937:78-85. [Link]

  • Ab-Rahman SF, Osman H, Zulkifli RM. Development and Validation of an HPLC-DAD Method for the Simultaneous Analysis of Phenolic Compounds. Malaysian Journal of Fundamental and Applied Sciences. 2023;19(5):789-798. [Link]

  • Graphviz. DOT Language. [Link]

  • Mahuzier PE, Altria KD, Clark BJ. Selective and quantitative analysis of 4-hydroxybenzoate preservatives by microemulsion electrokinetic chromatography. Journal of Chromatography A. 2001;924(1-2):465-470. [Link]

  • Andric F, Bajkin I, Gavaric A, et al. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. Journal of the Serbian Chemical Society. 2010;75(12):1647-1658. [Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of Methyl 4-hydroxy-2-methylbenzoate

This document provides essential safety and logistical procedures for the handling and disposal of Methyl 4-hydroxy-2-methylbenzoate (CAS No. 57556-31-7).

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety and logistical procedures for the handling and disposal of Methyl 4-hydroxy-2-methylbenzoate (CAS No. 57556-31-7). As laboratory professionals, our commitment to safety extends beyond the bench; it encompasses the entire lifecycle of a chemical, from procurement to its final, responsible disposal. This guide is structured to provide a clear, logical workflow that ensures regulatory compliance and protects both laboratory personnel and the environment.

Core Principle: Hazard-First Assessment

Before any handling or disposal protocol is established, a thorough understanding of the compound's intrinsic hazards is paramount. Methyl 4-hydroxy-2-methylbenzoate is not a benign substance; its hazard profile necessitates its classification as a hazardous material requiring specialized disposal.

The primary risks are well-documented and dictate the stringent handling protocols outlined in this guide. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several hazards.[1]

Table 1: GHS Hazard Summary for Methyl 4-hydroxy-2-methylbenzoate

Hazard Classification GHS Hazard Code Signal Word Primary Consequence
Skin Irritation H315 Warning Causes skin irritation upon contact.[1]
Serious Eye Irritation H319 Warning Causes serious, potentially damaging eye irritation.[1]
Respiratory Irritation H335 Warning May cause irritation to the respiratory tract if inhaled as a dust or aerosol.[1]
Acute Oral Toxicity H302 Warning Harmful if swallowed.[1]

| Environmental Hazard | - | Warning | Toxic to aquatic life with long-lasting effects.[2] |

This profile confirms that under no circumstances should Methyl 4-hydroxy-2-methylbenzoate or its solutions be disposed of via sanitary sewer systems (i.e., down the drain) or in standard solid waste receptacles.[3][4] Such actions would violate environmental regulations and pose a direct threat to aquatic ecosystems.[2]

Proactive Safety: Engineering Controls & Personal Protective Equipment (PPE)

Given the irritant nature of the compound, exposure must be minimized through a combination of engineering controls and appropriate PPE. This aligns with the OSHA Laboratory Standard (29 CFR 1910.1450), which mandates the development of a Chemical Hygiene Plan (CHP) to minimize employee exposure to hazardous chemicals.[5][6][7]

  • Engineering Control: All handling of solid Methyl 4-hydroxy-2-methylbenzoate and its solutions must be conducted within a certified chemical fume hood.[8][9] This is the primary line of defense to prevent the inhalation of dust or vapors.

  • Eye and Face Protection: Wear chemical safety goggles that provide a complete seal around the eyes, as described by OSHA regulation 29 CFR 1910.133.[10]

  • Skin Protection: A standard laboratory coat must be worn and fully buttoned.[9] Chemically resistant gloves (e.g., neoprene or nitrile) are required to prevent skin contact.[8] Change gloves frequently, and always wash hands thoroughly with soap and water after handling the chemical, even if gloves were used.[8]

  • Respiratory Protection: If work outside of a fume hood is unavoidable and there is a risk of generating dust, a NIOSH-approved respirator may be necessary in accordance with 29 CFR 1910.134.[11]

Emergency Response: Spill Management Protocol

Accidents happen, and a prepared response is critical to mitigating risk.

Minor Spills (Solid or <50 mL of solution)
  • Alert Personnel: Immediately notify others in the vicinity.

  • Ensure Proper PPE: Don the appropriate PPE as described in Section 2 before cleanup.

  • Contain and Absorb: For liquid spills, cover with an inert absorbent material such as vermiculite, sand, or diatomaceous earth.[4][8][12]

  • Collect Waste: For solid spills, carefully sweep up the material to avoid generating dust.[13][14] Place the swept solid or the absorbent material into a designated, sealable container for hazardous waste disposal.[8][13]

  • Decontaminate: Clean the spill area with soap and water.

  • Dispose of Contaminated Materials: All materials used for cleanup (gloves, absorbent pads, etc.) must be placed in the hazardous waste container.[12]

Major Spills (Solid or >50 mL of solution)
  • Evacuate: Immediately evacuate all personnel from the affected area.[8]

  • Isolate: Close the laboratory doors to contain any vapors.

  • Notify: Contact your institution's Environmental Health & Safety (EHS) office and follow their specific emergency procedures.[8][14] Do not attempt to clean up a large spill without specialized training and equipment.

Procedural Guide: Step-by-Step Waste Disposal

The disposal of Methyl 4-hydroxy-2-methylbenzoate is governed by the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[15][16] As the generator of the waste, the laboratory is responsible for its proper management from "cradle-to-grave."[16]

Step 1: Waste Classification

All unused Methyl 4-hydroxy-2-methylbenzoate, solutions containing it, and materials contaminated by it are classified as hazardous waste.[2]

Step 2: Container Selection and Labeling
  • Select a Container: Use a chemically compatible, leak-proof container with a secure, tightly-sealing lid.[8][17] The original product container is often a suitable choice if it is in good condition.[17] Do not use food-grade containers.[17]

  • Label Immediately: As soon as the first drop of waste is added, the container must be labeled. The EPA requires that the label clearly state the words "Hazardous Waste" and identify the contents.[18] List all chemical components by their full name (e.g., "Methyl 4-hydroxy-2-methylbenzoate," "Methanol," etc.).

Step 3: Waste Segregation and Accumulation
  • Segregate Incompatibles: Store the waste container away from incompatible materials, particularly strong oxidizing agents, acids, and bases, to prevent violent reactions.[8][17][19]

  • Designate a Storage Area: Keep the waste container in a designated "Satellite Accumulation Area" (SAA), which must be at or near the point of generation and under the control of laboratory personnel.[17][18]

  • Keep Containers Closed: The waste container must remain closed at all times except when actively adding waste.[17] This is a critical safety and compliance requirement.

Step 4: Arranging for Final Disposal
  • Request Pickup: Once the waste container is full, or if it has been in the SAA for an extended period (institutional policies may vary, but partially filled containers can often remain for up to one year), contact your institution's EHS office to request a waste pickup.[17]

  • Professional Disposal: The EHS department will manage the process of consolidating waste and transferring it to a licensed hazardous waste vendor. The required method of final disposal is typically controlled incineration at a licensed chemical destruction facility, which ensures the complete destruction of the hazardous compound.[3][4]

The following diagram illustrates the complete lifecycle of chemical waste management within a research environment.

G cluster_0 In-Lab Waste Generation & Accumulation cluster_1 EHS-Managed Disposal Process A Waste Generation (Methyl 4-hydroxy-2-methylbenzoate & contaminated items) B Select Compatible, Leak-Proof Container A->B C Label Container: 'Hazardous Waste' + Full Chemical Name B->C D Store in Designated Satellite Accumulation Area (SAA) Away from incompatibles C->D E Keep Container Closed (Except when adding waste) D->E F Container Full or Time Limit Reached? E->F G Request Waste Pickup from EHS/Safety Office F->G Yes H EHS Transports to Central Accumulation Area (CAA) G->H I Waste Manifested & Transported by Licensed Vendor H->I J Final Disposal (Controlled Incineration) I->J

Caption: Workflow for compliant hazardous chemical waste disposal.

By adhering to these procedures, researchers and scientists can ensure they are not only compliant with federal and local regulations but are also upholding the highest standards of laboratory safety and environmental stewardship.

References

  • OSHA. (n.d.). Laboratory Safety OSHA Laboratory Standard [Fact Sheet]. Occupational Safety and Health Administration. Retrieved from [Link]

  • University of California, Berkeley. (n.d.). Phenol Health & Safety Fact Sheet. UC Berkeley Environment, Health & Safety. Retrieved from [Link]

  • Tripathi, Y. C. (2015, January 9). How can I dispose phenol? [Online forum post]. ResearchGate. Retrieved from [Link]

  • MasterControl. (n.d.). 29 CFR 1910.1450 — OSHA Laboratory Standard. Retrieved from [Link]

  • CloudSDS. (n.d.). OSHA Laboratory Standard Chemical Hygiene Plan (29 CFR 1910.1450). Retrieved from [Link]

  • Acros Organics. (n.d.). Material Safety Data Sheet - Methyl 4-hydroxybenzoate, sodium salt. Retrieved from a similar compound's SDS for general guidance on handling powders.
  • Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]

  • Yale Environmental Health & Safety. (n.d.). Standard Operating Procedure - Safe Use of Phenol. Retrieved from [Link]

  • Oregon Occupational Safety and Health. (n.d.). Preventing Exposure to Hazardous Chemicals in Laboratories. Retrieved from [Link]

  • Chemistry For Everyone. (2023, August 3). How Do You Dispose Of Phenol Safely? [Video]. YouTube. Retrieved from [Link]

  • American Laboratory. (2021, July 21). Managing Hazardous Chemical Waste in the Lab. Retrieved from [Link]

  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]

  • LSU Health Shreveport. (n.d.). SOP for the safe use of Phenol and Phenol Solutions. Retrieved from [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2023, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 4-hydroxy-2-methylbenzoate PubChem CID 12351986. PubChem. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (2022, July 7). Safety Data Sheet: Sodium benzoate. Retrieved from [Link]

  • Stanford Environmental Health & Safety. (n.d.). List of Acutely Hazardous Wastes. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings. Retrieved from [Link]

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Handling

Personal protective equipment for handling Methyl 4-hydroxy-2-methylbenzoate

A Researcher's Guide to Safely Handling Methyl 4-hydroxy-2-methylbenzoate As a Senior Application Scientist, my foremost priority is to ensure that innovative research is conducted under the safest possible conditions. T...

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Safely Handling Methyl 4-hydroxy-2-methylbenzoate

As a Senior Application Scientist, my foremost priority is to ensure that innovative research is conducted under the safest possible conditions. This guide provides essential, immediate safety and logistical information for handling Methyl 4-hydroxy-2-methylbenzoate, a compound that, while valuable in research and development, necessitates careful handling due to its potential hazards. This document is designed to be a practical, procedural resource for researchers, scientists, and drug development professionals, moving beyond a simple checklist to explain the why behind each safety recommendation.

Understanding the Risks: A Proactive Approach to Safety

Methyl 4-hydroxy-2-methylbenzoate presents several key hazards that dictate our handling protocols. According to GHS classifications from PubChem, this compound is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is also classified as harmful if swallowed[1]. Therefore, our primary objective is to prevent contact and inhalation.

Core Principles of Safe Handling:

  • Minimize Exposure: The fundamental principle is to minimize all routes of exposure: dermal (skin), ocular (eyes), and respiratory (inhalation).

  • Engineering Controls as the First Line of Defense: Whenever possible, use engineering controls like fume hoods or ventilated enclosures to contain the chemical.

  • Personal Protective Equipment (PPE) as the Last Line of Defense: PPE is crucial, but it should not be the sole safety measure. It is designed to protect you when engineering controls are not feasible or as a secondary precaution.

Personal Protective Equipment (PPE): Your Essential Barrier

The selection and proper use of PPE are critical when handling Methyl 4-hydroxy-2-methylbenzoate. The following table summarizes the recommended PPE for various laboratory activities involving this compound.

ActivityEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Aliquoting (Powder Form) Safety glasses with side shields or chemical splash goggles.Nitrile or other chemically resistant gloves.Lab coat.A NIOSH-approved respirator (e.g., N95) is recommended to prevent inhalation of fine particles.
Preparing Solutions Chemical splash goggles or a face shield.Nitrile or other chemically resistant gloves.Lab coat.Work in a well-ventilated area or a fume hood. A respirator may be necessary if ventilation is inadequate.
Conducting Reactions Chemical splash goggles or a face shield.Nitrile or other chemically resistant gloves.Lab coat.All reactions should be performed in a fume hood to prevent exposure to vapors or aerosols.
Handling Waste Chemical splash goggles.Nitrile or other chemically resistant gloves.Lab coat.Not generally required if waste is properly contained.

Step-by-Step Guide to PPE Usage and Disposal

To ensure the effectiveness of your PPE, it is crucial to follow a systematic procedure for its selection, use, and disposal.

Pre-Operational Phase: Selection and Inspection
  • Risk Assessment: Before beginning any work, assess the specific risks of your experiment. Consider the quantity of Methyl 4-hydroxy-2-methylbenzoate you will be using, the duration of the procedure, and the potential for spills or splashes.

  • Glove Selection: Select gloves made of a material resistant to Methyl 4-hydroxy-2-methylbenzoate. Nitrile gloves are a common and effective choice for many laboratory chemicals. Always check the manufacturer's compatibility chart if you are unsure.

  • Inspect Your PPE: Before each use, carefully inspect your PPE for any signs of damage, such as cracks, holes, or degradation. Do not use compromised PPE.

Operational Phase: Donning and Doffing

The order in which you put on and take off your PPE is critical to prevent cross-contamination.

Donning Sequence:

  • Lab Coat

  • Respirator (if required)

  • Eye Protection

  • Gloves

Doffing Sequence (to minimize contamination):

  • Gloves (using a technique that avoids touching the outside of the gloves with your bare hands)

  • Lab Coat (turn it inside out as you remove it)

  • Eye Protection

  • Respirator (if used)

Post-Operational Phase: Cleaning and Disposal

Proper disposal of used PPE is essential to prevent the spread of contamination.

  • Disposable PPE: All disposable PPE, such as gloves and respirators, should be placed in a designated hazardous waste container immediately after use.

  • Reusable PPE: Reusable items like safety glasses and lab coats should be decontaminated according to your institution's safety protocols. If a lab coat becomes significantly contaminated, it should be disposed of as hazardous waste.

  • Hand Hygiene: Always wash your hands thoroughly with soap and water after removing your PPE[2][3][4].

Operational and Disposal Plans: A Comprehensive Workflow

A clear plan for the entire lifecycle of the chemical, from handling to disposal, is a hallmark of a safe and efficient laboratory.

Spill Management

In the event of a spill, your immediate actions are crucial.

  • Alert Others: Immediately alert your colleagues and the laboratory supervisor.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Don Appropriate PPE: Before attempting to clean up a spill, ensure you are wearing the appropriate PPE, including respiratory protection if the substance is a powder.

  • Containment: For solid spills, carefully sweep or vacuum the material into a designated waste container. Avoid creating dust[2][5]. For liquid spills, use an absorbent material to contain and collect the spill.

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.

  • Waste Disposal: All materials used for spill cleanup should be disposed of as hazardous waste.

Waste Disposal

All waste containing Methyl 4-hydroxy-2-methylbenzoate, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.

  • Segregation: Keep waste containing this chemical separate from other waste streams.

  • Labeling: Clearly label all waste containers with the chemical name and associated hazards.

  • Disposal: Dispose of the waste through your institution's designated hazardous waste management program, following all local, state, and federal regulations[2][6][7][8][9].

Visualizing the Safety Workflow

The following diagram illustrates the key decision points and actions in the safe handling of Methyl 4-hydroxy-2-methylbenzoate.

PPE_Workflow cluster_pre Pre-Operation cluster_op Operation cluster_post Post-Operation start Start: New Procedure with Methyl 4-hydroxy-2-methylbenzoate risk_assessment 1. Conduct Risk Assessment (Quantity, Duration, Task) start->risk_assessment select_ppe 2. Select Appropriate PPE (Gloves, Goggles, Coat, Respirator) risk_assessment->select_ppe inspect_ppe 3. Inspect PPE for Damage select_ppe->inspect_ppe don_ppe 4. Don PPE (Correct Sequence) inspect_ppe->don_ppe handle_chemical 5. Handle Chemical (Use Engineering Controls) don_ppe->handle_chemical spill Spill Occurs? handle_chemical->spill spill_procedure Follow Spill Cleanup Protocol spill->spill_procedure Yes doff_ppe 6. Doff PPE (Correct Sequence) spill->doff_ppe No spill_procedure->handle_chemical dispose_waste 7. Dispose of Contaminated PPE & Chemical Waste doff_ppe->dispose_waste clean_area 8. Clean Work Area dispose_waste->clean_area wash_hands 9. Wash Hands Thoroughly clean_area->wash_hands end End of Procedure wash_hands->end

Caption: Workflow for Safe Handling of Methyl 4-hydroxy-2-methylbenzoate.

By adhering to these guidelines, researchers can confidently and safely work with Methyl 4-hydroxy-2-methylbenzoate, ensuring both personal safety and the integrity of their research. Remember, a proactive and informed approach to laboratory safety is the cornerstone of scientific excellence.

References

  • Caminga, M. (n.d.). METHYL PARABEN (METHYL 4- HYDROXYBENZOATE) (RING-13C6, 99%) 1 MG/ML IN METHANOL Safety Data Sheet. Retrieved from [Link]

  • Clinisciences. (n.d.). SAFETY DATA SHEET METHYL HYDROXYBENZOATE. Retrieved from [Link]

  • Fisher Scientific. (2022, November 16). Methyl 4-hydroxybenzoate - SAFETY DATA SHEET. Retrieved from [Link]

  • SD Fine-Chem. (n.d.). METHYL-4-HYDROXYBENZOATE Safety Data Sheet. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 4-hydroxy-2-methylbenzoate. National Center for Biotechnology Information. Retrieved from [Link]

Sources

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